molecular formula C11H14O B1273593 1-(2,5-Dimethylphenyl)propan-1-one CAS No. 35031-52-8

1-(2,5-Dimethylphenyl)propan-1-one

Cat. No.: B1273593
CAS No.: 35031-52-8
M. Wt: 162.23 g/mol
InChI Key: MWTJJAYEJFLROK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTJJAYEJFLROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394309
Record name 1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35031-52-8
Record name 1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one (CAS: 35031-52-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,5-dimethylphenyl)propan-1-one, a versatile ketone in organic synthesis. The content herein is curated for professionals in research and development, offering detailed protocols, mechanistic insights, and a survey of its applications, grounded in authoritative scientific sources.

Section 1: Compound Profile and Physicochemical Properties

This compound, also known as 2',5'-dimethylpropiophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O[1][2]. Its structure features a propanoyl group attached to a 2,5-dimethylphenyl ring. This substitution pattern on the aromatic ring influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35031-52-8[1][2]
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
IUPAC Name This compound[2][3]
Synonyms 2',5'-Dimethylpropiophenone[2]
Appearance Pale-yellow oil[4]
Purity (typical) ≥ 95%[5]

Section 2: Synthesis via Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of p-xylene with propionyl chloride[4]. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃)[4][6].

The causality behind this experimental choice lies in the activation of the acylating agent by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of propionyl chloride, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich p-xylene ring, leading to the formation of the desired ketone. The methyl groups on p-xylene are ortho, para-directing activators, and the acylation occurs at one of the positions ortho to a methyl group.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for Friedel-Crafts acylation[4][7][8].

Materials:

  • p-Xylene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with an addition funnel, a reflux condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Formation of Acylium Ion: Add a solution of propionyl chloride in dichloromethane dropwise to the cooled suspension over 15 minutes.

  • Acylation: Subsequently, add a solution of p-xylene in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex and separates the aqueous and organic layers.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Neutralization and Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product, a pale-yellow oil, can be further purified by vacuum distillation[4][7].

Synthesis Workflow Diagram

Synthesis_Workflow p_xylene p-Xylene reaction_flask Reaction Flask (0 °C) p_xylene->reaction_flask propionyl_chloride Propionyl Chloride propionyl_chloride->reaction_flask AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_flask workup Aqueous Work-up (HCl, H₂O, NaHCO₃) reaction_flask->workup Quenching purification Purification (Vacuum Distillation) workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule[3].

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic-H7.13 - 7.49m3H, Ar-H
-CH₂- (ethyl)2.57q2H, -C(=O)CH₂CH₃
-CH₃ (ring)2.48s3H, Ar-CH₃
-CH₃ (ring)2.36s3H, Ar-CH₃
-CH₃ (ethyl)Not explicitly detailedt3H, -CH₂CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O)202.1C=O
Aromatic C (substituted)137.8, 135.33, 135.30Ar-C
Aromatic CH132.3, 132.1, 130.0Ar-CH
Methylene (-CH₂-)29.7-C(=O)CH₂CH₃
Methyl (-CH₃, ring)21.2, 21.0Ar-CH₃
Methyl (-CH₃, ethyl)Not explicitly detailed-CH₂CH₃

(Note: The provided NMR data is compiled from literature sources and may have slight variations depending on the solvent and instrument used)[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band around 1679 cm⁻¹ is indicative of the C=O stretching vibration of the ketone[4]. The spectrum also shows bands corresponding to C-H stretching of the aromatic ring and the alkyl groups[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 162.23 g/mol [1][2].

Section 4: Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily centered around its carbonyl group and the aromatic ring[3].

Reactions at the Carbonyl Group

The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. A common transformation is the reduction of the ketone to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions Involving the Aromatic Ring

The 2,5-dimethylphenyl ring can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation[3]. The directing effects of the existing substituents (two activating methyl groups and a deactivating acyl group) will determine the position of the incoming electrophile.

Application as a Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds which are of significant interest in medicinal chemistry[9][10].

One notable application is in the synthesis of chalcones. For instance, it can undergo a Claisen-Schmidt condensation with benzaldehyde in the presence of a base to form (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one[4]. These chalcone derivatives can then be used to construct various heterocyclic systems[11].

Reaction Mechanism: Claisen-Schmidt Condensation

Claisen_Schmidt ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Base (e.g., NaOH) base->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack benzaldehyde Benzaldehyde benzaldehyde->aldol_adduct dehydration Dehydration aldol_adduct->dehydration chalcone (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one dehydration->chalcone

Caption: Mechanism of chalcone synthesis via Claisen-Schmidt condensation.

Section 5: Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled[1][12]. It is irritating to mucous membranes and the upper respiratory tract[12]. The toxicological properties of this compound have not been fully investigated[12].

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[12].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood[12].

  • Handling: Avoid contact with eyes, skin, and clothing. Keep the container tightly closed when not in use. Avoid prolonged exposure and do not breathe dust or vapor[12].

  • Storage: Store in a cool, dry, well-ventilated place[12].

  • Spills: In case of a spill, wear appropriate respiratory and protective gear. Absorb the liquid with an inert material and place it in a suitable container for disposal[12].

  • Disposal: Dispose of the chemical in accordance with federal, state, and local regulations. It can be dissolved in a combustible solvent and incinerated in a chemical incinerator[12].

This compound is intended for research and development use only and should be handled by technically qualified individuals[5].

References

  • This compound. (n.d.). PubChem.
  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. [Link]
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
  • Friedel–Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one. (n.d.). PubChem.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti. [Link]
  • Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI.
  • Friedel-Crafts Alkylation. (n.d.). Beyond Benign.
  • Friedel-Crafts Acylation Made Super Easy! (2017, December 6). YouTube.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). ResearchGate.
  • Synthesis and transformations of heterocycles via pseudocyclic reactions. (2025). Chemistry of Heterocyclic Compounds, 61(7/8). [Link]

Sources

1-(2,5-Dimethylphenyl)propan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dimethylphenyl)propan-1-one

Abstract

This compound, a substituted aromatic ketone, serves as a pivotal intermediate in synthetic organic chemistry and a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical properties, established synthetic routes, detailed spectral analysis, and chemical reactivity. Furthermore, it explores the broader context of substituted propiophenones in drug discovery and development, offering insights for researchers and scientists in the field. The document is structured to deliver not just data, but also the scientific rationale behind experimental methodologies and reactivity patterns, ensuring a deep and practical understanding of the compound.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research. This compound is systematically identified by the following nomenclature and registry numbers.[1][2] Its key physicochemical properties, computed by established algorithms, provide essential data for experimental design and modeling.[2]

Table 1: Nomenclature and Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 35031-52-8[1][2]
Molecular Formula C₁₁H₁₄O[2][3]
Molecular Weight 162.23 g/mol [1][2][3]
InChI Key MWTJJAYEJFLROK-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC(=O)C1=C(C=CC(=C1)C)C[2]
Synonyms 2,5-Dimethylpropiophenone[2]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 2.8PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 162.104465066 DaPubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[2]

Synthesis and Manufacturing

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of p-xylene.[1][4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from propanoyl chloride.[5][6] The p-xylene ring, activated by its two methyl groups, then acts as a nucleophile, attacking the acylium ion to form the target ketone.[7]

The choice of AlCl₃ as a catalyst is critical; it complexes with the chlorine atom of the acyl chloride, making it a superior leaving group and facilitating the formation of the reactive acylium ion.[6] It is important to use a stoichiometric amount of the catalyst because the product ketone itself is a Lewis base and forms a stable complex with AlCl₃, temporarily deactivating it.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product p_xylene p-Xylene reaction_vessel Reaction Vessel (DCM, 0°C to RT) p_xylene->reaction_vessel prop_chloride Propanoyl Chloride prop_chloride->reaction_vessel catalyst AlCl₃ (Catalyst) catalyst->reaction_vessel quench Aqueous Workup (HCl/Ice) reaction_vessel->quench Reaction purification Purification (Distillation/Chromatography) quench->purification Isolation product This compound purification->product Final Product

Diagram: Synthesis workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a standard procedure for the acylation of p-xylene.[4]

  • Setup: Equip a three-necked, round-bottomed flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is flame-dried and maintained under an inert nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.4 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C using an ice/water bath with continuous stirring.

  • Acyl Chloride Addition: Add a solution of propanoyl chloride (1.4 eq) in anhydrous DCM dropwise to the cooled suspension over 15-20 minutes.

  • Substrate Addition: Following the acyl chloride, add a solution of p-xylene (1.0 eq) in anhydrous DCM dropwise over 30-40 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to yield this compound as a pure product.

Spectral Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented here are based on characteristic chemical shifts and patterns observed for this class of compounds.[2][4]

Table 3: Summary of Key Spectroscopic Data

TechniqueKey Features and Interpretation
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (~7.1-7.5 ppm). Aromatic Methyls: Two singlets (~2.3-2.6 ppm), each integrating to 3H. Ethyl Group: A quartet (~2.9 ppm, 2H) for the -CH₂- group adjacent to the carbonyl, and a triplet (~1.2 ppm, 3H) for the terminal -CH₃ group.[2]
¹³C NMR Carbonyl Carbon: A characteristic downfield signal around 200-203 ppm. Aromatic Carbons: Multiple signals between 128-138 ppm, including two quaternary carbons attached to the methyl groups. Aliphatic Carbons: Signals for the -CH₂- (~30 ppm), aromatic -CH₃ groups (~21 ppm), and the terminal ethyl -CH₃ (~8 ppm).[4]
IR Spectroscopy C=O Stretch: A strong, sharp absorption band in the region of 1675-1690 cm⁻¹, characteristic of an aryl ketone. C-H Aromatic/Aliphatic Stretches: Signals observed around 3000-3100 cm⁻¹ and 2850-2975 cm⁻¹, respectively.[2][4]
Mass Spectrometry Molecular Ion (M⁺): A peak corresponding to the molecular weight at m/z = 162. Key Fragments: A prominent peak at m/z = 133, corresponding to the loss of the ethyl group ([M-29]⁺), and a peak at m/z = 105, representing the dimethylbenzoyl cation.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the ketone functional group and the substituted aromatic ring.[1] This dual reactivity makes it a valuable intermediate for synthesizing more complex molecules.

Diagram: Key reaction pathways of this compound.
Reactions at the Carbonyl Group

The electrophilic carbon of the ketone is susceptible to nucleophilic attack. The most common transformation is its reduction to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol. This is efficiently achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This reaction is fundamental for converting a planar ketone into a chiral alcohol, a common step in the synthesis of pharmaceutical agents.

Reactions at the α-Carbon

The protons on the methylene carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. A prime example is the Claisen-Schmidt or aldol condensation with an aldehyde (e.g., benzaldehyde) to form a chalcone, an α,β-unsaturated ketone.[4] Chalcones are themselves an important class of compounds with significant biological activities.[8]

Reactions of the Aromatic Ring

The aromatic ring can undergo further electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the existing substituents. The acyl group is deactivating and meta-directing, while the two methyl groups are activating and ortho-, para-directing.[1] The combined effect of these groups will direct incoming electrophiles to specific positions on the ring, a factor that must be considered in multi-step syntheses.

Applications and Relevance in Drug Development

Substituted propiophenones are a well-established and highly versatile scaffold in medicinal chemistry.[8] Their derivatives have been investigated for a wide range of therapeutic applications.

  • Antidiabetic Agents: Certain propiophenone derivatives have shown potential as antihyperglycemic and lipid-lowering agents, with some acting as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key target in type 2 diabetes and obesity.[9][10]

  • Central Nervous System (CNS) Agents: The propiophenone core is found in molecules with central muscle relaxant and anticonvulsive properties.[11] For example, 4'-methylpropiophenone is a known precursor in the synthesis of tolperisone, a centrally acting muscle relaxant.[12]

  • Other Therapeutic Areas: The general propiophenone structure has been explored for applications including local anesthetics, anti-arrhythmic agents, and as intermediates for fragrances and other fine chemicals.[]

The synthetic accessibility and diverse reactivity of this compound make it an attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is intended for research use only.[1][14]

Table 4: GHS Hazard Information

CategoryCodeStatement
Hazard H317May cause an allergic skin reaction.[3]
Hazard H319Causes serious eye irritation.[3]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[3]
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[15][16]

References

  • This compound | C11H14O | CID 3614648.
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]
  • 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8. The Good Scents Company. [Link]
  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Draw the product(s) of each of the following reactions:c. p-xylene + propanoyl chloride + AlCl3. Pearson+. [Link]
  • (PDF) Friedel-Crafts Acylation.
  • EAS Reactions (3)
  • Propiophenone derivatives and their preparation and pharmaceutical use.
  • What is 4-Methylpropiophenone CAS 5337-93-9?
  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF.
  • 2,5-Dimethylphenol | C8H10O | CID 7267.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,5-Dimethylphenyl)propan-1-one, a substituted aromatic ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural features, comprising a propanone moiety attached to a dimethylated phenyl ring, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 2,5-dimethylphenyl scaffold is a recognized structural motif in various antimicrobial compounds.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available data and established scientific principles.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified through various nomenclature and registry systems.

  • IUPAC Name: this compound[2]

  • CAS Number: 35031-52-8[3][4]

  • Molecular Formula: C₁₁H₁₄O[2][5]

  • Molecular Weight: 162.23 g/mol [2]

  • InChI Key: MWTJJAYEJFLROK-UHFFFAOYSA-N[3]

The molecular structure, characterized by a carbonyl group adjacent to a sterically hindered aromatic ring, dictates its chemical reactivity and physical behavior. The presence of the polar carbonyl group and the nonpolar dimethylphenyl group results in a molecule with moderate polarity.

Comprehensive Physical Properties

The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the available data for this compound. It is important to note that much of the publicly available data for this specific compound is estimated through computational models.

PropertyValueSource(s)
Molecular Weight 162.23 g/mol [2]
Molecular Formula C₁₁H₁₄O[2][5]
Boiling Point 249.10 °C (estimated)
Flash Point 98.40 °C (estimated)
Solubility in Water 110.1 mg/L at 25 °C (estimated)
logP (o/w) 3.120 (estimated)
Physical State Liquid at room temperature[3]

Note on Data: The majority of the quantitative physical properties listed are estimated values derived from computational models. Experimental verification of these properties is crucial for applications requiring high precision.

The Science Behind the Physical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure.

  • Boiling Point: As a ketone, its boiling point is higher than that of nonpolar compounds of similar molecular weight due to dipole-dipole interactions arising from the polar carbonyl group.[6][7] However, it lacks the ability to form hydrogen bonds with itself, resulting in a lower boiling point compared to corresponding alcohols.[6] The estimated boiling point of 249.10 °C reflects these intermolecular forces.

  • Solubility: The solubility of this compound in water is limited, as indicated by the estimated value of 110.1 mg/L. This is due to the predominance of the nonpolar dimethylphenyl and propyl groups, which outweighs the contribution of the polar carbonyl group to aqueous solubility.[6][8] Conversely, it is expected to be readily soluble in common organic solvents.[6]

  • LogP (Octanol/Water Partition Coefficient): The estimated logP of 3.120 signifies a preference for lipophilic (oil-like) environments over hydrophilic (water-like) environments. This property is critical in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Experimental Determination of Physical Properties: A Methodological Overview

For researchers requiring precise, experimentally validated data, the following standard laboratory protocols are recommended for the determination of key physical properties.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting prep Purified Sample of This compound boiling_point Boiling Point Determination (e.g., Distillation) prep->boiling_point density Density Measurement (e.g., Pycnometer) prep->density refractive_index Refractive Index Measurement (e.g., Refractometer) prep->refractive_index analysis Data Analysis and Comparison with Estimates boiling_point->analysis density->analysis refractive_index->analysis report Technical Report Generation analysis->report G cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling sds Review Safety Data Sheet (SDS) ppe Don Appropriate PPE sds->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood avoid_contact Avoid Skin and Eye Contact fume_hood->avoid_contact storage Store in a Cool, Dry Place avoid_contact->storage waste Dispose of Waste Properly storage->waste

Caption: A standard safety workflow for handling chemical reagents.

Conclusion

This compound is a valuable compound for chemical synthesis. This guide has consolidated the available physical property data, emphasizing the distinction between estimated and experimentally determined values. For researchers and drug development professionals, a clear understanding of these properties, coupled with robust experimental validation, is essential for leveraging the full potential of this molecule in their scientific endeavors.

References

  • PubChem. This compound.
  • The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone. [Link]
  • PubChem. This compound.
  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]
  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
  • Allen. Ketones: Structure, Properties and Chemical test. [Link]
  • GeeksforGeeks. Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link]
  • PMC.

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1-(2,5-Dimethylphenyl)propan-1-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one

Executive Summary

This compound, an aromatic ketone, serves as a pivotal intermediate in synthetic organic chemistry. Its structural features—a ketone functional group and a substituted aromatic ring—provide multiple reaction sites, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, primary and alternative synthetic routes, chemical reactivity, and safe handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development who utilize or are investigating this compound and its derivatives.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research and development. For this compound, this is achieved through standardized naming conventions and unique identifiers.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is This compound .[1] This name explicitly describes the molecular structure: a propane chain with a ketone group (an "-one") on the first carbon, which is in turn bonded to a phenyl ring substituted with two methyl groups at the second and fifth positions.

Synonyms and Identifiers

In literature and commercial catalogs, this compound may be referred to by several names. Understanding these synonyms is crucial for comprehensive literature searches.

IdentifierValue
Common Name 2',5'-Dimethylpropiophenone
CAS Number 35031-52-8[1][2][3][4]
Molecular Formula C₁₁H₁₄O[1][4]
InChI Key MWTJJAYEJFLROK-UHFFFAOYSA-N[2]
MDL Number MFCD00048614[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and the appropriate methods for its handling and purification.

PropertyValue
Molecular Weight 162.23 g/mol [1][2][4]
Appearance Colorless, clear liquid (at standard conditions)[5]
Hazard Class Irritant, Combustible liquid[4][6]

Below is the two-dimensional structure of this compound.

G p_xylene p-Xylene (1,4-Dimethylbenzene) reactor Reaction Vessel (0-5°C, Inert Atmosphere) p_xylene->reactor propanoyl_chloride Propanoyl Chloride propanoyl_chloride->reactor acylium_ion Acylium Ion Formation [CH₃CH₂CO]⁺ propanoyl_chloride->acylium_ion lewis_acid AlCl₃ Catalyst (Anhydrous) lewis_acid->reactor lewis_acid->acylium_ion Activates workup Aqueous Workup (e.g., HCl/Ice) reactor->workup Quench Reaction purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Protocol 4.1: Laboratory Scale Synthesis via Friedel-Crafts Acylation

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Setup: A three-necked, flame-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere, e.g., with N₂ or Ar).

    • Expertise & Experience: Anhydrous conditions are paramount. AlCl₃ reacts exothermically and is deactivated by water. Flame-drying the glassware removes adsorbed moisture.

  • Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: Propanoyl chloride (1.0 eq.) dissolved in DCM is added dropwise via the dropping funnel to the AlCl₃ suspension over 15-20 minutes. This forms the reactive electrophile, the acylium ion.

  • Substrate Addition: p-Xylene (1.2 eq.) is added dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

    • Trustworthiness: Slow addition and temperature control are critical to prevent side reactions, such as di-acylation or isomerization. [7]5. Reaction: The reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours. Progress is monitored by TLC.

  • Quenching: The reaction mixture is slowly poured onto crushed ice containing concentrated HCl.

    • Causality: This step serves two purposes: it decomposes the aluminum chloride-ketone complex to liberate the product and quenches any remaining reactive species.

  • Extraction & Purification: The organic layer is separated, washed with NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Alternative Synthetic Routes

While Friedel-Crafts acylation is dominant, other strategies exist. For instance, the oxidation of the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, using an oxidizing agent like pyridinium chlorochromate (PCC), would yield the target ketone. [2]This alcohol precursor can be synthesized via a Grignard reaction between 2,5-dimethylbenzaldehyde and ethylmagnesium bromide. [2]This alternative is less direct and may be lower yielding but can be useful if the starting aldehyde is more readily available than p-xylene or if milder reaction conditions are required.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the aromatic ring. [2]

Reactions at the Carbonyl Group

The ketone functional group is a site for various transformations, most notably reduction.

  • Reduction to Secondary Alcohol: The ketone can be readily reduced to 1-(2,5-dimethylphenyl)propan-1-ol. [2] * Sodium Borohydride (NaBH₄): A mild reducing agent suitable for this transformation, typically performed in an alcoholic solvent like methanol or ethanol.

    • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent used in an anhydrous ether solvent. It is less selective than NaBH₄ but highly effective. [2]* Catalytic Hydrogenation: This method can also reduce the ketone to an alcohol or, under harsher conditions (e.g., with a palladium catalyst and strong acid), can lead to complete deoxygenation to form 1-ethyl-2,5-dimethylbenzene. [2]

Reactions Involving the Aromatic Ring

The aromatic ring can undergo further electrophilic aromatic substitution. The directing effects of the substituents are crucial: the two methyl groups are activating and ortho-, para-directing, while the propanoyl group is deactivating and meta-directing. [2]The outcome of a substitution reaction will depend on the specific reagents and conditions, which can be tuned to favor substitution at one of the available positions on the ring.

Application as a Synthetic Precursor

This compound is a valuable intermediate. Its derivatives are being explored for various applications.

  • Heterocyclic Chemistry: It serves as a starting material for the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals. [2]* Antimicrobial Scaffolds: The 2,5-dimethylphenyl scaffold is present in several known antimicrobial compounds. [8]This suggests that derivatives of this compound could be synthesized and screened for potential antimicrobial activity against multidrug-resistant pathogens. [8]* Chalcone Synthesis: The related starting material, 1-(2,5-dimethylphenyl)ethan-1-one, undergoes aldol condensation with benzaldehyde to form a chalcone, which is a precursor to other complex molecules like indanones. [9][10]This highlights the utility of the 2,5-dimethylphenyl ketone family in building molecular complexity.

Safety and Handling

Proper handling is essential due to the compound's hazardous properties.

Hazard ClassGHS StatementPrecautionary Code
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340
  • Handling: Work in a well-ventilated area or a chemical fume hood. [6]Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6][11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid. [6][11]* Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [6]

Conclusion

This compound is more than a simple catalog chemical; it is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, combined with the reactivity of its ketone and aromatic functionalities, provides chemists with a reliable platform for constructing complex molecular architectures. Its relevance extends from foundational synthetic chemistry to applied fields like drug discovery, where the 2,5-dimethylphenyl scaffold continues to be a feature in the design of new therapeutic agents.

References

  • PubChem. 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one.
  • PubChem. This compound.
  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
  • PubChem. 1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one.
  • The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Pearson+. Draw the product(s) of each of the following reactions:c. p-xylene + propanoyl chloride + AlCl3. [Link]
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • ResearchGate. (PDF) (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
  • PubMed Central.

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1-(2,5-Dimethylphenyl)propan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one: Synthesis, Characterization, and Applications

Introduction

This compound, also known as 2',5'-dimethylpropiophenone, is an aromatic ketone that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring attached to a short acyl chain, offers multiple sites for chemical modification, making it a versatile precursor for more complex molecules. For researchers in medicinal chemistry and drug development, the 2,5-dimethylphenyl scaffold is of particular interest as it is a structural feature in a variety of bioactive compounds, including certain antimicrobial agents.[1]

This technical guide provides a comprehensive overview of this compound for scientists and drug development professionals. It details the compound's core physicochemical properties, provides a field-proven protocol for its synthesis via Friedel-Crafts acylation, outlines a self-validating framework for its spectroscopic characterization, and explores its chemical reactivity and potential applications in modern research.

Physicochemical and Structural Properties

Accurate identification of a compound begins with its fundamental properties. This compound is defined by a unique combination of identifiers and physical characteristics that dictate its handling, reactivity, and analytical profile.

Identifiers and Molecular Formula

The compound is unambiguously identified by its IUPAC name and CAS registry number.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 35031-52-8[1]
Molecular Formula C₁₁H₁₄O[2]
Molecular Weight 162.23 g/mol [2]
InChIKey MWTJJAYEJFLROK-UHFFFAOYSA-N[2]
Canonical SMILES CCC(=O)C1=C(C=CC(=C1)C)C[2]
Physical Properties

The physical state and solubility parameters are crucial for designing experimental conditions, including reaction setups and purification protocols. The data presented below are based on established database estimates.

PropertyValueSource
Boiling Point 249.1 °C (at 760 mm Hg, estimated)
Water Solubility 110.1 mg/L (at 25 °C, estimated)
logP (o/w) 3.120 (estimated)
Flash Point 98.4 °C (estimated)

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with propanoyl chloride.[3] This electrophilic aromatic substitution reaction provides a reliable route to the target ketone.

Mechanistic Rationale

The reaction proceeds through the formation of a resonance-stabilized acylium ion electrophile. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the highly electrophilic propanoyl cation.[4] The electron-rich p-xylene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and regenerates the catalyst, yielding the final ketone product. A stoichiometric amount of AlCl₃ is required because the product ketone, a Lewis base, forms a stable complex with the catalyst.[4] This complex is hydrolyzed during the aqueous workup to release the final product.

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous ethanone compound.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-dimethylbenzene (p-xylene, 1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: Cool the flask to 0 °C using an ice/water bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution in portions. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

  • Electrophile Addition: Add propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, cooled addition controls the exothermic reaction and prevents potential side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. Causality Note: The acid hydrolyzes the ketone-AlCl₃ complex and dissolves any remaining aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.

Spectroscopic Characterization: A Self-Validating System

While experimental spectra for this compound are not widely available in public databases, its structure can be unequivocally confirmed through a standard suite of spectroscopic methods. The expected data, predicted from its structure and by analogy to closely related compounds like 1-(2,5-dimethylphenyl)ethan-1-one, provide a robust framework for its identification.[3]

Technique Predicted Spectral Features
¹H NMR Aromatic Region (δ 7.1-7.4 ppm): Three distinct signals. A singlet for the proton between the acyl and methyl groups, and two doublets for the other two coupled protons. Propionyl -CH₂- (δ ~2.9 ppm): A quartet, coupled to the adjacent -CH₃ group. Aromatic -CH₃ (δ ~2.4 and ~2.5 ppm): Two distinct singlets. Propionyl -CH₃ (δ ~1.1 ppm): A triplet, coupled to the adjacent -CH₂- group.
¹³C NMR Carbonyl C=O (δ ~200-205 ppm): Most downfield signal. Aromatic Carbons (δ ~128-140 ppm): Six distinct signals, with quaternary carbons showing lower intensity. Propionyl -CH₂- (δ ~35 ppm). Aromatic -CH₃ (δ ~20-21 ppm): Two signals. Propionyl -CH₃ (δ ~8 ppm).
IR Spectroscopy C=O Stretch: Strong, sharp absorption band around 1685 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion [M]⁺: Peak at m/z = 162. Base Peak: Acylium ion fragment at m/z = 133, resulting from the loss of the ethyl group (•C₂H₅).

Rationale for Predictions: These predictions are based on standard chemical shift values and are strongly supported by the experimental data for 1-(2,5-dimethylphenyl)ethan-1-one, which shows aromatic protons and methyl groups in nearly identical chemical environments.[3] The key difference is the replacement of the acetyl singlet in the ethanone with the characteristic quartet-triplet pattern of the propionyl group. This comparative analysis serves as a powerful validation tool.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for transformations. It can be readily reduced to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄). This conversion of a planar ketone to a potentially chiral alcohol is a fundamental step in building molecular complexity.

Reactions at the α-Carbon

The methylene protons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol condensations, allowing for the extension of the carbon skeleton.

The 2,5-Dimethylphenyl Scaffold in Medicinal Chemistry

The 2,5-dimethylphenyl moiety is a recognized "scaffold" in medicinal chemistry, appearing in various compounds with demonstrated biological activity.[1] This structural motif has been identified in compounds investigated for antimicrobial properties against both bacteria and fungi.[1] For instance, research into N-2,5-dimethylphenylthioureido acid derivatives has highlighted them as potential scaffolds for developing new candidates against multidrug-resistant Gram-positive pathogens.[1] Therefore, this compound represents a strategic starting material for synthesizing novel analogues and derivatives for screening in drug discovery programs.

Conclusion

This compound is a synthetically accessible and versatile aromatic ketone. Its preparation via Friedel-Crafts acylation is robust and scalable, and its structure can be confidently verified using standard spectroscopic techniques. The compound's reactivity at its carbonyl, α-carbon, and aromatic ring positions makes it a valuable intermediate for organic synthesis. For drug development professionals, its possession of the 2,5-dimethylphenyl scaffold provides a compelling starting point for the exploration of new therapeutic agents, particularly in the antimicrobial space. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a modern research setting.

References

  • The Good Scents Company. (n.d.). 1-(2,5-dimethyl phenyl)-1-propanone.
  • Nowak, M., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences.
  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Spectroscopic Profile of 1-(2,5-Dimethylphenyl)propan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2,5-dimethylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques.

Introduction

This compound (CAS No. 35031-52-8) is a ketone featuring a propiophenone core with two methyl substituents on the phenyl ring.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in developmental pipelines. Spectroscopic analysis provides a non-destructive and highly informative approach to achieving this. This guide will delve into the proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound, offering both raw data interpretation and the strategic rationale behind the analytical methodologies.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecular structure is critical for interpreting spectroscopic data. The spatial arrangement of atoms and the electronic environment of each nucleus directly influence the spectral output.

G cluster_0 Spectroscopic Analysis Workflow start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Interpretation and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Confirmed Structure data_analysis->conclusion

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the electronic environment of atomic nuclei.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2,5-dimethylphenyl)propan-1-one, a substituted aromatic ketone. We will dissect the theoretical underpinnings of the observed chemical shifts, spin-spin coupling patterns, and signal multiplicities. Furthermore, this document provides a robust, field-proven experimental protocol for sample preparation and data acquisition, designed to yield high-fidelity spectra for unambiguous characterization. This guide is intended for researchers, chemists, and professionals in drug development who utilize NMR spectroscopy for routine structural verification and in-depth molecular analysis.

Introduction: The Molecule and the Method

This compound (C₁₁H₁₄O) is an aromatic ketone featuring a propanoyl group attached to a 2,5-disubstituted xylene ring.[2][3] Its chemical structure dictates a unique magnetic environment for each set of protons and carbons, making it an excellent subject for demonstrating the power of NMR spectroscopy.

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field and absorb radiofrequency energy at specific, characteristic frequencies.[4][5] These frequencies, reported as chemical shifts (δ), are highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.[4] Additional information from signal integration (proton count), spin-spin coupling (neighboring nuclei), and multiplicity (signal splitting) enables the complete assembly of a molecular structure.[1][4]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen framework of a molecule. For this compound, we anticipate five distinct signals, as the molecule lacks internal symmetry that would render different proton groups chemically equivalent.[6][7]

  • Aromatic Protons (H-Ar): The three protons on the phenyl ring are chemically non-equivalent due to the substitution pattern. They will appear in the downfield region of the spectrum, typically between 7.19 and 7.49 ppm, as complex multiplets.[8] Their splitting arises from coupling to adjacent aromatic protons (ortho and meta coupling). Ortho coupling constants (³J) are typically 7-10 Hz, while meta coupling constants (⁴J) are smaller, around 2-3 Hz.[9][10]

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing carbonyl group. This deshielding effect shifts their signal downfield to approximately 2.57 ppm.[8] Due to spin-spin coupling with the three protons of the adjacent methyl group, this signal will appear as a quartet (n+1 = 3+1 = 4).[11]

  • Ethyl Methyl Protons (-CH₂C H₃): The terminal methyl group of the propanoyl chain is a standard alkyl group, but it is influenced by the nearby carbonyl. It is expected to resonate further upfield. Coupling with the two methylene protons will split this signal into a triplet (n+1 = 2+1 = 3).[11]

  • Aromatic Methyl Protons (-C₆H₃(C H₃)): The two methyl groups attached directly to the aromatic ring are in different electronic environments. One is ortho to the propanoyl group, and the other is meta. They will appear as two distinct singlets, as they have no adjacent protons to couple with.[8] Their chemical shifts are expected around 2.36 ppm and 2.48 ppm.[8]

Data Summary: Predicted ¹H NMR
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.19 - 7.49Multiplet (m)3H
Methylene (-CH₂-)~2.57Quartet (q)2H
Aromatic Methyl~2.48Singlet (s)3H
Aromatic Methyl~2.36Singlet (s)3H
Ethyl Methyl (-CH₃)~1.15 (Typical)Triplet (t)3H
Illustrative data compiled from typical values for similar structures.[8]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to see nine distinct signals, as all carbons are in a unique chemical environment.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom and will appear significantly downfield, typically in the range of 205-220 ppm.[12][13]

  • Aromatic Carbons: The six carbons of the dimethylphenyl ring will have distinct signals in the aromatic region (125-150 ppm).[12] The carbons directly bonded to the methyl groups and the propanoyl group (quaternary carbons) will generally have weaker signals than those bonded to hydrogen.

  • Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the propanoyl group will appear in the upfield region of the spectrum. The methylene carbon, being closer to the carbonyl, will be more downfield than the terminal methyl carbon.

  • Aromatic Methyl Carbons: The two methyl carbons attached to the aromatic ring will appear as sharp signals in the upfield region, typically between 20-30 ppm.[12]

Data Summary: Predicted ¹³C NMR
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)205 - 220
Aromatic (C-Ar)125 - 150 (6 signals)
Methylene (-CH₂-)30 - 40
Aromatic Methyls20 - 30 (2 signals)
Ethyl Methyl (-CH₃)10 - 15
Shift ranges are based on established values for these functional groups.[12][13]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. This protocol is designed to be a self-validating system for achieving optimal results.

Step 1: Sample Preparation

The causality behind this procedure is to create a homogeneous, particle-free solution of sufficient concentration within a deuterated solvent to ensure a stable magnetic field lock and a high signal-to-noise ratio.[14][15]

  • Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[16][17] This concentration range is optimal for achieving good signal in a reasonable number of scans without introducing viscosity or solubility issues.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[14][17] CDCl₃ is an excellent choice as it is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient secondary chemical shift reference.[11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals; any suspended particles will degrade the magnetic field homogeneity.[14]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[16] To remove any lingering particulates, a small plug of cotton wool can be placed in the pipette to act as a filter.[15]

  • Standard (Optional): For precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[18]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identity.[16]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve Add solvent transfer 3. Filter & Transfer to NMR Tube dissolve->transfer Homogeneous solution cap 4. Cap & Label transfer->cap Ready for analysis

Caption: A streamlined workflow for preparing NMR samples.

Step 2: Data Acquisition & Processing
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to optimize homogeneity.[19]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typically, 8 to 16 scans are sufficient.

    • Ensure the spectral width covers the expected range of proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A greater number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[11]

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Integrated Structural Elucidation

The final structure is not determined by a single piece of data but by the logical synthesis of all available NMR information. The workflow below illustrates this deductive process. The chemical shifts indicate the type of chemical environment, the integration provides the proton count for each environment, the multiplicity reveals the number of neighboring protons, and the ¹³C spectrum confirms the carbon skeleton. Together, these data points provide a self-validating system for confirming the structure of this compound.

G cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data H_Shifts Chemical Shifts (Functional Groups) Structure Final Structure Confirmation H_Shifts->Structure H_Integration Integration (Proton Ratios) H_Integration->Structure H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure C_Shifts Chemical Shifts (Carbon Types) C_Shifts->Structure C_Count Signal Count (Unique Carbons) C_Count->Structure

Caption: Logical workflow for structure elucidation using NMR data.

Conclusion

The NMR spectral analysis of this compound is a clear illustration of the technique's utility in organic chemistry. Through a systematic interpretation of ¹H and ¹³C spectra, one can deduce the complete atomic connectivity of the molecule. The distinct signals for the aromatic, aliphatic, and methyl protons, combined with their characteristic multiplicities and the unique chemical shifts of the carbon backbone, provide irrefutable evidence for its structure. Adherence to rigorous experimental protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of trustworthy scientific research and development.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
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1-(2,5-Dimethylphenyl)propan-1-one GC-MS fragmentation pattern

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of 1-(2,5-Dimethylphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Intended for researchers, analytical chemists, and drug development professionals, this document elucidates the characteristic fragmentation pathways, including alpha-cleavages and McLafferty-type rearrangements, that are critical for the structural confirmation of this and related alkyl aryl ketones. We will explore the underlying chemical principles governing the formation of key fragment ions and present a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis.

Introduction to this compound and GC-MS Analysis

This compound (CAS No: 35031-52-8) is an aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1][2] Its structure consists of a propane-1-one moiety attached to a 2,5-dimethylphenyl ring. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such semi-volatile organic compounds.[3] The process involves separating the compound from a mixture using a gas chromatograph and subsequently ionizing and fragmenting it within the mass spectrometer.

Under standard Electron Ionization (EI) conditions (70 eV), molecules are bombarded with high-energy electrons, leading to the formation of an energetically unstable molecular ion (M⁺•). This ion rapidly undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum—a plot of ion abundance versus mass-to-charge ratio (m/z)—serves as a chemical "fingerprint," enabling robust structural elucidation.[4] For aromatic ketones, the stability of the aromatic ring often results in a prominent molecular ion peak, providing an immediate confirmation of the compound's molecular weight.[5]

Elucidation of the Fragmentation Mechanism

The fragmentation of this compound is governed by the presence of the carbonyl group and the alkyl substitutions on the aromatic ring. The primary fragmentation processes are alpha-cleavage and a characteristic hydrogen rearrangement, which give rise to the most abundant ions in the mass spectrum.

The Molecular Ion (M⁺•)

The initial ionization event removes a non-bonding electron from the carbonyl oxygen, forming the molecular ion at m/z 162 .

[C₁₁H₁₄O] + e⁻ → [C₁₁H₁₄O]⁺• + 2e⁻

The presence of the stable aromatic ring ensures that this peak is typically of moderate to strong intensity, which is a characteristic feature of aromatic compounds.

Primary Fragmentation Pathway: Alpha-Cleavage

Alpha-cleavage (α-cleavage) is the most favorable fragmentation pathway for ketones, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[5][6] This process is driven by the formation of a highly stable, resonance-stabilized acylium ion.

  • Pathway A: Loss of an Ethyl Radical (•C₂H₅) This is the most dominant fragmentation route. The bond between the carbonyl carbon and the ethyl group cleaves, resulting in the loss of an ethyl radical (mass = 29 Da). This generates the 2,5-dimethylbenzoyl cation at m/z 133 . Due to its significant resonance stabilization across the aromatic ring and carbonyl group, this ion is predicted to be the base peak (the most abundant ion) in the spectrum.

    [C₁₁H₁₄O]⁺• → [ (CH₃)₂C₆H₃CO ]⁺ + •C₂H₅ m/z 162 → m/z 133

  • Pathway B: Loss of a 2,5-Dimethylphenyl Radical (•C₈H₉) Alternatively, α-cleavage can occur on the other side of the carbonyl group, leading to the loss of a 2,5-dimethylphenyl radical (mass = 105 Da). This forms the propanoyl cation at m/z 57 . While less abundant than the m/z 133 ion, this peak is still expected to be a significant and diagnostically useful fragment.

    [C₁₁H₁₄O]⁺• → [CH₃CH₂CO]⁺ + •C₆H₃(CH₃)₂ m/z 162 → m/z 57

Secondary Fragmentation: Decarbonylation

Acylium ions, such as the base peak at m/z 133, readily undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule (mass = 28 Da).[6] This process yields the 2,5-dimethylphenyl cation at m/z 105 .

[ (CH₃)₂C₆H₃CO ]⁺ → [ (CH₃)₂C₆H₃ ]⁺ + CO m/z 133 → m/z 105

Hydrogen Rearrangement: The McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds containing an accessible gamma (γ) hydrogen.[4][7] In this compound, the hydrogens of the ortho-methyl group (at C2) are in the γ-position relative to the carbonyl oxygen. A six-membered transition state facilitates the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond in the propanoyl chain. This results in the elimination of a neutral ethene molecule (C₂H₄, mass = 28 Da) and the formation of a resonance-stabilized radical cation at m/z 134 .

[C₁₁H₁₄O]⁺• → [ (CH₃)₂C₆H₃C(OH)=CH₂ ]⁺• + C₂H₄ m/z 162 → m/z 134

The presence of this peak is highly indicative of the ortho-methyl substitution on the aromatic ring.

Summary of Key Fragment Ions

The expected fragmentation data for this compound under EI-MS is summarized below.

m/zProposed Ion StructureFragmentation PathwayPredicted Abundance
162[C₁₁H₁₄O]⁺•Molecular IonModerate-Strong
134[C₉H₁₀O]⁺•McLafferty Rearrangement (Loss of C₂H₄)Moderate
133[C₉H₉O]⁺α-Cleavage (Loss of •C₂H₅)Strong (Base Peak)
105[C₈H₉]⁺Loss of CO from m/z 133Moderate-Strong
57[C₃H₅O]⁺α-Cleavage (Loss of •C₈H₉)Moderate

Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized as a pathway diagram.

Fragmentation_Pattern cluster_alpha α-Cleavage cluster_rearrangement McLafferty Rearrangement cluster_secondary Secondary Fragmentation M Molecular Ion [C₁₁H₁₄O]⁺• m/z 162 F133 Base Peak [C₉H₉O]⁺ m/z 133 M->F133 - •C₂H₅ F57 [C₃H₅O]⁺ m/z 57 M->F57 - •C₈H₉ F134 [C₉H₁₀O]⁺• m/z 134 M->F134 - C₂H₄ F105 [C₈H₉]⁺ m/z 105 F133->F105 - CO

Caption: Primary fragmentation pathways for this compound.

Standard Operating Protocol: GC-MS Analysis

This section outlines a robust, self-validating protocol for the analysis of this compound. The choice of a non-polar column is based on the principle of separating compounds primarily by their boiling points, which is effective for aromatic ketones. The 70 eV ionization energy is a long-standing industry standard that ensures fragmentation patterns are reproducible and comparable to established spectral libraries like NIST and Wiley.

5.1. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve the standard in 1 mL of high-purity dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution to a working concentration of approximately 10 µg/mL for analysis.

5.2. Instrumentation and Conditions

ParameterSettingRationale
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% Phenyl Methyl Siloxane column.[8]Provides excellent resolution for a wide range of semi-volatile, non-polar to mid-polar compounds.
Injection ModeSplitless (1 min)Maximizes analyte transfer to the column for trace-level analysis.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC systems.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times and peak shapes.
Oven Program- Initial: 60 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: 5 min at 280 °CSeparates the analyte from solvent and potential impurities effectively.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization method that produces repeatable, library-searchable spectra.
Ionization Energy70 eVUniversal standard for generating comparable mass spectra.
Source Temperature230 °COptimal temperature to maintain ionization efficiency and prevent contamination.
Quadrupole Temp.150 °CEnsures stable ion transmission through the mass filter.
MS Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Scan ModeFull ScanAcquires data across a wide mass range to capture all relevant fragment ions.
Scan Rangem/z 40 - 450Encompasses the molecular ion and all expected fragment ions.

5.3. Data Analysis

  • Integrate the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the peak.

  • Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for initial identification.

  • Manually interpret the spectrum, verifying the presence of the key ions (m/z 162, 133, 134, 105, 57) as detailed in this guide to confirm the structure.

Conclusion

The GC-MS fragmentation pattern of this compound is highly characteristic and follows predictable chemical principles. The spectrum is defined by a strong molecular ion peak (m/z 162) and a dominant base peak at m/z 133 resulting from the loss of an ethyl radical via α-cleavage. Other significant ions at m/z 134 (McLafferty rearrangement), m/z 105 (decarbonylation), and m/z 57 (alternative α-cleavage) provide compelling, cumulative evidence for its structure. By understanding these pathways and employing the standardized analytical protocol provided, researchers can confidently identify this compound in complex matrices.

References

  • This compound | C11H14O | CID 3614648 - PubChem. PubChem.
  • 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8. The Good Scents Company.
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  • Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. YouTube.
  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh.
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  • 1-(2,4,5-Trimethoxyphenyl)propan-1-one - NIST Chemistry WebBook. NIST.
  • 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | C17H18O | CID 14905373 - PubChem. PubChem.
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Navigating the Solubility Landscape of 1-(2,5-Dimethylphenyl)propan-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Properties and Solvent Interactions for Drug Development Professionals

Introduction: Understanding the Significance of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a critical physicochemical property that dictates its behavior from initial formulation to its ultimate biological activity. For a compound like 1-(2,5-Dimethylphenyl)propan-1-one, a ketone with potential applications as a synthetic intermediate, a thorough understanding of its solubility in various organic solvents is paramount for process optimization, purification, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical insights and methodologies. As Senior Application Scientists, our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work with this and similar molecules.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility. This compound is an aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1][2] Its structure, featuring a substituted benzene ring and a short alkyl chain with a carbonyl group, gives rise to a specific set of physicochemical characteristics that govern its interactions with solvents.

Key computed properties that influence solubility include:

  • XLogP3-AA: 2.8. This value indicates a moderate level of lipophilicity, suggesting a preference for non-polar environments over aqueous media.[1]

  • Hydrogen Bond Acceptor Count: 1. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for specific interactions with protic solvents.[1]

  • Topological Polar Surface Area (TPSA): 17.1 Ų. This relatively low TPSA further points towards limited solubility in highly polar solvents.[1]

An estimated water solubility of 110.1 mg/L at 25°C underscores its hydrophobic nature.[3] These parameters collectively suggest that this compound will exhibit varied solubility across the spectrum of organic solvents, driven by the interplay of intermolecular forces.

The Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility theory, stating that substances with similar intermolecular forces are likely to be miscible. The solubility of this compound in a given organic solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The primary intermolecular forces at play are:

  • Van der Waals Forces (Dispersion Forces): These are weak, transient forces present in all molecules and are the dominant attractive forces in nonpolar solvents like hexane. The nonpolar aromatic ring and alkyl groups of this compound will readily interact with nonpolar solvents through these forces.

  • Dipole-Dipole Interactions: The carbonyl group in the ketone imparts a permanent dipole moment to the molecule.[4][5][6] This allows for attractive interactions with other polar molecules, such as those found in polar aprotic solvents like acetone and ethyl acetate.

  • Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, its carbonyl oxygen can accept a hydrogen bond from a suitable donor. This is a crucial interaction in polar protic solvents like methanol and ethanol.[5]

The interplay of these forces dictates the solubility of the compound in different solvent classes.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive experimentally determined solubility data, Quantitative Structure-Activity Relationship (QSAR) and other computational models provide valuable estimations. These models leverage large datasets of known solubilities to predict the behavior of new compounds based on their molecular structure.[7][8][9] The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

SolventSolvent TypePredicted Solubility (g/L)Predicted Solubility (mol/L)
HexaneNonpolarLowLow
TolueneNonpolar (Aromatic)HighHigh
DichloromethanePolar AproticVery HighVery High
Ethyl AcetatePolar AproticHighHigh
AcetonePolar AproticVery HighVery High
EthanolPolar ProticHighHigh
MethanolPolar ProticModerateModerate

Note: These are predicted values and should be confirmed experimentally for critical applications. The qualitative descriptors (Low, Moderate, High, Very High) are for comparative purposes based on general chemical principles and predicted trends.

Interpretation of Solubility Trends

The predicted solubility data aligns well with theoretical principles. The high solubility in aromatic and polar aprotic solvents like toluene, dichloromethane, ethyl acetate, and acetone can be attributed to a combination of favorable van der Waals forces with the aromatic ring and strong dipole-dipole interactions with the ketone group. The good solubility in ethanol is facilitated by hydrogen bonding between the alcohol's hydroxyl group and the ketone's carbonyl oxygen. The slightly lower predicted solubility in methanol compared to ethanol, if observed experimentally, could be attributed to methanol's higher polarity and smaller size, which might lead to a less favorable overall solvation energy balance for this moderately lipophilic solute. The low solubility in the nonpolar aliphatic solvent hexane is expected, as the dipole-dipole interactions of the ketone are not well-solvated.

Experimental Determination of Solubility: The Shake-Flask Method

While predictive models are useful for initial screening, experimental determination of solubility remains the gold standard for obtaining accurate and reliable data. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[10]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid This compound prep_solvent Add a known volume of the organic solvent prep_solid->prep_solvent agitation Agitate at a constant temperature for 24-48 hours prep_solvent->agitation centrifugation Centrifuge or allow to stand to separate undissolved solid agitation->centrifugation sampling Withdraw an aliquot of the supernatant (saturated solution) centrifugation->sampling dilution Dilute the aliquot with a suitable solvent sampling->dilution quantification Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) dilution->quantification

Caption: Workflow of the shake-flask method for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator maintained at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at the same constant temperature can be used to accelerate this process and ensure a clear supernatant.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.

    • Accurately dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

Logical Relationships in Solubility

The solubility of this compound is a function of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as follows:

G cluster_solute Solute: this compound cluster_solvent Solvent Properties solute_structure Molecular Structure aromatic_ring Aromatic Ring (Van der Waals) solute_structure->aromatic_ring carbonyl_group Carbonyl Group (Dipole, H-bond acceptor) solute_structure->carbonyl_group alkyl_groups Alkyl Groups (Van der Waals) solute_structure->alkyl_groups solubility Solubility aromatic_ring->solubility favors nonpolar & aromatic solvents carbonyl_group->solubility favors polar & H-bonding solvents alkyl_groups->solubility favors nonpolar solvents solvent_polarity Polarity solvent_polarity->solubility h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solubility

Caption: Interplay of molecular structure and solvent properties governing solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with predictive data and a detailed experimental protocol, we have aimed to provide a practical resource for researchers. The moderate lipophilicity and the presence of a hydrogen bond accepting carbonyl group result in good solubility in a range of polar aprotic and protic organic solvents, as well as aromatic solvents. For critical applications in drug development and process chemistry, it is strongly recommended to supplement these predictive insights with robust experimental data generated using standardized methods such as the shake-flask technique. Future work could involve the experimental validation of the predicted solubilities and the investigation of solubility in more complex solvent systems, such as binary mixtures, which are often encountered in industrial processes.

References

  • Rowan Scientific. Predicting Solubility. [Link]
  • Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents. [Link]
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  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Chemaxon. Solubility prediction - Chemaxon's Solubility Predictor. [Link]
  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]
  • Chemistry LibreTexts. (2025). 4.2: Properties of Aldehydes and Ketones. [Link]
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  • CK-12 Foundation. (2025). Physical Properties of Aldehydes and Ketones. [Link]
  • Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

1-(2,5-Dimethylphenyl)propan-1-one, also known as 2',5'-dimethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1][2] Its structure, featuring a propiophenone core substituted with two methyl groups on the phenyl ring, dictates its reactivity and stability profile. The carbonyl group and the activated aromatic ring are the primary sites for chemical transformations and potential degradation.[3] A thorough understanding of these characteristics is paramount for ensuring the integrity of the compound in research and development settings, where purity and stability are non-negotiable. This guide will provide the necessary insights to maintain the compound's quality over time.

Chemical Stability and Potential Degradation Pathways

The inherent stability of this compound is generally considered to be robust under normal laboratory conditions. However, like many organic molecules, it is susceptible to degradation under specific environmental stresses. The principal areas of reactivity are the carbonyl group and the aromatic ring.[3]

2.1. Reactivity of the Carbonyl Group:

The ketone functional group is a primary site for various chemical reactions.[3] While not a degradation pathway in the traditional sense, understanding these reactions is crucial as they can lead to the formation of impurities if unintended reactions occur.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(2,5-dimethylphenyl)propan-1-ol. This is typically achieved with reducing agents like sodium borohydride or lithium aluminum hydride.[3] Accidental contamination with such reagents would lead to the formation of this impurity.

  • Nucleophilic Addition: The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack.[3] The presence of strong nucleophiles in the storage environment could potentially lead to the formation of adducts.

2.2. Aromatic Ring Reactivity:

The 2,5-dimethylphenyl group, while relatively stable, can undergo electrophilic aromatic substitution reactions. The acyl group is deactivating and meta-directing, whereas the two methyl groups are activating and ortho-, para-directing.[3] While these reactions typically require specific reagents and catalysts, exposure to harsh acidic or oxidizing conditions could potentially lead to unwanted side reactions on the aromatic ring.

2.3. Potential Degradation Under Forced Conditions:

Forced degradation studies are essential to identify potential degradation products and pathways that might not be apparent under normal storage conditions. While specific degradation studies on this compound are not extensively published, we can infer likely pathways based on the structurally similar compound, 2-Propanone, 1-(2,5-dimethoxyphenyl)-.[4]

Potential degradation pathways under forced conditions such as high temperature, extreme pH, oxidation, and photolysis may include:

  • Oxidation: The propanone side chain could be susceptible to oxidation, potentially leading to cleavage or the formation of carboxylic acids or other oxidized species. The aromatic ring can also undergo hydroxylation.[4]

  • Hydrolysis: While ketones are generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially induce degradation.[4]

  • Photodegradation: Aromatic ketones can be sensitive to UV light. Photolytic conditions could potentially lead to degradation of the aromatic ring system.[4]

The following diagram illustrates the potential areas of reactivity and degradation for this compound.

Caption: Potential reactivity and degradation sites of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, adherence to proper storage and handling protocols is critical. The following recommendations are based on general best practices for chemical storage and information from safety data sheets.

3.1. Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[5] Some suppliers recommend room temperature storage.Lower temperatures slow down the rate of potential chemical reactions and degradation.
Light Store in a tightly closed, light-resistant container in a shaded area.To prevent potential photodegradation of the aromatic ketone.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To minimize contact with oxygen and moisture, which could promote oxidative and hydrolytic degradation.
Container Use a tightly sealed container made of an inert material (e.g., amber glass).To prevent contamination and exposure to light, air, and moisture.

3.2. Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Hygroscopicity: While not explicitly stated, it is good practice to handle the compound in a dry environment to minimize moisture absorption.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases to prevent unintended reactions.

Analytical Methods for Stability Assessment

A robust stability testing program is essential to monitor the purity of this compound over time and to identify any degradation products.

4.1. Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and stability of non-volatile organic compounds. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products and impurities.

4.2. Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can be used to identify and quantify degradation products if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry is invaluable for identifying the molecular weights of degradation products, which aids in their structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups, such as the appearance of hydroxyl groups if reduction of the carbonyl occurs.

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation pathways and develop a stability-indicating analytical method, a forced degradation study is recommended. The following is a generalized protocol.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.[4]

    • Thermal Degradation: Store the solid compound and a solution in a calibrated oven at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours) for each stress condition.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any significant degradation products.

    • Perform mass balance calculations to account for all components.[4]

The following diagram outlines the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis Timepoints Sample at Time Points A->Timepoints B Base Hydrolysis B->Timepoints C Oxidation C->Timepoints D Thermal Stress D->Timepoints E Photolytic Stress E->Timepoints G HPLC Analysis H LC-MS for Identification G->H End Stability Profile & Degradation Pathways H->End Start This compound Sample Start->A Start->B Start->C Start->D Start->E Timepoints->G

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability and proper storage of this compound are fundamental to its successful application in research and development. By understanding its chemical reactivity, potential degradation pathways, and by adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the integrity and purity of this compound. A proactive approach, including the implementation of forced degradation studies and the use of appropriate analytical methods, will provide the necessary data to establish a robust stability profile and ensure the reliability of experimental results.

References

  • The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8.
  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • PubChem. 1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one.
  • PubChem. This compound.

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A Comprehensive Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)propan-1-one, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing, characterization, and quality control of this compound. Our focus is on providing practical, field-proven insights to ensure the integrity and reproducibility of your research and development endeavors.

Introduction: Understanding the Significance of this compound

This compound, also known as 2',5'-dimethylpropiophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a substituted phenyl ring and a reactive carbonyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The precise arrangement of the dimethylphenyl group can influence the steric and electronic properties of downstream compounds, making the quality and purity of this starting material of paramount importance.

Chemical Structure:

Caption: Chemical structure of this compound.

Commercial Suppliers and Procurement Strategy

The selection of a reliable commercial supplier is a critical first step in any research project. The purity and consistency of the starting material directly impact the yield, impurity profile, and overall success of subsequent synthetic steps.

Identifying Reputable Suppliers

Several chemical suppliers offer this compound. It is crucial to source from vendors who provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The following table summarizes some of the known suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
35031-52-8C₁₁H₁₄O162.23For research use only.[1]
35031-52-8C₁₁H₁₄O162.23Labeled as an irritant.[2]
35031-52-8C₁₁H₁₄O162.23
35031-52-8C₁₁H₁₄O162.23Minimum purity specification of 95%.
The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when procuring research chemicals. It provides a batch-specific quality control report. Key parameters to scrutinize on a CoA include:

  • Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most research applications, a purity of ≥98% is recommended.

  • Identity Confirmation: Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Appearance: Should be a clear, colorless to pale yellow liquid.

  • Residual Solvents: Should be within acceptable limits.

Synthesis, Potential Impurities, and Chemical Reactivity

A thorough understanding of the synthetic route is essential for anticipating potential impurities that may be present in the commercial product.

Primary Synthesis Route: Friedel-Crafts Acylation

The most common industrial synthesis of this compound is the Friedel-Crafts acylation of p-xylene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4]

Friedel-Crafts Acylation cluster_0 Reactants cluster_1 Catalyst cluster_2 Product p-Xylene p-Xylene This compound This compound p-Xylene->this compound + Propionyl Chloride Propionyl Chloride Propionyl Chloride AlCl3 AlCl3 AlCl3->this compound Catalyst

Caption: Friedel-Crafts acylation of p-xylene.

Potential Impurities and By-products

The Friedel-Crafts acylation, while generally efficient, can lead to the formation of several impurities:

  • Isomeric Products: Although the directing effects of the methyl groups on p-xylene favor acylation at the 2-position, trace amounts of other isomers may form.

  • Unreacted Starting Materials: Residual p-xylene and propionyl chloride may be present.

  • Polysubstituted Products: Di-acylated p-xylene can be a by-product if the reaction conditions are not carefully controlled.

  • By-products from the Catalyst: Hydrolysis of aluminum chloride can lead to the presence of aluminum salts in the final product.

Chemical Reactivity

The reactivity of this compound is primarily centered around the carbonyl group and the aromatic ring.[1]

  • Carbonyl Group Reactions: The ketone functionality can undergo reduction to the corresponding alcohol, nucleophilic addition, and condensation reactions.

  • Aromatic Ring Reactions: The dimethyl-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, though the acyl group is deactivating.[1]

Quality Control and Analytical Characterization

Rigorous analytical testing is imperative to confirm the identity and purity of this compound before its use in sensitive applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying trace impurities.

Typical GC-MS Workflow:

GC-MS Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: A typical workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).

  • Data Analysis:

    • The retention time of the main peak should be consistent with a reference standard.

    • The mass spectrum of the main peak should exhibit a molecular ion peak ([M]⁺) at m/z 162 and a characteristic fragmentation pattern. Common fragments include the loss of the ethyl group (m/z 133) and the acylium ion (m/z 133).[1]

    • Integrate all peaks in the chromatogram to determine the purity percentage. Identify any impurity peaks by comparing their mass spectra to library databases and known potential by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field instrument.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Aromatic protons: ~7.0-7.4 ppm (multiplets).

      • Methylene protons (-CH₂-): ~2.9 ppm (quartet).

      • Methyl protons on the aromatic ring: ~2.3-2.4 ppm (singlets).

      • Methyl protons of the ethyl group (-CH₃): ~1.2 ppm (triplet).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Carbonyl carbon: ~200-205 ppm.

      • Aromatic carbons: ~125-140 ppm.

      • Methylene carbon: ~30-35 ppm.

      • Methyl carbons: ~20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a quick and simple method to confirm the presence of the key functional groups.

Expected FTIR Absorptions:

  • C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

Safety and Handling

This compound is classified as an irritant.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

The successful application of this compound in research and drug development is contingent upon a thorough understanding of its procurement, chemical properties, and the implementation of rigorous quality control measures. By carefully selecting suppliers, scrutinizing analytical data, and employing appropriate analytical techniques for in-house verification, researchers can ensure the quality and consistency of this critical starting material, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

  • PubChem. This compound. [Link]
  • The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone. [Link]
  • Pearson+.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • NIOSH. KETONES I. [Link]
  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
  • ResearchGate. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

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safety and handling of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(2,5-Dimethylphenyl)propan-1-one

Introduction

Chemical and Physical Identity

Proper identification is the foundation of chemical safety. The following table summarizes the key identifiers and properties for this compound.

PropertyValueSource(s)
CAS Number 35031-52-8[3][4]
Molecular Formula C₁₁H₁₄O[3][4]
Molecular Weight 162.23 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 2',5'-Dimethylpropiophenone[3]
Physical Form Liquid[5]

Hazard Identification and Risk Assessment

The primary known hazards associated with this compound are its irritant properties.[4]

Known Hazards
  • Skin Irritation (H315): Causes skin irritation upon direct contact.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

  • Skin Sensitization (H317): May cause an allergic skin reaction.[4]

Data Gaps and the Precautionary Principle

Detailed toxicological data, such as acute toxicity (oral, dermal, inhalation), carcinogenicity, and mutagenicity, are not determined for this specific compound.[1] In such cases, it is prudent to apply the precautionary principle. This means treating the substance with a high degree of caution, assuming it may have other, as-yet-unidentified hazardous properties. The safety protocols outlined in this guide are based on this principle.

Occupational Exposure Limits (OELs) and Control Banding

No specific Occupational Exposure Limits (OELs) have been established for this compound. For such "data-poor" substances, a strategy known as Control Banding is a valuable tool for risk management.[1][3][6] Control banding is a technique that groups workplace risks into control bands based on the hazard classification of a chemical and the potential for exposure.[1][3]

Given the known H-statements (H315, H319, H335), this compound falls into a hazard band requiring engineering controls to minimize exposure. The following diagram illustrates the hierarchy of controls, which should be the guiding principle for managing exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not applicable for this topic) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing chemical exposure.

The most effective control measure is to work within a certified chemical fume hood to contain vapors and prevent inhalation.

Safe Handling and Storage

Adherence to rigorous laboratory procedures is essential to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are required.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[7][8]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[7]

Engineering Controls

All handling of this compound that could result in the generation of aerosols or vapors must be conducted in a properly functioning chemical fume hood.[7]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidental release.

  • Store in a cool, dry, and well-ventilated area.[9][10]

  • Keep containers tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases, as ketones can react with these substances.[8][11]

  • Segregate from acids and other incompatible materials.[9]

The following workflow outlines the key decision points for the safe handling of this compound in a laboratory setting.

HandlingWorkflow Start Start: Prepare to handle This compound RiskAssessment Conduct Risk Assessment (Review SDS and this guide) Start->RiskAssessment SelectControls Select Controls based on Task RiskAssessment->SelectControls DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SelectControls->DonPPE UseFumeHood Work in a Chemical Fume Hood DonPPE->UseFumeHood PerformTask Perform Experimental Task UseFumeHood->PerformTask WasteDisposal Dispose of Waste Properly (Segregate into designated containers) PerformTask->WasteDisposal Decontaminate Decontaminate Work Area and remove PPE WasteDisposal->Decontaminate End End Decontaminate->End

Caption: Laboratory workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[8][12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[8]

Accidental Release Measures

For a small "bench-top" spill:

  • Alert personnel in the immediate area and control all ignition sources.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[15][16]

  • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15][16]

  • Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Decontaminate the area and all tools used for cleanup.

For large spills (greater than 1 liter), or any spill that you are not equipped or trained to handle, evacuate the area, post a warning sign, and contact your institution's emergency response team.[16]

Fire-Fighting Measures

While specific data for this compound is unavailable, it should be treated as a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][17]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[18]

  • Do not dispose of this chemical down the drain.[18]

  • Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to use a licensed disposal company.[8][19] Non-halogenated solvent waste, such as aromatic ketones, should be collected separately from halogenated waste.[18]

Conclusion

The safe handling of this compound is predicated on a conservative approach that respects its known hazards as an irritant and acknowledges the absence of a complete toxicological profile. By implementing the hierarchy of controls, utilizing appropriate engineering controls like fume hoods, wearing the correct PPE, and being prepared for emergencies, researchers can effectively manage the risks associated with this compound. This guide provides the foundational knowledge to build robust, site-specific Standard Operating Procedures (SOPs) that ensure the safety of all laboratory personnel.

References

  • Control Banding - CDC. (2024, March 4).
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
  • Control banding - Wikipedia.
  • Qualitative methods for occupational risk prevention strategies in safety, or control banding - EU-OSHA.
  • Control Banding - Environmental Health and Safety - Carleton University.
  • Spill Clean up Procedure - Safety & Risk Services. University of British Columbia.
  • TR 101 - Guidance for setting occupational exposure limits: Emphasis on data-poor substances - ECETOC. (2006, October 29).
  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC.
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
  • Chemical Spill Procedures | California State University Monterey Bay.
  • Coggins, C. R. E., Sena, E. J., Langston, T. B., & Oldham, M. J. (2011). A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic carbonyl compounds. Inhalation toxicology, 23 Suppl 1, 90–101.
  • Approaches for setting occupational exposure limits in the pharmaceutical industry. (2021, September 2).
  • PROPIOPHENONE For Synthesis - Laboratory Chemicals | Alpha Chemika.
  • PROPIOPHENONE.
  • Adams, T. B., et al. (2005). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1207-1240.
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. University of Colorado Boulder.
  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4).
  • First Aid Procedures for Chemical Hazards | NIOSH | CDC.
  • Decreasing the Health Risks Associated with the By-Products of Combustion - National Fire Academy. Retrieved from [Link]. FEMA.
  • Occupational Exposure Limits to Prevent Chemical Risks - Safety & Work.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Occupational Exposure Limits—Do They Have a Future? - CDC. (2009, September 18).
  • Handling and Storing Chemicals - Lab Manager Magazine.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • Exposure of Firefighters to Particulates and Polycyclic Aromatic Hydrocarbons - PMC - NIH.
  • First aid for chemicals - Hesperian Health Guides. (2024, July 6).
  • O'Donoghue, J. L. (2023). Ketones of Four or Five Carbons. In Patty's Toxicology. Wiley.
  • Determination of Firefighter Exposure to Polycyclic Aromatic Hydrocarbons and Benzene During Fire Fighting Using Measurement of Biological Indicators | Request PDF - ResearchGate. (2025, August 6).
  • Firefighting chemistry | Feature - RSC Education. (2023, August 21).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed.
  • First Aid: Chemical Exposure | UMass Memorial Health.
  • Chemical splash in the eye: First aid - Mayo Clinic.
  • Firefighting Precautions at Facilities with Combustible Dust - OSHA.
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A Technical Guide to the Research Applications of 2',5'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2',5'-Dimethylpropiophenone is an aromatic ketone with significant, yet largely unexplored, potential across multiple scientific disciplines. This guide delineates its core physicochemical properties and proposes novel research applications in organic synthesis, medicinal chemistry, and polymer science. By leveraging its unique structural and reactive characteristics, this molecule can serve as a versatile synthon for complex molecular architectures, a foundational scaffold for drug discovery programs, and a highly effective photoinitiator for radical polymerization. This document provides the theoretical framework and detailed experimental protocols to empower researchers to unlock the full potential of this promising chemical entity.

Section 1: Molecular Profile and Physicochemical Properties

2',5'-Dimethylpropiophenone, an alkyl-substituted aryl ketone, possesses a chemical structure that offers a rich landscape for chemical modification. The propiophenone core provides a reactive carbonyl group and alpha-protons, while the dimethyl-substituted phenyl ring influences steric hindrance, electronic effects, and overall molecular conformation. These features are pivotal to its potential applications.

The synthesis of 2',5'-dimethylpropiophenone can be achieved via a Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with propanoyl chloride, a standard method for preparing aryl ketones.[1][2]

Table 1: Physicochemical Properties of 2',5'-Dimethylpropiophenone

PropertyValueSource
CAS Number 5465-35-0[3]
Molecular Formula C₁₁H₁₄O[]
Molecular Weight 162.23 g/mol []
Boiling Point 106 °C (at 7 Torr)[3]
Density 0.954 g/cm³[]
IUPAC Name 1-(2,5-dimethylphenyl)propan-1-one[]

While extensive, publicly available spectroscopic data for 2',5'-dimethylpropiophenone is limited, analogous data for similar structures like 2',5'-dimethylacetophenone can provide predictive insights into its expected spectral characteristics.[5] Detailed analytical characterization is a critical first step in any research endeavor.

Recommended Analytical Protocol: Quality Control

A self-validating system for ensuring the purity and identity of 2',5'-dimethylpropiophenone is essential.

Step-by-Step Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.[6]

    • Expected ¹H NMR signals: A triplet and a quartet for the ethyl group protons, two singlets for the non-equivalent methyl group protons on the phenyl ring, and distinct aromatic proton signals.

    • Expected ¹³C NMR signals: A signal for the carbonyl carbon (~190-200 ppm), signals for the ethyl and methyl carbons, and characteristic signals for the substituted aromatic carbons.

  • Mass Spectrometry (MS):

    • Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should correspond to 162.23 m/z.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to confirm the presence of key functional groups.

    • Expected characteristic absorption: A strong C=O (ketone) stretch around 1680-1700 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) to assess purity. A single, sharp peak would indicate high purity.

Section 2: Application in Polymer Science as a Photoinitiator

Aryl ketones, such as benzophenone and its derivatives, are well-established as Type II photoinitiators.[7][8] Upon absorption of UV radiation, these molecules are promoted to an excited triplet state and can abstract a hydrogen atom from a synergist molecule (a co-initiator), typically an amine, to generate initiating radicals.[8][9] 2',5'-Dimethylpropiophenone is an excellent candidate for this application. The methyl substituents on the phenyl ring can enhance its solubility in organic monomers and potentially modulate its photochemical properties.

The mechanism involves the excited ketone abstracting a hydrogen atom from a co-initiator, leading to the formation of two distinct radical species that can both initiate polymerization.[7] This bimolecular process is highly efficient for curing coatings, inks, and adhesives.[10]

G cluster_initiation Photoinitiation Pathway cluster_propagation Polymerization PI 2',5'-Dimethylpropiophenone (PI) PI_star Excited State PI* PI->PI_star UV Light (hν) Radicals Ketyl Radical + Aminoalkyl Radical PI_star->Radicals Hydrogen Abstraction Amine Co-initiator (R₃N-CH₂R') Amine->Radicals Monomer Acrylate Monomer Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation caption Workflow of Type II Photoinitiation.

Caption: Workflow of Type II Photoinitiation.

Experimental Protocol: UV-Curing of an Acrylate Formulation

This protocol details the use of 2',5'-dimethylpropiophenone as a photoinitiator for the rapid curing of a standard acrylate monomer.

  • Formulation Preparation:

    • In an amber vial to protect from ambient light, combine 9.0 g of trimethylolpropane triacrylate (TMPTA) as the monomer base.

    • Add 0.5 g of N-methyldiethanolamine (MDEA) to act as the amine co-initiator.

    • Add 0.5 g of 2',5'-dimethylpropiophenone.

    • Gently warm and stir the mixture until a homogeneous, clear solution is obtained.

  • Curing Process:

    • Using a film applicator, cast a thin film (e.g., 50 µm thickness) of the formulation onto a glass substrate.

    • Expose the film to a medium-pressure mercury UV lamp (typically emitting in the 250-450 nm range) at a defined distance (e.g., 10 cm).[7]

    • Curing speed can be assessed by varying the exposure time or the belt speed under the lamp.

  • Characterization of Cured Film:

    • Tack-Free Time: Determine the time required for the surface to become non-tacky to the touch.

    • Solvent Resistance: Perform a methyl ethyl ketone (MEK) rub test to assess the degree of cross-linking. A higher number of rubs before the film dissolves or degrades indicates a more complete cure.

    • Hardness: Measure the pencil hardness of the cured film according to ASTM D3363.

Section 3: A Versatile Synthon in Multi-Step Organic Synthesis

The inherent reactivity of the aryl ketone functional group makes 2',5'-dimethylpropiophenone a valuable intermediate for constructing more complex molecules.[1] It can undergo a wide array of chemical transformations, positioning it as a key building block for fine chemicals and pharmaceuticals.[11][12]

G cluster_reactions Synthetic Transformations cluster_products Product Classes start 2',5'-Dimethylpropiophenone reduction Reduction (e.g., NaBH₄) start->reduction amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) start->amination mannich Mannich Reaction (e.g., HCHO, R₂NH) start->mannich alpha_bromo α-Bromination (e.g., NBS) start->alpha_bromo alcohol Secondary Alcohol reduction->alcohol amine Chiral Amine amination->amine beta_amino β-Amino Ketone (Mannich Base) mannich->beta_amino alpha_bromo_ketone α-Bromo Ketone alpha_bromo->alpha_bromo_ketone caption Synthetic pathways from 2',5'-dimethylpropiophenone.

Caption: Synthetic pathways from 2',5'-dimethylpropiophenone.

Experimental Protocol: Synthesis of a β-Amino Ketone (Mannich Reaction)

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are valuable pharmaceutical intermediates.[13]

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1.62 g (10 mmol) of 2',5'-dimethylpropiophenone, 1.23 g (15 mmol) of dimethylamine hydrochloride, and 0.45 g (15 mmol) of paraformaldehyde.

    • Add 20 mL of absolute ethanol followed by 0.2 mL of concentrated hydrochloric acid.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Add 50 mL of acetone to the concentrated mixture and cool in an ice bath to precipitate the hydrochloride salt of the Mannich base.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry in a vacuum oven.

  • Purification (if necessary):

    • The crude product can be recrystallized from an ethanol/acetone solvent system to yield the purified β-dimethylaminopropiophenone derivative.[13]

Section 4: Scaffold for Medicinal Chemistry and Drug Discovery

The propiophenone scaffold is present in numerous biologically active compounds, including those with applications as nervous system drugs, anesthetics, and antiarrhythmics.[2][12][] The structural features of 2',5'-dimethylpropiophenone—an aromatic ring for potential π-stacking interactions and a ketone group that can act as a hydrogen bond acceptor or be converted into other functional groups—make it an attractive starting point for a drug discovery campaign.[11]

A hypothetical drug discovery workflow could involve creating a library of derivatives and screening them against a specific biological target.

G start 2',5'-Dimethylpropiophenone Scaffold library Combinatorial Library Synthesis (e.g., reductive amination, Suzuki coupling) start->library screening High-Throughput Screening (HTS) (Biochemical or Cell-based Assay) library->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate caption Drug discovery workflow using the target scaffold.

Caption: Drug discovery workflow using the target scaffold.

Hypothetical Application: Development of Kinase Inhibitors

Many successful kinase inhibitors feature a substituted aromatic core. By functionalizing the ethyl side chain and the aromatic ring of 2',5'-dimethylpropiophenone, a diverse library of compounds can be generated for screening against a panel of kinases implicated in oncology.

Step-by-Step Workflow:

  • Library Synthesis:

    • Core A (Side Chain Modification): Perform reductive amination on 2',5'-dimethylpropiophenone with a diverse set of primary and secondary amines to generate a library of amino derivatives.

    • Core B (Aromatic Ring Functionalization): First, perform a regioselective bromination on the aromatic ring. Then, use the resulting aryl bromide in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents.

  • Screening Protocol:

    • Utilize a high-throughput kinase activity assay (e.g., an ADP-Glo™ assay) to screen the synthesized library against a target kinase (e.g., EGFR, BRAF).

    • Primary screening at a single concentration (e.g., 10 µM) will identify initial "hits."

  • Hit Validation and Potency Determination:

    • Confirm the activity of hit compounds through re-testing.

    • Perform dose-response studies to determine the IC₅₀ (half-maximal inhibitory concentration) for each validated hit, providing a quantitative measure of potency.

  • Lead Optimization:

    • Synthesize analogs of the most potent hits to establish a structure-activity relationship (SAR).

    • Concurrently, evaluate promising compounds for drug-like properties such as solubility, metabolic stability, and cell permeability.

Conclusion

2',5'-Dimethylpropiophenone is a molecule of significant versatility. Its potential extends from practical applications in materials science as a robust photoinitiator to foundational roles in organic synthesis and medicinal chemistry. The protocols and conceptual frameworks presented in this guide offer a clear roadmap for researchers to begin exploring and capitalizing on the unique chemical attributes of this compound. Further investigation into its reactivity and application will undoubtedly uncover new opportunities and contribute to advancements across the chemical sciences.

References

  • Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer.
  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
  • Fiveable. (n.d.). Aryl Alkyl Ketones Definition - Organic Chemistry Key Term.
  • ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
  • YouTube. (2025, August 13). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic.
  • (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates.
  • Polymer Chemistry (RSC Publishing). (n.d.). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization.
  • ChemicalBook. (n.d.). 2-5-dimethylpropiophenone CAS#: 35031-52-8.
  • Wikipedia. (n.d.). Propiophenone.
  • BOC Sciences. (n.d.). Propiophenone Impurities.
  • (n.d.). PROPIOPHENONE.
  • BOC Sciences. (n.d.). CAS 35031-52-8 2-5-dimethylpropiophenone.
  • Organic Syntheses Procedure. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
  • ChemicalBook. (n.d.). 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected....

Sources

Introduction: The Significance of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one

This compound, also known as 2,5-dimethylpropiophenone, is an aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring a propiophenone core with two methyl groups on the phenyl ring, makes it a versatile building block for the construction of more complex molecules. The 2,5-dimethylphenyl scaffold is a recognized structural feature in various antimicrobial compounds, highlighting its importance in the development of new therapeutic agents.[1] This guide provides a comprehensive overview of the primary and alternative synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Part 1: The Cornerstone of Synthesis: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of p-xylene.[2] This classic electrophilic aromatic substitution reaction offers a reliable pathway to forming the key carbon-carbon bond between the aromatic ring and the acyl group.[3][4]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. The reaction's success hinges on the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of p-xylene.

  • Activation and Formation of the Acylium Ion: The reaction is initiated by the activation of an acylating agent, typically propanoyl chloride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion.[5] This ion is a potent electrophile.

  • Electrophilic Attack: The π-electron system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new C-C bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring, restores the Lewis acid catalyst, and yields the final product, this compound.[5]

Causality in Experimental Design:

  • Choice of Substrate (p-Xylene): The two methyl groups on p-xylene are activating and ortho-, para-directing. Since the para positions are blocked, acylation occurs at one of the four equivalent ortho positions relative to the methyl groups, resulting in the formation of a single, desired constitutional isomer.[6]

  • Choice of Catalyst (AlCl₃): Aluminum trichloride is a powerful and common Lewis acid for this transformation.[4][5] However, a critical consideration is that the product ketone can form a stable complex with AlCl₃.[3][7] This deactivates the catalyst, necessitating the use of stoichiometric or even super-stoichiometric amounts of AlCl₃, which can complicate purification and generate significant waste.[3][7]

  • Solvent Selection: An inert solvent like dichloromethane is often used to facilitate the reaction while not competing in the reaction itself.[8]

Visualizing the Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product p_xylene p-Xylene product This compound p_xylene->product Acylation prop_chloride Propanoyl Chloride prop_chloride->product lewis_acid AlCl₃ lewis_acid->product Catalyst

Caption: Overall scheme of the Friedel-Crafts Acylation.

Acylation_Mechanism Propanoyl Chloride + AlCl₃ Propanoyl Chloride + AlCl₃ Acylium Ion [CH₃CH₂C=O]⁺ + [AlCl₄]⁻ Acylium Ion [CH₃CH₂C=O]⁺ + [AlCl₄]⁻ Propanoyl Chloride + AlCl₃->Acylium Ion [CH₃CH₂C=O]⁺ + [AlCl₄]⁻ Step 1: Catalyst Activation p-Xylene + Acylium Ion p-Xylene + Acylium Ion Arenium Ion Intermediate Arenium Ion Intermediate p-Xylene + Acylium Ion->Arenium Ion Intermediate Step 2: Electrophilic Attack Arenium Ion Intermediate + [AlCl₄]⁻ Arenium Ion Intermediate + [AlCl₄]⁻ Product + HCl + AlCl₃ Product + HCl + AlCl₃ Arenium Ion Intermediate + [AlCl₄]⁻->Product + HCl + AlCl₃ Step 3: Deprotonation

Caption: Mechanistic steps of the Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a similar procedure for the acylation of p-xylene.[8]

  • Setup: In a three-necked flask equipped with an addition funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.4 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: Add a solution of propanoyl chloride (1.4 equivalents) in dichloromethane dropwise to the cooled suspension over 15 minutes with continuous stirring.

  • Substrate Addition: Following the acyl chloride addition, add a solution of p-xylene (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring progress by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

Addressing the Limitations: Greener Alternatives

The reliance on stoichiometric, moisture-sensitive, and corrosive Lewis acids like AlCl₃ is a significant drawback of the traditional method.[7] Modern research focuses on "greener" alternatives. Heterogeneous solid acid catalysts, such as zeolites and sulfated zirconia, offer advantages like easy separation, reusability, reduced corrosivity, and minimized waste streams.[7][9] While not yet universally adopted for this specific synthesis, they represent the future direction of industrial Friedel-Crafts chemistry.[9]

Part 2: Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other multi-step methods can be employed, particularly when specific precursors are readily available.

Route 2: Oxidation of a Secondary Alcohol

An alternative strategy involves the oxidation of the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol.[2] This two-step approach provides flexibility in synthesis design.

  • Step 1: Grignard Reaction to Synthesize the Alcohol: The precursor alcohol can be prepared via a Grignard reaction between 2,5-dimethylbenzaldehyde and an ethyl Grignard reagent (e.g., ethylmagnesium bromide).[2] This reaction forms the C-C bond and establishes the secondary alcohol functionality.

  • Step 2: Oxidation to the Ketone: The resulting 1-(2,5-dimethylphenyl)propan-1-ol is then oxidized to the target ketone.[2] This transformation can be achieved using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC), a Swern oxidation, or Dess-Martin periodinane, which are known for converting secondary alcohols to ketones with high efficiency.

Visualizing the Grignard-Oxidation Workflow

Grignard_Oxidation_Workflow Start 2,5-Dimethylbenzaldehyde Intermediate_Alcohol 1-(2,5-Dimethylphenyl)propan-1-ol Start->Intermediate_Alcohol Grignard Reaction Grignard_Reagent Ethylmagnesium Bromide Grignard_Reagent->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product Oxidation Oxidizing_Agent PCC / Swern Oxidizing_Agent->Final_Product

Caption: Two-step synthesis via Grignard reaction and oxidation.

Experimental Protocol: Grignard Reaction and Oxidation

Step A: Grignard Synthesis of 1-(2,5-dimethylphenyl)propan-1-ol

  • Setup: Flame-dry all glassware and perform the reaction under an inert atmosphere. Place magnesium turnings in a flask with a crystal of iodine.

  • Initiation: Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether to the magnesium. Once the reaction initiates (indicated by bubbling and color change), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

  • Aldehyde Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of 2,5-dimethylbenzaldehyde in anhydrous diethyl ether dropwise.

  • Reaction and Quenching: After the addition, stir the mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry, and concentrate. Purify the crude alcohol by column chromatography.

Step B: Oxidation to this compound

  • Setup: In a flask, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.

  • Alcohol Addition: Add a solution of the 1-(2,5-dimethylphenyl)propan-1-ol from Step A in dichloromethane to the PCC suspension in one portion.

  • Reaction and Workup: Stir the mixture at room temperature for 2 hours. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate to yield the crude ketone, which can be further purified by vacuum distillation or chromatography.

Part 3: Comparative Analysis of Synthesis Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Friedel-Crafts Acylation p-Xylene, Propanoyl ChlorideAlCl₃ (or other Lewis acids)Direct, one-step reaction; High regioselectivity.[6]Requires stoichiometric, corrosive catalyst; Generates significant waste.[7]
Grignard & Oxidation 2,5-Dimethylbenzaldehyde, Ethyl BromideMg, PCC (or other oxidants)Milder conditions for oxidation step; Avoids strong Lewis acids.Multi-step process; Grignard reagents are moisture-sensitive.[2]

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved via the classic Friedel-Crafts acylation of p-xylene. This method's directness and high regioselectivity make it the preferred choice in many research and development settings. However, the inherent drawbacks associated with traditional Lewis acid catalysts—namely the need for stoichiometric quantities and the generation of corrosive waste—are significant. The alternative route through a Grignard reaction followed by alcohol oxidation offers a viable, albeit longer, pathway that circumvents the use of harsh Lewis acids.

For drug development and industrial professionals, the future of aromatic ketone synthesis lies in the adoption of more sustainable methodologies. Continued research into the application of solid acid catalysts like zeolites for Friedel-Crafts reactions promises to enhance the environmental and economic viability of producing key intermediates like this compound, paving the way for greener and more efficient synthetic processes.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
  • BYJU'S.
  • Bassan, A., et al. (2005). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. [Link]
  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. [Link]
  • Choudhary, V. R., Jana, S. K., & Patil, N. S. (2001). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 3(5), 257-259. [Link]
  • Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl... [Link]
  • Kwiecień, H., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 23(21), 13396. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one from p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Overview

1-(2,5-Dimethylphenyl)propan-1-one is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The 2,5-dimethylphenyl scaffold is a structural feature in a number of antimicrobial compounds.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this target molecule starting from readily available p-xylene.

The chosen synthetic route is the Friedel-Crafts acylation , a robust and well-established method for forming carbon-carbon bonds to an aromatic ring.[2][3] This reaction involves the electrophilic aromatic substitution of p-xylene with propionyl chloride, using anhydrous aluminum chloride (AlCl₃) as a strong Lewis acid catalyst.[4]

Causality of Strategic Choice: The Friedel-Crafts acylation is selected for its high efficiency and regioselectivity in this specific case. The methyl groups on p-xylene are activating ortho-, para-directors. With the para-position blocked, acylation occurs exclusively at the ortho-position, leading to a single desired product and simplifying purification. Unlike the related Friedel-Crafts alkylation, the acylation reaction is not prone to poly-substitution because the resulting ketone product is deactivated towards further electrophilic attack.[5]

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the mechanism is critical for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with propionyl chloride. It abstracts the chloride ion to form a highly reactive, resonance-stabilized acylium ion (CH₃CH₂CO⁺).[6][7][8] This step is what initiates the reaction, as the acylium ion is a potent electrophile.

  • Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8]

  • Rearomatization and Catalyst Complexation: The tetrachloroaluminate ion (AlCl₄⁻), formed in the first step, acts as a base to deprotonate the arenium ion, restoring aromaticity to the ring and forming the ketone product.[6][9] The AlCl₃ catalyst is regenerated in this step. However, the newly formed ketone is a Lewis base and immediately forms a stable complex with AlCl₃.[2] This complexation is irreversible under reaction conditions, necessitating the use of a stoichiometric amount (or slight excess) of the catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final product.[2]

Below is a diagram illustrating the overall workflow of this synthesis.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Final Product p_xylene p-Xylene reaction Friedel-Crafts Acylation (Anhydrous DCM, 0°C to RT) p_xylene->reaction propionyl_chloride Propionyl Chloride propionyl_chloride->reaction alcl3 AlCl₃ (Catalyst) alcl3->reaction >1.0 eq. workup Aqueous Workup (HCl/Ice Quench) reaction->workup Forms AlCl₃-Ketone Complex purification Purification (Vacuum Distillation) workup->purification Crude Product product This compound purification->product Pure Product Characterization Product Synthesized Product (C₁₁H₁₄O) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID (C=O stretch) MS Mass Spectrometry (GC-MS) Product->MS Molecular Weight Confirmation

Sources

Application Note: Synthesis of 2,5-Dimethylpropiophenone via Friedel-Crafts Acylation of p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,5-dimethylpropiophenone through the Friedel-Crafts acylation of p-xylene with propionyl chloride. The document details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product isolation and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights to ensure a successful and safe execution of this important carbon-carbon bond-forming reaction.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, is a powerful method for attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is fundamental to the synthesis of aromatic ketones, which are crucial intermediates and active ingredients in a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1]

Unlike the related Friedel-Crafts alkylation, the acylation reaction offers two significant advantages:

  • The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements.[2][3][4]

  • The resulting ketone product is deactivated towards further substitution, preventing polyacylation, which can be a significant issue in alkylation reactions.[4][5]

This protocol focuses on the regioselective acylation of p-xylene. The two methyl groups on the p-xylene ring are ortho-, para-directing and activating. Acylation will occur at the position ortho to one of the methyl groups and meta to the other, leading to the formation of 2,5-dimethylpropiophenone.

Reaction Mechanism and Scientific Principles

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), with propionyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.[2][6] This facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][3][6]

  • Electrophilic Attack: The electron-rich π system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3][6][7] This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion.[6][8]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[3][6] This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, the catalyst becomes complexed with the ketone product.[6][9]

  • Product-Catalyst Complex Formation: The ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[5][9] Consequently, a stoichiometric amount of the catalyst is required. This complex is then hydrolyzed during the aqueous workup to liberate the final ketone product.[9][10]

Visualizing the Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Workup Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Propionyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- AlCl₄⁻ pXylene p-Xylene Arenium_Ion Arenium Ion Intermediate pXylene->Arenium_Ion + Acylium Ion Product_Complex Ketone-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 2,5-Dimethylpropiophenone Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation of p-Xylene.

Experimental Protocol

This protocol is designed for the synthesis of 2,5-dimethylpropiophenone on a laboratory scale. All glassware should be thoroughly dried before use, as aluminum chloride is highly water-sensitive.[11]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mol)Volume (mL)Mass (g)Properties
p-Xylene106.160.1011.610.6Flammable, harmful if inhaled or in contact with skin.[12][13][14]
Propionyl Chloride92.520.119.710.2Corrosive, reacts violently with water.
Aluminum Chloride133.340.12-16.0Anhydrous, corrosive, reacts violently with water.[11]
Dichloromethane (DCM)84.93-100-Volatile, suspected carcinogen.
Hydrochloric Acid36.46-50-Concentrated (37%), corrosive.
Sodium Bicarbonate84.01---5% aqueous solution.
Anhydrous MgSO₄120.37---Drying agent.
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.[1][11] The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (16.0 g, 0.12 mol) in 50 mL of dry dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.[11]

  • Addition of p-Xylene: In the dropping funnel, prepare a solution of p-xylene (10.6 g, 0.10 mol) in 25 mL of dry DCM.

  • Addition of Propionyl Chloride: Slowly add propionyl chloride (10.2 g, 0.11 mol) to the stirred suspension of aluminum chloride in DCM. The addition should be dropwise to control the exothermic reaction.[11]

  • Acylation Reaction: After the addition of propionyl chloride, add the p-xylene solution from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.[15] Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60 minutes to ensure the reaction goes to completion.[11]

  • Reaction Quench (Workup): Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[11] This step should be performed in a fume hood, as it will generate HCl gas. The purpose of the acid and water is to decompose the aluminum chloride complex with the ketone product.[10]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.[11][15]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.[11]

Purification

The crude product can be purified by vacuum distillation to yield 2,5-dimethylpropiophenone as a colorless to pale yellow liquid.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Fume Hood: All operations involving volatile, corrosive, or flammable materials such as p-xylene, propionyl chloride, aluminum chloride, and dichloromethane must be conducted in a well-ventilated chemical fume hood.[13]

  • Anhydrous Conditions: Aluminum chloride and propionyl chloride are extremely sensitive to moisture and will react violently with water, releasing HCl gas.[11] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

  • Exothermic Reaction: The reaction of aluminum chloride with propionyl chloride and the subsequent acylation are exothermic.[10][11] Maintain proper temperature control, especially during the addition of reagents.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization of 2,5-Dimethylpropiophenone

The identity and purity of the synthesized 2,5-dimethylpropiophenone can be confirmed using various analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the two distinct methyl groups on the benzene ring, and the ethyl group of the propionyl moiety.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the carbonyl carbon and the unique carbon environments in the aromatic ring and the alkyl groups.[17][18][19]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the aromatic ketone.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product and provide information about its fragmentation pattern.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Friedel-Crafts acylation of p-xylene to synthesize 2,5-dimethylpropiophenone. By understanding the reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can reliably and safely perform this valuable synthetic transformation. The methodologies described herein are applicable to a broader range of Friedel-Crafts acylation reactions, serving as a foundational guide for professionals in organic synthesis and drug development.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences.
  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation.
  • Continental Industries Group, Inc. (2015, January 15). Safety Data Sheet.
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  • ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation.
  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • steph du. (2023, July 18). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. YouTube.
  • Google Patents. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
  • ResearchGate. ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected....
  • SpectraBase. 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.

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Application Notes & Protocols: Synthesis of Novel Chalcones Utilizing 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Strategic Importance of Chalcone Synthesis

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] These open-chain flavonoids are not only precursors to the vast family of flavonoids and isoflavonoids but also exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7] The synthetic accessibility of the chalcone framework via the Claisen-Schmidt condensation allows for systematic structural modifications, enabling the fine-tuning of their pharmacological profiles.[1][8][9]

This guide focuses on the strategic use of 1-(2,5-dimethylphenyl)propan-1-one as the ketone precursor. The steric and electronic properties imparted by the 2,5-dimethylphenyl moiety offer a unique entry point for creating novel chalcone derivatives with potentially enhanced biological efficacy or distinct physicochemical properties.[10] We will delve into the mechanistic underpinnings of the synthesis, provide a robust and validated experimental protocol, and outline the necessary characterization techniques.

The Claisen-Schmidt Condensation: Mechanistic Insights

The synthesis of chalcones from an aromatic ketone and an aromatic aldehyde is classically achieved through the base-catalyzed Claisen-Schmidt condensation, a variant of the crossed aldol condensation.[11][12] The reaction's success hinges on the fact that the aromatic aldehyde partner lacks α-hydrogens and thus cannot self-condense, leading to high selectivity for the desired cross-condensed product.[11][13]

The mechanism proceeds through several distinct, base-catalyzed steps:

  • Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the ketone, this compound. This deprotonation is the critical initiation step, forming a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the adjacent electron-withdrawing carbonyl group.

  • Nucleophilic Attack: The generated enolate, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[8] This step forms a new carbon-carbon bond and results in a β-hydroxy ketone intermediate, also known as an aldol addition product.

  • Dehydration: The β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule). This step is typically rapid and irreversible under the reaction conditions, driven by the formation of a highly stable, conjugated α,β-unsaturated carbonyl system.[1][8] The most probable mechanism for this elimination is the E1cb (Unimolecular Conjugate Base Elimination), where the α-proton is first removed to form an enolate, followed by the departure of the hydroxide leaving group.[13]

Diagram: Mechanism of Base-Catalyzed Chalcone Synthesis

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (E1cb) reactant reactant intermediate intermediate product product reagent reagent Ketone This compound Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Base OH⁻ Base->Ketone Aldehyde Ar-CHO (Aromatic Aldehyde) Alkoxide β-Alkoxide Intermediate Aldehyde->Alkoxide Enolate2->Alkoxide C-C Bond Formation Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide2->Aldol Protonation Water_in H₂O Water_in->Alkoxide2 Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol2->Chalcone Elimination Water_out H₂O Chalcone->Water_out byproduct Base2 OH⁻ Base2->Aldol2

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Field-Proven Insights: The "Why" Behind Experimental Choices

A successful synthesis is built on understanding the function of each component and condition.

  • Choice of Base (Catalyst): Solid KOH or NaOH dissolved in an alcohol or water is standard.[1][8] A 10-40% aqueous or ethanolic solution provides a sufficient concentration of hydroxide ions to catalyze the reaction efficiently. The base is used in catalytic to stoichiometric amounts. Higher concentrations can accelerate the reaction but may also promote side reactions if not controlled.

  • Solvent System: Ethanol is a preferred solvent as it effectively dissolves the aromatic ketone and aldehyde reactants while also being miscible with the aqueous base solution.[8][14] This creates a homogenous reaction environment, facilitating molecular collisions and increasing the reaction rate.

  • Temperature Control: The initial addition of the base to the ketone/aldehyde mixture can be exothermic. Performing this addition at a reduced temperature (e.g., 0-10 °C) helps to control the reaction rate and prevent the formation of unwanted byproducts.[14] Once the initial condensation has occurred, allowing the reaction to stir at room temperature for several hours is typically sufficient for it to proceed to completion.[8]

  • Work-up Procedure: Pouring the final reaction mixture into a large volume of ice-cold water serves two purposes: it precipitates the water-insoluble crude chalcone product and dilutes the remaining base. Subsequent acidification with a dilute acid like HCl neutralizes the catalyst and ensures that any products with phenolic groups are fully protonated, aiding precipitation.[1][8]

Detailed Experimental Protocol

This protocol provides a general and robust method for synthesizing various chalcones from this compound.

Materials & Equipment
  • Chemicals: this compound, various substituted benzaldehydes, potassium hydroxide (KOH) or sodium hydroxide (NaOH), ethanol (95%), hydrochloric acid (conc.), distilled water, deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆), TLC plates (silica gel 60 F₂₅₄), and appropriate elution solvents (e.g., hexane:ethyl acetate mixtures).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, beakers, Büchner funnel and filter flask, rotary evaporator, melting point apparatus, FT-IR spectrometer, NMR spectrometer, Mass spectrometer.

Synthetic Procedure
Diagram: Experimental Workflow

G step step action action result result start Start: Assemble Reactants dissolve 1. Dissolve Ketone & Aldehyde in Ethanol start->dissolve cool 2. Cool Mixture in Ice Bath dissolve->cool add_base 3. Add KOH/NaOH Solution Dropwise with Stirring cool->add_base react 4. Stir at Room Temp (2-6 hours) add_base->react monitor Monitor by TLC react->monitor precipitate 5. Pour into Ice-Cold Water/HCl react->precipitate crude_solid Crude Chalcone Precipitate precipitate->crude_solid filter 6. Collect by Vacuum Filtration & Wash crude_solid->filter dry 7. Dry the Crude Product filter->dry purify 8. Purify by Recrystallization (Ethanol) dry->purify pure_solid Pure Crystalline Chalcone purify->pure_solid characterize 9. Characterize Product (MP, IR, NMR, MS) pure_solid->characterize end End characterize->end

Caption: Step-by-step workflow for chalcone synthesis and purification.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.0 eq) and the desired substituted benzaldehyde (10 mmol, 1.0 eq) in 20-30 mL of 95% ethanol. Stir the mixture with a magnetic stirrer until all solids are dissolved.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add a solution of potassium hydroxide (e.g., 20 mmol, 2.0 eq) in 5 mL of water dropwise over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the mixture to stir at room temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2 v/v), checking for the consumption of the starting materials.[2][8]

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of crushed ice and 5 mL of concentrated HCl. Stir vigorously for 5-10 minutes until a solid precipitate forms.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold distilled water until the washings are neutral to litmus paper. This step is crucial to remove any residual base and inorganic salts.[8]

  • Drying and Purification: Allow the crude product to air-dry or dry in a desiccator. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product as a crystalline solid.[2][8]

Data Management and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized chalcones.

Representative Synthesis Data

The following table summarizes expected results for the synthesis of chalcones from this compound with various benzaldehydes. Note: Yields and melting points are representative and may vary based on experimental conditions.

Aldehyde ReactantProduct NameTypical Yield (%)M.P. (°C)
Benzaldehyde(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one85-95%78-80
4-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one80-90%110-112
4-Methoxybenzaldehyde(E)-1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96%95-97
4-Nitrobenzaldehyde(E)-1-(2,5-Dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-85%145-147
Spectroscopic Validation
  • FT-IR (KBr, cm⁻¹): The infrared spectrum provides a quick diagnostic for the key functional group. Expect a strong absorption band for the C=O stretch of the α,β-unsaturated ketone around 1650-1670 cm⁻¹ . Other significant peaks include the C=C (alkene) stretch near 1600-1625 cm⁻¹ and aromatic C=C stretches around 1450-1580 cm⁻¹ .[15][16]

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): The proton NMR is invaluable for structural confirmation. The most characteristic signals are the two doublets for the vinyl protons (Hα and Hβ) between 7.0-8.0 ppm . The large coupling constant (J ≈ 15-16 Hz) between them confirms the trans (E) configuration of the double bond.[17] Aromatic protons will appear as a complex multiplet in the region of 7.2-8.2 ppm . The two methyl groups on the phenyl ring will appear as singlets around 2.3-2.5 ppm .

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): The carbon spectrum will show the carbonyl carbon (C=O) signal downfield, typically around 190 ppm . The vinyl carbons (Cα and Cβ) will appear between 120-145 ppm . Aromatic and methyl carbons will also be present in their expected regions.[16]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight via the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel chalcones using this compound. The described protocol is robust, reliable, and can be readily adapted for a wide range of substituted aromatic aldehydes. The resulting chalcones, bearing the unique 2,5-dimethylphenyl moiety, are valuable compounds for screening in drug discovery programs, particularly in the fields of oncology, infectious diseases, and inflammatory disorders.[18] Furthermore, these chalcones serve as versatile synthons for the construction of more complex heterocyclic systems, such as pyrazolines, isoxazoles, and pyrimidines, opening avenues for further chemical exploration.[16][19][20]

References

  • Application Notes and Protocols for the Base-Catalyzed Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. BenchChem.
  • Application Notes and Protocols for the Synthesis of Chalcones from 2-Bromo-4'-methylacetophenone and Arom
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health (NIH). [Link]
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  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Authorea. [Link]
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  • Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. [Link]
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  • Preparation and identification of some new compounds chalcone and new derivatives of 1,3- oxazpine.
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]
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  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to the Claisen-Schmidt Condensation with 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chalcone Synthesis

The Claisen-Schmidt condensation is a robust and versatile cornerstone of synthetic organic chemistry, providing a direct route to α,β-unsaturated ketones, commonly known as chalcones.[1][2] This reaction class is not merely an academic exercise; it is a gateway to a vast library of biologically active molecules. Chalcones are recognized as "privileged structures" in medicinal chemistry, serving as precursors for flavonoids and isoflavonoids and exhibiting a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5]

This guide provides an in-depth examination of the Claisen-Schmidt condensation specifically utilizing 1-(2,5-Dimethylphenyl)propan-1-one. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and the practical insights required for successful synthesis and characterization. The objective is to equip you, the researcher, with a self-validating protocol grounded in established chemical principles.

Mechanistic Deep Dive: The Base-Catalyzed Pathway

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[6] The reaction's success hinges on reacting a ketone containing α-hydrogens with an aromatic carbonyl compound that lacks them, thereby preventing unwanted self-condensation of the aldehyde.[7][8] In our case, this compound provides the enolizable ketone, while a non-enolizable aromatic aldehyde (e.g., benzaldehyde) serves as the electrophilic partner. The reaction is most commonly performed under basic catalysis.[5]

The mechanism proceeds through four critical stages:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methylene group of the propan-1-one chain. This deprotonation forms a resonance-stabilized enolate ion, which is the key nucleophile.[2]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol/water), yielding a β-hydroxy ketone, the "aldol" addition product.

  • Dehydration: This aldol intermediate rapidly undergoes base-catalyzed dehydration. The elimination of a water molecule is highly favorable as it results in the formation of a highly stable, conjugated π-system that extends across the aromatic rings and the carbonyl group.[9][10] This final product is the target chalcone.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation cluster_0 cluster_1 Ketone This compound Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate  Base abstracts α-H⁺ Base OH⁻ Intermediate Tetrahedral Intermediate (Alkoxide) Enolate->Intermediate  Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldol β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol  Protonation (from solvent) Product α,β-Unsaturated Ketone (Chalcone) Aldol->Product  Dehydration (-H₂O) H2O H₂O

Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.

Comprehensive Experimental Protocol

This section details a robust, field-tested protocol for the synthesis of (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, a representative chalcone derived from our ketone of interest.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)Eq.Notes
This compound162.231.62 g10.01.0The enolizable ketone.
Benzaldehyde106.121.02 mL (1.06 g)10.01.0The non-enolizable aldehyde. Use freshly distilled for best results.
Sodium Hydroxide (NaOH)40.001.0 g25.02.5Catalyst. Prepare as a 10-40% aqueous solution.
Ethanol (95%)46.07~20 mL--Reaction solvent.
Dichloromethane (DCM)84.93~50 mL--Extraction solvent (optional workup).
Hydrochloric Acid (HCl)36.46As needed--For neutralization. Use a dilute solution (e.g., 2 M).
Distilled Water18.02~100 mL--For workup and washing.
Anhydrous MgSO₄ or Na₂SO₄-As needed--Drying agent.

Essential Equipment: Round-bottom flask (50 or 100 mL), magnetic stirrer and stir bar, dropping funnel (optional), beaker (250 mL), Buchner funnel and vacuum flask, TLC plates (silica gel), filter paper, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.62 g, 10.0 mmol) and benzaldehyde (1.02 mL, 10.0 mmol) in 15 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.[11]

  • Catalyst Addition: While stirring vigorously, slowly add a solution of sodium hydroxide (1.0 g in 3 mL of water) dropwise to the reaction mixture over 5-10 minutes.[11] A noticeable color change and increase in temperature may occur. The formation of a precipitate often indicates product formation.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes but can be left for several hours.[5][11] Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). Visualize spots under UV light. The reaction is complete when the starting material spots have disappeared.

  • Product Isolation (Workup): Once the reaction is complete, pour the mixture into a beaker containing approximately 50-100 g of crushed ice.[12] Stir the resulting slurry for 10-15 minutes.

  • Neutralization: Slowly acidify the mixture with dilute HCl until it is neutral to pH paper. This step neutralizes the excess NaOH catalyst and ensures complete precipitation of the product.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold distilled water to remove any inorganic salts and residual base.[2]

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a minimum amount of hot ethanol.[13] Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at low temperature. Determine the final mass and calculate the percentage yield.

Workflow Figure 2: Experimental Workflow for Chalcone Synthesis A 1. Reactant Prep Dissolve Ketone & Aldehyde in Ethanol B 2. Catalysis Add aq. NaOH solution dropwise A->B C 3. Reaction Stir at Room Temp. Monitor by TLC B->C D 4. Quench & Precipitate Pour into ice water C->D E 5. Neutralize Add dilute HCl D->E F 6. Isolate Crude Vacuum Filtration Wash with H₂O E->F G 7. Purify Recrystallize from hot Ethanol F->G H 8. Final Product Dry crystals Characterize G->H

Figure 2: Experimental Workflow for Chalcone Synthesis.

Product Characterization: Validating Your Synthesis

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone.[13]

  • Appearance: The products are typically yellow or pale-yellow crystalline solids.[14]

  • Melting Point: A sharp melting point range is a strong indicator of purity. For (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, a melting point of 51-53 °C has been reported.[11]

  • FTIR Spectroscopy: Key vibrational bands confirm the functional groups. Expect to see:

    • ~1635-1660 cm⁻¹: A strong absorption corresponding to the C=O stretch of the α,β-unsaturated ketone.[15] This is at a lower frequency than a saturated ketone due to conjugation.

    • ~1590-1610 cm⁻¹: Absorption for the C=C stretch of the alkene.

    • ~3050 cm⁻¹: C-H stretching for the aromatic and vinylic hydrogens.[16]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural proof. Key signals include:

    • ~7.2-7.8 ppm: A complex multiplet region for the aromatic protons.

    • Two doublets in the ~6.8-7.8 ppm range: These correspond to the two vinylic protons on the α,β-double bond. The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration, which is the thermodynamically more stable and expected isomer.[14]

    • ~2.3 ppm: Singlets for the two methyl groups on the dimethylphenyl ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon around 190-200 ppm . The vinylic carbons and aromatic carbons will appear in the 120-145 ppm range.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful condensation.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (old NaOH solution).- Aldehyde has oxidized to carboxylic acid.- Insufficient reaction time.- Prepare a fresh, concentrated NaOH solution.- Use freshly distilled or high-purity aromatic aldehyde.- Extend the reaction time and continue monitoring by TLC.[5]
Oily Product / Failure to Crystallize - Presence of impurities.- Product may be an oil at room temperature.- Ensure thorough washing during workup.- Attempt purification by column chromatography instead of recrystallization.- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Multiple Products on TLC - Self-condensation of the ketone (less likely but possible with prolonged reaction times or high temperatures).- Formation of the aldol addition product without dehydration.- Maintain room temperature; avoid excessive heating.- Ensure sufficient base is present to promote the dehydration step. The aldol adduct is often unstable and will convert to the chalcone upon acidification and workup.
Product Loss During Workup - Product has some solubility in cold water.- Too much solvent used for recrystallization.- Use ice-cold water for all washing steps to minimize loss.[5]- During recrystallization, use the absolute minimum amount of hot solvent required to dissolve the crude product.

Relevance in Drug Discovery

The chalcone scaffold synthesized through this Claisen-Schmidt condensation is a launchpad for developing novel therapeutics. The α,β-unsaturated ketone system is a Michael acceptor, capable of reacting with nucleophilic residues (like cysteine) in biological targets.[5] This reactivity is a key contributor to their wide-ranging biological effects. Chalcone derivatives have been developed and investigated as potent agents against a multitude of diseases, including cancer, malaria, HIV, and various bacterial and fungal infections.[17][18][19] The ease of synthesis allows for the rapid creation of diverse libraries by varying the substituents on both the ketone and aldehyde aromatic rings, facilitating structure-activity relationship (SAR) studies crucial for drug development.

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  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • JETIR. SYNTHESIS OF CHALCONES.
  • ResearchGate. Purification and Characterization of Chalcone Isomerase from Soybeans.
  • Wikipedia. Claisen–Schmidt condensation.
  • National Center for Biotechnology Information (NCBI). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′.
  • ResearchGate. Fig 2: Claisen Schmidt condensation using various acid/base catalysts.
  • Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
  • Grokipedia. Claisen–Schmidt condensation.
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  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
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Application Note & Protocol: A Strategic Approach to the Synthesis of Biologically Active Chalcones from 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chalcone Scaffold in Modern Drug Discovery

Chalcones represent a pivotal class of open-chain flavonoids, chemically defined as 1,3-diaryl-2-propen-1-one.[1][2][3] This structural motif, comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is a fundamental precursor in the biosynthesis of all flavonoids in the plant kingdom.[4] The inherent reactivity of the enone moiety, combined with the vast potential for substitution on the flanking aryl rings, makes chalcones a "privileged scaffold" in medicinal chemistry.

Natural and synthetic chalcones exhibit a remarkably broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][5][6][7][8][9][10][11][12][13] This versatility has driven extensive research into developing novel chalcone derivatives as therapeutic agents.

This guide provides an in-depth, field-proven methodology for the synthesis of novel, biologically active chalcones. We will focus on the strategic use of 1-(2,5-Dimethylphenyl)propan-1-one as the ketone precursor, detailing the underlying chemical principles, a robust experimental protocol, and methods for structural characterization, thereby empowering researchers to generate diverse chalcone libraries for biological screening.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The most reliable and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][13][14][15] This reaction is a base-catalyzed crossed aldol condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them, ensuring a specific reaction pathway and preventing self-condensation of the aldehyde.[1][14]

Causality of the Mechanism: The reaction proceeds through a well-defined, three-step mechanism, which is critical to understand for optimizing reaction conditions and troubleshooting.

  • Enolate Formation (The Rate-Determining Step): A strong base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (this compound). This forms a resonance-stabilized enolate ion, a potent nucleophile. The choice of a strong base is crucial to ensure a sufficient concentration of the enolate to drive the reaction forward.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral intermediate, the β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: The aldol adduct is often unstable and readily undergoes base-catalyzed dehydration. The elimination of a water molecule results in the formation of a highly conjugated and thermodynamically stable α,β-unsaturated system, yielding the final chalcone product.[1][14]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation ketone This compound step1 1. Enolate Formation ketone->step1 base OH⁻ base->step1 step3 3. Dehydration base->step3 (catalyst) enolate Enolate (Nucleophile) step2 2. Nucleophilic Attack enolate->step2 aldehyde Ar-CHO (Electrophile) aldehyde->step2 intermediate β-Hydroxy Ketone (Aldol Adduct) intermediate->step3 chalcone Chalcone Product water H₂O step1->enolate step2->intermediate step3->chalcone step3->water

Caption: Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Rationale for Precursor Selection: A Structure-Activity Perspective

The biological profile of a chalcone is dictated by the substitution patterns on both aromatic rings. Our choice of precursors is therefore a deliberate strategy to maximize the potential for discovering bioactive compounds.

  • Ketone Precursor: this compound The 2,5-dimethylphenyl moiety (Ring A) serves several strategic purposes. The methyl groups enhance the lipophilicity of the resulting chalcone, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Furthermore, methyl-substituted chalcones have been specifically identified as potent antioxidant and cytotoxic agents.[6] The propan-1-one backbone provides the essential α-hydrogens required for the initial enolate formation, making it an ideal substrate for the Claisen-Schmidt reaction.

  • Aldehyde Precursors (Variable, Ring B) The true diversity and specificity of biological activity are introduced via the substituted benzaldehyde (Ring B). By reacting this compound with a panel of different aldehydes, a library of chalcones with varied electronic and steric properties can be generated. The choice of aldehyde should be guided by established structure-activity relationships:

    • Hydroxy and Methoxy Groups: These electron-donating groups are frequently associated with potent antioxidant and anti-inflammatory activities.[6][16][17]

    • Halogens (F, Cl, Br): The introduction of halogens can enhance antibacterial and anticancer properties, potentially by increasing membrane permeability and altering binding affinities.[8][18]

    • Nitro Groups: The position of a nitro group can significantly influence anti-inflammatory activity.[5]

    • Heterocyclic Rings (e.g., Furan, Pyridine): Incorporating heterocyclic moieties can dramatically increase antimicrobial and anticancer potency by introducing additional hydrogen bonding sites and altering the molecule's overall geometry.[9][18][19]

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of (E)-1-(2,5-Dimethylphenyl)-3-(aryl)prop-2-en-1-ones.

Workflow Figure 2: Experimental Workflow for Chalcone Synthesis and Characterization A 1. Reactant Preparation (Ketone + Aldehyde in EtOH) B 2. Reaction Setup (Ice Bath, Stirring) A->B C 3. Base-Catalyzed Condensation (Add NaOH(aq), Monitor by TLC) B->C D 4. Workup & Precipitation (Pour into ice/HCl) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization from EtOH) E->F G 7. Characterization (MP, FT-IR, NMR, MS) F->G H 8. Biological Screening (e.g., Cytotoxicity Assay) G->H

Caption: Figure 2: Experimental Workflow for Chalcone Synthesis and Characterization.

4.1. Materials and Reagents

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

4.2. General Synthesis Procedure

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) and the selected aromatic aldehyde (10 mmol, 1.0 eq) in 30 mL of ethanol. Stir the mixture at room temperature until all solids are fully dissolved.[20][21]

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with continuous stirring. Causality: Cooling is essential to control the exothermic nature of the aldol condensation and to minimize the formation of unwanted side products.

  • Catalyst Addition: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Add this NaOH solution (5 mL) dropwise to the stirred ethanolic solution over 10-15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction: Allow the mixture to stir vigorously in the ice bath for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). Self-Validation: The reaction is complete when the starting material spots on the TLC plate have disappeared and a single, new, less polar product spot is dominant.

  • Workup and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water and 10 mL of concentrated HCl. Stir the resulting suspension for 15-20 minutes. Causality: This step neutralizes the NaOH catalyst and precipitates the water-insoluble crude chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid liberally with cold deionized water until the filtrate is neutral (check with pH paper). This removes inorganic salts and residual acid/base.

  • Purification: The crude product is best purified by recrystallization. Transfer the solid to a flask and add a minimum amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.[20]

4.3. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium hydroxide and hydrochloric acid are highly corrosive. Handle them with extreme care in a fume hood.

  • Ethanol is flammable; ensure no open flames are nearby.

Structural Characterization: A Self-Validating System

Thorough characterization is non-negotiable to confirm the identity and purity of the synthesized chalcones.

  • Melting Point (MP): A sharp and defined melting point range is a primary indicator of high purity.

  • FT-IR Spectroscopy: Confirms the formation of the α,β-unsaturated ketone system. Expect to see characteristic absorption bands:

    • ~1650-1670 cm⁻¹: C=O stretching vibration (conjugated ketone).[22][23]

    • ~1580-1600 cm⁻¹: C=C stretching vibration (alkene).[24]

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.[25] Key signals to identify include:

    • ¹H NMR: Two characteristic doublets in the vinylic region (~7.0-8.0 ppm) for Hα and Hβ, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans stereochemistry. Signals in the aromatic region will correspond to the protons on both rings, and sharp singlets around 2.3 ppm will correspond to the two methyl groups.[26]

    • ¹³C NMR: A signal for the carbonyl carbon (C=O) typically appears downfield (~190 ppm). Signals for the vinylic carbons (Cα and Cβ) and the aromatic carbons will also be present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound via the molecular ion peak [M]⁺.[22]

Data Summary: Representative Chalcone Derivatives

The following table summarizes expected data for a series of chalcones synthesized from this compound.

Chalcone IDRing B Substituent (from Aldehyde)Yield (%)M.P. (°C)ν (C=O) cm⁻¹¹H NMR δ (Hβ) ppm, J (Hz)
DMPC-1 4-Chlorophenyl85-92110-112~1662~7.78, d, 15.6
DMPC-2 4-Methoxyphenyl88-9595-97~1658~7.80, d, 15.5
DMPC-3 3-Nitrophenyl80-88125-127~1665~7.95, d, 15.7
DMPC-4 2-Furyl82-9088-90~1655~7.65, d, 15.4

Biological Activity Landscape and Screening Protocols

The chalcone scaffold is a known modulator of numerous cellular pathways, making these compounds prime candidates for drug discovery programs.[4]

Biological_Targets Figure 3: Key Biological Activities and Molecular Targets of Chalcones cluster_inflammation Inflammatory Mediators cluster_cancer Cancer Pathways cluster_oxidative Oxidative Stress cluster_microbial Microbial Targets Chalcone Chalcone Scaffold AntiInflammatory Anti-inflammatory Chalcone->AntiInflammatory Anticancer Anticancer Chalcone->Anticancer Antioxidant Antioxidant Chalcone->Antioxidant Antimicrobial Antimicrobial Chalcone->Antimicrobial COX2 COX-2 AntiInflammatory->COX2 iNOS iNOS AntiInflammatory->iNOS NFkB NF-κB Pathway AntiInflammatory->NFkB Apoptosis Induction of Apoptosis Anticancer->Apoptosis CellCycle G2/M Cell Cycle Arrest Anticancer->CellCycle Tubulin Tubulin Polymerization Anticancer->Tubulin ROS ROS Scavenging Antioxidant->ROS Membrane Cell Membrane Integrity Antimicrobial->Membrane Enzymes Essential Enzymes Antimicrobial->Enzymes

Caption: Figure 3: Key Biological Activities and Molecular Targets of Chalcones.

  • Anti-inflammatory Activity: Chalcones are known to inhibit key inflammatory mediators such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), often through modulation of the NF-κB signaling pathway.[5][10][11][27]

  • Anticancer Activity: The cytotoxic effects of chalcones are multifaceted, including the induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), and the inhibition of tubulin polymerization, which disrupts mitotic spindle formation.[4][28][29][30][31][32]

  • Antioxidant Activity: Many chalcones, particularly those with phenolic hydroxyl groups, are potent scavengers of reactive oxygen species (ROS), protecting cells from oxidative damage.[6][16][17][33]

  • Antimicrobial Activity: Chalcones have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[8][9][18][19][34]

Protocol Spotlight: In Vitro Cytotoxicity Screening (MTT Assay) To validate the biological potential of the newly synthesized chalcones, a primary screening using the MTT assay against a human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) is recommended.[28][31]

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized chalcones (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The Claisen-Schmidt condensation provides a powerful and highly adaptable platform for the synthesis of diverse, biologically active chalcones from this compound. The protocols and rationale outlined in this guide offer a comprehensive framework for researchers to systematically generate and characterize novel chalcone derivatives. By strategically selecting aromatic aldehydes, scientists can tune the physicochemical properties and biological activities of the resulting compounds, creating valuable libraries for screening in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The subsequent biological evaluation is a critical step in identifying promising lead candidates for further development.

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Application Notes and Protocols: 1-(2,5-Dimethylphenyl)propan-1-one as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2,5-dimethylphenyl)propan-1-one as a strategic starting material for the synthesis of a diverse range of heterocyclic compounds. This document outlines detailed synthetic protocols, explains the underlying chemical principles, and offers insights into the practical aspects of these transformations.

Introduction: The Strategic Importance of this compound

This compound is a readily accessible ketone that serves as a valuable and versatile building block in heterocyclic chemistry. Its structure, featuring a reactive carbonyl group, an enolizable α-methylene group, and a sterically hindered yet electronically activated aromatic ring, provides multiple reaction sites for the construction of diverse heterocyclic scaffolds. These scaffolds, including pyrazoles, isoxazoles, thiophenes, and pyridines, are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and unique physicochemical properties.

The 2,5-dimethylphenyl moiety can impart specific steric and electronic properties to the resulting heterocyclic compounds, potentially influencing their biological activity, solubility, and metabolic stability. This guide will explore the transformation of this precursor into several key heterocyclic systems through well-established and reliable synthetic methodologies.

I. Synthesis of Pyrazole Derivatives via a Chalcone Intermediate

A cornerstone strategy for the synthesis of pyrazoles from ketones involves the initial formation of an α,β-unsaturated ketone, commonly known as a chalcone, followed by cyclization with a hydrazine derivative.[1] This two-step approach offers a high degree of modularity, allowing for the introduction of diverse substituents on the resulting pyrazole ring.

A. Synthesis of (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone)

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from aromatic ketones and aldehydes.[2] The following protocol is adapted from a procedure for a closely related ketone and is expected to provide the desired chalcone in good yield.

Experimental Protocol: Chalcone Synthesis

Reagent/ParameterQuantity/ValueNotes
This compound1.62 g (10 mmol)Starting material
Benzaldehyde1.06 g (10 mmol)Can be substituted with other aromatic aldehydes
Ethanol (95%)20 mLSolvent
Sodium Hydroxide (10% aq. solution)5 mLBase catalyst
Reaction Time4-6 hoursMonitor by TLC
TemperatureRoom Temperature---
Work-upAcidification with HCl---

Procedure:

  • Dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the 10% aqueous sodium hydroxide solution to the stirred mixture.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Expected Outcome:

The expected product is (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one. The yield should be in the range of 80-90% based on analogous reactions.

Diagram: Synthesis of Chalcone

G ketone This compound chalcone (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one ketone->chalcone NaOH, Ethanol aldehyde Benzaldehyde aldehyde->chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

B. Cyclization to 3-(2,5-Dimethylphenyl)-5-phenyl-1H-pyrazole

The synthesized chalcone can be readily converted to the corresponding pyrazole by reaction with hydrazine hydrate in a suitable solvent.[3][4]

Experimental Protocol: Pyrazole Synthesis

Reagent/ParameterQuantity/ValueNotes
Chalcone2.48 g (10 mmol)Starting material
Hydrazine Hydrate (80%)0.63 mL (10 mmol)Nucleophile
Glacial Acetic Acid20 mLSolvent and catalyst
Reaction Time6-8 hoursMonitor by TLC
TemperatureReflux---
Work-upPouring into ice water---

Procedure:

  • In a round-bottom flask, dissolve the chalcone (10 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 3-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole.

Expected Characterization Data (based on analogous compounds): [5][6][7]

  • ¹H NMR: Signals corresponding to the pyrazole NH proton (a broad singlet), aromatic protons, and methyl protons.

  • ¹³C NMR: Resonances for the pyrazole ring carbons and the aromatic carbons.

  • IR: Characteristic N-H stretching vibration.

Diagram: Pyrazole Synthesis Workflow

G start Start Chalcone + Hydrazine Hydrate in Acetic Acid reflux Reflux 6-8 hours start->reflux workup Work-up Pour into ice water reflux->workup filtration Filtration & Drying workup->filtration purification Recrystallization Ethanol filtration->purification product Product 3-(2,5-Dimethylphenyl)-5-phenyl-1H-pyrazole purification->product

Caption: Workflow for the synthesis of pyrazole from chalcone.

II. Synthesis of Isoxazole Derivatives

Isoxazoles can also be synthesized from chalcone intermediates by reaction with hydroxylamine hydrochloride.[8][9][10] This reaction provides a straightforward route to 3,5-disubstituted isoxazoles.

Experimental Protocol: Isoxazole Synthesis

Reagent/ParameterQuantity/ValueNotes
Chalcone2.48 g (10 mmol)Starting material
Hydroxylamine Hydrochloride0.83 g (12 mmol)Nucleophile
Sodium Acetate0.98 g (12 mmol)Base
Ethanol30 mLSolvent
Reaction Time8-12 hoursMonitor by TLC
TemperatureReflux---
Work-upPouring into ice water---

Procedure:

  • To a solution of the chalcone (10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol).

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield 3-(2,5-dimethylphenyl)-5-phenylisoxazole.

Expected Characterization Data (based on analogous compounds): [11][12]

  • ¹H NMR: Characteristic signals for the isoxazole ring proton and aromatic protons.

  • ¹³C NMR: Resonances for the isoxazole ring carbons and aromatic carbons.

  • IR: C=N stretching vibration of the isoxazole ring.

Diagram: Isoxazole Synthesis Mechanism

G chalcone Chalcone intermediate Oxime Intermediate chalcone->intermediate Michael Addition hydroxylamine Hydroxylamine hydroxylamine->intermediate isoxazole Isoxazole intermediate->isoxazole Cyclization & Dehydration G start Start Ketone + Malononitrile + Sulfur in Ethanol add_base Add Morpholine start->add_base heat Heat 50 °C, 2-4 hours add_base->heat cool Cooling & Precipitation heat->cool filtration Filtration & Drying cool->filtration purification Recrystallization filtration->purification product Product 2-Aminothiophene Derivative purification->product

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

IV. Synthesis of Pyridines via the Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. [13][14][15]While the classical Hantzsch synthesis involves an aldehyde, a modified version can utilize a β-keto ester derived from our starting ketone. A more direct approach, however, involves a four-component reaction.

Experimental Protocol: Hantzsch-type Pyridine Synthesis

Reagent/ParameterQuantity/ValueNotes
This compound1.62 g (10 mmol)Ketone component
Ethyl Acetoacetate2.60 g (20 mmol)β-keto ester
Ammonium Acetate1.54 g (20 mmol)Nitrogen source
Glacial Acetic Acid15 mLSolvent and catalyst
Reaction Time8-10 hoursMonitor by TLC
TemperatureReflux---
Work-upPouring into ice water and basification---

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (15 mL).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • After completion, cool the mixture and pour it into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated dihydropyridine intermediate can be filtered and used in the next step without further purification.

  • For oxidation to the pyridine, the crude dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or chromium trioxide. Caution: These are strong oxidizing agents and should be handled with appropriate care.

  • After the oxidation is complete, the mixture is worked up by pouring into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude pyridine derivative, which can be purified by column chromatography.

Expected Product: A polysubstituted pyridine derivative.

Expected Characterization Data (based on analogous compounds): [16][17]

  • ¹H NMR: Aromatic proton signals characteristic of the pyridine ring, along with signals for the various substituents.

  • ¹³C NMR: Resonances for the pyridine ring carbons and the substituent carbons.

Diagram: Hantzsch Pyridine Synthesis Logical Flow

G A This compound D Dihydropyridine Intermediate A->D B Ethyl Acetoacetate B->D C Ammonium Acetate C->D E Oxidation D->E F Pyridine Derivative E->F

Caption: Logical flow of the Hantzsch pyridine synthesis.

Conclusion

This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in these application notes provide robust and reproducible methods for accessing pyrazoles, isoxazoles, thiophenes, and pyridines. The modular nature of these synthetic routes allows for the generation of diverse libraries of compounds for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs.

References

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1434-1454. [Link]
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  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
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  • Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Arkivoc. [Link]
  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Deriv
  • Electronic Supplementary Information AIEE Phenomenon: Tetraaryl vs Triaryl Pyrazoles. The Royal Society of Chemistry. [Link]
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
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  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • Gewald reaction. Wikipedia. [Link]
  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. [Link]
  • Physical, IR and 31 P NMR data* of compounds 5.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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  • The Gewald multicomponent reaction.
  • www.rsc.org/chemicalscience. Royal Society of Chemistry. [Link]
  • Photochemistry of Hantzsch 1,4-dihydropyridines and pyridines.
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  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central. [Link]
  • 1, 3-Dicarbonyl compound as third component (Hantzsch pyridine synthesis).
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Application Notes & Protocols for the Development of Antimicrobial Agents from 1-(2,5-Dimethylphenyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Chalcones, belonging to the flavonoid family, have emerged as a promising scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including potent antimicrobial effects.[1] These compounds, characterized by an open-chain structure with two aromatic rings linked by an α,β-unsaturated ketone system, offer a versatile platform for structural modification to optimize potency and selectivity.[2] The reactive α,β-unsaturated ketone moiety is a key pharmacophore, often implicated in the antimicrobial mechanism through Michael addition reactions with biological nucleophiles, such as cysteine residues in essential bacterial enzymes.[3]

This guide provides a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanistic investigation of novel chalcone derivatives originating from 1-(2,5-dimethylphenyl)propan-1-one. The strategic inclusion of the 2,5-dimethylphenyl moiety serves as a lipophilic anchor, a feature known to influence the antibacterial activity of chalcones.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols to advance the discovery of new antimicrobial agents.

I. Synthesis of this compound Derived Chalcones: A Modular Approach

The cornerstone for generating a library of diverse chalcone derivatives is the Claisen-Schmidt condensation, a robust and efficient base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[2] This approach allows for the systematic variation of substituents on the B-ring of the chalcone scaffold, which is crucial for conducting structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of (E)-1-(2,5-dimethylphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives

This protocol outlines the general procedure for the Claisen-Schmidt condensation to synthesize a library of chalcone derivatives.

Rationale: The use of a strong base, such as sodium hydroxide, facilitates the deprotonation of the α-carbon of this compound, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous under these reaction conditions, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone).

Materials:

  • This compound

  • Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.

  • With continuous stirring, slowly add an aqueous solution of NaOH (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.

  • A solid precipitate of the crude chalcone will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Characterize the purified chalcone derivatives using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Workflow for Chalcone Synthesis and Characterization:

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve this compound and substituted benzaldehyde in Ethanol B Add NaOH solution dropwise A->B C Stir at room temperature (4-6h) B->C D Monitor by TLC C->D E Pour into ice and acidify with HCl D->E Reaction Complete F Filter and wash the crude product E->F G Dry the crude product F->G H Recrystallization or Column Chromatography G->H I ¹H NMR H->I J ¹³C NMR H->J K Mass Spectrometry H->K

Caption: Workflow for the synthesis and characterization of chalcone derivatives.

II. Antimicrobial Efficacy Screening

A critical step in the development of new antimicrobial agents is the determination of their in vitro activity against a panel of clinically relevant pathogens. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are of particular concern due to their high rates of antibiotic resistance.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized broth microdilution method to determine the MIC of the synthesized chalcone derivatives.

Rationale: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is highly reproducible and allows for the testing of multiple compounds against multiple organisms in a high-throughput format.

Materials:

  • Synthesized chalcone derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare stock solutions of the chalcone derivatives in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone derivatives in CAMHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if a compound is bactericidal or bacteriostatic.

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Differentiating between bactericidal and bacteriostatic activity is crucial for guiding the development of new antibiotics for different types of infections.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth.

  • Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

III. Structure-Activity Relationship (SAR) and Data Presentation

Systematic variation of the substituents on the B-ring of the chalcone scaffold allows for the elucidation of the structure-activity relationship, providing critical insights for the rational design of more potent analogues.

Key Insights from SAR Studies of Antimicrobial Chalcones:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the B-ring often enhances antibacterial activity.[5]

  • Hydroxylation: Hydroxyl groups, particularly at the 2' and 4' positions of the B-ring, have been shown to be important for anti-MRSA activity.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both aromatic rings, plays a crucial role in its ability to penetrate bacterial cell membranes.[4]

Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative this compound Derived Chalcones

Compound IDB-ring SubstituentS. aureus ATCC 29213E. coli ATCC 25922
Chalcone-1 4-Chloro1632
Chalcone-2 4-Nitro816
Chalcone-3 4-Methoxy64>128
Chalcone-4 2,4-Dichloro816
Chalcone-5 3,4,5-Trimethoxy>128>128
Ciprofloxacin (Control)0.50.25

Note: The data presented in this table is a representative example based on published literature for structurally similar chalcones and should be experimentally verified for the specific derivatives of this compound.

IV. Elucidation of Mechanism of Action

Understanding the mechanism of action of novel antimicrobial agents is paramount for their development. For chalcone derivatives, several mechanisms have been proposed, including the inhibition of essential enzymes and the disruption of bacterial cell membranes.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[6][7]

Workflow for DNA Gyrase Inhibition Assay:

A Prepare reaction mixture: - Supercoiled plasmid DNA - DNA Gyrase - ATP - Assay buffer B Add varying concentrations of chalcone derivative A->B C Incubate at 37°C B->C D Stop reaction and deproteinize C->D E Analyze DNA topoisomers by agarose gel electrophoresis D->E F Quantify supercoiled and relaxed DNA bands E->F

Caption: Workflow for assessing DNA gyrase inhibition.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Rationale: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)

  • Synthesized chalcone derivatives

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and assay buffer.

  • Add varying concentrations of the chalcone derivatives to the reaction mixture. Include a positive control (with a known gyrase inhibitor like novobiocin) and a negative control (no inhibitor).

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the IC₅₀ of the compound.

Disruption of Bacterial Membrane Potential

The maintenance of a membrane potential is essential for bacterial viability, driving processes such as ATP synthesis and nutrient transport.[8]

Protocol 5: Bacterial Membrane Potential Assay using DiSC₃(5)

Rationale: This assay utilizes the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), a membrane potential-sensitive probe. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.[9]

Materials:

  • Bacterial strains

  • Growth medium (e.g., LB broth)

  • DiSC₃(5) dye

  • Synthesized chalcone derivatives

  • Valinomycin (as a positive control for depolarization)

  • 96-well black microtiter plates with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Resuspend the cells in the buffer to a standardized optical density.

  • Add DiSC₃(5) to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

  • Transfer the cell suspension to a 96-well plate.

  • Add varying concentrations of the chalcone derivatives to the wells.

  • Monitor the fluorescence intensity over time using a microplate reader (excitation ~622 nm, emission ~670 nm).

  • An increase in fluorescence indicates membrane depolarization.

V. Cytotoxicity and Safety Assessment

A critical aspect of drug development is to ensure that the antimicrobial agents are selective for bacterial cells and exhibit minimal toxicity towards mammalian cells.

Protocol 6: MTT Assay for Mammalian Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized chalcone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the chalcone derivatives for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 7: Lactate Dehydrogenase (LDH) Release Assay

Rationale: The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. It is a measure of cytotoxicity due to membrane disruption.

Materials:

  • Mammalian cell line

  • Cell culture medium

  • Synthesized chalcone derivatives

  • Commercially available LDH assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed and treat mammalian cells with the chalcone derivatives as described in the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Logical Relationship for Antimicrobial Drug Development:

A Synthesis of Chalcone Derivatives Library B Antimicrobial Screening (MIC & MBC) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Lead Compound Identification C->D Potent & Broad-Spectrum E Mechanism of Action Studies (e.g., DNA Gyrase, Membrane Potential) D->E F Cytotoxicity Assays (e.g., MTT, LDH) D->F G In Vivo Efficacy and Toxicology Studies E->G Favorable Mechanism F->G Low Cytotoxicity H Preclinical Candidate Selection G->H

Caption: A logical progression for the development of antimicrobial chalcones.

VI. Conclusion and Future Directions

The derivatives of this compound represent a promising and synthetically tractable starting point for the development of novel antimicrobial agents. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and preliminary mechanistic characterization of a library of chalcone analogues. Future work should focus on optimizing the lead compounds identified through SAR studies to enhance their antimicrobial potency and selectivity. Furthermore, in vivo efficacy studies in animal models of infection are a critical next step to validate the therapeutic potential of these promising compounds. The exploration of their activity against a broader range of multidrug-resistant pathogens and their potential for combination therapy with existing antibiotics also warrants further investigation.

References

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Application Notes & Protocols: A Strategic Approach to the Synthesis of Potential Anticancer Agents from 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel compounds with potential anticancer activity, utilizing 1-(2,5-Dimethylphenyl)propan-1-one as a versatile starting material. The core strategy involves a two-step synthetic pathway: (1) a base-catalyzed Claisen-Schmidt condensation to form a series of chalcone intermediates, and (2) a subsequent acid-catalyzed cyclocondensation to yield biologically active pyrazoline derivatives. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present a framework for the logical design and evaluation of these compounds. The methodologies described herein are designed to be robust and adaptable, enabling the generation of a diverse chemical library for anticancer screening.

Introduction: The Rationale for this compound in Anticancer Drug Discovery

The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. The selection of a starting scaffold is a critical decision that dictates the synthetic feasibility and the ultimate biological potential of the resulting derivatives. This compound is an attractive starting block for several strategic reasons:

  • Structural Versatility: The propiophenone core contains a reactive ketone and an α-carbon with acidic protons, making it an ideal substrate for classic C-C bond-forming reactions.[1]

  • Lipophilic Moiety: The 2,5-dimethylphenyl group provides a significant lipophilic character, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.

  • Chalcone Precursor: It serves as a direct precursor to chalcones (α,β-unsaturated ketones), a class of compounds well-documented for a wide spectrum of biological activities, including potent anticancer effects.[2][3] Chalcones are not only active in their own right but are also key intermediates in the biosynthesis of flavonoids.[4]

  • Gateway to Heterocycles: The α,β-unsaturated system in the derived chalcones is a versatile electrophile, enabling the synthesis of various heterocyclic compounds, such as pyrazolines, which are five-membered nitrogen-containing rings known to exhibit significant pharmacological properties, including anticancer activity.[5][6]

This guide will focus on a proven and efficient pathway: the conversion of this compound to chalcones, followed by their transformation into pyrazoline derivatives—a class of compounds that has shown promise in targeting various cancer cell lines.[7]

Part 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The first stage of our synthetic strategy is the synthesis of chalcone analogues. This is achieved through the Claisen-Schmidt condensation, a reliable and high-yielding reaction between a ketone and an aromatic aldehyde.

Scientific Principle & Rationale

The reaction proceeds via a base-catalyzed aldol condensation mechanism. A strong base (e.g., NaOH or KOH) abstracts a proton from the α-carbon of this compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a selected aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[3][8] The choice of substituted aromatic aldehydes allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

Experimental Workflow: Chalcone Synthesis

G cluster_0 Stage 1: Chalcone Synthesis A This compound + Substituted Aromatic Aldehyde B Dissolve in Ethanol A->B C Add NaOH Solution (Base Catalyst) Stir at 20-25°C for 4-5h B->C D Neutralize with Dilute HCl C->D E Precipitation of Crude Chalcone D->E F Filter, Wash, and Dry E->F G Recrystallize from Ethanol F->G H Purified Chalcone Derivative G->H

Caption: Workflow for Claisen-Schmidt condensation.

Detailed Protocol: Synthesis of (E)-1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (A Representative Chalcone)

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol (Rectified Spirit)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 0.1 N

  • Deionized Water

  • Magnetic Stirrer with Stir Bar

  • Round-Bottomed Flask (250 mL)

  • Ice-Water Bath

Procedure:

  • In a 250 mL round-bottomed flask, dissolve this compound (e.g., 1.62 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) in 20 mL of ethanol. Stir at room temperature until all solids are dissolved.[9]

  • Prepare a 40% aqueous solution of NaOH. While vigorously stirring the ethanolic solution, add the NaOH solution dropwise. Maintain the reaction temperature between 20-25°C using an ice-water bath. The solution will become turbid.[2][10]

  • Continue vigorous stirring for 4-5 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully neutralize the reaction mixture by adding 0.1 N HCl dropwise until the pH is approximately 7. A solid precipitate will form.[9]

  • Isolate the crude product by vacuum filtration, washing the solid with cold deionized water until the filtrate is neutral.

  • Air-dry the crude chalcone. For purification, recrystallize the solid from hot ethanol to yield the purified product as crystals.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry. The presence of a trans-double bond is typically confirmed by a large coupling constant (J ≈ 15-16 Hz) for the vinyl protons in the ¹H NMR spectrum.[11]

Data Presentation: Representative Chalcone Derivatives

The following table illustrates the potential diversity that can be achieved by varying the aromatic aldehyde.

Compound ID Aromatic Aldehyde Used Expected Product Anticipated Yield Range (%)
C-1 Benzaldehyde(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one75-85%
C-2 4-Chlorobenzaldehyde(E)-1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90%
C-3 4-Methoxybenzaldehyde(E)-1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one70-80%
C-4 4-Nitrobenzaldehyde(E)-1-(2,5-Dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one85-95%

Part 2: Synthesis of Pyrazoline Derivatives from Chalcones

With a library of chalcone intermediates in hand, the next stage is to construct the pyrazoline heterocyclic system. Pyrazolines are synthesized from chalcones via a cyclocondensation reaction with hydrazine or its derivatives.

Scientific Principle & Rationale

This reaction involves the nucleophilic attack of the hydrazine nitrogen on the β-carbon of the chalcone's α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization and dehydration. The hydrazine acts as a dinucleophile. The reaction is typically catalyzed by an acid, such as acetic acid, which facilitates the final dehydration step to form the stable five-membered pyrazoline ring.[6][11] The use of hydrazine hydrate yields N-unsubstituted pyrazolines, while substituted hydrazines can be used to introduce further diversity at the N1 position of the pyrazoline ring.

Experimental Workflow: Pyrazoline Synthesis

G cluster_1 Stage 2: Pyrazoline Synthesis I Synthesized Chalcone Derivative J Dissolve in Ethanol I->J K Add Hydrazine Hydrate + Glacial Acetic Acid (Catalyst) J->K L Reflux for 6-8 hours K->L M Cool Reaction Mixture L->M N Pour into Crushed Ice M->N O Filter, Wash, and Dry N->O P Purified Pyrazoline Derivative O->P

Caption: Workflow for pyrazoline synthesis.

Detailed Protocol: Synthesis of 5-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)-4,5-dihydro-1H-pyrazole (A Representative Pyrazoline)

Materials:

  • (E)-1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Compound C-2 ) (1.0 eq)

  • Hydrazine Hydrate (80% or 99%) (1.5-2.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux Condenser

  • Heating Mantle

Procedure:

  • In a round-bottomed flask, dissolve the chalcone C-2 (e.g., 2.85 g, 10 mmol) in 30 mL of ethanol.[5]

  • To this solution, add hydrazine hydrate (e.g., 0.75 g, 15 mmol).

  • Add a few drops (e.g., 0.5 mL) of glacial acetic acid to catalyze the reaction.[11]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and water. A solid product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.

  • If necessary, the crude pyrazoline can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure using IR, ¹H NMR, and ¹³C NMR. The disappearance of the carbonyl peak in the IR spectrum and the appearance of characteristic signals for the CH and CH₂ protons of the pyrazoline ring in the ¹H NMR spectrum are key indicators of successful synthesis.

Part 3: Biological Evaluation and Anticancer Potential

The synthesized chalcone and pyrazoline derivatives should be evaluated for their cytotoxic activity against a panel of human cancer cell lines.

Methodology: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

A standard method for assessing anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative measure of cell viability and, by extension, the cytotoxic effect of a compound.

Brief Protocol Overview:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media.[5][7]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the synthesized compounds for a specified period (e.g., 48-72 hours). A standard anticancer drug like Doxorubicin is used as a positive control.

  • MTT Assay: After incubation, MTT solution is added to each well. Viable cells convert the yellow MTT to purple formazan crystals.

  • Quantification: The formazan is dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated. Lower IC₅₀ values indicate higher potency.

Data Presentation: Representative Anticancer Activity

The following table presents literature-derived IC₅₀ values for chalcone-pyrazoline type compounds to illustrate the potential therapeutic relevance of the synthesized molecules. Structure-activity relationship analysis often reveals that substituents on the aromatic rings significantly impact potency. For example, electron-withdrawing groups like nitro or halogen atoms can enhance anticancer activity.[7]

Compound Type Cancer Cell Line Reported IC₅₀ (µM) Reference Drug (Doxorubicin) IC₅₀ (µM)
Chalcone-Pyrazoline HybridA549 (Lung)6.45~0.5-1.0
Chalcone-Pyrazoline HybridMCF-7 (Breast)42.648
Chalcone-Pyrazoline HybridPACA2 (Pancreatic)27.652.1

Note: Data are illustrative and sourced from literature on similar scaffolds.[7][12] Actual values for newly synthesized compounds must be determined experimentally.

Conclusion

The synthetic pathways detailed in these application notes provide a robust and versatile platform for generating novel chalcone and pyrazoline derivatives from the readily available starting material, this compound. The Claisen-Schmidt condensation followed by cyclocondensation with hydrazine is a time-tested, efficient route to a diverse library of compounds. By systematically varying the substituents on the aromatic aldehyde, researchers can fine-tune the electronic and steric properties of the final molecules, enabling a thorough investigation of their structure-activity relationships. The resulting compounds are promising candidates for screening as potential anticancer agents, building upon the extensive body of literature that validates chalcones and pyrazolines as privileged scaffolds in medicinal chemistry.

References

  • Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. (n.d.). Asian Journal of Chemistry.
  • Synthesis and evaluation of some new chalcones and their pyrazoline derivatives as anticancer agents. (2025). ResearchGate.
  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (2023). Research J. Pharm. and Tech.
  • Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. (2025). Future Medicinal Chemistry.
  • Biological Significance of Some Substituted Novel Chalcones of 4-Bromoacetophenone. (2017). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). Frontiers in Chemistry.
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Advances.
  • Synthesis, characterization and biological screening of novel substituted chalcones. (2025). ResearchGate.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules.
  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). Molecules.
  • Chalcones: Synthesis, structure diversity and pharmacological aspects. (2014). Journal of Chemical and Pharmaceutical Research.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (n.d.). Molecules.
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). International Journal of Biological and Pharmaceutical Sciences Archive.
  • Synthesis and Biological Evaluation of Some New Chalcones Containing 2,5-Dimethylfuran Moiety. (n.d.). Semantic Scholar.
  • This compound. (n.d.). PubChem.

Sources

Application Notes and Protocols for the Photochemical Reactions of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the photochemical reactions involving 1-(2,5-Dimethylphenyl)propan-1-one, a substituted aromatic ketone. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the theoretical underpinnings of the relevant photochemical transformations, primarily the Norrish Type I and Type II reactions, and provides detailed, field-tested protocols for conducting these experiments. By explaining the causality behind experimental choices and integrating self-validating systems within the protocols, this guide aims to equip researchers with the necessary knowledge to explore and exploit the synthetic potential of this compound.

Introduction: The Photochemical Landscape of Aryl Ketones

Aryl ketones are a cornerstone of photochemistry, serving as versatile substrates and initiators for a myriad of light-induced transformations. Their rich photochemistry stems from the n→π* transition of the carbonyl group upon absorption of ultraviolet radiation, leading to the formation of reactive singlet and triplet excited states. Among the most fundamental and synthetically relevant of these processes are the Norrish Type I and Type II reactions, named after the pioneering photochemist Ronald George Wreyford Norrish.[1][2] These reactions involve the cleavage of covalent bonds, leading to the formation of radical intermediates that can subsequently undergo a variety of transformations, including fragmentation, cyclization, and hydrogen abstraction.

This compound, a member of the propiophenone family, is a particularly interesting substrate for photochemical investigation. The presence of the propanoyl group provides the necessary α-carbon bond for Norrish Type I cleavage and a γ-hydrogen for the intramolecular hydrogen abstraction characteristic of the Norrish Type II pathway. Furthermore, the electronic and steric effects of the 2,5-dimethylphenyl moiety can influence the efficiency and selectivity of these photochemical pathways. This guide will explore the theoretical basis of these reactions and provide practical protocols for their execution and analysis.

Theoretical Framework: Unraveling the Reaction Pathways

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). Most of the significant photochemistry of aryl ketones proceeds from this T₁ state.[1][3]

The Norrish Type I Reaction: α-Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon.[1] This α-cleavage results in the formation of two radical fragments: a 2,5-dimethylbenzoyl radical and an ethyl radical.

Diagram 1: Norrish Type I Reaction Pathway

Norrish_Type_I Start This compound (T₁) Intermediate Radical Pair: 2,5-Dimethylbenzoyl Radical + Ethyl Radical Start->Intermediate α-Cleavage (hν) Product1 Recombination: (Racemized Starting Material) Intermediate->Product1 Recombination Product2 Decarbonylation & Recombination: 2-Ethyl-1,4-dimethylbenzene Intermediate->Product2 Decarbonylation (loss of CO) Product3 Disproportionation: 2,5-Dimethylbenzaldehyde + Ethene Intermediate->Product3 Disproportionation

Caption: Norrish Type I cleavage of this compound.

The fate of these radical intermediates is varied and depends on the reaction conditions, particularly the solvent. Possible subsequent reactions include:

  • Recombination: The radical pair can recombine to regenerate the starting ketone, potentially with racemization if the α-carbon is chiral.

  • Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a 2,5-dimethylphenyl radical, which can then combine with the ethyl radical to yield 2-ethyl-1,4-dimethylbenzene.[1]

  • Disproportionation: Hydrogen atom transfer between the radicals can lead to the formation of an aldehyde (2,5-dimethylbenzaldehyde) and an alkene (ethene).

The Norrish Type II Reaction: Intramolecular γ-Hydrogen Abstraction

For this compound, the propanoyl chain possesses γ-hydrogens. The Norrish Type II reaction is initiated by the intramolecular abstraction of one of these γ-hydrogens by the excited carbonyl oxygen, forming a 1,4-biradical intermediate.[2]

Diagram 2: Norrish Type II Reaction Pathway

Norrish_Type_II Start This compound (T₁) Intermediate 1,4-Biradical Start->Intermediate γ-H Abstraction (hν) Product1 Cleavage: 1-(2,5-Dimethylphenyl)ethan-1-one + Ethene Intermediate->Product1 β-Cleavage Product2 Cyclization (Yang Cyclization): 1-(2,5-Dimethylphenyl)-2-methylcyclopropan-1-ol Intermediate->Product2 Cyclization

Caption: Norrish Type II reaction of this compound.

This 1,4-biradical can then undergo two primary transformations:

  • Cleavage: Fragmentation of the bond between the α and β carbons results in the formation of an enol and an alkene. The enol will then tautomerize to the corresponding ketone, in this case, 1-(2,5-dimethylphenyl)ethan-1-one, and ethene.

  • Cyclization (Yang Cyclization): Intramolecular combination of the radical centers leads to the formation of a cyclobutanol derivative. For this compound, this would yield 1-(2,5-dimethylphenyl)-2-methylcyclopropan-1-ol.[4]

Experimental Protocols

The following protocols provide a framework for conducting photochemical reactions with this compound. It is crucial to adhere to all laboratory safety guidelines, including the use of appropriate personal protective equipment (PPE) and conducting the reactions in a well-ventilated fume hood.

General Experimental Setup

A standard photochemical reactor setup is required.[5] This typically consists of:

  • Light Source: A medium-pressure mercury lamp is a suitable choice, providing a broad spectrum of UV radiation.

  • Immersion Well: A quartz or borosilicate glass immersion well to house the lamp and allow for cooling.

  • Reaction Vessel: A reaction vessel made of quartz or borosilicate glass, equipped with ports for sampling, gas inlet/outlet, and a thermometer.

  • Cooling System: A circulating water bath to maintain a constant reaction temperature and prevent overheating from the lamp.

  • Inert Gas Supply: A source of nitrogen or argon for deoxygenating the reaction mixture.

Diagram 3: General Photochemical Reactor Setup

Photochemical_Setup cluster_0 Reaction Vessel cluster_1 Immersion Well Reaction_Mixture Reaction Mixture Inert_Gas_Out Inert Gas Out Reaction_Mixture->Inert_Gas_Out Sampling_Port Sampling Port Reaction_Mixture->Sampling_Port For Analysis Lamp UV Lamp Cooling_Out Cooling Water Out Lamp->Cooling_Out Heats Water Cooling_In Cooling Water In Cooling_In->Lamp Cools Lamp Inert_Gas_In Inert Gas In Inert_Gas_In->Reaction_Mixture Deoxygenates

Caption: A schematic of a typical photochemical reactor setup.

Protocol for Norrish Type I and II Reactions

This protocol is designed to facilitate both Norrish Type I and Type II pathways. The choice of solvent can influence the product distribution. Non-polar solvents tend to favor the Norrish Type II pathway, while solvents that can stabilize radicals may favor Norrish Type I products.

Materials:

  • This compound

  • Solvent (e.g., benzene, acetonitrile, or isopropanol - spectroscopic grade)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Nitrogen or Argon gas

  • Photochemical reactor with a medium-pressure mercury lamp

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a solution of this compound in the chosen solvent. A typical starting concentration is 0.01-0.05 M.

    • Add a known amount of an internal standard for quantitative analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Deoxygenation:

    • Transfer the solution to the photochemical reaction vessel.

    • Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Oxygen can quench the triplet excited state of the ketone and lead to undesired side reactions.

  • Irradiation:

    • Assemble the photochemical reactor, ensuring the cooling system is operational.

    • Turn on the UV lamp to initiate the reaction.

    • Maintain a constant temperature, typically between 20-25 °C, using the circulating water bath.

  • Reaction Monitoring:

    • Periodically withdraw small aliquots of the reaction mixture through the sampling port.

    • Analyze the aliquots by GC, GC-MS, or HPLC to monitor the disappearance of the starting material and the formation of products.

  • Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion, turn off the lamp.

    • Carefully dismantle the reactor.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Product Characterization:

    • Characterize the isolated products using standard spectroscopic techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm their structures.

Data Presentation: Illustrative Product Distribution

The following table presents illustrative data on the product distribution from the photochemical reaction of this compound in different solvents. This data is based on general principles of aryl ketone photochemistry and serves as a guide for expected outcomes. Actual results may vary depending on the specific reaction conditions.

SolventConversion (%)Norrish Type I Products (%)Norrish Type II Products (%)
2,5-Dimethylbenzaldehyde 1-(2,5-Dimethylphenyl)ethan-1-one
Benzene851570
Acetonitrile902565
Isopropanol954055

Note: The increase in Norrish Type I products in isopropanol is likely due to the hydrogen-donating ability of the solvent, which can intercept the radical intermediates.

Applications in Synthesis and Drug Development

The photochemical reactions of this compound and related aryl ketones have significant potential in various scientific domains:

  • Organic Synthesis: The Norrish Type II reaction, in particular, provides a powerful method for the remote functionalization of C-H bonds, a challenging transformation in traditional organic synthesis. The formation of cyclobutanols via the Yang cyclization offers a route to strained ring systems that can be further elaborated into more complex molecules.[4]

  • Polymer Chemistry: Aryl ketones are widely used as photoinitiators for polymerization reactions. The radical species generated through Norrish Type I cleavage can initiate the polymerization of various monomers.

  • Drug Development: Photochemical reactions can be employed in the synthesis of novel drug candidates and in the development of photoremovable protecting groups. The ability to trigger a chemical reaction with light allows for precise spatial and temporal control over the release of a bioactive molecule.

Conclusion

The photochemical reactions of this compound offer a rich and versatile platform for chemical transformations. By understanding the underlying principles of the Norrish Type I and Type II pathways and by employing the detailed protocols outlined in this guide, researchers can effectively harness the power of light to drive unique and synthetically valuable reactions. The insights and methodologies presented herein are intended to serve as a robust foundation for further exploration and innovation in the field of photochemistry.

References

  • HepatoChem. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions.
  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions.
  • ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification.
  • Koen, A. L., et al. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews.
  • Alli, A. N., & Rubira, A. F. (2023).
  • Wikipedia. (n.d.). Norrish reaction.
  • LibreTexts. (2021). 28.3: Organic Photochemistry. Chemistry LibreTexts.
  • Oelgemöller, M., & Hoffmann, N. (2016). Norrish' type I and II reactions and their role in the building of photochemical science. Frontiers in Chemistry.
  • Beilstein Journals. (n.d.). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis.

Sources

Application of 1-(2,5-Dimethylphenyl)propan-1-one in Medicinal Chemistry: A Synthetic Gateway to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ketone Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 1-(2,5-Dimethylphenyl)propan-1-one, a propiophenone derivative, emerges as a highly valuable and versatile building block. While not possessing intrinsic therapeutic properties, its true power lies in its synthetic utility as a scaffold for the construction of pharmacologically significant molecules. The presence of a reactive ketone functional group, an aromatic ring amenable to substitution, and alpha-hydrogens that can participate in a variety of reactions make it an ideal precursor for generating diverse chemical libraries.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis and its subsequent elaboration into two key classes of bioactive compounds: chalcones and their heterocyclic derivatives, and synthetic cathinone analogs . This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to leverage this compound in drug discovery programs.

PART 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with propionyl chloride.[1][2] This electrophilic aromatic substitution reaction provides a reliable route to the target ketone.

Protocol 1: Friedel-Crafts Acylation of p-Xylene

Objective: To synthesize this compound.

Materials:

  • p-Xylene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the addition funnel. An exothermic reaction will occur, forming the acylium ion electrophile.

  • Addition of p-Xylene: After the addition of propionyl chloride is complete, add p-xylene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition of p-xylene, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

PART 2: Application in the Synthesis of Chalcones and their Bioactive Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products that serve as precursors for flavonoids and isoflavonoids.[3] They possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] this compound is an excellent starting material for the synthesis of novel chalcone derivatives via the Claisen-Schmidt condensation.[5][6]

Workflow for Chalcone Synthesis and Derivatization

G cluster_0 Synthesis of Starting Material cluster_1 Chalcone Synthesis cluster_2 Synthesis of Bioactive Heterocycles cluster_3 Medicinal Chemistry Applications p_xylene p-Xylene start_ketone This compound p_xylene->start_ketone Friedel-Crafts Acylation propionyl_chloride Propionyl Chloride propionyl_chloride->start_ketone Friedel-Crafts Acylation chalcone Chalcone Derivative start_ketone->chalcone Claisen-Schmidt Condensation aldehyde Substituted Benzaldehyde aldehyde->chalcone pyrazoline Pyrazoline Derivative (Anti-inflammatory) chalcone->pyrazoline Cyclocondensation anticancer Anticancer Agents chalcone->anticancer hydrazine Hydrazine Hydrate hydrazine->pyrazoline antiinflammatory Anti-inflammatory Agents pyrazoline->antiinflammatory

Caption: Synthetic workflow from this compound to bioactive chalcones and pyrazolines.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (2.0 equivalents) dropwise with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol.[7]

Application in Anticancer Drug Discovery

Chalcones are recognized as promising scaffolds for the development of anticancer agents.[3][8] They exert their effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization. The synthesis of a library of chalcones from this compound with diverse substitutions on the benzaldehyde ring allows for the exploration of structure-activity relationships (SAR).

Chalcone Derivative Substitution on Benzaldehyde Ring Reported Anticancer Activity (Example Cell Line) IC₅₀ (µM)
CD-1 4-ChloroBreast Cancer (MCF-7)15.2[9]
CD-2 4-MethoxyColon Cancer (HT-29)11.5[9]
CD-3 3,4-DimethoxyLung Cancer (A549)9.8[10]
CD-4 4-NitroProstate Cancer (PC3)18.7[3]

Note: The data in this table is illustrative and based on activities reported for structurally similar chalcones. Specific testing of derivatives from this compound is required for precise IC₅₀ values.

Protocol 3: Synthesis of Pyrazoline Derivatives

Objective: To synthesize a pyrazoline derivative from a chalcone for potential anti-inflammatory applications.[11][12]

Materials:

  • Chalcone derivative (from Protocol 2)

  • Hydrazine hydrate

  • Ethanol or Glacial acetic acid

  • Reflux apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 equivalents) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated pyrazoline by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Pyrazoline derivatives synthesized from chalcones have shown significant anti-inflammatory activity, often comparable to standard drugs like indomethacin.[11]

PART 3: Application in the Synthesis of Synthetic Cathinone Analogs

Synthetic cathinones are a class of psychoactive substances that are structurally related to the naturally occurring cathinone found in the khat plant.[13][14] They primarily act as monoamine transporter inhibitors or releasing agents.[13][15] this compound serves as a key precursor for the synthesis of cathinone analogs, which can be valuable tools for neuropharmacological research.

Synthetic Pathway to Cathinone Analogs

G cluster_0 Precursor Ketone cluster_1 α-Bromination cluster_2 Amination cluster_3 Neuropharmacological Research start_ketone This compound bromo_ketone α-Bromo-1-(2,5-dimethylphenyl) propan-1-one start_ketone->bromo_ketone Bromination bromine Br₂ bromine->bromo_ketone cathinone_analog Substituted Cathinone Analog bromo_ketone->cathinone_analog Nucleophilic Substitution amine Primary or Secondary Amine (e.g., Methylamine) amine->cathinone_analog dat_net_sert Dopamine, Norepinephrine, Serotonin Transporter Interaction Studies cathinone_analog->dat_net_sert

Caption: General synthetic route to cathinone analogs for neuropharmacological studies.

Protocol 4: Synthesis of a Cathinone Analog (Illustrative)

Objective: To synthesize a substituted cathinone analog via α-bromination followed by amination.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetic acid

  • Primary or secondary amine (e.g., methylamine, pyrrolidine)

  • Triethylamine (Et₃N) or another suitable base

  • Diethyl ether or other suitable solvent.

Procedure:

  • α-Bromination: Dissolve this compound in a suitable solvent like CCl₄ or acetic acid. Add a solution of bromine in the same solvent dropwise at room temperature. The reaction is often catalyzed by a small amount of HBr. After the reaction is complete (monitored by the disappearance of the bromine color and TLC), the solvent is removed under reduced pressure.

  • Amination: Dissolve the crude α-bromo ketone in a suitable solvent like diethyl ether. Add the desired amine (2.2 equivalents) and a base like triethylamine (1.1 equivalents). Stir the mixture at room temperature for several hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the amine hydrobromide salt. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. The resulting cathinone analog can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

The synthesized cathinone analogs can be used in in-vitro and in-vivo studies to investigate their effects on monoamine transporters and their potential as central nervous system stimulants.[13][16]

Conclusion

This compound is a strategically important starting material in medicinal chemistry. Its utility is not in its own biological activity, but in its role as a versatile scaffold for the synthesis of diverse and potent bioactive molecules. The protocols and applications outlined in this guide demonstrate its value in generating libraries of chalcones for anticancer and anti-inflammatory drug discovery, as well as for synthesizing novel cathinone analogs for neuropharmacological research. By leveraging the synthetic accessibility and reactivity of this compound, researchers can efficiently explore novel chemical space in the quest for new therapeutic agents.

References

  • S. Kumar, A. K. Pandey. Chemistry and biological activities of chalcones: a review. Scientific World Journal, 2013, 2013, 1-16.
  • P. S. Nayak, et al. Synthesis of some chalcones and pyrazolines carrying morpholinophenyl moiety as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 478-481.
  • A. A. Siddiqui, et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 2018, 23(8), 1873.
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  • S. De, et al. Synthesis of Chalcones with Anticancer Activities. Molecules, 2012, 17(6), 6179-6195.
  • D. C. G. A. Pinto, et al. Synthesis of chalcones with antiproliferative activity on the SH-SY5Y neuroblastoma cell line: Quantitative Structure–Activity Relationship Models. Medicinal Chemistry Research, 2018, 27(11-12), 2464-2477.
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Strategic Derivatization of 1-(2,5-Dimethylphenyl)propan-1-one: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the strategic diversification of core chemical scaffolds is paramount for the successful identification of novel therapeutic agents. This application note provides a comprehensive guide to the derivatization of 1-(2,5-dimethylphenyl)propan-1-one, a versatile propiophenone building block. We present detailed protocols and the underlying chemical rationale for several high-yield synthetic transformations targeting the ketone moiety. These reactions, including Claisen-Schmidt condensation, reductive amination, hydrazone formation, and Horner-Wadsworth-Emmons olefination, are selected for their reliability, scalability, and their capacity to generate structurally diverse libraries of compounds. The resulting derivatives, featuring pharmacologically relevant functional groups, are primed for high-throughput biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries and explore new chemical space in the quest for potent and selective bioactive molecules.

Introduction: The Rationale for Derivatization

The starting material, this compound, possesses a chemically robust aromatic ketone structure. The reactivity of this molecule is primarily centered around the electrophilic carbonyl carbon and the nucleophilicity of the adjacent α-carbon upon enolization[1]. While the parent molecule may have limited biological activity, its true value lies in its potential as a scaffold. Through targeted chemical modifications—a process known as derivatization—we can systematically introduce a wide array of functional groups. This process is a cornerstone of medicinal chemistry for several key reasons:

  • Exploration of Structure-Activity Relationships (SAR): By creating a library of related compounds, researchers can systematically probe how specific structural changes affect biological activity, leading to the identification of key pharmacophores.

  • Modulation of Physicochemical Properties: Derivatization can fine-tune critical drug-like properties such as solubility, lipophilicity (LogP), metabolic stability, and cell permeability.

  • Introduction of New Pharmacophoric Elements: Incorporating groups capable of hydrogen bonding, ionic interactions, or π-stacking can significantly enhance binding affinity and selectivity for a biological target.

This document outlines several field-proven protocols to transform this compound into distinct chemical classes, thereby creating a diverse library ready for biological evaluation.

General Workflow for Derivatization and Screening

The overall strategy involves a parallel synthesis approach where the starting ketone is subjected to various reaction conditions to produce a library of derivatives. These compounds are then purified, characterized, and submitted for a cascade of biological assays.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening A Starting Material This compound B Claisen-Schmidt (Chalcones) A->B Parallel Derivatization C Reductive Amination (Amines) A->C Parallel Derivatization D Hydrazone Formation A->D Parallel Derivatization E HWE Reaction (Alkenes) A->E Parallel Derivatization F Purification (Chromatography/Recrystallization) B->F C->F D->F E->F G Structural Characterization (NMR, MS, IR) F->G Quality Control H Compound Library (Plate Stamping) G->H Data Archiving I High-Throughput Screening (HTS) (e.g., Cytotoxicity, Antimicrobial) H->I Assay Run J Hit Identification & Validation I->J Data Analysis K Lead Optimization (SAR) J->K Iterative Improvement G A Ketone + Primary Amine (R-NH2) B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Intermediate B->C Dehydration (H2O loss) E Secondary Amine Product C->E Reduction D Reducing Agent [NaBH(OAc)3] D->E

Figure 2: Simplified mechanism of reductive amination.

Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-N-propylpropan-1-amine

  • Reagent Preparation:

    • To a 100 mL round-bottom flask, add 1.62 g (10 mmol) of this compound and 0.65 g (11 mmol) of propylamine in 30 mL of methanol.

    • Add 3-4 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reaction Execution:

    • In a single portion, add 2.54 g (12 mmol) of sodium triacetoxyborohydride (NaBH(OAc)₃) to the stirring solution. Caution: The reaction may foam slightly.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer three times with 20 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure secondary amine.

Strategy 3: Formation of Hydrazones

Scientific Rationale: Aldehydes and ketones react with hydrazine and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. [2][3]This reaction is typically acid-catalyzed and proceeds via nucleophilic addition followed by dehydration. Hydrazones are often highly crystalline, stable compounds, which historically aided in the characterization of carbonyl compounds. [2]From a medicinal chemistry perspective, the hydrazone linkage is a bioisostere for other functional groups and can confer a range of biological activities, including antimicrobial and anticonvulsant properties. [4][5] Protocol: Synthesis of this compound 2,4-dinitrophenylhydrazone

  • Reagent Preparation:

    • Prepare Brady's reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 1 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 1.5 mL of water and 5 mL of 95% ethanol.

  • Reaction Execution:

    • Dissolve 0.16 g (1 mmol) of this compound in 5 mL of ethanol.

    • Add 3 mL of Brady's reagent to the ketone solution and stir. The formation of a colored precipitate is indicative of the reaction.

    • Allow the mixture to stand at room temperature for 15-30 minutes, or until precipitation is complete.

  • Work-up and Purification:

    • Collect the crystalline product by vacuum filtration.

    • Wash the solid with a small amount of cold 2 M sulfuric acid, followed by cold water, and finally a small amount of cold ethanol.

    • Dry the product in a desiccator. Recrystallization is typically not required for this derivative.

Strategy 4: Horner-Wadsworth-Emmons (HWE) Olefination

Scientific Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for converting ketones into alkenes, particularly when using stabilized phosphonate ylides. [6][7]Key advantages include the formation of a water-soluble phosphate byproduct, which simplifies purification, and typically excellent stereoselectivity, favoring the (E)-alkene. [8][9]This transformation replaces the polar carbonyl group with a non-polar carbon-carbon double bond, fundamentally altering the molecule's shape, polarity, and metabolic profile.

Protocol: Synthesis of (E)-Ethyl 2-methyl-3-(2,5-dimethylphenyl)pent-2-enoate

  • Reagent Preparation (Anhydrous Conditions Required):

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 60% sodium hydride (NaH) dispersion in mineral oil (0.44 g, 11 mmol).

    • Wash the NaH twice with 5 mL of anhydrous tetrahydrofuran (THF), carefully removing the THF via cannula each time.

    • Add 20 mL of anhydrous THF to the washed NaH.

  • Ylide Formation and Reaction:

    • Cool the NaH suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (2.47 g, 11 mmol) dropwise to the suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.

    • Re-cool the resulting ylide solution to 0 °C.

    • Add a solution of 1.62 g (10 mmol) of this compound in 10 mL of anhydrous THF dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the (E)-alkene product.

Data Presentation and Characterization

Successful derivatization must be confirmed by spectroscopic analysis. The following table summarizes the key expected shifts and signals for the parent compound and its derivatives.

Compound ClassKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
Parent Ketone ~1680 (Aromatic C=O)~2.9 (q, -CO-CH ₂-), ~2.3-2.4 (s, Ar-CH ₃ x2)>195 (C=O)
Chalcone ~1655 (C=O, conjugated), ~1600 (C=C)~7.2-7.8 (m, vinyl & Ar-H)>190 (C=O)
Amine 3300-3400 (N-H, if secondary)Shift of α-protons upfield relative to ketoneAbsence of C=O signal; new C-N signals
Hydrazone ~3320 (N-H), ~1620 (C=N), ~1590 & 1330 (NO₂)~8.0-9.0 (m, Ar-H of DNP), ~11.0 (s, N-H)~150-160 (C=N)
(E)-Alkene Ester ~1715 (Ester C=O), ~1640 (C=C)~5.8-6.5 (s or t, vinyl H), ~4.2 (q, -O-CH ₂-)~167 (Ester C=O), ~120-140 (C=C)

Spectroscopic data are approximate and should be confirmed by full analysis. [10][11][12][13][14]

Protocol for Preliminary Biological Screening

Once a library of derivatives is synthesized and characterized, a preliminary biological screening is conducted to identify "hits." In vitro assays are the preferred starting point due to their speed, cost-effectiveness, and suitability for high-throughput formats. [15][16][17] General Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Add the compound dilutions to the appropriate wells. Include vehicle controls (DMSO only) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) for active compounds.

This initial screen can be adapted for various other assays, such as antibacterial (measuring optical density of bacterial cultures) or antifungal activity. [18]

Conclusion

The synthetic protocols detailed in this application note provide a robust framework for the derivatization of this compound. By employing these diverse chemical transformations, researchers can efficiently generate a library of novel compounds with significant structural and functional variation. This approach, which transforms a simple building block into a multitude of potential drug candidates, is fundamental to modern medicinal chemistry and serves as a critical first step in the long and complex journey of drug discovery and development.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
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  • National Institutes of Health. Mannich Bases: An Important Pharmacophore in Present Scenario.
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  • Journal of Ultra Chemistry. Synthesis and Biological evaluation of some new oxime, phenyl hydrazone and 2, 4 dinitro phenyl hydrazone derivatives of ketones.
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  • Taylor & Francis Online. Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results.
  • ResearchGate. Reductive amination process and products. Aldehydes and ketones are....
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Application and Protocol for the Quantification of 1-(2,5-Dimethylphenyl)propan-1-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the accurate quantification of 1-(2,5-dimethylphenyl)propan-1-one in complex reaction mixtures. Recognizing the importance of this compound as a synthetic intermediate in pharmaceutical and chemical research, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a foundational understanding of the technique, step-by-step protocols for sample preparation and analysis, and expert insights into potential challenges and their resolutions. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and validated methods for the precise determination of this compound concentrations.

Introduction and Physicochemical Properties

This compound, a substituted propiophenone, is a key building block in the synthesis of various organic molecules.[1][2] Its chemical structure features a propane-1-one group attached to a 2,5-dimethylphenyl ring. Accurate quantification of this analyte within reaction mixtures is critical for reaction monitoring, yield calculation, and purity assessment. The most common synthetic route to this compound is the Friedel-Crafts acylation of p-xylene.[3]

A thorough understanding of its physicochemical properties is essential for developing effective analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄O[2]
Molecular Weight162.23 g/mol [2]
Boiling Point249.10 °C (estimated)
Water Solubility110.1 mg/L at 25 °C (estimated)
logP (o/w)3.120 (estimated)

General Sample Preparation from Reaction Mixtures

The initial step in any quantitative analysis is the appropriate preparation of the sample from the reaction matrix. For a typical Friedel-Crafts acylation reaction mixture, the primary goal is to quench the reaction, remove the catalyst and other interfering substances, and extract the analyte into a suitable solvent for analysis.[4][5]

Principle of Sample Work-up

The work-up procedure for a Friedel-Crafts reaction involves quenching the Lewis acid catalyst (e.g., AlCl₃) with a protic source, typically ice-cold water, to prevent further reaction and to break up the ketone-catalyst complex.[4][6] This is followed by neutralization of the acidic solution and subsequent extraction of the organic product into an immiscible organic solvent.

Protocol for Sample Work-up and Extraction
  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This should be performed in a fume hood due to the potential for vigorous reaction and HCl gas evolution.[4]

  • Neutralization: Check the pH of the aqueous layer. Cautiously add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the aqueous layer is neutral (pH ~7).[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The choice of solvent will depend on the subsequent analytical technique.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Sample for Analysis: Accurately weigh a portion of the crude product and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile for HPLC, dichloromethane for GC-MS, or a deuterated solvent for qNMR) to prepare a stock solution for analysis.

G cluster_prep Sample Preparation Workflow reaction Friedel-Crafts Reaction Mixture quench Quench with Ice/Water reaction->quench Stop Reaction neutralize Neutralize (e.g., NaHCO₃) quench->neutralize Remove Acid extract Liquid-Liquid Extraction neutralize->extract Isolate Product dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Solvent Evaporation dry->evaporate crude_product Crude Product evaporate->crude_product dissolve Dissolve in Analytical Solvent crude_product->dissolve final_sample Final Sample for Analysis dissolve->final_sample

Caption: Workflow for sample preparation from a Friedel-Crafts reaction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase method is well-suited for this compound due to its moderate hydrophobicity.[8][9][10]

Principle of HPLC Analysis

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[10] The analyte, this compound, will partition between the stationary and mobile phases, and its retention time will be influenced by its hydrophobicity and the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to that of known concentration standards.

HPLC Protocol

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determine the λmax by scanning a standard solution).

  • Gradient Elution:

Time (min)% Mobile Phase B
0.040
10.090
12.090
12.140
15.040

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.

  • Sample Preparation: Dilute the stock solution of the crude product (from section 2.2) with acetonitrile to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. Then, inject the prepared sample.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Insights:

  • Linearity: The calibration curve should have a correlation coefficient (R²) of >0.999.[11]

  • Specificity: The peak for this compound should be well-resolved from other components in the reaction mixture.

  • Accuracy and Precision: These can be assessed by analyzing spiked samples at different concentration levels.[12]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It offers excellent chromatographic resolution and mass-selective detection, providing high sensitivity and specificity.

Principle of GC-MS Analysis

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.[13] The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). Quantification can be performed in full scan mode or, for higher sensitivity, in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored.

GC-MS Protocol

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A nonpolar column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-300 for initial identification.

    • SIM Mode: Monitor characteristic ions for quantification. Based on the structure (C₁₁H₁₄O, MW 162.23), likely ions would include the molecular ion (m/z 162) and fragment ions such as m/z 133 ([M-C₂H₅]⁺) and m/z 105 ([C₈H₉]⁺).

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in dichloromethane or ethyl acetate at 1 mg/mL. Prepare a series of calibration standards from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the stock solution of the crude product to an appropriate concentration within the calibration range.

  • Analysis: Inject the standards to build a calibration curve. Then, inject the sample.

  • Quantification: Integrate the peak area of the selected ion(s) and calculate the concentration using the calibration curve.

Quantification by Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[15]

Principle of qNMR

The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] In qNMR, a known mass of a certified reference material (internal standard) is added to a known mass of the sample. By comparing the integral of a specific, non-overlapping signal from the analyte to a signal from the internal standard, the molar ratio and thus the concentration or purity of the analyte can be calculated.[17][18]

qNMR Protocol

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte. For this compound in CDCl₃, suitable standards include dimethyl terephthalate or 1,4-dinitrobenzene .[19][20]

  • Key Acquisition Parameters:

    • Pulse Angle: 90° pulse for maximum signal.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard signals being integrated. A d1 of 30 seconds is generally a safe starting point.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[16]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the crude product into a clean vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the quartet from the -CH₂- group (~2.7-3.0 ppm) or the singlet from one of the methyl groups could be used, provided they are free from overlap.

  • Calculation: Use the following formula to calculate the purity of the analyte in the weighed crude product:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard (from certificate)

G cluster_qnmr qNMR Quantification Workflow weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Summary and Method Comparison

Each of the described methods offers distinct advantages for the quantification of this compound. The choice of method will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis.

Table 2: Comparison of Analytical Methods

FeatureHPLC-UV/DADGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatilityMolar ratio determination by NMR signal integration
Selectivity GoodExcellentExcellent (depends on spectral overlap)
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (mg/mL range)
Quantification External calibration curve requiredExternal calibration curve requiredAbsolute quantification with internal standard
Throughput HighHighLow to moderate
Instrumentation Common in analytical labsCommon in analytical labsSpecialized instrumentation
Best For Routine analysis, purity checksTrace analysis, identification of impuritiesPurity determination of standards, absolute quantification

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • BenchChem. (n.d.). This compound | 35031-52-8.
  • Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 52(5), 645–651.
  • SIELC Technologies. (n.d.). Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • University of California, Santa Cruz. (n.d.).
  • BenchChem. (n.d.). Improving yield in Friedel-Crafts acylation of 1-(2,5-Dihydroxyphenyl)butan-1-one.
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-51.
  • Enfanos. (n.d.). Absolute Quantification by qNMR.
  • Scribd. (n.d.). Friedel Crafts Acylation.
  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B)
  • Sigma-Aldrich. (2017, February 8).
  • University of Durham. (2017, November).
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • Le Lédan, T., & Dispas, A. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 125-130.
  • Chegg. (2018, November 29). Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one.
  • The Royal Society of Chemistry. (2023, July 4). Analyst.
  • TDI-Brooks. (n.d.).
  • HALO Columns. (n.d.).
  • Matisová, E., & Krupcík, J. (1988). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Chemical Papers, 42(2), 231-252.
  • Bishop, A. N., Cates, C. N., & Kranz, W. D. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of analytical toxicology, 45(5), 478–489.
  • Mancusi, A., Seccia, S., Izzi, A., Coppola, D., Tessieri, M., Santini, A., & Dini, I. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Beverages, 11(1), 32.
  • Kanan, R., Andersson, J. T., Receveur, J., Guyomarch, J., LeFloch, S., & Budzinski, H. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Wang, Y., Li, S., Zhang, Y., & Li, H. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules (Basel, Switzerland), 28(9), 3894.
  • Inamdar, S. M., & Kumar, A. (n.d.). Chapter 5 One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of.
  • MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • Study Mind. (n.d.).
  • Guillarme, D., & Veuthey, J. L. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules (Basel, Switzerland), 22(7), 1083.
  • Truong, T. H., Nguyen, T. K. C., Le, T. H., & Nguyen, H. N. (2024). Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of.
  • Dolan, J. W. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • ResearchGate. (2016, July 23). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5)
  • TTB. (n.d.). Abstract.
  • BYJU'S. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2,5-dimethylphenyl)propan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions to help improve reaction yields and purity.

Introduction

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of p-xylene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] While this is a well-established reaction, achieving high yields and purity can be challenging. This guide addresses common issues encountered during this synthesis and provides practical, experience-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving this issue:

Possible Causes and Solutions:

  • Reagent and Solvent Quality:

    • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, as it can hydrolyze the acylating agent and deactivate the Lewis acid catalyst.[3] Ensure that all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your p-xylene and propionyl chloride are of high purity and free from water.

    • Lewis Acid Inactivity: Aluminum chloride is very hygroscopic and can lose its activity upon exposure to air.[3] Use a fresh, unopened bottle of AlCl₃ or a freshly opened one that has been properly stored.

  • Suboptimal Reaction Temperature:

    • Temperature control is critical in Friedel-Crafts acylations. The reaction is typically started at a low temperature (e.g., 0 °C) to control the initial exotherm and then gradually warmed to room temperature or slightly heated to drive the reaction to completion.[4] Running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to side reactions and degradation of the product.[5]

  • Insufficient Catalyst:

    • Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst. This is because the product ketone forms a complex with the catalyst, rendering it inactive.[2] A general guideline is to use at least 1.1 equivalents of AlCl₃ relative to the propionyl chloride.

  • Improper Work-up Procedure:

    • The work-up procedure is crucial for isolating the product and preventing its loss. The reaction mixture should be quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This breaks down the aluminum chloride-ketone complex and separates the organic and aqueous layers. Insufficient acidification during work-up can lead to the formation of aluminum hydroxide emulsions, which can trap the product and make extraction difficult.

Question 2: I am observing multiple products in my crude reaction mixture. How can I improve the selectivity for this compound?

The formation of multiple products is a common issue in Friedel-Crafts reactions. The primary side products in this synthesis are typically isomers and poly-acylated products.

Strategies to Enhance Selectivity:

  • Isomeric Byproducts:

    • While p-xylene is the desired starting material, the strongly acidic conditions of the Friedel-Crafts reaction can sometimes cause isomerization of the methyl groups on the aromatic ring, leading to the formation of other dimethylphenyl propanone isomers. To minimize this, it is recommended to maintain a low reaction temperature.

  • Polyacylation:

    • Although the acyl group is deactivating, preventing further acylation, under harsh conditions, a second acylation can occur.[6] To favor mono-acylation, use a slight excess of p-xylene relative to propionyl chloride and avoid high reaction temperatures and prolonged reaction times. The deactivating nature of the ketone product generally helps to prevent polyacylation.[6]

Question 3: My final product is difficult to purify. What are the best methods for purification?

Purification of this compound typically involves removing unreacted starting materials, the Lewis acid catalyst, and any side products.

Recommended Purification Protocol:

  • Aqueous Work-up: As described previously, a thorough aqueous work-up with dilute HCl is the first and most critical purification step. This is followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: The most effective method for purifying the crude product is vacuum distillation.[7] this compound has a relatively high boiling point, and distillation under vacuum will prevent thermal decomposition.

  • Chromatography: If distillation does not provide the desired purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most direct and widely reported method is the Friedel-Crafts acylation of p-xylene with propionyl chloride or propionic anhydride using a Lewis acid catalyst like aluminum chloride.[1]

Q2: What are the critical safety precautions for this synthesis?

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Propionyl chloride is also corrosive and a lachrymator. It should be handled with care in a well-ventilated fume hood.

  • The reaction can be exothermic , especially during the initial addition of reagents. Maintain proper temperature control and have a cooling bath readily available.

Q3: Can I use a different Lewis acid catalyst?

While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[8] However, their reactivity and the optimal reaction conditions may vary. Milder Lewis acids might offer better selectivity in some cases but may require higher temperatures or longer reaction times.[9]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the p-xylene starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is adapted from a standard Friedel-Crafts acylation procedure.[4]

Materials:

  • p-Xylene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of p-xylene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Once the addition of p-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Pour the reaction mixture slowly and carefully into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Inert, low boiling point for easy removal.
Temperature 0 °C to room temperatureControls initial exotherm, then allows reaction to complete.[4]
Catalyst Loading ≥ 1.1 equivalents of AlCl₃Ensures sufficient active catalyst is present.[2]
Reactant Ratio Slight excess of p-xyleneMinimizes polyacylation.

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Catalyst Regeneration PC Propionyl Chloride Acylium Acylium Ion (Electrophile) PC->Acylium + AlCl3 AlCl3 AlCl3 pXylene p-Xylene Sigma Sigma Complex (Carbocation Intermediate) pXylene->Sigma + Acylium Ion Product This compound Sigma->Product - H+ AlCl4 [AlCl4]- AlCl3_regen AlCl3 AlCl4->AlCl3_regen HCl_gas HCl Hplus H+ Hplus->HCl_gas

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

Troubleshooting_Yield Start Low Yield of Product Reagents Check Reagent/Solvent Quality (Anhydrous? Fresh Catalyst?) Start->Reagents Temp Optimize Reaction Temperature (0°C to RT) Reagents->Temp [ Quality OK ] Success Yield Improved Reagents->Success [ Issue Found & Fixed ] Catalyst Verify Catalyst Loading (≥1.1 eq.) Temp->Catalyst [ Temp OK ] Temp->Success [ Issue Found & Fixed ] Workup Improve Work-up Procedure (Proper Quenching) Catalyst->Workup [ Loading OK ] Catalyst->Success [ Issue Found & Fixed ] Workup->Success [ Procedure OK ]

Caption: Troubleshooting workflow for low yield.

References

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI.
  • The effects of reaction temperature on the Friedel–Crafts alkylation.... ResearchGate.
  • Expt 10: Friedel-Crafts Alkylation of p-Xylene | Exercises Organic Chemistry. Docsity.
  • Friedel-Crafts Alkylation. Beyond Benign.
  • Draw the product(s) of each of the following reactions:c. p-xylen.... Study Prep in Pearson+.
  • (PDF) Friedel-Crafts Acylation. ResearchGate.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL.
  • Lewis acid catalyzed acylation reactions: scope and limitations. Organic Chemistry Portal.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Experiment 1: Friedel-Crafts Acylation. University of Michigan.
  • From σ- to π-Electrophilic Lewis Acids. Application to Selective Organic Transformations. ACS Publications.
  • Friedel–Crafts reaction. Wikipedia.

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are utilizing the acylation of p-xylene and may be encountering challenges with side product formation and reaction efficiency. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the Friedel-Crafts acylation of p-xylene. The answers are designed to explain the underlying chemical principles and provide actionable solutions.

Q1: My reaction yield is critically low, and post-reaction analysis (TLC, GC) shows a significant amount of unreacted p-xylene. What is the primary cause?

A1: This is the most common issue encountered and almost always points to problems with the Lewis acid catalyst, typically aluminum chloride (AlCl₃). There are two primary mechanisms of failure:

  • Catalyst Deactivation by Moisture: AlCl₃ is extremely hygroscopic and reacts violently with water.[1] Any moisture present in your glassware, solvent, p-xylene, or acylating agent will hydrolyze the catalyst, rendering it inactive.[2][3] It is imperative to work under strictly anhydrous conditions.

  • Stoichiometric Catalyst Requirement: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (at least one full equivalent) of the Lewis acid catalyst relative to the acylating agent.[4][5] This is because the ketone product is a Lewis base and forms a stable, often irreversible complex with the AlCl₃, effectively removing it from the reaction cycle.[3][6] If you use a substoichiometric amount, the reaction will stop once all the "free" catalyst has been complexed by the product.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool in a desiccator. Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Solvents should be distilled from an appropriate drying agent (e.g., dichloromethane from CaH₂).[4]

  • Verify Catalyst Loading: Always use at least 1.0 to 1.1 equivalents of AlCl₃ for every equivalent of your acylating agent (e.g., acetyl chloride). In some cases, increasing the loading to 1.5 equivalents can improve yields, especially if minor moisture contamination is suspected.[4]

  • Order of Addition: The standard procedure involves suspending the AlCl₃ in the anhydrous solvent, cooling the mixture (typically to 0°C), and then adding the acyl chloride to form the acylium ion complex before slowly introducing the p-xylene. This pre-formation of the electrophile can improve reaction efficiency.[7]

Q2: My analysis shows a significant byproduct with a higher molecular weight. Could this be a diacylated product, and if so, where would the second group add?

A2: Yes, while the acyl group is electron-withdrawing and deactivates the aromatic ring to further substitution, this deactivation is not absolute.[2][8] p-Xylene is an activated starting material due to its two electron-donating methyl groups. Under forcing conditions (e.g., elevated temperatures, long reaction times, or excess acylating agent), a second acylation can occur.

The first acylation of p-xylene (1,4-dimethylbenzene) with acetyl chloride yields 2,5-dimethylacetophenone.[9][10] The directing effects for the second electrophilic substitution are now governed by three groups:

  • Two Activating Methyl Groups: These are ortho-, para- directors.

  • One Deactivating Acetyl Group: This is a meta- director.

The positions ortho to the strongly deactivating acetyl group are highly disfavored. The directing groups will work in concert to direct the second acyl group to the most activated, least sterically hindered position. In the case of 2,5-dimethylacetophenone, the most likely position for a second acylation is at the C4 position, leading to 1,4-diacetyl-2,5-dimethylbenzene .

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a slight excess of the limiting reagent (typically the aromatic compound, p-xylene) to ensure the acylating agent is fully consumed after the first substitution. A common ratio is 1.0 equivalent of acyl chloride to 1.2-1.5 equivalents of p-xylene.

  • Maintain Low Temperature: Running the reaction at 0°C or even lower temperatures can significantly suppress the rate of the second, less favorable acylation reaction.[4]

  • Limit Reaction Time: Monitor the reaction by TLC or GC. Once the starting p-xylene is consumed, quench the reaction promptly to prevent the slower formation of the diacylated product.

Q3: How can the choice of solvent impact my side product profile?

A3: The solvent plays a critical, albeit often overlooked, role. An ideal solvent for Friedel-Crafts acylation is inert to the reaction conditions.

  • Reactive Solvents: Using an aromatic solvent that can itself undergo Friedel-Crafts acylation (like benzene or toluene) is a major error, as it will compete with your p-xylene substrate, leading to a mixture of acylated products that can be difficult to separate.

  • Coordinating Solvents: Solvents with Lewis basic sites (e.g., ethers, nitriles) can coordinate with the AlCl₃ catalyst, deactivating it and inhibiting the reaction.

  • Recommended Solvents: The most common and effective solvents are those that are inert and can dissolve the reactants and intermediates. These include:

    • Dichloromethane (CH₂Cl₂): Often the solvent of choice due to its good solvating power and inertness.[11]

    • Carbon Disulfide (CS₂): A classic solvent for this reaction, though its toxicity and flammability are significant drawbacks.

    • Nitrobenzene: Sometimes used for less reactive substrates as it can dissolve the AlCl₃ complex well, but it is highly deactivating and difficult to remove.

Troubleshooting & Optimization:

  • Always select a non-reactive, anhydrous solvent. Dichloromethane is the standard for most applications.

  • Ensure the solvent is rigorously dried before use.[4]

Data Summary: Influence of Reaction Parameters

The following table provides an illustrative summary of how key reaction parameters can influence the product distribution in the acetylation of p-xylene.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome
AlCl₃ Stoichiometry 1.1 equivalents2.0 equivalentsCondition B may lead to a higher proportion of diacylated byproduct due to excess catalyst and potentially harsher conditions.
Temperature 0 - 5 °C50 °C (Reflux in DCM)Higher temperatures in Condition B significantly increase the rate of diacylation and other potential side reactions.
Reaction Time 1 hour (or until TLC shows consumption of starting material)6 hoursExtended reaction time in Condition B allows the slower, less favorable side reactions to proceed to a greater extent.
p-Xylene Stoichiometry 1.5 equivalents1.0 equivalentUsing a stoichiometric amount of p-xylene (Condition B) increases the relative concentration of the acylating agent, favoring polysubstitution.
Visualizing a Key Side Reaction: Diacylation Mechanism

The following diagram illustrates the mechanistic pathway for the formation of the primary diacylated side product. The initial product, 2,5-dimethylacetophenone, is deactivated but can still undergo a second electrophilic attack at the most favorable position.

Diacylation_Mechanism cluster_step1 Step 1: Monoacylation cluster_step2 Step 2: Formation of Side Product pXylene p-Xylene Product1 2,5-Dimethylacetophenone (Desired Product) pXylene->Product1 Electrophilic Aromatic Substitution Acylium + CH₃CO⁺ (from AcCl/AlCl₃) Product1_copy 2,5-Dimethylacetophenone SideProduct 1,4-Diacetyl-2,5-dimethylbenzene (Side Product) Product1_copy->SideProduct Slower, second acylation at C4 Acylium2 + CH₃CO⁺ (Excess Reagent)

Caption: Mechanism showing the formation of the diacylated side product.

Experimental Protocol: Acylation of p-Xylene with Acetyl Chloride

This protocol outlines a standard procedure for the laboratory-scale synthesis of 2,5-dimethylacetophenone, optimized to minimize side product formation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acetyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents & Equipment:

  • p-Xylene (reagent grade, distilled from Na)

  • Acetyl Chloride (reagent grade, distilled)

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (anhydrous, distilled from CaH₂)

  • 3M Hydrochloric Acid (aq.)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser with a drying tube (filled with CaCl₂)

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Maintain a positive pressure of an inert gas (N₂ or Ar).

  • Catalyst Suspension: In the fume hood, carefully weigh anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents) and quickly transfer it to the reaction flask. Add 100 mL of anhydrous dichloromethane via cannula or a dry syringe.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (7.85 g, 7.1 mL, 0.10 mol, 1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Ensure the internal temperature remains below 5°C.

  • Substrate Addition: After the acetyl chloride addition is complete, add p-xylene (12.7 g, 14.7 mL, 0.12 mol, 1.2 equivalents) to the dropping funnel. Add the p-xylene dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ether, and analyzing by TLC or GC.

  • Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring. This step is highly exothermic and will release HCl gas.[3]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 2,5-dimethylacetophenone can be purified by vacuum distillation if necessary.

References
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Scribd. (n.d.). Friedel-Crafts Alkylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl....
  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation.
  • YouTube. (2020). Reversibility in Friedel Craft Alkylation vs. de-alkylation, MCQ & meta-selectivity with mechanism.
  • ACS Publications. (n.d.). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites.

Sources

Technical Support Center: Purification of 1-(2,5-Dimethylphenyl)propan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(2,5-Dimethylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this moderately polar aromatic ketone. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure reliable and reproducible results.

Part 1: Foundational Principles and Experimental Setup

Before initiating any purification, understanding the physicochemical properties of the target molecule is paramount. This knowledge directly informs the selection of an appropriate chromatographic system.

Analyte Profile: this compound

This compound is an aromatic ketone with moderate polarity. The presence of the carbonyl group allows for hydrogen bond acceptance, while the dimethyl-substituted phenyl ring imparts significant non-polar character. This dual nature dictates its interaction with both the stationary and mobile phases.

PropertyValueSource
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
Appearance Varies; often an oil or low-melting solid
Key Functional Groups Ketone, Aromatic Ring
Expected Polarity Moderate
Stationary Phase Selection: The Separation Matrix

The choice of stationary phase is the foundation of the separation. Its surface chemistry dictates the primary mode of interaction with the analyte.

  • Primary Recommendation: Silica Gel (SiO₂)

    • Rationale: Standard, mesh 230-400 silica gel is the most common stationary phase for purifying compounds of moderate polarity like aromatic ketones.[3][4] Its surface is covered in polar silanol (Si-OH) groups, which interact with the polar carbonyl group of the target molecule primarily through hydrogen bonding and dipole-dipole interactions.[5] Non-polar compounds will elute faster, while more polar impurities (e.g., corresponding alcohols) will be retained more strongly.[6]

    • Caveat: Silica gel is slightly acidic.[3][7] If your molecule is found to be acid-sensitive and degrades on the column (a common troubleshooting issue), alternative stationary phases should be considered.[8]

  • Alternative Stationary Phases:

    • Neutral Alumina (Al₂O₃): A suitable alternative if compound degradation on silica is observed.[4][8] Alumina is available in acidic, neutral, and basic forms; the neutral form is generally a safe starting point for ketones.

    • Florisil®: A magnesium silicate-based adsorbent that can be effective for separating moderately polar compounds and may offer different selectivity compared to silica.[8]

Mobile Phase (Eluent) Selection: Driving the Separation

The mobile phase's role is to move the components of the mixture through the stationary phase. The key to a successful separation lies in finding a solvent system that provides differential migration rates for the target compound and its impurities.

The Power of Thin-Layer Chromatography (TLC): Before committing to a large-scale column, the optimal solvent system must be determined using TLC.[3][4] TLC is a rapid, small-scale version of column chromatography that predicts the elution behavior.[9]

  • Goal: The ideal solvent system for column chromatography should result in a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[9] This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for adequate separation from impurities without requiring excessive solvent volumes.

Recommended Solvent Systems: For a moderately polar ketone, binary solvent systems consisting of a non-polar and a polar component are standard.[10]

Solvent System (Non-polar/Polar)Characteristics & Best Use Cases
Hexanes/Ethyl Acetate The most common and versatile system.[10][11] Offers excellent resolving power for a wide range of compounds. A good starting point is a 9:1 or 8:2 (Hexanes:EtOAc) mixture.
Hexanes/Diethyl Ether Diethyl ether is slightly less polar than ethyl acetate. This system can sometimes provide better separation if spots are too close in the Hex/EtOAc system.
Hexanes/Dichloromethane (DCM) Good for compounds that may have solubility issues in hexanes alone. DCM has a polarity similar to diethyl ether.[10]

Part 2: Detailed Experimental Protocol

This section provides a step-by-step workflow for the purification of this compound.

Workflow Diagram

G TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine & Concentrate (Pure Product) Analyze->Combine G Start Problem Occurred Q1 Where is the compound? Start->Q1 Q2 How is the separation? Start->Q2 Q3 What does the silica bed look like? Start->Q3 A1_Stuck Solution: Increase eluent polarity. Check for decomposition. Q1->A1_Stuck Stuck on column A1_Fast Solution: Decrease eluent polarity. Re-run TLC. Q1->A1_Fast Eluted too fast A2_Poor Solution: Re-optimize eluent on TLC. Use a shallower solvent gradient. Check for sample overload. Q2->A2_Poor Poor separation A2_Tailing Solution: Load less material. Ensure proper packing. Consider deactivating silica. Q2->A2_Tailing Streaking/Tailing A3_Cracked Solution: Repack the column. Never let it run dry. Q3->A3_Cracked Cracked/Channeled

Sources

Technical Support Center: Purification of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 1-(2,5-dimethylphenyl)propan-1-one, a common intermediate in pharmaceutical synthesis. Here, we address specific challenges related to removing unreacted starting materials, drawing upon established chemical principles and field-proven purification techniques.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is contaminated with unreacted 1,4-dimethylbenzene (p-xylene). What is the most effective purification method?

A1: The most effective method for separating this compound from the non-polar starting material, 1,4-dimethylbenzene, is column chromatography .[1][2] The significant difference in polarity between the ketone product and the hydrocarbon starting material allows for a clean separation. The ketone, being more polar, will adhere more strongly to the polar stationary phase (e.g., silica gel), while the non-polar p-xylene will elute much faster.[1]

Q2: I suspect my product is contaminated with the acylating agent (e.g., propanoyl chloride or propanoic anhydride). How can I remove these impurities?

A2: Unreacted acylating agents can be readily removed by a simple aqueous workup . Acyl chlorides and anhydrides are reactive and will be hydrolyzed to the corresponding carboxylic acid (propanoic acid) upon quenching the reaction with water.[3] Subsequently, a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the propanoic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer.[4][5] This acid-base extraction technique is highly effective for removing acidic impurities from a neutral organic product.[4][6][7]

Q3: Can I use recrystallization to purify this compound? If so, what is a suitable solvent?

A3: Recrystallization can be an effective technique for purifying solid organic compounds, including ketones.[8][9] A good recrystallization solvent is one in which the compound of interest is sparingly soluble at low temperatures but highly soluble at higher temperatures.[8] For aromatic ketones, common solvents to consider are ethanol, or a mixed solvent system like ethanol-water.[8][10] The choice of solvent often requires some empirical testing to find the optimal conditions for high recovery and purity.

Q4: My Friedel-Crafts acylation reaction has a low yield, and I'm recovering a significant amount of starting material. What are the potential issues?

A4: Low conversion in a Friedel-Crafts acylation can stem from several factors. One of the most common issues is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[11][12] It is crucial to use anhydrous conditions, including dry glassware and reagents. Another potential issue is an insufficient amount of catalyst. Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound, which is often synthesized via a Friedel-Crafts acylation reaction.[13][14][15][16]

Issue 1: Presence of Unreacted 1,4-Dimethylbenzene
  • Symptom: Oily appearance of the crude product; TLC analysis shows a non-polar spot corresponding to the starting material.

  • Cause: Incomplete reaction or use of excess 1,4-dimethylbenzene.

  • Corrective Action: Column Chromatography

    • This is a purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2]

    Experimental Protocol: Column Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a chromatography column, ensuring even packing to avoid channels.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel.

    • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the more polar ketone product.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Contamination with Unreacted Acylating Agent/Carboxylic Acid
  • Symptom: Acidic pH of the crude product; characteristic sharp odor of the acylating agent or carboxylic acid.

  • Cause: Incomplete reaction or inefficient quenching.

  • Corrective Action: Acid-Base Extraction

    • This technique separates compounds based on their acidic or basic properties.[4][17]

    Experimental Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

    • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[5] This will react with the acidic impurity, forming a water-soluble salt.[4]

    • Separation: Allow the layers to separate and drain the aqueous layer.

    • Repeat: Repeat the wash with sodium bicarbonate solution, followed by a wash with water and then brine to remove any residual salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

Data Presentation
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound162.23[18][19]~240-250 (estimated)Polar
1,4-Dimethylbenzene (p-xylene)106.17138.4Non-polar
Propanoyl Chloride92.5280Very Polar (reactive)
Propanoic Acid74.08141Polar
Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_end Final Product Crude Crude this compound (with impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve If acidic impurities are present Load Load on Silica Column Crude->Load Directly if no acidic impurities Wash Wash with NaHCO3(aq) Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate Dry->Concentrate Concentrate->Load If non-polar impurities are present Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Pure this compound Combine->Pure

Caption: Workflow for the purification of this compound.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Aromatic Ketoximes.
  • Leah4sci. (2017, July 5).
  • Wikipedia. (n.d.). Acid–base extraction.
  • (n.d.). Acid-Base Extraction.1.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol.
  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
  • ResearchGate. (n.d.). Separation of aliphatic and aromatic ketones on Xbridge C18 (3.5μm, 4.6mm×150mm) column with FID and UV detection at 254nm.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
  • (2025, February 20). Recrystallization using ethanol: Significance and symbolism.
  • UTSC. (n.d.). Column Chromatography Theory.
  • ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl?.
  • Dr. ANJIRABBU. (2022, July 8).
  • BYJU'S. (n.d.). 1. Preparation of Ketones from Acyl Chlorides.
  • CK-12. (n.d.). What methods are specific to the preparation of ketones excluding aldehydes?.
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation.
  • Matrix Scientific. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Benchchem. (n.d.). This compound | 35031-52-8.
  • PubChem. (n.d.). This compound.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction.
  • MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones.
  • Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.

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Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in this fundamental carbon-carbon bond-forming reaction. Here, we move beyond simple procedural lists to provide in-depth, cause-and-effect explanations and field-proven solutions.

Troubleshooting Guide: Diagnosing and Solving Low Yield Issues

This section is structured in a question-and-answer format to directly address specific problems you may be encountering at the bench.

Question 1: My reaction shows little to no product formation, with mostly starting material remaining. What are the likely causes?

Answer: This is a common and frustrating issue that often points to fundamental problems with your reaction setup or reagents. Let's break down the potential culprits.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The heart of the Claisen-Schmidt condensation is the base (or sometimes acid) catalyst.[1]

    • Cause: The base may be old, inactive, or not strong enough to deprotonate the α-carbon of your ketone, which is the crucial first step for enolate formation.[2][3] For instance, sodium hydride (NaH) is extremely sensitive to moisture and will be quenched by any water in your solvent or on your glassware.[2]

    • Solution:

      • Use a Fresh, Appropriate Base: Ensure your base is fresh and has been stored correctly. For common base-catalyzed reactions, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.[4][5] If you suspect your base isn't strong enough, consider alternatives like sodium ethoxide or lithium diisopropylamide (LDA).[2]

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base, ensure your solvents are rigorously dried (e.g., by distilling over a suitable drying agent) and your glassware is flame-dried or oven-dried before use.[2]

  • Poor Reactant Quality or Stoichiometry:

    • Cause: Impurities in your aldehyde or ketone can interfere with the reaction.[6] Additionally, an incorrect molar ratio of reactants can lead to low yields or unwanted side products.[6] For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[6]

    • Solution:

      • Purify Starting Materials: If you suspect impurities, purify your aldehyde and ketone before the reaction (e.g., by distillation or recrystallization).

      • Verify Stoichiometry: Double-check your calculations and accurately weigh your reactants. For a mono-condensation, a slight excess of the ketone can sometimes help to suppress the formation of the di-condensation product.[6]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction may be too cold, leading to a very slow reaction rate, or the reaction time may be insufficient.[6]

    • Solution:

      • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[6] This will give you a clear indication of whether the reaction is proceeding.

      • Adjust Temperature: Many Claisen-Schmidt reactions proceed well at room temperature, but some may require gentle heating (e.g., 40-50 °C) to go to completion.[6][7]

      • Extend Reaction Time: If starting material is still present after the initially planned time, consider extending the reaction duration, while continuing to monitor by TLC.[6]

Question 2: My yield is low, and I'm observing the formation of multiple side products. How can I improve selectivity?

Answer: The formation of multiple products indicates that side reactions are competing with your desired Claisen-Schmidt condensation. Improving selectivity is key to increasing your yield.

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Ketone: This is a frequent side reaction where the enolate of the ketone attacks another molecule of the ketone instead of the aromatic aldehyde.[8]

    • Cause: This is more likely to occur if the concentration of the enolate is high.

    • Solution:

      • Slow Addition: Add the enolizable ketone slowly to a mixture of the non-enolizable aldehyde and the base catalyst.[8] This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation.[8]

      • Optimize Catalyst: While strong bases are common, an excessively high concentration can promote side reactions.[8] Consider using a milder base or a heterogeneous catalyst to improve selectivity.[8]

  • Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde can undergo a Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) under strongly basic conditions, this will consume your starting material.

    • Cause: This is more prevalent with aldehydes that lack α-hydrogens and are subjected to high concentrations of a strong base.

    • Solution:

      • Use a Milder Base: Opt for a weaker base if the Cannizzaro reaction is a suspected side pathway.

      • Control Stoichiometry: Ensure you are not using a large excess of the aldehyde.

  • Polymerization/Decomposition: Electron-rich or otherwise sensitive substrates can decompose or polymerize under harsh reaction conditions.[7]

    • Cause: High temperatures and/or highly concentrated strong bases can lead to the degradation of starting materials or products.[6]

    • Solution:

      • Lower the Temperature: Running the reaction at a lower temperature, even in an ice bath, can significantly reduce the rate of decomposition.[6][8]

      • Use a Weaker Base: Milder bases like potassium carbonate (K₂CO₃) can be effective while minimizing decomposition.[7]

      • Protect Sensitive Functional Groups: If your substrates contain sensitive functional groups, consider protecting them before the condensation reaction.

Question 3: The reaction seems to work, but I'm losing a significant amount of product during workup and purification. What can I do?

Answer: Product loss during isolation and purification is a common yet often overlooked source of low yield.

Improving Product Recovery:

  • Precipitation and Filtration:

    • Technique: The chalcone product often precipitates from the reaction mixture.[5][9] Cooling the reaction mixture in an ice bath can maximize crystallization and improve the recovery of your product.[7][10]

    • Washing: After filtration, wash the collected solid with cold water to remove the base catalyst, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[6] Using cold solvents minimizes the dissolution of your desired product.

  • Recrystallization:

    • Solvent Choice: Choose a recrystallization solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol (95%) is a commonly used solvent for recrystallizing chalcones.[6]

    • Minimize Transfers: Each transfer of your product from one vessel to another can result in material loss. Plan your purification steps to minimize these transfers.

  • Extraction:

    • Procedure: If your product does not precipitate, you may need to perform a liquid-liquid extraction.[11] After neutralizing the reaction mixture, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Emulsions: If an emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated NaCl solution).

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the Claisen-Schmidt condensation?

A1: The solvent plays a crucial role in dissolving the reactants and the catalyst.[1] Ethanol and methanol are commonly used polar protic solvents.[4] However, "green chemistry" approaches using solvent-free conditions, such as grinding the reactants with a solid catalyst, have been shown to improve yields, shorten reaction times, and simplify product isolation.[6][12][13]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on your specific substrates. While strong bases like NaOH and KOH are widely used, some reactions may benefit from milder bases to prevent side reactions.[5][6] In some cases, Lewis acids or solid-supported catalysts can also be effective.[9] It is often beneficial to screen a few different catalysts and catalyst concentrations on a small scale to find the optimal conditions for your system.[6]

Q3: Can I use an aliphatic aldehyde in a Claisen-Schmidt condensation?

A3: The classic Claisen-Schmidt condensation involves an aromatic aldehyde that lacks α-hydrogens to prevent self-condensation.[14][15] While it is possible to use aliphatic aldehydes, the reaction becomes more complex as the aldehyde can now also form an enolate, potentially leading to a mixture of products.[16] To favor the desired cross-condensation, one reactant is typically used in excess, or one of the reactants is chosen to be significantly more reactive than the other.

Q4: My product is an oil and won't solidify. What should I do?

A4: If your product is an oil, it may be impure. Try to purify it using column chromatography. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding the oil with a small crystal of the pure compound, if available, can also initiate crystallization. Vigorous stirring of the oily product can also sometimes help it to solidify.[2]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation in Solution
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 1.5-2 equivalents).[3]

  • Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40-50 °C.[7] Monitor the reaction's progress by TLC. A precipitate of the chalcone product may form.[3] Reaction times can vary from a few hours to overnight.[3]

  • Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.[7]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water, followed by a small amount of cold ethanol.[6] The product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[6]

Protocol 2: Solvent-Free Grinding Method for Claisen-Schmidt Condensation
  • Preparation: In a mortar, combine the cycloalkanone (1 eq) and the aromatic aldehyde (2 eq).[6]

  • Catalyst Addition: Add solid NaOH (20 mol%).[6]

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature.[6][7] The mixture will often form a colored paste and may then solidify.[7]

  • Isolation and Purification: Transfer the solid to a beaker and add cold water to dissolve the NaOH. Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral.[7] If necessary, the product can be recrystallized from 95% ethanol.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Synthesis of α,α′-bis(benzylidene)cycloalkanones
CatalystSolventTemperature (°C)TimeYield (%)Reference
20 mol% solid NaOHNone (grinding)Room Temp5 min98[17]
20 mol% solid KOHNone (grinding)Room Temp5 min85[17]
20 mol% NaOHEthanolRoom Temp24 h40[13]
20 mol% NaOHEthanolReflux--[13]

Visualizations

Diagram 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone:e->Enolate:w Deprotonation Base Base (OH⁻) Intermediate Tetrahedral Intermediate Enolate:e->Intermediate:w Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Intermediate:e->Aldol_Adduct:w Protonation Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct:e->Chalcone:w Dehydration Water_out - H₂O Water H₂O

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Claisen-Schmidt Check_Reagents 1. Check Reagents - Purity? - Stoichiometry? - Anhydrous? Start->Check_Reagents Check_Catalyst 2. Evaluate Catalyst - Active? - Appropriate strength? - Correct loading? Check_Reagents->Check_Catalyst Check_Conditions 3. Assess Conditions - Temperature? - Reaction time? - Solvent? Check_Catalyst->Check_Conditions Check_Workup 4. Review Workup - Product loss during isolation/purification? Check_Conditions->Check_Workup Optimize Optimize Reaction Check_Workup->Optimize

Caption: A logical workflow for troubleshooting low yields.

References

  • Optimization of the reaction conditions for Claisen-Schmidt condensation.
  • What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condens
  • Technical Support Center: Optimizing Claisen-Schmidt Condens
  • Claisen‐Schmidt Condensation using Green C
  • Troubleshooting side reactions in Claisen-Schmidt condens
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones - Benchchem
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condens
  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem
  • An In-depth Technical Guide to the Claisen-Schmidt Condensation for 4-Methylchalcone Synthesis - Benchchem
  • Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson
  • Various types of catalysts used in Claisen‐Schmidt condensation reactions - ResearchG
  • Application Notes and Protocols: Claisen-Schmidt Condens
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry - ACS Public
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC - NIH
  • how to avoid self-condensation in Claisen-Schmidt reactions - Benchchem
  • Claisen–Schmidt condens
  • Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis
  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
  • (PDF)
  • Claisen Condensation: Mechanism & Reaction | StudySmarter
  • Claisen-Schmidt Condensation Overview | PDF | Hydride | Chemical Reactions - Scribd
  • A Comparative Guide to Catalysts for Claisen-Schmidt Condensation: Performance, Protocols, and P
  • 23.
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Request PDF - ResearchG
  • Synthesis of Chalcone via Claisen-Schmidt Condens
  • Claisen Condensation Reaction Mechanism - Chemistry Steps
  • Reaction-Note-2201-Claisen-Schmidt-Condens
  • Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit
  • Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation if the test tube were not cooled in an ice bath prior to the vacuum filtration? Why is it necessary to wash the crystals with 4% (v/v) acetic acid/95% ethanol solution? When performing this experiment in person, it is okay to round up the volume of aldehyde used to the - Chegg

Sources

Technical Support Center: Optimizing Reaction Conditions for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Claisen-Schmidt condensation and optimize reaction conditions for the successful synthesis of chalcones. Here, we address common challenges with scientifically grounded explanations and provide actionable troubleshooting strategies.

Fundamental Principles of Chalcone Synthesis

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are valuable precursors in the biosynthesis of flavonoids and serve as a versatile scaffold in medicinal chemistry.[1][2] The most common method for their synthesis is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (or another suitable ketone with α-hydrogens).[3][4][5]

The reaction's success hinges on the selective formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.[6] A subsequent dehydration step yields the characteristic α,β-unsaturated carbonyl system of the chalcone.[6][7] Aromatic aldehydes are ideal substrates as they lack α-hydrogens and cannot undergo self-condensation, which simplifies the product mixture.[6][8]

The Claisen-Schmidt Condensation Mechanism

The mechanism involves three key steps: enolate formation, nucleophilic attack (aldol addition), and dehydration.

Claisen_Schmidt cluster_ketone Ketone (with α-H) cluster_aldehyde Aldehyde (no α-H) cluster_product ketone Ar'-C(O)-CH₃ enolate Ar'-C(O)-CH₂⁻ (Enolate Nucleophile) ketone->enolate + OH⁻ aldol Aldol Adduct (β-hydroxy ketone) enolate->aldol Nucleophilic Attack aldehyde Ar-CHO aldehyde->aldol chalcone Ar'-C(O)-CH=CH-Ar (Chalcone) aldol->chalcone - H₂O (Dehydration) caption Figure 1. Mechanism of the Claisen-Schmidt condensation.

Caption: Figure 1. Mechanism of the Claisen-Schmidt condensation.

Troubleshooting Guide

This section addresses specific issues encountered during chalcone synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting materials. What are the likely causes and how can I improve the yield?

A: Low conversion is a common problem that can often be traced to catalyst issues, suboptimal reaction conditions, or reactant quality. A systematic approach is best for troubleshooting.

Potential Causes & Solutions:

  • Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) can be deactivated by absorbing moisture or CO₂ from the air.

    • Solution: Use a fresh batch of catalyst or prepare a fresh solution. Ensure reagents are properly stored.[6]

  • Insufficient Catalyst: The molar percentage of the catalyst is critical.

    • Solution: For solution-based reactions, start with 1.0-1.5 equivalents of base.[7] For solvent-free grinding methods, 20 mol% of solid NaOH has proven effective.[9][10] Consider a small-scale experiment to optimize catalyst loading.[9]

  • Suboptimal Temperature: While many chalcone syntheses proceed at room temperature, some systems require thermal energy to overcome the activation barrier, especially for the dehydration step.[5][6][11]

    • Solution: Try gentle heating (e.g., 40–60°C).[8][11][12] Monitor the reaction by TLC to avoid potential side product formation at higher temperatures.[9]

  • Poor Solubility: If reactants or the intermediate aldol adduct are not fully dissolved, the reaction can be slow or stall.[6]

    • Solution: Increase the solvent volume or switch to a more suitable solvent. Ethanol is a common and effective choice.[1][9] Vigorous stirring is also essential to ensure the reaction mixture is homogenous.[8]

  • Reversible Aldol Addition: The initial addition step can be reversible. The reaction is driven forward by the subsequent irreversible dehydration.

    • Solution: Ensure conditions favor dehydration. This is often achieved by heating, which promotes the elimination of water.[5][8]

  • Acidic Functional Groups: If your acetophenone contains acidic protons, such as phenolic hydroxyl groups, a strong base will deprotonate them, which can inhibit the desired enolate formation.[13][14]

    • Solution: Use an acid catalyst (e.g., SOCl₂ in ethanol or a Lewis acid like BF₃·Et₂O) to avoid issues with strong bases.[13] Alternatively, protect the acidic functional groups before the condensation reaction.[11][13]

low_yield_troubleshooting start Low Yield: Unreacted Starting Material check_catalyst 1. Check Catalyst (Freshness, Loading) start->check_catalyst check_conditions 2. Optimize Conditions (Temperature, Time) check_catalyst->check_conditions check_solubility 3. Evaluate Solubility (Solvent, Stirring) check_conditions->check_solubility check_reactants 4. Assess Reactants (Purity, Side Groups) check_solubility->check_reactants solution Improved Yield check_reactants->solution

Caption: Figure 2. A logical workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Multiple Products (Low Selectivity)

Q: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I improve selectivity?

A: Side product formation is typically due to competing reaction pathways. Controlling reaction conditions and stoichiometry is key to minimizing these unwanted products.

Common Side Reactions & Prevention Strategies:

Side ReactionDescriptionRecommended Solution
Self-Condensation of Ketone The ketone's enolate reacts with another molecule of the ketone instead of the aldehyde.[6]Slowly add the ketone to a mixture of the aldehyde and base. This maintains a low concentration of the enolate, favoring reaction with the more electrophilic aldehyde.[6]
Cannizzaro Reaction Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can disproportionate into a primary alcohol and a carboxylic acid.[3][8]Use a milder base, lower the reaction temperature, or carefully control stoichiometry to avoid a large excess of base.[6][8]
Michael Addition The ketone enolate can perform a 1,4-addition to the newly formed chalcone, leading to a 1,5-dicarbonyl compound.[6][15]Use a slight excess of the aldehyde or perform the reaction at a lower temperature to reduce the rate of this subsequent reaction.[6]
Issue 3: Product is an Oil or Gummy Precipitate

Q: My reaction seems to have worked, but the product is an oil or a gummy solid that is difficult to handle and purify. What should I do?

A: The formation of an oil or gum is a common issue, especially if the product has a low melting point or if impurities are present.[16][17][18]

Potential Causes & Solutions:

  • Impurities: The presence of side products or unreacted starting materials can prevent crystallization by acting as an impurity.

    • Solution: First, attempt to purify the oil using column chromatography to remove impurities. A common eluent system is a mixture of hexane and ethyl acetate.[16] If the purified product is still an oil, it is likely due to its intrinsic physical properties.

  • Low Melting Point: Some chalcones are naturally oils or low-melting solids at room temperature.[17]

    • Solution: After chromatographic purification, the product can be obtained as a pure oil by removing the solvent under reduced pressure.[16]

  • Incorrect Work-up: Rapid precipitation or the presence of residual solvent can lead to an amorphous or oily product.

    • Solution: During work-up, pour the reaction mixture into ice water and acidify slowly while stirring vigorously.[7][12] After filtration, ensure the product is thoroughly dry. Sometimes, dissolving the oil in a minimal amount of a suitable solvent and then slowly adding a non-solvent (an "anti-solvent") can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for chalcone synthesis?

A1: The choice of catalyst is crucial and depends on the substrates.

  • Homogeneous Bases (NaOH, KOH): These are the most common, effective, and inexpensive catalysts for standard Claisen-Schmidt reactions.[3][4][19] They are typically used in ethanolic solutions.

  • Heterogeneous/Solid Catalysts: Solid bases like nano-structured MgO or hydrotalcites can offer high yields, easy separation, and potential for catalyst recycling.[6][20]

  • Acid Catalysts (HCl, Lewis Acids): These are preferred when the acetophenone contains base-sensitive functional groups, such as acidic phenols.[13][21]

Comparison of Common Catalysts

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Strong Base NaOH, KOHEthanol/Water, RT or 40-50°CInexpensive, high conversionCan promote side reactions (Cannizzaro, Michael)
Solid Base MgO, HydrotalcitesSolvent-free (grinding) or solventHigh yields, easy separation, reusableMay require specific preparation
Acid Catalyst HCl, SOCl₂, BF₃·Et₂OEthanol, MethanolSuitable for base-sensitive substratesCan be less efficient than base catalysis

Q2: How important is the choice of solvent?

A2: The solvent plays a significant role in dissolving reactants and influencing reaction rates.

  • Polar Protic Solvents: Ethanol is the most widely used solvent, as it effectively dissolves both the reactants and the base catalyst.[1][9]

  • Solvent-Free ("Green") Conditions: Grinding the solid reactants with a solid catalyst (e.g., NaOH) is an environmentally friendly alternative that often leads to shorter reaction times and high yields.[6][17][22][23] This method is particularly effective for chalcones with high melting points.[17]

Q3: How do I purify my crude chalcone product effectively?

A3: Purification is critical to obtain a compound of sufficient purity for characterization and biological evaluation.[1]

  • Recrystallization: This is the most common and effective technique for purifying solid chalcones.[1] Ethanol (95%) is a widely used and effective solvent for a broad range of chalcones.[1][24][25] The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, whereupon the pure chalcone crystallizes, leaving impurities in the solution.[1]

  • Column Chromatography: This is the method of choice for purifying oily products or for separating chalcones from side products with similar solubility.[12][16] A silica gel stationary phase with a hexane/ethyl acetate mobile phase is typically effective.[16]

Experimental Protocols

Protocol 1: Standard Synthesis of Chalcone (Base-Catalyzed in Ethanol)

This protocol describes a general procedure for the synthesis of (E)-1,3-diphenylprop-2-en-1-one.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 eq) and acetophenone (1 eq) in 95% ethanol.[7][9]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (1.2-1.5 equivalents) dropwise.[7][8][9] The mixture will typically turn yellow or orange.

  • Reaction: Continue stirring at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate eluent.[9][16] The reaction is often complete within 2-4 hours, frequently indicated by the formation of a precipitate.[8][9]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.[7] If the product precipitates, acidify the mixture with dilute HCl to neutralize the remaining base.[26]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[1][8] Wash the crystals with cold water until the filtrate is neutral, followed by a small amount of cold ethanol to remove soluble impurities.[8][9] The crude product can be further purified by recrystallization from 95% ethanol.[24][25]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" protocol avoids the use of organic solvents during the reaction.[23]

  • Reactant Mixture: In a mortar, combine the acetophenone (1 eq), the aromatic aldehyde (1 eq), and solid NaOH (0.2 eq).[9][10]

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes.[8][9][10] The solid mixture will often turn into a thick, colored paste and may then solidify again.[8]

  • Isolation and Purification: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH catalyst.[8] Collect the crude chalcone by suction filtration and wash the solid thoroughly with water until the filtrate is neutral.[8] The product is often of high purity but can be recrystallized from ethanol if needed.[25]

protocol_flow cluster_solution Protocol 1: Solution Phase cluster_grinding Protocol 2: Solvent-Free sol_1 1. Dissolve Reactants in Ethanol sol_2 2. Add Base Catalyst (NaOH/KOH soln) sol_1->sol_2 sol_3 3. Stir at RT (Monitor by TLC) sol_2->sol_3 sol_4 4. Quench in Ice Water & Acidify sol_3->sol_4 purify 5. Isolate by Filtration & Purify by Recrystallization sol_4->purify grind_1 1. Combine Reactants & Solid NaOH in Mortar grind_2 2. Grind Vigorously (5-15 min) grind_1->grind_2 grind_3 3. Add Water to Dissolve Catalyst grind_2->grind_3 grind_3->purify caption Figure 3. Experimental workflows for chalcone synthesis.

Caption: Figure 3. Experimental workflows for chalcone synthesis.

References

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). ijarsct.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). NIH.
  • Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2021). ResearchGate.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
  • The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts.
  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (n.d.). AIP Publishing.
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (n.d.). PMC - NIH.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • What kind of side product do I get if I synthesize a chalcone containing a naphthalene ring?. (2015). ResearchGate.
  • Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. (n.d.). Semantic Scholar.
  • Low yield with HCl in chalcone synthesis: Why?. (2020). ResearchGate.
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. (n.d.). ResearchGate.
  • Solvent Free Synthesis of Chalcones and their Antibacterial Activities. (n.d.). Semantic Scholar.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). NIH.
  • Solvent-Free Synthesis of Chalcones. (2023). Green Chemistry Teaching and Learning Community (GCTLC).
  • Solvent-Free Synthesis of Chalcones. (n.d.). Journal of Chemical Education - ACS Publications.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Problem in chalcone synthesis. (2013). ResearchGate.
  • Chalcone. (n.d.). Wikipedia.
  • Chalcone Synthesis. (2024). Reddit.
  • 85 questions with answers in CHALCONES. (n.d.). ResearchGate.

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preventing polyalkylation in Friedel-Crafts reactions with dimethylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with selectivity, specifically the issue of polyalkylation when working with dimethylbenzene (xylene) substrates. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve clean, high-yield, mono-alkylated products.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I'm reacting p-xylene with tert-butyl chloride and AlCl₃, but my analysis shows significant amounts of di- and tri-alkylated products. What is causing this over-alkylation and how can I suppress it?

Answer: This is a classic and common problem in Friedel-Crafts alkylation. The root cause is the electronic nature of the reaction itself. The two methyl groups on your starting material, p-xylene, are electron-donating, which activates the aromatic ring towards electrophilic substitution. When the first tert-butyl group is added, it too is an activating group.[1][2][3] This means your desired mono-alkylated product is now even more reactive than the starting p-xylene, making it highly susceptible to a second or even third alkylation reaction.[1][2]

Here are several strategies to resolve this issue, starting with the simplest adjustments:

  • Modify Reactant Stoichiometry: The most straightforward approach is to use a large excess of the aromatic substrate (p-xylene).[1][3][4][5][6][7] By making p-xylene the limiting reagent's "sea," you statistically favor the electrophile reacting with a molecule of the starting material rather than the much less concentrated mono-alkylated product. A starting ratio of 5:1 to 10:1 of dimethylbenzene to alkylating agent is recommended.[8]

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the subsequent alkylation reactions.[1][4] Since the second alkylation requires a more activated substrate, its energy barrier is lower; cooling the reaction can provide greater selectivity for the initial, less favorable reaction.

  • Change the Catalyst: Strong Lewis acids like AlCl₃ are highly effective but can be too reactive, promoting polyalkylation.[2] Consider using a milder Lewis acid catalyst, such as ZnCl₂, FeCl₂, or a solid acid catalyst like a zeolite.[2][4][9][10] This will slow down the overall reaction rate but can dramatically improve selectivity for the mono-alkylated product.

  • Control the Rate of Addition: Instead of adding the alkylating agent all at once, add it dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, further favoring reaction with the abundant starting material.

If these adjustments do not provide the desired selectivity, the most robust solution is to change your synthetic strategy entirely.

  • The Acylation-Reduction Pathway: Perform a Friedel-Crafts acylation first. The resulting acyl group is strongly deactivating, which effectively shuts down any further electrophilic substitution on the ring.[1][3][11][12] The ketone product can then be reduced to the desired alkyl group via a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[2][4] This two-step method is the most reliable way to ensure mono-substitution.[2][11]

G start Problem: Excessive Polyalkylation Observed check_stoich Is a large excess (≥5:1) of dimethylbenzene being used? start->check_stoich increase_stoich Action: Increase molar ratio of dimethylbenzene to alkylating agent. check_stoich->increase_stoich No check_temp Is the reaction run at a low temperature (e.g., 0 °C or below)? check_stoich->check_temp Yes increase_stoich->check_temp resolved Problem Resolved increase_stoich->resolved Success lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_catalyst Are you using a strong Lewis acid (e.g., AlCl₃)? check_temp->check_catalyst Yes lower_temp->check_catalyst lower_temp->resolved Success change_catalyst Action: Switch to a milder catalyst (e.g., ZnCl₂, FeCl₂, Zeolite). check_catalyst->change_catalyst Yes acylation_route Ultimate Solution: Perform Friedel-Crafts Acylation followed by Reduction. check_catalyst->acylation_route No, but still failing change_catalyst->acylation_route If still unsuccessful change_catalyst->resolved Success acylation_route->resolved

Caption: Troubleshooting workflow for polyalkylation.

Question 2: My Friedel-Crafts alkylation of m-xylene results in a complex mixture of isomers, and the yield of my target product is low. Why is this happening?

Answer: This issue stems from a combination of factors inherent to Friedel-Crafts alkylations, particularly with substituted benzenes:

  • Directing Effects: The two methyl groups in m-xylene are ortho, para-directors. This means electrophilic attack is directed to positions 2, 4, and 6. Position 2 is sterically hindered by both methyl groups. Positions 4 and 6 are equivalent and less hindered, making them the primary sites of kinetic alkylation. However, you may still get a mixture.

  • Carbocation Rearrangement: A significant limitation of Friedel-Crafts alkylation is the tendency of the carbocation electrophile to rearrange to a more stable form.[3][13] For example, if you use 1-chloropropane, the primary carbocation will likely undergo a hydride shift to form a more stable secondary carbocation, leading to an isopropyl group on the ring instead of the desired n-propyl group.

  • Substrate Isomerization: Under harsh conditions with strong Lewis acids (like AlCl₃), the methyl groups on the xylene ring itself can migrate, leading to the formation of o- and p-xylene in the reaction flask, which then undergo alkylation to create even more isomeric byproducts.[10]

Solutions:

  • Preventing Rearrangement: The most effective way to prevent carbocation rearrangement is to use the Friedel-Crafts acylation-reduction sequence.[8][11] The acylium ion (R-C≡O⁺) is resonance-stabilized and does not rearrange.[14] This ensures the carbon skeleton of your acylating agent is installed on the ring exactly as intended.

  • Minimizing Isomerization: Use milder reaction conditions—lower temperatures and less aggressive catalysts—to reduce the likelihood of methyl group migration on the xylene ring.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental electronic reason that polyalkylation is so common with activated substrates like dimethylbenzenes?

A1: The core reason is a positive feedback loop of reactivity. The two methyl groups on a dimethylbenzene ring are electron-donating groups (EDGs) that activate the ring by increasing its electron density, making it more nucleophilic.[2] When the first alkyl group is added via a Friedel-Crafts reaction, this new group is also an EDG.[3][15] The resulting mono-alkylated product is therefore more electron-rich and thus more activated and more reactive towards further electrophilic attack than the original dimethylbenzene starting material.[1][12] This causes the reaction to preferentially add subsequent alkyl groups to the already substituted ring rather than the unreacted starting material.

Q2: How does the choice of Lewis acid catalyst specifically influence the degree of polyalkylation?

A2: The strength of the Lewis acid catalyst directly correlates with the rate of carbocation formation and the overall reaction rate.

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃, SbCl₅): These catalysts generate a high concentration of the electrophile very quickly.[2][15] This rapid, highly exothermic reaction can overcome the small activation energy difference between the first and second alkylation steps, leading to a significant amount of polyalkylation.

  • Milder Lewis Acids (e.g., ZnCl₂, BF₃, SnCl₄): These catalysts generate the electrophile more slowly and often in equilibrium. This lower reactivity provides better selectivity, allowing the first alkylation to proceed more cleanly before significant second alkylations occur.[2][4]

  • Solid Acid Catalysts (e.g., Zeolites, Montmorillonite clays): These are often used in industrial settings and can offer excellent selectivity.[9][10] Their porous structures can impart shape-selectivity, sterically hindering the formation of bulky poly-alkylated products.[10]

Q3: Why is the Friedel-Crafts acylation-reduction pathway considered the definitive method to avoid polyalkylation?

A3: This two-step approach circumvents the core problem of ring over-activation.

  • Acylation Step: An acyl group (R-C=O) is a strong electron-withdrawing group due to the electronegativity of the oxygen atom. When an acyl group is attached to the aromatic ring, it deactivates the ring by pulling electron density away from it.[1][11][12] This makes the mono-acylated product significantly less reactive than the starting dimethylbenzene, effectively preventing any further acylation reactions.[3][12]

  • Reduction Step: Once the single acyl group is cleanly installed, it can be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction, which do not affect the aromatic ring or the other substituents.[4]

This strategy replaces a reaction that gets progressively faster with one that stops cleanly after the first step.

G cluster_0 Alkylation Pathway cluster_1 Acylation-Reduction Pathway A Dimethylbenzene (Activated) B Mono-alkylated Product (More Activated!) A->B + R-X, AlCl₃ C Poly-alkylated Product (Highly Activated) B->C + R-X, AlCl₃ (Faster Reaction) D Dimethylbenzene (Activated) E Mono-acylated Product (Deactivated) D->E + RCOCl, AlCl₃ E->F + RCOCl, AlCl₃ G Final Mono-alkylated Product E->G Reduction (e.g., Clemmensen)

Caption: Alkylation vs. Acylation pathways.

Data Summary: Impact of Reaction Conditions

The following table provides a conceptual summary of how different experimental parameters can influence the product distribution in the alkylation of p-xylene with tert-butyl chloride.

ParameterCondition AProduct Ratio (Mono:Poly)Condition BProduct Ratio (Mono:Poly)Rationale
Xylene:Alkyl Halide Ratio 1:140:6010:1 95:5 A large excess of xylene statistically favors the reaction with the starting material.[1][7]
Reaction Temperature 25 °C65:35-10 °C 90:10 Lower temperatures reduce the rate of the second, more facile alkylation, increasing selectivity.[4]
Lewis Acid Catalyst AlCl₃ (Strong)60:40ZnCl₂ (Mild) 85:15 Milder catalysts lower the overall reaction rate, allowing for better control over mono-alkylation.[2]

Note: Ratios are illustrative to demonstrate trends.

Experimental Protocols

Protocol 1: Minimizing Polyalkylation via Stoichiometric Control (Alkylation of p-Xylene)

This protocol aims to achieve mono-alkylation by leveraging a large excess of the aromatic substrate.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 0.1 mol). Add p-xylene (10.0 mol, serving as both reactant and solvent).

  • Cooling: Cool the stirred suspension to 0 °C in an ice-salt bath.

  • Addition: Add tert-butyl chloride (1.0 mol) to the dropping funnel. Add the tert-butyl chloride dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, let the mixture stir at 0 °C for an additional 2 hours. Monitor the reaction progress by GC or TLC.

  • Quench: Once the starting alkyl chloride is consumed, carefully and slowly pour the reaction mixture over 250 g of crushed ice in a large beaker with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess p-xylene via distillation. The desired product can then be purified by vacuum distillation or column chromatography.

Protocol 2: Definitive Mono-substitution via Acylation-Reduction

This two-step protocol is the most reliable method for producing a clean, mono-substituted product.

Part A: Friedel-Crafts Acylation

  • Setup: In a flame-dried, three-necked flask under N₂, suspend anhydrous AlCl₃ (1.1 mol) in anhydrous dichloromethane (DCM).

  • Complex Formation: Cool the suspension to 0 °C. Slowly add propanoyl chloride (1.0 mol) dropwise to the stirred suspension.

  • Substrate Addition: Add p-xylene (1.0 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 1 hour or until TLC/GC analysis shows full consumption of the starting material.

  • Workup: Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude aryl ketone. Purify if necessary.

Part B: Clemmensen Reduction

  • Amalgam Prep: Prepare zinc amalgam by stirring zinc powder (2.5 mol) with a 5% mercury(II) chloride solution for 10 minutes. Decant the liquid and wash the solid zinc amalgam.

  • Reaction Setup: In a round-bottom flask with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene (as a co-solvent), and the aryl ketone (from Part A, 0.8 mol).

  • Reduction: Heat the mixture to a vigorous reflux for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

  • Workup & Isolation: After the reaction is complete (monitored by TLC/GC), cool to room temperature. Separate the organic layer. Wash with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by distillation or chromatography to yield the final mono-alkylated dimethylbenzene.[16]

References

  • Benchchem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions.
  • Benchchem. (n.d.). How to avoid polyalkylation in Friedel-Crafts reactions.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
  • Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?.
  • Benchchem. (n.d.). preventing polyacylation in Friedel-Crafts reactions.
  • Yadav, G. D., et al. (2021). Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. International Journal of Scientific & Engineering Research.
  • Benchchem. (n.d.). minimizing polysubstitution in Friedel-Crafts reactions.
  • The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • Chegg. (2021). Solved How can polyalkylation during Friedel-Crafts.
  • Benchchem. (n.d.). How to avoid polyalkylation in Friedel-Crafts reactions.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Organic & Biomolecular Chemistry. (n.d.). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions.
  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS.
  • ResearchGate. (n.d.). Friedel-Crafts alkylation of p-xylene mechanism.
  • Chegg. (2016). How can polyalkylation be minimized in Friedel-Crafts alkylation?.
  • ResearchGate. (n.d.). FRIEDEL-CRAFTS ALKYLATION OF p-XYLENE ON Zr -SBA-15 MATERIAL S:CONVENTIONAL HEATING VERSUS MICROWAVE IRRADIATION.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • ResearchGate. (n.d.). Friedel—Crafts Alkylations with Silicon Compounds.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(2,5-Dimethylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this specific Friedel-Crafts acylation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and supported by detailed protocols and visual aids.

Introduction: The Synthesis Reaction

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of p-xylene with an acylating agent like propanoyl chloride or propionic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[3][4]

The reaction proceeds by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich p-xylene ring.[5][6] While effective, the catalyst in this reaction is notoriously sensitive and prone to deactivation, leading to common issues such as low yields and reaction failure. This guide will address these specific challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, their underlying causes related to catalyst deactivation, and actionable solutions.

Problem 1: The reaction shows low or no conversion to the desired product.

Possible Cause A: Catalyst Inactivation by Moisture Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[7] Any moisture present in your glassware, solvents, or reagents will hydrolyze the catalyst into aluminum hydroxide and HCl, rendering it inactive for the Friedel-Crafts reaction.[8]

Solution:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried before use, either by oven-drying (overnight at >120 °C) or flame-drying under an inert atmosphere (N₂ or Ar).

  • Use Anhydrous Reagents: Use freshly opened bottles of anhydrous solvents and reagents. If a solvent bottle has been opened previously, it is best to dry it using appropriate methods (e.g., distillation over a drying agent).

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Possible Cause B: Insufficient Catalyst Stoichiometry Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[9][10] This is because the ketone product formed, this compound, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[8][9] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent.

Solution:

  • Verify Stoichiometry: Ensure you are using at least 1.0 equivalent of AlCl₃ relative to the acylating agent. It is common practice to use a slight excess (1.1 - 1.3 equivalents) to drive the reaction to completion.[8]

  • Order of Addition: The standard procedure involves first suspending AlCl₃ in the anhydrous solvent, followed by the slow addition of the propanoyl chloride to form the acylium ion intermediate, and finally the addition of p-xylene.[2]

Problem 2: The reaction yields a mixture of isomers instead of the clean this compound product.

Possible Cause: Isomerization of p-Xylene Under strong Lewis acid conditions, the starting material, p-xylene (1,4-dimethylbenzene), can undergo isomerization to the more thermodynamically stable m-xylene (1,3-dimethylbenzene) and, to a lesser extent, o-xylene (1,2-dimethylbenzene).[11] These isomers will also undergo acylation, leading to a mixture of ketone products and complicating purification.

Solution:

  • Control Reaction Temperature: Isomerization is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress this side reaction.[11]

  • Optimize Catalyst Loading: Use the minimum amount of catalyst necessary for the reaction to proceed efficiently. Excess Lewis acid can increase the rate of isomerization.[11]

  • Consider Milder Catalysts: While AlCl₃ is potent, other Lewis acids such as ferric chloride (FeCl₃) or solid acid catalysts like zeolites may be less prone to causing isomerization.[11][12]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s)
Low / No YieldCatalyst deactivation by moisture.Use oven/flame-dried glassware; use anhydrous solvents and reagents; run under an inert atmosphere.[7][8]
Insufficient catalyst loading.Use stoichiometric or slight excess (1.1-1.3 eq.) of the Lewis acid catalyst.[9]
Formation of IsomersIsomerization of p-xylene starting material.Lower reaction temperature (0 °C); minimize catalyst loading; consider milder Lewis acids or solid acid catalysts.
DiacylationReaction conditions are too harsh or stoichiometry is incorrect.Use a 1:1 molar ratio of p-xylene to acylating agent; avoid excessive heating.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in this synthesis.

G start Low or No Product Yield? check_conditions Were strictly anhydrous conditions used? start->check_conditions Yes check_stoich Was catalyst loading >= 1.0 equivalent? check_conditions->check_stoich Yes solution_anhydrous Implement rigorous anhydrous techniques: - Flame/oven-dry glassware - Use anhydrous reagents - Run under inert gas check_conditions->solution_anhydrous No check_isomers Isomeric byproducts observed? check_stoich->check_isomers Yes solution_stoich Increase catalyst loading to 1.1 - 1.3 equivalents. check_stoich->solution_stoich No solution_isomers Suppress p-xylene isomerization: - Lower reaction temperature (0°C) - Minimize catalyst loading - Consider milder catalysts (e.g., FeCl3) check_isomers->solution_isomers Yes success Reaction Successful check_isomers->success No solution_anhydrous->start Retry Reaction solution_stoich->start Retry Reaction solution_isomers->start Retry Reaction

Caption: A workflow for troubleshooting low yields in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation in this specific Friedel-Crafts acylation? A1: The most significant cause of catalyst deactivation is the formation of a stable Lewis acid-base complex between the AlCl₃ catalyst and the carbonyl oxygen of the this compound product.[8][9] This complex is very stable under the reaction conditions and effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. This is precisely why stoichiometric or greater amounts of the catalyst are required for acylation reactions.

Q2: My aromatic substrate has an amine or nitro group on it. Why is the reaction not working? A2: Aromatic rings substituted with strongly electron-withdrawing groups (like -NO₂) are "deactivated" and are not nucleophilic enough to participate in the reaction.[12][13] Aromatic rings with basic groups like amines (-NH₂) will react with and poison the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the substrate.[5][14]

Q3: Are there reusable alternatives to traditional Lewis acid catalysts like AlCl₃? A3: Yes, solid acid catalysts, such as zeolites, are a greener and more sustainable alternative.[8] They offer several advantages, including easier separation from the reaction mixture (by simple filtration), reusability after regeneration, and potentially higher selectivity, which can reduce the formation of isomeric byproducts.[11][12]

Q4: How does catalyst poisoning differ from catalyst deactivation? A4: While often used interchangeably, there is a subtle distinction. Deactivation is a general term for any loss of catalyst activity. In this synthesis, the primary deactivation mechanism is complexation with the product. Poisoning refers specifically to deactivation caused by strong chemisorption of a substance (a "poison") onto the active sites.[15][16] For example, if your starting materials contained sulfur impurities, they would act as catalyst poisons.[17][18] Water can also be considered a poison as it chemically alters the catalyst.[8]

Catalyst Deactivation Pathways Diagram

G Active_Catalyst Active Catalyst (e.g., AlCl3) Deactivated_Hydrolyzed Deactivated Catalyst (Hydrolyzed, e.g., Al(OH)3) Active_Catalyst->Deactivated_Hydrolyzed Hydrolysis Deactivated_Complex Deactivated Catalyst (Product-Catalyst Complex) Active_Catalyst->Deactivated_Complex Complexation Moisture Moisture (H2O) (from solvent, air, glassware) Moisture->Deactivated_Hydrolyzed Product Ketone Product (this compound) Product->Deactivated_Complex

Caption: Major pathways leading to catalyst deactivation in Friedel-Crafts reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound using AlCl₃

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Procedure:

  • Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add propanoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, to the stirred suspension via the addition funnel. Control the addition rate to maintain the temperature between 0-5 °C. Stir for 15-20 minutes after addition is complete.

  • Substrate Addition: Slowly add p-xylene (1.0 equivalent), dissolved in anhydrous DCM, dropwise via the addition funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the catalyst-product complex.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Protocol 2: Regeneration of a Solid Acid Catalyst (e.g., Zeolite)

Procedure:

  • Separation: After the reaction is complete, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate, acetone) to remove any adsorbed reactants, products, and byproducts.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C overnight to remove the washing solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550 °C and maintain this temperature for 3-5 hours to burn off any remaining organic residues (coke).[8]

  • Cooling and Storage: Allow the catalyst to cool down to room temperature inside a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.

References
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Sathee Jee. (n.d.). Friedel Crafts Reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • OUCI. (2023). Shifts in catalyst deactivation mechanisms as a function of surface coverage during Friedel-Crafts acylation in zeolites.
  • Pearson+. (2024). Draw the product(s) of each of the following reactions:c. p-xylene....
  • ACS Publications. (2014). Cationic Gold Catalyst Poisoning and Reactivation.
  • Wikipedia. (2023). Catalyst poisoning.
  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts.
  • PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one.
  • PubChem. (n.d.). This compound.
  • Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics?.
  • Britannica. (n.d.). Catalyst poison.
  • ResearchGate. (n.d.). Proposed route of catalyst deactivation for P1, represented using small-molecule model compounds.
  • RSC Publishing. (n.d.). Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking.

Sources

Technical Support Center: Managing Reaction Exotherms in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the significant exotherm associated with this powerful C-C bond-forming reaction. Here, you will find field-proven insights and protocols to ensure your reactions are safe, controlled, and reproducible.

Introduction: The Double-Edged Sword of Reactivity

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of acyl groups to aromatic rings.[1] The reaction's utility stems from its potent electrophile, the acylium ion, generated by the interaction of an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] However, this high reactivity comes at a cost: the reaction is often highly exothermic.

An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[4][5] This can cause the solvent to boil violently, over-pressurize the vessel, and lead to the release of hazardous materials.[6] Furthermore, excessive temperatures can degrade products and reagents, leading to low yields and the formation of unwanted byproducts.[7] This guide provides the necessary knowledge to harness the power of Friedel-Crafts acylation while mitigating its inherent thermal risks.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses acute issues that can arise during an experiment.

Issue 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)

  • Symptom: The internal reaction temperature is rising rapidly and is no longer responsive to the cooling system.

  • Immediate Actions:

    • STOP REAGENT ADDITION: Immediately cease the addition of the acylating agent and/or Lewis acid.[4] This is the primary source of heat generation.

    • MAXIMIZE COOLING: Increase the coolant flow to the reactor jacket to its maximum setting. If feasible and safe, prepare a secondary cooling bath (e.g., ice-water) for the vessel.[4]

    • ALERT PERSONNEL: Inform colleagues of the situation. If the temperature continues to climb uncontrollably, evacuate the immediate area and follow your institution's emergency protocols.[4]

  • Probable Causes & Long-Term Solutions:

    • Cause: Reagent addition rate is too fast for the system's heat removal capacity.

    • Solution: Reduce the addition rate significantly in future experiments. Perform a reaction calorimetry study to determine the maximum safe addition rate before scaling up.[7]

    • Cause: Inadequate cooling. The cooling bath or circulator may be set to the wrong temperature or have insufficient capacity for the reaction scale.

    • Solution: Ensure your cooling system is appropriately sized. For highly exothermic reactions, a cryostat or a larger cooling bath may be necessary.

    • Cause: Poor mixing. Inadequate stirring can create localized "hot spots" where the reaction accelerates, initiating a runaway.

    • Solution: Use an overhead stirrer for larger flasks and ensure the stir rate is sufficient to maintain a homogenous mixture.

Issue 2: Reaction Fails to Initiate or is Sluggish

  • Symptom: No exotherm is observed upon addition of reagents, and analysis (e.g., TLC, GC) shows no product formation.

  • Probable Causes & Solutions:

    • Cause: Reaction temperature is too low.

    • Solution: Allow the reaction to warm slowly and carefully. A slight, controlled temperature increase can be enough to overcome the activation energy. Monitor the temperature closely, as the reaction may initiate suddenly.[4][7]

    • Cause: Inactive catalyst. The Lewis acid may have been deactivated by atmospheric moisture.

    • Solution: Use freshly opened, anhydrous Lewis acids. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

    • Cause: Deactivated aromatic substrate. The presence of strongly electron-withdrawing groups on the aromatic ring can inhibit the reaction.[8]

    • Solution: This is a limitation of the reaction. Consider using a more reactive aromatic substrate or a different synthetic route.

Issue 3: Low Yield and/or Formation of Tar-Like Byproducts

  • Symptom: The desired product is obtained in low yield, accompanied by significant amounts of dark, insoluble material.

  • Probable Causes & Solutions:

    • Cause: Reaction temperature was too high, leading to thermal decomposition.

    • Solution: Maintain a lower reaction temperature throughout the addition and stirring period. Even a controlled exotherm might be too high for sensitive substrates.

    • Cause: The product ketone forms a complex with the Lewis acid, which can promote side reactions if left for extended periods or at high temperatures.[9]

    • Solution: Quench the reaction as soon as it is deemed complete by analytical monitoring. A proper, controlled quench is critical (see Protocol 2).

    • Cause: Use of excess Lewis acid. While stoichiometric amounts are needed, a large excess can increase the rate of side reactions.[10]

    • Solution: Titrate the amount of Lewis acid. Use the minimum amount required for a complete reaction, typically 1.0 to 1.1 equivalents relative to the acylating agent.[10]

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation so exothermic? A1: The exothermicity arises from two main sources: the formation of the highly reactive acylium ion from the acyl halide and Lewis acid, and the subsequent electrophilic aromatic substitution step, which is a highly favorable, bond-forming process.[2][6] The overall enthalpy of the reaction is significantly negative, releasing substantial energy as heat.

Q2: How does solvent choice impact exotherm management? A2: The solvent is not just a medium; it's a critical component of thermal control.[11] It acts as a heat sink, absorbing the energy released.[11] Key properties to consider are:

  • Heat Capacity: A higher heat capacity means the solvent can absorb more heat for a given temperature increase.

  • Boiling Point: The boiling point sets the upper limit of the reaction temperature under reflux conditions.[12][13] Using the solvent's boiling point as a temperature ceiling can be an effective passive safety control.[14]

  • Inertness: The solvent must not react with the Lewis acid or reagents. Chlorinated solvents like dichloromethane or 1,2-dichloroethane are common, but check for compatibility.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Notes
Dichloromethane (DCM)39.61.14Common, low-boiling solvent. Good for reactions requiring low temperatures.
1,2-Dichloroethane (DCE)83.51.29Higher boiling point allows for a wider operating temperature range.[2]
Carbon Disulfide (CS₂)46.31.01Traditionally used, but highly flammable and toxic. Often favors specific regioselectivity.[10]
Nitrobenzene210.91.45High boiling point, but its strong coordinating ability can moderate catalyst activity. Also toxic.

Q3: What is the role of the Lewis acid, and how does its stoichiometry affect the reaction? A3: The Lewis acid (e.g., AlCl₃) acts as a catalyst to generate the electrophilic acylium ion.[3] However, unlike a true catalyst, it is consumed during the reaction. The ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, rendering it inactive.[9][10] Therefore, at least a stoichiometric amount (one equivalent relative to the acylating agent) of the Lewis acid is required to drive the reaction to completion.[9]

Q4: Can I scale up my lab procedure directly? What are the risks? A4: Direct scaling is extremely dangerous. The key issue is the change in the surface-area-to-volume ratio. As the reactor volume increases, its surface area (the area for heat exchange) increases more slowly. This means a large-scale reactor is much less efficient at dissipating heat than a small lab flask.[7] A reaction that is easily controlled at 100 mL scale can become a violent runaway at 10 L scale. Before any scale-up, a thorough safety assessment, including reaction calorimetry, is essential to understand the thermal profile and cooling requirements.[7]

Visualizations & Protocols

Diagram: Troubleshooting a Thermal Excursion

This flowchart outlines the decision-making process when faced with an unexpected temperature increase.

ExothermTroubleshooting start Temperature Rises Above Set Point check_rate Is Temperature Rise Rapid & Uncontrolled? start->check_rate runaway THERMAL RUNAWAY IMMEDIATE ACTION check_rate->runaway Yes controlled_exotherm Controlled Exotherm MONITOR & ADJUST check_rate->controlled_exotherm No stop_addition 1. Stop All Reagent Addition runaway->stop_addition max_cooling 2. Maximize Cooling stop_addition->max_cooling prepare_quench 3. Prepare Emergency Quench (If safe & established) max_cooling->prepare_quench alert 4. Alert Personnel / Evacuate prepare_quench->alert reduce_rate 1. Reduce or Pause Reagent Addition Rate controlled_exotherm->reduce_rate verify_cooling 2. Verify Cooling System (Temp, Flow Rate) reduce_rate->verify_cooling monitor 3. Monitor Until Stable verify_cooling->monitor

Sources

Technical Support Center: Characterization of Impurities in 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of impurities in 1-(2,5-Dimethylphenyl)propan-1-one (CAS No: 35031-52-8).[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analysis of this compound. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.

Section 1: Understanding the Impurity Landscape

A robust understanding of how and why impurities form is the first step in developing effective control and characterization strategies. Impurities can arise from the synthetic route, degradation of the final product, or the presence of tautomeric forms.[4]

FAQ: Synthesis-Related Impurities

Question: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The most widely used method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an acylating agent like propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][5][6] Based on this pathway, the primary impurities are:

  • Unreacted Starting Materials: Residual 1,4-dimethylbenzene and reagents from the acylation step.

  • Isomeric Impurities: The Friedel-Crafts reaction is generally regioselective on p-xylene. However, if the 1,4-dimethylbenzene starting material contains other xylene isomers (e.g., 1,2-dimethylbenzene or 1,3-dimethylbenzene), you will form the corresponding isomeric ketone impurities. These can be particularly challenging to separate from the desired product due to their similar physicochemical properties.

  • Process-Related Impurities: This category includes by-products from side reactions. For instance, α-halogenation of the ketone can occur, leading to impurities like 2-chloro-1-(2,5-dimethylphenyl)propan-1-one if reaction conditions are not carefully controlled.[1][7]

  • Catalyst Residues: Traces of the Lewis acid catalyst or its hydrolysis products may remain.

Synthesis_and_Impurity_Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities p_xylene 1,4-Dimethylbenzene reaction Friedel-Crafts Acylation p_xylene->reaction propanoyl_chloride Propanoyl Chloride propanoyl_chloride->reaction AlCl3 AlCl₃ (Catalyst) AlCl3->reaction isomeric_xylene Isomeric Xylenes (e.g., 1,3-dimethylbenzene) isomeric_xylene->reaction Contaminant unreacted_pxylene Unreacted 1,4-Dimethylbenzene isomeric_ketone Isomeric Ketone Product (e.g., 1-(2,4-dimethyl...)) alpha_halo α-Halogenated Ketone reaction->unreacted_pxylene Incomplete Reaction reaction->isomeric_ketone Side Reaction product This compound (Target Product) reaction->product product->alpha_halo Side Reaction (e.g., +Cl₂) Analytical_Workflow start Sample Preparation (Drug Substance / Product) hplc 1. HPLC-UV Screening (Detect & Quantify Impurities) start->hplc decision Impurity > Threshold? hplc->decision gcms Alternative/Complementary: GC-MS for Volatiles hplc->gcms If needed lcms 2. LC-MS/MS Analysis (Determine Molecular Weight & Fragmentation) decision->lcms Yes report Final Report (Structure, Quantity, Origin) decision->report No nmr 3. NMR Spectroscopy (Confirm Structure of Isolated Impurity) lcms->nmr nmr->report

Sources

Technical Support Center: Resolving Isomers of 1-(2,5-Dimethylphenyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of 1-(2,5-dimethylphenyl)propan-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the complex process of separating stereoisomers of this important class of compounds. As the chirality of these molecules can significantly impact their biological activity, achieving high enantiomeric purity is often a critical step in research and development.

This resource is structured to address the practical challenges you may face in the laboratory, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust and efficient resolution strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions encountered when planning the resolution of this compound and its derivatives.

Q1: What are the primary methods for resolving the enantiomers of this compound derivatives?

A1: The most prevalent and effective methods for resolving enantiomers of α-aryl ketones like this compound derivatives are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) and diastereomeric resolution.[1][2] Chiral HPLC offers the advantage of direct separation of enantiomers, while diastereomeric resolution involves converting the enantiomers into diastereomers, which can then be separated by standard techniques like crystallization or achiral chromatography.[3]

Q2: How do I choose the right chiral stationary phase (CSP) for my specific derivative?

A2: The selection of the optimal CSP is crucial and often requires screening. For α-aryl ketones, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) and cyclofructan-based CSPs have shown broad applicability.[2][4] The specific derivative's structure, including the nature and position of substituents, will influence the interactions with the CSP. A good starting point is to screen a set of columns with different chiral selectors under both normal-phase and reversed-phase conditions.

Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the enantiomeric purity of my sample?

A3: Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral solvent. However, NMR can be used to determine enantiomeric excess (e.e.) by employing a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have distinct NMR signals.[5] Furthermore, NMR is an invaluable tool for distinguishing between constitutional isomers (e.g., this compound vs. 1-(3,4-dimethylphenyl)propan-1-one) by analyzing the chemical shifts and coupling patterns in the aromatic region of the spectrum.[5]

Q4: My derivative seems to racemize during the workup or analysis. What could be the cause?

A4: The α-proton of ketones is acidic and can be removed under basic or, to a lesser extent, acidic conditions, leading to the formation of a planar enol or enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[4] It is crucial to avoid strongly basic or acidic conditions during purification and analysis if your derivative is prone to racemization.

Troubleshooting Guide: Chiral HPLC Resolution

This section provides a systematic approach to troubleshooting common issues encountered during the chiral HPLC separation of this compound derivatives.

Issue 1: No Separation or Poor Resolution of Enantiomers

Potential Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition for your specific analyte.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclofructan-based). Even within the same class, different functionalizations of the chiral selector can lead to vastly different selectivities.[2][4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is a critical parameter in chiral separations.

    • Solution: Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.[6] In reversed-phase, adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol).

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Optimize the column temperature. Generally, lower temperatures can enhance enantioselectivity, but this is not always the case.[7] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.

  • Low Column Efficiency: A damaged or old column will exhibit poor efficiency, leading to broad peaks and poor resolution.

    • Solution: Check the column's performance with a standard compound. If the efficiency is low, the column may need to be replaced. Ensure proper sample filtration to prevent clogging of the column frit.[8]

Issue 2: Peak Tailing or Fronting

Potential Causes & Solutions

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the CSP can lead to peak tailing, especially for basic analytes.

    • Solution: Add a mobile phase additive to mask the silanol groups. For basic compounds, a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can significantly improve peak shape.[6] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) may be beneficial.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Issue 3: Peak Splitting

Potential Causes & Solutions

  • On-Column Racemization: As mentioned in the FAQs, if the mobile phase conditions are too basic or acidic, the analyte may racemize on the column, leading to peak distortion or a plateau between the two enantiomer peaks.[4]

    • Solution: Adjust the mobile phase pH to be as neutral as possible while still achieving good chromatography. Use buffered mobile phases in reversed-phase chromatography to maintain a stable pH.

  • Column Void or Contamination: A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[8]

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is miscible with the mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for a novel this compound derivative.

1. Column Screening:

  • Select a set of 3-4 chiral columns with diverse selectivities (e.g., a cellulose-based, an amylose-based, and a cyclofructan-based column).
  • Prepare a solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent.
  • For each column, perform a screening run using a generic mobile phase.
  • Normal Phase: Hexane/Isopropanol (90:10 v/v) at a flow rate of 1 mL/min.
  • Reversed Phase: Acetonitrile/Water (50:50 v/v) at a flow rate of 1 mL/min.
  • Monitor the elution using a UV detector at a wavelength where the analyte has strong absorbance.

2. Mobile Phase Optimization:

  • For the column that shows the most promising initial separation, optimize the mobile phase composition.
  • Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol) in increments of 2-5%. Also, test different alcohol modifiers (e.g., ethanol).
  • Reversed Phase: Vary the percentage of the organic modifier. Consider adding a buffer to control the pH.
  • If peak shape is poor, add a suitable modifier (e.g., 0.1% DEA for basic compounds, 0.1% TFA for acidic compounds).

3. Temperature and Flow Rate Optimization:

  • Once a suitable mobile phase has been identified, investigate the effect of column temperature on the separation. Test temperatures in 5°C increments.
  • Optimize the flow rate to achieve the best balance between resolution and analysis time. Lower flow rates can sometimes improve resolution.[6]
Protocol 2: Analysis of Isomers by ¹H NMR

This protocol describes how to use ¹H NMR to distinguish between constitutional isomers of 1-(substituted-phenyl)propan-1-one.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

3. Spectral Analysis:

  • Aromatic Region (typically 7.0-8.0 ppm): The substitution pattern on the phenyl ring will give rise to a characteristic set of signals.
  • For a 2,5-disubstituted pattern (as in the parent compound), you would expect to see three distinct aromatic proton signals.[5]
  • For other substitution patterns (e.g., 2,4- or 3,4-disubstituted), the number of signals, their chemical shifts, and their coupling constants will be different.
  • Aliphatic Region: The signals for the propanone side chain (the ethyl group) will typically appear as a quartet and a triplet, providing confirmation of this part of the structure.[5]
  • By carefully analyzing the splitting patterns and coupling constants in the aromatic region, you can definitively determine the substitution pattern on the phenyl ring and thus distinguish between constitutional isomers.

Data Presentation

Table 1: Typical Starting Conditions for Chiral HPLC Screening

Parameter Normal Phase Reversed Phase
Stationary Phase Polysaccharide or Cyclofructan-based CSPPolysaccharide or Cyclofructan-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10)Acetonitrile / Water (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at λmaxUV at λmax

Visualizations

G cluster_start Start cluster_method Resolution Method cluster_hplc_steps Chiral HPLC Workflow cluster_diastereomer_steps Diastereomeric Resolution Workflow cluster_end End Products Start Racemic Mixture of This compound Derivative Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Direct Diastereomeric_Resolution Diastereomeric Resolution Start->Diastereomeric_Resolution Indirect Method_Dev Method Development (CSP & Mobile Phase Screening) Chiral_HPLC->Method_Dev Derivatization Derivatization with Chiral Resolving Agent Diastereomeric_Resolution->Derivatization Optimization Optimization (Temperature, Flow Rate) Method_Dev->Optimization Analysis Analysis & Fraction Collection Optimization->Analysis Enantiomer_R Pure (R)-Enantiomer Analysis->Enantiomer_R Enantiomer_S Pure (S)-Enantiomer Analysis->Enantiomer_S Separation Separation of Diastereomers (Crystallization or Achiral Chromatography) Derivatization->Separation Cleavage Cleavage of Chiral Auxiliary Separation->Cleavage Cleavage->Enantiomer_R Cleavage->Enantiomer_S

Caption: Workflow for the resolution of this compound derivative enantiomers.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor/No Resolution in Chiral HPLC CSP Inappropriate CSP Problem->CSP Mobile_Phase Suboptimal Mobile Phase Problem->Mobile_Phase Temperature Incorrect Temperature Problem->Temperature Efficiency Low Column Efficiency Problem->Efficiency Screen_CSP Screen Different CSPs CSP->Screen_CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Mobile_Phase->Optimize_MP Optimize_T Optimize Temperature Temperature->Optimize_T Check_Column Check/Replace Column Efficiency->Check_Column

Caption: Troubleshooting logic for poor resolution in chiral HPLC.

References

  • Sun, P., Wang, C., Breitbach, Z. S., & Armstrong, D. W. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography.
  • The Royal Society of Chemistry. (n.d.).
  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. [Link]
  • García-Losada, P., et al. (2021). Enantioselective Synthesis of α-Aryl Ketones by a Cobalt-Catalyzed Semipinacol Rearrangement. ChemRxiv. [Link]
  • Singh, U. K., Lahiri, G. K., & Dinda, S. (2012). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Organic letters, 14(14), 3652–3655. [Link]
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • García-Losada, P., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(8), 3295-3303. [Link]
  • Kulkarni, S. (2021, March 10). Proton NMR Analysis to identify Isomers. YouTube. [Link]
  • ResearchGate. (n.d.).
  • VTechWorks. (n.d.).
  • Głowacki, R., & Raciniewska, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(11), 3146. [Link]
  • Al-Qaisi, A. M., & Al-Sbiei, K. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. International journal of molecular sciences, 15(7), 11931–11980. [Link]

Sources

stability issues of 1-(2,5-Dimethylphenyl)propan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,5-Dimethylphenyl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common stability issues, particularly under acidic conditions, and provide practical troubleshooting advice and frequently asked questions to ensure the integrity of your research.

I. Introduction to this compound

This compound is an aromatic ketone, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other organic molecules.[1][2] Its chemical reactivity is largely defined by the electrophilic nature of its carbonyl carbon and the potential for reactions at the α-carbon and the aromatic ring.[3] A common synthetic route to this compound is the Friedel-Crafts acylation of p-xylene with propanoyl chloride.[4]

While stable under standard conditions, its integrity can be compromised in acidic environments, leading to undesired side reactions and product degradation. This guide will delve into the specifics of these stability challenges and offer solutions to mitigate them.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound in acidic media.

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: Under acidic conditions, the primary stability concerns for this compound revolve around reactions involving the carbonyl group and the α-carbon. The main potential pathways for degradation include:

  • Acid-Catalyzed Enolization: The presence of an acid catalyst can promote the formation of the enol tautomer.[3] While this is often a necessary step for desired reactions like α-halogenation, prolonged exposure to acid can lead to undesired side reactions.

  • Hydrolysis: Although ketones are generally less susceptible to hydrolysis than esters, under harsh acidic conditions and in the presence of water, a reversible equilibrium with the geminal diol can be established.[5][6] While isolation of the gem-diol is unlikely, its formation can be a pathway to other degradation products.

  • Rearrangement Reactions: α-Aryl ketones can be susceptible to rearrangement under certain acidic conditions, although this is more commonly observed with α-hydroxy ketones (acyloin rearrangement).[7]

  • Condensation Reactions: In the presence of strong acids, self-condensation or condensation with other reactive species present in the medium can occur.[8][9]

Q2: Can this compound undergo cleavage under acidic conditions?

A2: While direct cleavage of the carbon-carbon bond adjacent to the carbonyl group is not a typical reaction under simple acidic conditions, the possibility of oxidative cleavage exists if oxidizing agents are present. For instance, benzylic ethers can be oxidatively cleaved under specific conditions to yield aromatic aldehydes and alcohols.[10][11][12] While this is not a direct acid-catalyzed reaction, the presence of certain acidic reagents that are also oxidants could potentially lead to cleavage of the bond between the carbonyl carbon and the aromatic ring.

Q3: How does pH affect the stability of this compound?

A3: The rate of acid-catalyzed reactions involving ketones is highly dependent on the pH of the solution. Lower pH values (stronger acidic conditions) will accelerate reactions such as enol formation and potential hydrolysis. The mechanism of acetal hydrolysis, a related reaction, has been shown to vary with pH.[13] Therefore, it is crucial to carefully control the pH of your reaction medium to minimize degradation.

Q4: Are there any specific acids that are particularly detrimental to the stability of this compound?

A4: Strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and strong Lewis acids like aluminum chloride (AlCl₃) used in Friedel-Crafts reactions can promote a variety of side reactions.[14][15] The choice of acid should be carefully considered based on the desired transformation. For reactions requiring acidic catalysis, milder acids or solid acid catalysts might be preferable to minimize degradation.[8][9]

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product in an acid-catalyzed reaction. 1. Degradation of the starting material under the reaction conditions. 2. Formation of multiple byproducts due to non-specific acid catalysis.1. Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of products and byproducts. 2. Optimize reaction conditions: a. Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. b. Acid Concentration: Use the minimum effective concentration of the acid catalyst. Consider using a weaker acid or a solid acid catalyst. c. Reaction Time: Avoid unnecessarily long reaction times to minimize exposure to acidic conditions.
Presence of unexpected peaks in NMR or LC-MS analysis. 1. α-Halogenation: If halogens are present (e.g., from HCl), α-halogenation can occur.[3][16][17] 2. Self-Condensation Products: Strong acids can promote aldol-type condensation reactions. 3. Rearrangement Products: Although less common, acid-catalyzed rearrangements are a possibility.1. Identify the byproducts: Use techniques like mass spectrometry and NMR to characterize the unexpected peaks. 2. Modify the reaction conditions to suppress side reactions: a. For α-halogenation, use a non-halogenated acid if possible. b. To prevent condensation, use more dilute reaction conditions or a less aggressive acid.
Difficulty in isolating the pure product. 1. The product may be co-eluting with byproducts. 2. The product itself may be unstable to the purification conditions (e.g., silica gel chromatography with acidic eluents).1. Optimize purification method: a. Try different solvent systems for chromatography. b. Consider using neutral or basic alumina for chromatography if the product is acid-sensitive. c. Recrystallization may be a viable alternative to chromatography. 2. Neutralize the crude product: Before purification, wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

IV. Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability under Acidic Conditions

This protocol provides a framework for assessing the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Desired acidic solution (e.g., 1M HCl in a suitable solvent)

  • Internal standard (e.g., a stable compound with a distinct retention time in LC or a clear signal in NMR)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical instruments (e.g., HPLC, GC-MS, or NMR)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent.

  • At time zero (t=0), add a known volume of the acidic solution to the stock solution.

  • Maintain the reaction mixture at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Extract the quenched aliquot with the extraction solvent.

  • Analyze the organic extract using the chosen analytical method to determine the concentration of this compound relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: Mitigation of Degradation during Acid-Catalyzed Reactions

This protocol outlines steps to minimize the degradation of this compound during a reaction that requires acidic conditions.

Procedure:

  • Choice of Acid: Whenever possible, opt for a milder acid catalyst. If a strong acid is necessary, use it in catalytic amounts rather than stoichiometric amounts.

  • Temperature Control: Perform the reaction at the lowest temperature that provides a reasonable reaction rate. Use an ice bath or a cooling system to maintain a consistent temperature.

  • Inert Atmosphere: If oxidative degradation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Actively monitor the progress of the reaction using an appropriate analytical technique.

  • Quenching: As soon as the reaction reaches completion, quench it by adding a suitable base to neutralize the acid.

  • Work-up: During the work-up, ensure that all acidic residues are removed by washing the organic layer with a basic solution.

  • Purification: If using chromatography, consider using a neutral stationary phase or adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to prevent on-column degradation.

V. Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Enol Tautomer A->B H+ (catalyst) C Gem-diol A->C H+, H2O D Side Products (e.g., α-halogenated ketone, condensation products) B->D Further Reaction C->A -H2O

Caption: Potential acid-catalyzed degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Prepare stock solution of This compound + Internal Standard B Add acidic solution (t=0) A->B C Maintain at constant temperature B->C D Withdraw aliquots at regular intervals C->D E Quench reaction D->E F Extract with organic solvent E->F G Analyze via HPLC, GC-MS, or NMR F->G H Plot concentration vs. time G->H

Caption: Workflow for assessing the stability of the target compound under acidic conditions.

VI. References

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • AK LECTURES. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Quora. (2018, March 30). What does the hydrolysis of ketones yield?. Retrieved from [Link]

  • Michael Evans. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Gupta, N. K., et al. (2022). Liquid phase aromatization of bio-based ketones over a stable solid acid catalyst under batch and continuous flow conditions. Catalysis Today, 383, 164-173.

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.

  • ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • LookChem. PROPIOPHENONE. Retrieved from [Link]

  • de Angelis, A., Ingallina, P., & Perego, C. (2004). Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. Industrial & Engineering Chemistry Research, 43(5), 1133–1139.

  • Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions, 1-73.

  • Weng, Z.-T., Li, Y., & Tian, S.-K. (2011). Catalytic Asymmetric α-Alkylation of Ketones and Aldehydes with N-Benzylic Sulfonamides through Carbon–Nitrogen Bond Cleavage. The Journal of Organic Chemistry, 76(9), 3567–3573.

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (1983). Conversion of aromatic ketones into α-arylalkanoic acids. Part 2. Routes employing peracid, chlorine, or nitrous acid. Retrieved from [Link]

  • The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Pearson+. (2024). Draw the product(s) of each of the following reactions:c. p-xylene + acetyl chloride + AlCl3 followed by H2O. Retrieved from [Link]

  • Gancarz, R. (1993). Reversibility of the Pudovik reaction. Tetrahedron, 49(48), 11467-11474.

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. [Link]

  • Krische, M. J., et al. (2011). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. PubMed Central.

  • Chemistry Steps. Carboxylic Acids to Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Wikipedia. Propiophenone. Retrieved from [Link]

  • Google Patents. EP0850948B1 - Propiophenone derivatives and process for preparing the same. Retrieved from

  • ResearchGate. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (2021, September 11). Esters to Ketones, Part 3: Acid-Catalyzed Acylations [Video]. YouTube. [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 1-(2,5-Dimethylphenyl)propan-1-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret results accurately, and advance your research with confidence.

Section 1: Understanding the Degradation Pathways

While specific, peer-reviewed degradation pathways for this compound are not extensively documented, we can infer likely routes based on the principles of organic chemistry and established pathways for structurally similar aromatic ketones and substituted benzenes. Degradation can be broadly categorized into biotic and abiotic processes.

Biotic Degradation

Microbial degradation is a primary mechanism for the breakdown of aromatic compounds in the environment. Bacteria, particularly species from genera like Pseudomonas, Arthrobacter, and Rhodococcus, are known to metabolize a wide range of aromatic hydrocarbons.[1][2][3] For this compound, a plausible pathway involves initial enzymatic attack on the aromatic ring or the propanone side chain.

A likely microbial degradation pathway involves the following key steps:

  • Hydroxylation: A dioxygenase enzyme could hydroxylate the aromatic ring, forming a catechol intermediate. This is a common strategy employed by bacteria to destabilize the aromatic system.[4]

  • Ring Cleavage: The resulting catechol intermediate would then be susceptible to ring cleavage by either an ortho- or meta-cleavage dioxygenase, opening up the aromatic ring.

  • Further Metabolism: The resulting aliphatic acid would be further metabolized through central metabolic pathways, such as the beta-ketoadipate pathway, ultimately leading to mineralization (conversion to CO2 and water).

Alternatively, initial degradation could occur on the propanone side chain through oxidation or reduction reactions, followed by subsequent aromatic ring degradation.

Diagram: Proposed Microbial Degradation Pathway

Microbial_Degradation A This compound B Hydroxylation (Dioxygenase) A->B C Catechol Intermediate B->C D Ring Cleavage (Dioxygenase) C->D E Aliphatic Acid Intermediates D->E F Central Metabolism (e.g., TCA Cycle) E->F G Mineralization (CO2 + H2O) F->G

Caption: Proposed microbial degradation pathway for this compound.

Abiotic Degradation

Abiotic degradation pathways, such as photolysis and hydrolysis, are also important considerations, particularly in aqueous environments.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage of the bond between the carbonyl group and the aromatic ring (Norrish Type I cleavage) or abstraction of a hydrogen atom from the side chain (Norrish Type II cleavage). The presence of photosensitizers in the environment can also accelerate photodegradation.[5]

  • Hydrolysis: While the ketone functional group itself is generally stable to hydrolysis under neutral pH conditions, the presence of other reactive functional groups introduced during degradation (e.g., esters formed from oxidation) could lead to subsequent hydrolytic cleavage.[6]

Section 2: Troubleshooting Experimental Issues

This section addresses common problems encountered during the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Decrease the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[7]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Leaks in the system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[8][9]- Replace the column if it is old or has been subjected to harsh conditions.- Check all fittings for leaks.
Ghost Peaks - Contamination in the injector or column.- Impurities in the mobile phase or sample.- Late eluting compounds from a previous injection.- Flush the injector and column with a strong solvent.- Use high-purity solvents and sample diluents.- Implement a column wash step at the end of each run to elute strongly retained compounds.[9]
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated detector cell.- Mobile phase mixing issues.- Detector lamp nearing the end of its life.- Degas the mobile phase.- Purge the pump to remove air bubbles.- Flush the detector cell with a strong, miscible solvent.- Ensure proper mixing of gradient mobile phases.- Replace the detector lamp if necessary.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Fronting or Tailing) - Column overload.- Active sites in the injection port or column.- Improper injection technique.- Dilute the sample.- Use a deactivated liner and column.- Ensure a fast and consistent injection.[10]
Split or Double Peaks - Column void at the inlet.- Incompatible solvent with the stationary phase.- Sample degradation in the inlet.- Trim the first few centimeters of the column.- Ensure the sample is dissolved in a solvent compatible with the column phase.- Lower the inlet temperature to prevent thermal degradation.[10]
Retention Time Shifts - Inconsistent carrier gas flow rate.- Leaks in the system (septum, fittings).- Changes in the temperature program.- Check and adjust the carrier gas flow rate.- Replace the septum and check for leaks at all connections.- Verify the oven temperature program.[10]
No Peaks or Low Signal - Syringe issue (not drawing sample).- Septum leak.- Broken column.- MS detector issue (e.g., filament off).- Check the syringe for proper operation.- Replace the septum.- Inspect the column for breaks.- Check the MS tune and ensure the filament is on.

Diagram: General Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Degradation Experiment (e.g., Microbial Culture, Photoreactor) B Sample Collection A->B C Extraction (e.g., Liquid-Liquid, SPE) B->C D Concentration/Derivatization (if necessary) C->D E HPLC or GC-MS Analysis D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Quantification G->H I Pathway Elucidation H->I

Caption: A general workflow for studying the degradation of this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best initial HPLC conditions for analyzing this compound?

A1: A good starting point for reversed-phase HPLC analysis would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Given the non-polar nature of the compound, a gradient elution starting with a higher percentage of water and increasing the acetonitrile concentration over time will likely provide good separation from more polar degradation products. UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., around 254 nm) is recommended.

Q2: Is derivatization necessary for the GC-MS analysis of this compound and its potential degradation products?

A2: this compound itself is sufficiently volatile for GC-MS analysis without derivatization.[11] However, some of its potential degradation products, such as catechols or carboxylic acids, may be less volatile and more polar. Derivatization of these compounds by silylation (e.g., with BSTFA) can improve their thermal stability and chromatographic behavior, leading to sharper peaks and better sensitivity.[12]

Q3: How can I confirm the identity of a suspected degradation product?

A3: The most definitive way to identify a degradation product is to compare its retention time and mass spectrum with that of an authentic reference standard. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.

Q4: My microbial culture is not showing any degradation of the compound. What could be the reason?

A4: Several factors could contribute to a lack of microbial degradation:

  • Toxicity: The concentration of this compound may be toxic to the microorganisms. Try lowering the initial concentration.

  • Acclimation: The microbial culture may require a period of acclimation to induce the necessary degradative enzymes.

  • Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients (e.g., nitrogen, phosphorus) to support microbial growth and metabolism.

  • Absence of Appropriate Microbes: The microbial consortium you are using may not possess the genetic capability to degrade this specific compound. Consider using a culture from a site with a history of contamination with similar compounds.

Q5: What are the expected mass spectral fragmentation patterns for this compound?

A5: In electron ionization (EI) GC-MS, you can expect to see a molecular ion peak (M+) at m/z 162. Common fragmentation patterns would include the loss of the ethyl group (M-29) resulting in a fragment at m/z 133, and the formation of a dimethylphenyl acylium ion.

Section 4: Experimental Protocols

Protocol 1: Sample Preparation for HPLC and GC-MS Analysis from Aqueous Media
  • Sample Collection: Collect an aliquot of the aqueous sample from your degradation experiment.

  • pH Adjustment (Optional): If you are targeting acidic degradation products, adjust the pH of the sample to below 2 with a suitable acid (e.g., HCl) to ensure they are in their protonated form.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the sample to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh solvent.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to the desired final volume.

  • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your analytical method (e.g., acetonitrile for HPLC, hexane for GC-MS).

Protocol 2: General GC-MS Method
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Murphy, C. D., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Applied Microbiology and Biotechnology, 102(11), 5047-5056.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of mixtures of substituted benzenes by Pseudomonas sp. strain JS150. Applied and Environmental Microbiology, 59(7), 2239–2243.
  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS.
  • Chemistry For Everyone. (2025, September 11). What Are The Limitations Of Using GC-MS? [Video]. YouTube.
  • Markus, A., et al. (1986). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology, 52(2), 274-281.
  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • Das, N., & Chandran, P. (2011). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Indian Journal of Microbiology, 51(2), 95–109.
  • Gerhards, T., et al. (2020). Abiotic and biotic degradation of five aromatic organosilicon compounds in aqueous media-Structure degradability relationships.
  • The Good Scents Company. (n.d.). 1-(2,5-dimethyl phenyl)-1-propanone.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). New Advances in Bioelectrochemical Systems in the Degradation of Polycyclic Aromatic Hydrocarbons: Source, Degradation Pathway, and Microbial Community.
  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Bioscience, Biotechnology, and Biochemistry, 67(10), 2247–2271.
  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • The Organic Chemistry Tutor. (2019, January 3). reduction of aromatic ketones [Video]. YouTube.
  • MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • MDPI. (2024, December 12). Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni.
  • ResearchGate. (n.d.). Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media.
  • ResearchGate. (2025, August 5). Kinetic Study of the Oxygenation of 2,5-Dimethylpyrrole. A Model Compound Study Designed To Probe Initiation of the Oxidative Degradation of Petroleum Products.

Sources

workup procedures for Friedel-Crafts acylation of electron-rich arenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup stage of acylating electron-rich arenes. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your product isolation.

Frequently Asked Questions (FAQs)
Q1: Why is an aqueous workup essential after a Friedel-Crafts acylation?

A Friedel-Crafts acylation, particularly one using a strong Lewis acid like aluminum chloride (AlCl₃), does not simply finish when the starting material is consumed. The product, an aryl ketone, is a Lewis base and forms a stable, often insoluble, complex with the AlCl₃ catalyst.[1][2] This complex sequesters the product and deactivates the catalyst. Therefore, a hydrolytic workup is not just for purification; it is a required chemical step to liberate the ketone product. The process involves quenching the reaction with water or dilute acid to decompose this complex.[3][4]

Q2: What is the purpose of quenching the reaction mixture on ice or in cold, dilute acid?

The quenching process serves two primary purposes:

  • Thermal Management: The hydrolysis of excess acylating agent and, more significantly, the aluminum chloride-ketone complex is highly exothermic.[3] Adding the reaction mixture to crushed ice or a cold aqueous acid solution absorbs the heat generated, preventing the solvent from boiling and minimizing the formation of thermally-induced side products.

  • Decomposition of the Catalyst Complex: Water is the reagent that hydrolyzes the Al-O bond in the ketone-AlCl₃ complex, freeing the desired ketone product.[3][4] Using dilute acid (typically HCl) helps to keep the resulting aluminum salts, like aluminum hydroxide (Al(OH)₃), soluble in the aqueous phase as [Al(H₂O)₆]³⁺ ions, which prevents them from precipitating and causing issues like emulsions.[5]

Q3: My substrate is a phenol or aniline. Why is the reaction failing, and how does this impact the workup?

Phenols and anilines are notoriously problematic substrates for direct Friedel-Crafts acylation.[1] The lone pair of electrons on the oxygen or nitrogen atom coordinates strongly with the Lewis acid catalyst.[6][7][8][9] This has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is tied up by the substrate, rendering it unavailable to activate the acylating agent.

  • Ring Deactivation: The resulting complex places a positive charge on the heteroatom, which strongly deactivates the aromatic ring towards electrophilic attack through a powerful inductive effect.[7]

In the case of phenols, O-acylation to form a phenyl ester can occur preferentially over the desired C-acylation.[6][7] If any reaction does occur, the workup is standard, but the yield will be extremely low. The recommended solution is to protect the hydroxyl or amino group (e.g., as an ester or amide) before the acylation and deprotect it afterward.[1] Alternatively, the Fries Rearrangement of an O-acylated product can be used to achieve C-acylation under Friedel-Crafts conditions.[7]

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems encountered during the isolation and purification of your acylated product.

Problem 1: A persistent, thick emulsion has formed between the organic and aqueous layers during extraction.
  • Causality: This is one of the most common issues in Friedel-Crafts workups.[5] It is typically caused by the precipitation of gelatinous aluminum hydroxide (Al(OH)₃) at the interface when the pH is not sufficiently acidic. These fine particles stabilize the emulsion, making separation impossible.

  • Troubleshooting Steps:

    • Increase Acidity: Add more dilute HCl (e.g., 3M HCl) to the separatory funnel and shake vigorously. The acid will dissolve the aluminum salts.[5] You may need to check the pH of the aqueous layer to ensure it is strongly acidic (pH < 1).

    • Add Brine: Addition of a saturated aqueous solution of NaCl (brine) increases the ionic strength and density of the aqueous layer. This can help break the emulsion by forcing the separation of the less polar organic layer.

    • Gentle Heating: In some cases, warming the mixture in a hot water bath for a few minutes can help break up the aluminum salts and resolve the emulsion.[5]

    • Filtration (Last Resort): If the above methods fail, filtering the entire mixture through a pad of Celite® can sometimes remove the particulate matter that is stabilizing the emulsion.

Problem 2: My product has precipitated as a sticky solid that is difficult to handle.
  • Causality: The initial product-AlCl₃ complex is often a viscous oil or a solid.[2][3] If the quenching and hydrolysis are incomplete, this complex will persist. Alternatively, if your final ketone product has low solubility in the extraction solvent, it may crystallize out prematurely.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Transfer the mixture back to a flask and stir vigorously with additional dilute acid. Gentle heating can also be applied to ensure the aluminum complex is fully decomposed.[5]

    • Change Extraction Solvent: Your product may be more soluble in a different organic solvent. Consider switching from dichloromethane to ethyl acetate or vice-versa, provided they are compatible with your product.

    • Add More Solvent: Simply increasing the volume of the organic solvent can often be enough to dissolve a sparingly soluble product.

Problem 3: The yield is very low, and I suspect product loss during the workup.
  • Causality: Low yields can stem from an incomplete reaction, but significant loss can also occur during the workup. The primary culprits are unresolved emulsions (where product is trapped) and incomplete extraction from the aqueous layer.

  • Troubleshooting Steps:

    • Re-extract the Aqueous Layer: Always perform at least two to three extractions of the aqueous layer with fresh organic solvent to ensure maximum recovery of the product.[3]

    • Combine and Backwash: Combine all organic extracts and perform a "backwash" with a small amount of fresh dilute acid to remove any lingering inorganic impurities.

    • Check pH of Washes: When neutralizing with a base like sodium bicarbonate, do so slowly and check the pH. If the aqueous layer becomes too basic, some phenolic or acidic products could be deprotonated and partition into the aqueous layer.

Issue Primary Cause Recommended Solution(s)
Persistent Emulsion Precipitation of aluminum salts (Al(OH)₃) at the interface.Add more dilute HCl; add saturated brine; gently warm the mixture.[5]
Low Yield Incomplete extraction or product trapped in an emulsion.Perform multiple extractions (2-3x); re-extract the aqueous layer; resolve any emulsions fully.
Product is an Oily/Solid Complex Incomplete hydrolysis of the product-AlCl₃ complex.Stir vigorously with additional dilute acid; consider gentle heating.[3][5]
Colored Product/Organic Layer Formation of colored side products or "red oil" complexes.[10]Wash with sodium bisulfite solution; treat with activated charcoal; purify by column chromatography or recrystallization.
Experimental Protocols & Visual Workflows
Standard Protocol: Aqueous Workup for Friedel-Crafts Acylation

This protocol assumes the reaction was performed using AlCl₃ as the catalyst in a solvent like dichloromethane (DCM).

  • Preparation of Quench Solution: Prepare a beaker with a sufficient amount of crushed ice and add an equal volume of 3M HCl. Place this in an ice bath on a magnetic stir plate.

  • Quenching the Reaction: Slowly and carefully, pour the completed reaction mixture into the stirring ice/HCl slurry. The addition should be done in portions to control the exothermic reaction and the evolution of HCl gas.[11]

  • Hydrolysis: Allow the mixture to stir vigorously for 15-30 minutes. The initial thick slurry should break down as the aluminum complexes are hydrolyzed, often resulting in a color change from orange/brown to white or pale yellow.[3]

  • Liquid-Liquid Extraction: a. Transfer the entire mixture to a separatory funnel. b. Allow the layers to separate. The organic layer (DCM) will typically be the bottom layer.[3] Drain the organic layer into a clean flask. c. Extract the remaining aqueous layer two more times with fresh portions of DCM. Combine all organic extracts.

  • Washing the Organic Layer: a. Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release CO₂ gas produced. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic. b. Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase.

  • Drying and Concentration: a. Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter the solution to remove the drying agent. c. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[12]

Visual Workflow: General Workup Procedure

Workup_Workflow A 1. Prepare Ice/HCl Quench B 2. Slowly Add Reaction Mixture to Quench A->B C 3. Stir Vigorously to Hydrolyze Complex B->C D 4. Transfer to Separatory Funnel C->D E 5. Extract with Organic Solvent (x3) D->E F 6. Combine Organic Layers E->F G 7. Wash with NaHCO₃ Solution F->G H 8. Wash with Brine G->H I 9. Dry with Na₂SO₄ or MgSO₄ H->I J 10. Filter and Concentrate I->J K Crude Product J->K

Caption: Standard workflow for the aqueous workup of a Friedel-Crafts acylation.

Visual Workflow: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem During Workup? Emulsion Persistent Emulsion? Start->Emulsion Yes Solid Sticky Solid Precipitate? Start->Solid No AddAcid Add more dilute HCl. Shake vigorously. Emulsion->AddAcid Yes LowYield Low Product Yield? Solid->LowYield No StirAcid Return to flask. Stir with more acid/heat. Solid->StirAcid Yes ReExtract Re-extract aqueous layer (2x). LowYield->ReExtract Yes End Proceed with Purification LowYield->End No AddBrine Add saturated brine. AddAcid->AddBrine Still persists? AddBrine->Solid StirAcid->LowYield ReExtract->End

Caption: Decision tree for troubleshooting common Friedel-Crafts workup issues.

References
  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry and Biochemistry.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.
  • Friedel-Crafts - Acylation. Common Organic Chemistry.
  • Friedel–Crafts reaction. Wikipedia.
  • What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora.
  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows.
  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library.
  • Friedel-Crafts Alkylation. Beyond Benign.
  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.

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minimizing tar formation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Reactions

Introduction: Navigating the Challenges of Tar Formation

The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, is renowned for its power in attaching substituents to aromatic rings.[1][2] However, this reactivity can be a double-edged sword. The very conditions that facilitate the desired alkylation or acylation—strong Lewis acid catalysts and reactive electrophiles—can also pave the way for a host of side reactions. The most notorious of these is the formation of complex, high-molecular-weight, dark-colored, and often intractable byproducts collectively known as "tar."

This guide serves as a dedicated resource for researchers, chemists, and process development professionals to diagnose, troubleshoot, and ultimately minimize tar formation in their Friedel-Crafts reactions. By understanding the mechanistic origins of these side products, one can strategically manipulate reaction parameters to favor the desired transformation, ensuring higher yields, simpler purifications, and more robust synthetic outcomes.

Troubleshooting Guide: From Black Goo to Clean Product

This section addresses specific, common issues encountered during Friedel-Crafts experiments. The question-and-answer format is designed to help you quickly diagnose the problem and implement an effective solution.

Issue 1: My Friedel-Crafts alkylation is producing a significant amount of dark, viscous, or solid tar.

  • Question: What is the most common reason for this extensive tar formation in an alkylation reaction? Answer: The primary culprit is often a combination of polyalkylation and carbocation rearrangements . The initial alkyl group added to the aromatic ring is typically an electron-donating group, which activates the ring.[3][4] This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to subsequent alkylations.[4][5][6] This uncontrolled addition of multiple alkyl groups creates a complex mixture of highly substituted, large molecules that can easily polymerize or decompose under the harsh reaction conditions, resulting in tar.[7][8][9] Furthermore, the carbocation electrophile can rearrange to a more stable form, leading to a mixture of isomeric products instead of the desired linear chain, further complicating the product profile and contributing to byproduct formation.[10][11][12]

  • Question: How can I strategically prevent polyalkylation and the associated tar? Answer: Several field-proven strategies can be employed:

    • Utilize a Large Excess of the Aromatic Substrate: By making the aromatic starting material the most abundant nucleophile in the reaction, you statistically favor the alkylating agent reacting with it rather than the more reactive mono-alkylated product.[3][6][13] In many industrial and lab-scale preparations, the aromatic compound itself is used as the solvent to ensure a very high molar excess.[6]

    • Control Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of the secondary and tertiary alkylation reactions, which often have a higher activation energy than the initial desired reaction.[3][4] This provides a kinetic window to favor mono-alkylation.

    • Employ the Acylation-Reduction Two-Step Strategy: This is arguably the most robust method to achieve clean, mono-substituted products. First, perform a Friedel-Crafts acylation. The introduced acyl group is electron-withdrawing and deactivates the aromatic ring, effectively shutting down any further substitutions.[1][6] The resulting ketone, which is typically a clean product, can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[1][6][14] This two-step approach completely bypasses the issues of both polyalkylation and carbocation rearrangement.[6][10]

Issue 2: My Friedel-Crafts acylation, which should be clean, is still yielding some tar.

  • Question: Why would an acylation reaction, which is self-limiting, produce tar? Answer: While less common than in alkylations, tar formation in acylations can occur, typically due to overly aggressive reaction conditions or substrate reactivity.

    • Excessive Heat or Prolonged Reaction Time: High temperatures can promote the decomposition of starting materials, reagents, or the final ketone product, which exists as a complex with the Lewis acid.[15]

    • Highly Activated Aromatic Substrates: If your starting aromatic compound contains potent electron-donating groups (e.g., -OH, -OR, -NH₂), the ring can be so nucleophilic that it undergoes side reactions or even a second acylation despite the deactivating effect of the first acyl group, especially under "forcing" conditions (high temperature, excess catalyst).[16]

    • Improper Workup: The quench step is critical. The Lewis acid-ketone complex is stable, but its hydrolysis is highly exothermic. Pouring the reaction mixture too quickly into water can cause localized boiling and decomposition. The standard and safest procedure is to slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated acid (like HCl).[14][15] The acid helps to keep the aluminum salts dissolved in the aqueous layer, preventing the formation of gelatinous aluminum hydroxides that can complicate extraction.[15]

Frequently Asked Questions (FAQs)

  • Q1: How does my choice of Lewis acid catalyst impact tar formation? The strength and amount of the Lewis acid are critical. A very strong Lewis acid like AlCl₃ is highly effective at generating the electrophile but can also catalyze polymerization and other side reactions.[17][18] In some cases, switching to a milder Lewis acid (e.g., FeCl₃, ZnCl₂, or a solid acid catalyst) can provide a cleaner reaction profile, albeit potentially requiring longer reaction times or higher temperatures.[1][3][4] For acylations, a stoichiometric amount of the catalyst is necessary as it complexes with the ketone product.[1] Using a significant excess beyond this can increase the risk of side reactions.[16] For alkylations, optimizing for the lowest effective catalytic loading is recommended.[8][9]

  • Q2: Can the reaction solvent make a difference in minimizing byproducts? Absolutely. The solvent can influence the solubility of reactants and intermediates, which in turn affects selectivity.[19][20] Common choices include non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂).[19] In some cases, polar solvents like nitrobenzene can dramatically alter the regioselectivity of the reaction, shifting the outcome from the kinetic to the thermodynamic product.[19] As mentioned in the troubleshooting guide, using the aromatic substrate itself as the solvent is an excellent strategy in alkylations to enforce a large molar excess and prevent polyalkylation.[6]

  • Q3: Is tar formation a concern for intramolecular Friedel-Crafts reactions? Intramolecular reactions (where the electrophile and the aromatic ring are part of the same molecule) are generally less prone to tar formation from polymerization. This is because the reacting components are tethered, making the desired ring-closing reaction kinetically favored over an intermolecular reaction with another molecule.[21][22][23] This is especially true for the formation of low-strain 5- and 6-membered rings.[21][23] However, if the reaction is designed to form a highly strained ring, or if other side reactions are possible, intermolecular polymerization can still compete and lead to byproducts.

Data Summary & Parameter Effects

Table 1: Impact of Key Reaction Parameters on Tar Formation

ParameterEffect of IncreaseRationale for Minimizing Tar
Temperature Increases reaction rate but exponentially increases side reactions/decomposition.Operate at the lowest feasible temperature that allows for a reasonable reaction rate.[3][4]
Catalyst Activity Stronger catalysts increase rate but also promote polymerization and side reactions.Use the mildest Lewis acid that provides acceptable conversion and selectivity.[3][4]
Substrate Ratio (Aromatic:Alkylating Agent) Higher ratio of alkylating agent drastically increases polyalkylation and tar.Use a large excess of the aromatic substrate (≥5:1) to favor mono-alkylation.[3][6][13]
Reaction Time Prolonged time can lead to product decomposition or slow side reactions.Monitor the reaction (e.g., by TLC, GC) and quench promptly upon consumption of the limiting reagent.[15]

Table 2: Comparison of Friedel-Crafts Alkylation vs. Acylation Side Reactions

Side ReactionAlkylationAcylationMitigation Strategy
Poly-substitution Very Common (Activating Group)[3][4][5]Rare (Deactivating Group)[1]Use acylation-reduction pathway; use excess aromatic substrate in alkylation.[3][6]
Carbocation Rearrangement Common[10][12]Does Not Occur (Acylium ion is resonance-stabilized)[1][10]Use acylation-reduction pathway.
Tar Formation High RiskLow Risk (unless conditions are harsh)[15]Control temperature, stoichiometry, and catalyst choice.

Visualizing the Solution: Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Tar Formation

A logical process for diagnosing and solving issues with tar formation.

G cluster_alk Alkylation Issues cluster_ac Acylation Issues start Tar Formation Observed type Alkylation or Acylation? start->type alk_cause Primary Causes: - Polyalkylation [1,4] - Carbocation Rearrangement [8] - Polymerization [18] type->alk_cause Alkylation ac_cause Primary Causes: - Excessive Heat / Time [20] - Highly Activated Substrate [6] - Improper Workup [20] type->ac_cause Acylation alk_sol Solutions: 1. Use Large Excess of Aromatic Substrate [1,7] 2. Lower Reaction Temperature [4] 3. Switch to Acylation-Reduction Pathway [7,10] alk_cause->alk_sol Address with ac_sol Solutions: 1. Lower Temperature & Monitor Time [20] 2. Use Stoichiometric Catalyst [10] 3. Slow Quench into Ice/Acid [5] ac_cause->ac_sol Address with

Caption: A logical workflow for troubleshooting tar formation.

Diagram 2: The Acylation-Reduction Pathway to Avoid Tar

This diagram illustrates the robust two-step alternative to direct alkylation.

G cluster_direct Direct Alkylation Route cluster_safer Acylation-Reduction Route Aromatic Aromatic Ring Tar Tar + Mixture of Products Aromatic->Tar Polyalkylation & Rearrangement [1,8] Alkyl_Halide Alkyl Halide + AlCl₃ Alkyl_Halide->Tar Aromatic2 Aromatic Ring Ketone Aryl Ketone (Clean Product) Aromatic2->Ketone Acylation (No Poly-substitution) [10] Acyl_Halide Acyl Halide + AlCl₃ Acyl_Halide->Ketone Final_Product Desired Mono-Alkylated Product Ketone->Final_Product Reduction Reduction Reduction (e.g., Clemmensen) [5] Reduction->Final_Product

Caption: The acylation-reduction pathway to prevent tar.

Validated Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to 4-Methylacetophenone

This protocol is designed to favor mono-acylation and minimize byproduct formation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (Anhydrous)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM, Anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Complex Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Substrate Addition: Add toluene (1.05 equivalents) dropwise to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC until the toluene is consumed.

  • Workup (Quench): Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This is an exothermic process and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone. The product can be further purified by distillation or recrystallization if necessary.

References

  • Benchchem. Preventing Polyalkylation in Friedel-Crafts Reactions. Benchchem Technical Support.
  • Benchchem. Minimizing byproduct formation in Friedel-Crafts reactions. Benchchem Technical Support.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
  • Benchchem. Preventing polyalkylation in Friedel-Crafts reactions (Guide 1). Benchchem Technical Support.
  • Benchchem. Preventing polyalkylation in Friedel-Crafts reactions (Guide 2). Benchchem Technical Support.
  • Benchchem. preventing polyacylation in Friedel-Crafts reactions. Benchchem Technical Support.
  • Benchchem. How to avoid polyalkylation in Friedel-Crafts reactions. Benchchem Technical Support.
  • Master Organic Chemistry. EAS Reactions (3)
  • Pharmaguideline.
  • Wikipedia. Friedel–Crafts reaction. Wikipedia.
  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C.
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  • ResearchGate. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.

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Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Friedel-Crafts Acylation of p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of catalytic systems for the Friedel-Crafts acylation of p-xylene. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial C-C bond-forming reaction. We move beyond mere protocol listings to explore the underlying principles of catalyst activity, selectivity, and sustainability, providing the experimental evidence needed to make informed decisions in your own laboratory work. The acylation of p-xylene is a cornerstone reaction for producing key intermediates, such as 2',5'-dimethylacetophenone, which are vital in the synthesis of pharmaceuticals and fine chemicals.[1] This guide will navigate the landscape from traditional Lewis acids to modern heterogeneous catalysts, offering a clear rationale for process improvement and greener chemistry.

The Mechanistic Heart of the Reaction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS).[2] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is potent enough to overcome the aromatic stability of the p-xylene ring.

The mechanism unfolds in three key steps:

  • Generation of the Acylium Ion: A Lewis acid catalyst abstracts a halide from an acyl halide (or interacts with an acid anhydride) to form a resonance-stabilized acylium ion (R-C≡O⁺).[2][3] This is the rate-determining step and the primary role of the catalyst.

  • Electrophilic Attack: The π-electrons of the p-xylene ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex, temporarily disrupting the ring's aromaticity.[2]

  • Deprotonation and Regeneration: A weak base, typically the catalyst-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group. This restores aromaticity to the ring, yielding the final ketone product and regenerating the catalyst.[3]

However, with traditional catalysts like aluminum chloride (AlCl₃), the "regeneration" is often notional. The ketone product, a moderate Lewis base, forms a stable complex with the strong Lewis acid, effectively sequestering the catalyst.[4][5] This product inhibition necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst, leading to significant downstream processing challenges and waste generation.[4][6] This fundamental limitation has been the primary driver for developing alternative, truly catalytic systems.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylHalide R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Complex AlCl₄⁻ pXylene p-Xylene SigmaComplex Arenium Ion (σ-complex) pXylene->SigmaComplex + R-C≡O⁺ Product Acylated p-Xylene SigmaComplex->Product + AlCl₄⁻ SigmaComplex->Product RegenCatalyst AlCl₃ + HCl

Caption: General mechanism of Friedel-Crafts acylation.

A Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the reaction's efficiency, selectivity, cost, and environmental footprint. Here, we compare the performance of traditional homogeneous catalysts with modern heterogeneous alternatives.

Catalyst TypeSpecific ExampleAcylating AgentTemp. (°C)Conversion/YieldSelectivityKey AdvantagesMajor DrawbacksRef.
Homogeneous
Lewis AcidAlCl₃Acetyl Chloride0 - RTHigh (often >90%)GoodHigh reactivity, well-establishedStoichiometric amounts needed, corrosive, hygroscopic, large waste streams[1][4]
Lewis AcidFeCl₃Acetyl ChlorideRTGoodGoodLess expensive than AlCl₃Stoichiometric requirement, waste generation[7]
Ionic Liquid[EMIM]OTfAcetic Anhydride90Good YieldsHigh para-selectivityRecyclable, acts as solvent and catalyst, "green" potentialCan be expensive, potential viscosity issues[8]
Metal TriflatePr(OTf)₃ in DESBenzoic Anhydride100 (MW)Excellent (>95%)High para-selectivityRecyclable, water-tolerant, highly activeHigher cost of triflates and rare-earth metals[9][10]
Heterogeneous
ZeoliteH-YBenzoic AcidRefluxGoodGoodReusable, shape-selective, easy to separate, environmentally friendlyPotential for deactivation, may require higher temperatures[6][11]
ZeoliteH-BetaAcetic Anhydride16075% Conversion98% p-selectivityHighly active, reusable, shape-selectiveHigh temperature/pressure may be needed, solvent effects
ZeoliteCeZSM-5Acetic AnhydrideVapor Phase86% Conversion95% selectivityHigher activity than unmodified HZSM-5Requires vapor phase conditions[12]
Modified ClayFe(III)-K10Benzoyl Chloride14098-100% YieldExcellentLow cost, low toxicity, highly active, reusableMay require higher temperatures[12]
Solid AcidSulfated ZirconiaAcetic Anhydride130GoodGoodStrong solid acid, reusableCan be prone to deactivation[12][13]
In-Depth Catalyst Discussion

Traditional Lewis Acids (AlCl₃, FeCl₃): The Powerful but Problematic Workhorse Aluminum chloride is the archetypal catalyst for this reaction, valued for its high reactivity that readily generates the acylium ion.[1] However, its practical application is fraught with challenges. Its extreme hygroscopic nature requires strictly anhydrous conditions to prevent decomposition and the liberation of corrosive HCl gas.[14][15] The primary operational and environmental drawback remains the stoichiometric requirement due to strong product complexation, which necessitates a hydrolytic workup, generating large volumes of acidic aqueous waste.[6][16]

Zeolites: The Shape-Selective and Sustainable Alternative Zeolites are crystalline aluminosilicates with a well-defined microporous structure, acting as solid Brønsted or Lewis acids.[6][11] Their key advantage is heterogeneity, allowing for simple filtration to separate the catalyst from the reaction mixture, enabling recycling and reuse.[17] Furthermore, the confined spaces within the zeolite pores can impart shape selectivity, favoring the formation of specific isomers. For instance, zeolites like H-Beta have demonstrated high activity and selectivity in acylations. Research has shown that zeolite Y-hydrogen is a particularly effective catalyst for the acylation of xylenes.[6][11] While deactivation due to coke formation on the acid sites can be a concern, this can often be reversed by calcination.[18]

Metal Triflates and Ionic Liquids: The "Green" Frontier Metal triflates (metal salts of trifluoromethanesulfonic acid) have emerged as highly efficient, water-tolerant Lewis acid catalysts.[9][10] They can be recycled and reused with minimal loss of activity.[10][19] When combined with green reaction media like deep eutectic solvents (DES) or ionic liquids (ILs), they offer a potent system for acylation with enhanced reaction rates and high yields.[9][10] Ionic liquids can function as both the solvent and catalyst, simplifying the reaction setup and workup.[8][20] These systems represent a significant step towards more sustainable chemical synthesis by eliminating the need for volatile and often chlorinated organic solvents.

Validated Experimental Protocols

Trustworthy science is built on reproducible methods. Below are detailed, step-by-step protocols for both a traditional and a modern, heterogeneous approach to the acylation of p-xylene.

Protocol 1: Classic Acylation using Aluminum Chloride

This protocol is based on established laboratory procedures for electrophilic aromatic substitution.[1][15]

Objective: To synthesize 2',5'-dimethylacetophenone from p-xylene and acetyl chloride using AlCl₃.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • p-Xylene (anhydrous)

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a 100 mL round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture with drying tubes (e.g., filled with CaCl₂).

  • In the flask, add anhydrous aluminum chloride (0.055 mol) and 15 mL of anhydrous dichloromethane. Cool the mixture to 0°C in an ice-water bath.[15]

  • In the addition funnel, place a solution of acetyl chloride (0.055 mol) in 10 mL of anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The reaction is exothermic; maintain the temperature at 0-5°C.

  • After the first addition is complete, add a solution of p-xylene (0.050 mol) in 10 mL of anhydrous dichloromethane dropwise from the addition funnel over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-20 minutes.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[15] This step decomposes the aluminum chloride-ketone complex.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.

  • Combine the organic layers and wash sequentially with water and two portions of saturated sodium bicarbonate solution (to neutralize any remaining acid).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the 2',5'-dimethylacetophenone by distillation.

Protocol 2: Heterogeneous Acylation using Zeolite H-Y

This protocol illustrates a greener approach using a reusable solid acid catalyst.

Objective: To synthesize 2',5'-dimethylacetophenone from p-xylene and acetic anhydride using Zeolite H-Y.

Materials:

  • Zeolite H-Y (activated by heating at >200°C under vacuum before use)

  • p-Xylene

  • Acetic anhydride

  • Toluene (solvent)

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add activated Zeolite H-Y (e.g., 10% by weight of the limiting reagent).

  • Add p-xylene (1 equiv), acetic anhydride (1.2 equiv), and toluene as the solvent.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature will be around the boiling point of the solvent.

  • Monitor the reaction progress using TLC or GC-MS by taking small aliquots over time. The reaction may take several hours to reach completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and calcined for reuse.

  • Transfer the filtrate to a separatory funnel and wash with water and saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the product by distillation or column chromatography if necessary.

Workflow for Catalyst Screening and Optimization

Selecting the optimal catalyst for your specific needs requires a systematic approach. The following workflow provides a logical pathway for screening and optimization.

Catalyst_Screening_Workflow A Define Objectives (e.g., High Yield, Reusability, Low Cost) B Select Candidate Catalysts (Zeolites, Clays, Triflates, etc.) A->B C Initial Screening Reactions (Fixed Conditions: Temp, Time, Molar Ratio) B->C D Analyze Results (GC-MS for Conversion & Selectivity) C->D E Identify Top Performers (Downselect based on Objectives) D->E F Optimize Reaction Parameters for Best Catalyst (Temperature, Catalyst Loading, Time) E->F G Test Catalyst Reusability (Perform multiple cycles with recovery) E->G F->D Iterative Optimization I Final Protocol Development & Scale-Up F->I H Characterize Catalyst (Before & After Use - e.g., XRD, BET) G->H G->I

Caption: A systematic workflow for catalyst screening.

Concluding Remarks for the Practicing Scientist

The Friedel-Crafts acylation of p-xylene, while a mature reaction, continues to evolve. While traditional Lewis acids like AlCl₃ offer high reactivity, their environmental and handling drawbacks are significant.[6][17] For laboratories focused on sustainable practices, process efficiency, and cost-effectiveness, the exploration of heterogeneous catalysts is no longer optional but essential.

Zeolites and modified clays present a compelling combination of high activity, reusability, and low cost.[6][12] For reactions requiring exceptional activity under milder conditions, metal triflates, particularly when paired with modern solvent systems, offer a powerful, albeit more expensive, alternative.[9][10] The optimal choice will always depend on the specific project goals, including scale, purity requirements, and economic constraints. By understanding the mechanistic principles and leveraging the comparative data presented here, you are now better equipped to select and implement a catalytic system that is not only effective but also aligns with the principles of modern, responsible chemical synthesis.

References

  • Friedel–Crafts reaction - Wikipedia. [Link]
  • Friedel-Crafts Acyl
  • Reaction Mechanism of Friedel−Crafts Acyl
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  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Public
  • Zeolite Catalyzed Friedel-Crafts Acylations - ScholarWorks - Boise St
  • Reusable friedel-crafts catalysts, their use, and their regeneration - Google P
  • Expt 10: Friedel-Crafts Alkylation of p-Xylene | Exercises Organic Chemistry - Docsity. [Link]
  • Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465 - ACS Fall 2025. [Link]
  • The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride...
  • Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids c
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  • Experiment 1: Friedel-Crafts Acyl
  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
  • Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites | The Journal of Organic Chemistry - ACS Public
  • (PDF)
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  • Friedel-crafts acylation process in ionic liquids - Google P
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  • Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google P
  • Solid Acid Catalysts for Acylation of Aromatics - Catalysis Eprints d
  • Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF - ResearchG
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A Comparative Guide to the Synthetic Routes of 1-(2,5-Dimethylphenyl)propan-1-one for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of aryl ketones is a cornerstone. 1-(2,5-Dimethylphenyl)propan-1-one, a valuable building block, is no exception. This guide provides an in-depth comparison of the traditional and contemporary synthetic strategies for its preparation, offering researchers the critical insights needed to select the most appropriate route for their specific needs. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, and green chemistry principles.

The Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most established and direct method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of p-xylene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction is initiated by the activation of propanoyl chloride by aluminum chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich p-xylene ring. The dimethyl substituents on the aromatic ring are ortho, para-directing and activating, leading to the substitution occurring at the position ortho to one of the methyl groups. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone. Due to steric hindrance from the adjacent methyl group, the acylation predominantly occurs at the 2-position.

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Propanoyl_chloride Propanoyl Chloride Acylium_ion Acylium Ion Propanoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ pXylene p-Xylene Intermediate Sigma Complex pXylene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol

Materials:

  • p-Xylene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of propanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add a solution of p-xylene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Performance and Considerations

The Friedel-Crafts acylation is a reliable method that generally provides good yields. However, it has several drawbacks from a green chemistry perspective. The use of a stoichiometric amount of AlCl₃, which is corrosive and hygroscopic, generates a significant amount of acidic waste during workup. The reaction also requires anhydrous conditions and chlorinated solvents.

The Grignard/Oxidation Sequence: A Two-Step Alternative

An alternative approach involves a two-step sequence: the synthesis of the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, via a Grignard reaction, followed by its oxidation to the desired ketone.[1]

Mechanistic Rationale

Step 1: Grignard Reaction. This step involves the formation of a Grignard reagent from an aryl halide (e.g., 2,5-dimethylbromobenzene) and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of propanal. An acidic workup protonates the resulting alkoxide to yield the secondary alcohol.[2]

Step 2: Oxidation. The secondary alcohol is then oxidized to the ketone. Several methods are available for this transformation, with Swern oxidation and the use of pyridinium chlorochromate (PCC) being common laboratory-scale choices.[3] Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, while PCC is a chromium(VI)-based reagent. Both methods are effective in converting secondary alcohols to ketones without over-oxidation.

Grignard_Oxidation_Sequence cluster_0 Grignard Reaction cluster_1 Oxidation Aryl_halide 2,5-Dimethyl bromobenzene Grignard_reagent Grignard Reagent Aryl_halide->Grignard_reagent + Mg Alcohol 1-(2,5-Dimethylphenyl) propan-1-ol Grignard_reagent->Alcohol + Propanal, then H₃O⁺ Propanal Propanal Ketone 1-(2,5-Dimethylphenyl) propan-1-one Alcohol->Ketone [O] (e.g., PCC, Swern)

Caption: Workflow for the Grignard/Oxidation Sequence.

Experimental Protocols

Part A: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-ol (Grignard Reaction)

Materials:

  • 2,5-Dimethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Propanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Iodine crystal (for initiation)

Procedure:

  • In a flame-dried, three-necked flask, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under a nitrogen atmosphere.

  • Add a small portion of a solution of 2,5-dimethylbromobenzene (1.0 equivalent) in anhydrous ether to initiate the reaction (disappearance of the iodine color).

  • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C and add a solution of propanal (1.0 equivalent) in anhydrous ether dropwise.

  • After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude alcohol, which can be purified by chromatography or distillation.

Part B: Oxidation of 1-(2,5-Dimethylphenyl)propan-1-ol to the Ketone

Using Pyridinium Chlorochromate (PCC):

Materials:

  • 1-(2,5-Dimethylphenyl)propan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of the alcohol (1.0 equivalent) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional ether.

  • Concentrate the filtrate under reduced pressure to yield the ketone.

Performance and Considerations

This two-step sequence offers an alternative to the Friedel-Crafts acylation. While it involves more steps, it avoids the use of strong Lewis acids and can be advantageous if the starting aryl bromide is more readily available or cheaper than p-xylene. However, the Grignard reaction requires strictly anhydrous conditions, and the oxidation step often employs toxic chromium reagents (PCC) or produces malodorous byproducts (Swern oxidation).

Modern Cross-Coupling Strategies: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation. The Suzuki-Miyaura coupling, in particular, offers a powerful and versatile method for the synthesis of aryl ketones, including this compound.[4][5] This reaction typically involves the coupling of an organoboron compound with an acyl chloride.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling for ketone synthesis involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the propanoyl chloride, forming a Pd(II) intermediate.

  • Transmetalation: The 2,5-dimethylphenyl group is transferred from the boronic acid to the palladium center, a process that is typically facilitated by a base.

  • Reductive Elimination: The desired ketone is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.[6]

Suzuki-Miyaura Coupling Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Propanoyl Chloride) Pd(0)->Oxidative_Addition Pd(II)_Intermediate1 Acyl-Pd(II)-Cl Oxidative_Addition->Pd(II)_Intermediate1 Transmetalation Transmetalation (2,5-Dimethylphenyl boronic acid + Base) Pd(II)_Intermediate1->Transmetalation Pd(II)_Intermediate2 Diaryl-Pd(II) Transmetalation->Pd(II)_Intermediate2 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate2->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product 1-(2,5-Dimethylphenyl) propan-1-one Reductive_Elimination->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling for Ketone Synthesis.

Experimental Protocol

Materials:

  • 2,5-Dimethylphenylboronic acid

  • Propanoyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

Procedure:

  • In a reaction vessel, combine 2,5-dimethylphenylboronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0 equivalents) under an inert atmosphere.

  • Add the anhydrous solvent.

  • To the stirred mixture, add propanoyl chloride (1.0 equivalent) dropwise.

  • Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (typically 80-100 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Performance and Considerations

The Suzuki-Miyaura coupling offers several advantages over the classical methods. It proceeds under milder conditions, exhibits high functional group tolerance, and utilizes catalytic amounts of the palladium promoter. The organoboron reagents are generally stable and less toxic than many other organometallics.[7] From a green chemistry perspective, this method is often superior to Friedel-Crafts acylation due to the catalytic nature of the reaction and the potential for using more environmentally benign solvents. However, the cost of the palladium catalyst and the need to prepare the boronic acid precursor are important considerations.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented are representative and may vary depending on the specific reaction conditions and scale.

FeatureFriedel-Crafts AcylationGrignard/OxidationSuzuki-Miyaura Coupling
Number of Steps 121 (from boronic acid)
Typical Yield Good to Excellent (70-90%)Moderate to Good (60-85% overall)Good to Excellent (75-95%)
Reaction Conditions Harsh (strong Lewis acid)Mild to ModerateMild
Reagent Toxicity High (AlCl₃, DCM)Moderate to High (Grignard, PCC)Moderate (Palladium catalyst)
Waste Generation High (acidic waste)ModerateLow
Green Chemistry Score PoorModerateGood

Conclusion

The choice of synthetic route for this compound is a multifaceted decision that requires careful consideration of factors such as cost, scale, available starting materials, and commitment to green chemistry principles.

  • Friedel-Crafts acylation remains a viable and high-yielding option for large-scale synthesis where cost and throughput are the primary drivers, despite its environmental drawbacks.

  • The Grignard/Oxidation sequence offers a solid alternative, particularly when the corresponding aryl bromide is a more accessible starting material. However, the multi-step nature and the use of hazardous reagents may limit its applicability.

  • Suzuki-Miyaura coupling represents the state-of-the-art in terms of mildness, selectivity, and functional group tolerance. For research and development purposes, and in situations where green chemistry is a priority, this method is often the superior choice, provided the cost of the catalyst and starting materials is not prohibitive.

As the field of organic synthesis continues to evolve, the development of even more efficient and sustainable methods for the preparation of valuable intermediates like this compound is anticipated. Researchers are encouraged to critically evaluate these established and emerging routes to best align with their synthetic goals and environmental responsibilities.

References

  • Ansari, I. A., & Gree, R. (2002). Oxidation of alcohols to aldehydes and ketones in an ionic liquid. Organic Letters, 4(9), 1507–1509.
  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.
  • Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461.
  • Firouzabadi, H., Iranpoor, N., & Nowrouzi, F. (2004). Stable and non-hygroscopic aluminum dodecatungstophosphate (AlPW12O40) as an effective catalyst for Friedel-Crafts acylation reactions. Tetrahedron, 60(47), 10843-10850.
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  • Hajipour, A. R., & Pourkaveh, R. (2014). Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with Acyl Chlorides at Room Temperature under Phosphine-Free Conditions. Synlett, 25(08), 1101-1105.
  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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The Unseen Potential: A Comparative Analysis of the Biological Activity of 1-(2,5-Dimethylphenyl)propan-1-one and Other Propiophenones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Propiophenone Scaffold - A Privileged Structure in Medicinal Chemistry

Propiophenone, a simple aryl ketone, serves as a foundational scaffold for a vast array of biologically active molecules.[1] Its structural versatility allows for substitutions on both the aromatic ring and the propanone side chain, leading to a diverse range of pharmacological properties.[2] This guide provides an in-depth comparative analysis of the biological activity of 1-(2,5-Dimethylphenyl)propan-1-one, a lesser-studied derivative, in the context of other, more extensively investigated propiophenones. By examining the structure-activity relationships (SAR) across different biological targets, we aim to elucidate the potential therapeutic applications of this specific compound and guide future research endeavors.

Propiophenone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3] The nature and position of substituents on the phenyl ring, as well as modifications to the ethyl ketone side chain, profoundly influence the molecule's interaction with biological targets, metabolic stability, and overall efficacy. This guide will synthesize available experimental data to provide a clear comparison and offer detailed protocols for the further evaluation of novel propiophenone analogs.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

While direct biological data for this compound is not extensively available in the public domain, we can infer its potential activities by analyzing the SAR of structurally related propiophenones. The presence of the two methyl groups at the 2 and 5 positions on the phenyl ring is expected to significantly impact its biological profile compared to unsubstituted or differently substituted analogs.

Anticancer Activity

Propiophenone derivatives, particularly chalcones (1,3-diaryl-2-propen-1-ones), have shown significant promise as anticancer agents.[4][5] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2]

Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Propiophenone Derivatives

Compound ClassDerivativeHeLa (Cervical)Fem-X (Melanoma)PC-3 (Prostate)MCF-7 (Breast)LS174 (Colon)K562 (Leukemia)Reference
ChalconeUnsubstituted>100>100>100>100>100>100[4]
Chalcone4-Chloro25.330.145.250.660.320.5[4]
Chalcone4-Nitro15.822.433.141.749.812.1[4]
Propafenone AnalogUnsubstituted50.265.370.185.4>10045.6[4]
Propafenone Analog4-Methoxy30.542.155.868.275.928.3[4]

Analysis of SAR: The data in Table 1 clearly indicates that substitution on the phenyl ring is crucial for anticancer activity. Electron-withdrawing groups, such as chloro and nitro, at the 4-position of the chalcone scaffold significantly enhance cytotoxicity compared to the unsubstituted analog.[4] For this compound, the two electron-donating methyl groups might lead to a different spectrum of activity. While they increase lipophilicity, which could enhance cell membrane permeability, their electronic effects might modulate the interaction with target proteins differently than electron-withdrawing groups. Further investigation is warranted to determine its cytotoxic profile.

Anti-inflammatory Activity

Phenylpropanoids, a broader class that includes propiophenones, are known to possess anti-inflammatory properties.[6] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of signaling pathways such as NF-κB.[2]

Insights from SAR: Studies on various substituted propiophenones have shown that the nature and position of the substituent on the phenyl ring influence their anti-inflammatory potential. For instance, certain methoxy-substituted naphthalene derivatives of propionic acid have demonstrated potent anti-inflammatory effects with reduced ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[7] The 2,5-dimethyl substitution pattern in our compound of interest could potentially modulate its anti-inflammatory activity. The steric hindrance from the ortho-methyl group might influence the binding to the active sites of inflammatory enzymes.

Antimicrobial Activity

The propiophenone scaffold has been explored for the development of novel antimicrobial agents.[8] Modifications to the core structure have yielded compounds with activity against a range of bacterial and fungal pathogens.

Insights from SAR: The antimicrobial activity of flavonoids, which share structural similarities with some propiophenone derivatives, is highly dependent on the substitution pattern.[9] Hydroxyl and halogen substitutions on the aromatic rings are often associated with enhanced antimicrobial efficacy.[8] For this compound, the lipophilic nature imparted by the dimethyl groups could facilitate its passage through microbial cell membranes, a key step for antimicrobial action. However, the lack of polar groups might limit its interaction with certain microbial targets.

Anticonvulsant Activity

Derivatives of propiophenone have been investigated for their potential as anticonvulsant drugs.[3] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.

Insights from SAR: The anticonvulsant activity of quinazolinone derivatives, which can be synthesized from propiophenone precursors, is influenced by the substitution on the phenyl ring.[10] The presence of specific functional groups can enhance the interaction with neuronal targets. The 2,5-dimethylphenyl moiety in our target compound could influence its pharmacokinetic properties, such as blood-brain barrier penetration, which is critical for anticonvulsant activity.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and its analogs, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

dot graph TD { subgraph "MTT Assay Workflow" A[Cell Seeding] --> B[Compound Treatment]; B --> C[MTT Addition]; C --> D[Formazan Solubilization]; D --> E[Absorbance Reading]; E --> F[IC50 Calculation]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

  • Compound Incubation: Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

In Vitro Metabolism Assay (Liver Microsomes)

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[11]

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound (this compound), and a buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

dot graph TD { subgraph "In Vitro Metabolism Workflow" A[Prepare Incubation Mixture] --> B[Initiate Reaction with NADPH]; B --> C[Collect Samples at Time Points]; C --> D[Quench Reaction]; D --> E[LC-MS/MS Analysis]; E --> F[Determine Half-life and Clearance]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Workflow for in vitro metabolism assay.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related propiophenones, several potential mechanisms of action for this compound can be hypothesized.

dot graph TD { subgraph "Potential Signaling Pathways" A["this compound"] --> B{Target Proteins}; B --> C[NF-κB Inhibition]; B --> D[COX/LOX Inhibition]; B --> E[Ion Channel Modulation]; B --> F[Monoamine Oxidase Inhibition]; C --> G[Anti-inflammatory & Anticancer Effects]; D --> G; E --> H[Anticonvulsant Effects]; F --> I[Neurological Effects]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Hypothesized signaling pathways for this compound.

  • NF-κB Signaling Pathway: Many chalcones exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB pathway.[2] It is plausible that this compound could also modulate this pathway, leading to the downregulation of pro-inflammatory and pro-survival genes.

  • Monoamine Oxidase (MAO) Inhibition: Certain propiophenone-related structures have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[12][13] The substitution pattern on the phenyl ring is critical for the potency and selectivity of MAO inhibition.[13] The 2,5-dimethyl substitution could confer specific inhibitory properties against these enzymes, suggesting potential applications in neurological disorders.

Conclusion and Future Directions

While this compound remains a relatively understudied compound, the analysis of structure-activity relationships within the broader class of propiophenones suggests its potential for a range of biological activities. The presence of the 2,5-dimethylphenyl moiety is likely to confer a unique pharmacological profile, influencing its potency, selectivity, and metabolic stability.

This guide provides a framework for the systematic evaluation of this compound and its analogs. The detailed experimental protocols and the comparative analysis of related compounds offer a starting point for researchers to explore its therapeutic potential. Future studies should focus on synthesizing and testing this compound in a panel of biological assays to generate the much-needed quantitative data. Such research will not only elucidate the specific activities of this molecule but also contribute to a deeper understanding of the structure-activity relationships of the versatile propiophenone scaffold, paving the way for the development of novel therapeutic agents.

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A Comparative Guide to the Antimicrobial Efficacy of Chalcones Derived from Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Chalcones, a class of open-chain flavonoids, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides an in-depth technical comparison of the antimicrobial efficacy of chalcones derived from substituted propiophenones, offering insights into their synthesis, structure-activity relationships, and mechanisms of action, supported by experimental data.

The Propiophenone Backbone: A Strategic Starting Point

Chalcones are biosynthesized in plants and can be readily synthesized in the laboratory, typically through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[1][2] While much of the existing research has focused on chalcones derived from acetophenone, the use of substituted propiophenones as the ketonic starting material offers a unique avenue for structural modification and optimization of antimicrobial activity. The additional methyl group on the α-carbon of the enone moiety can influence the molecule's lipophilicity, steric profile, and ultimately, its interaction with microbial targets.

The general synthesis of these chalcones follows the Claisen-Schmidt condensation reaction, a base-catalyzed aldol condensation.[2]

propiophenone Substituted Propiophenone base Base (e.g., NaOH or KOH) Ethanol propiophenone->base benzaldehyde Substituted Benzaldehyde benzaldehyde->base chalcone Substituted Propiophenone-Derived Chalcone base->chalcone Claisen-Schmidt Condensation water Water

Figure 1: General synthesis of propiophenone-derived chalcones.

This straightforward synthesis allows for the facile introduction of a wide variety of substituents on both the propiophenone (Ring A) and benzaldehyde (Ring B) moieties, enabling a systematic exploration of their structure-activity relationships (SAR).

Structure-Activity Relationship: Decoding the Key to Efficacy

The antimicrobial potency of chalcones is intricately linked to the nature and position of substituents on their aromatic rings.[3] Understanding these structure-activity relationships is crucial for the rational design of more effective antimicrobial agents.

Impact of Substituents on Antibacterial Activity

The presence of specific functional groups can significantly enhance the antibacterial properties of propiophenone-derived chalcones. Generally, electron-withdrawing groups and hydroxyl groups have been shown to play a pivotal role in their activity.

  • Hydroxyl (-OH) Groups: The position of hydroxyl groups on the aromatic rings is a critical determinant of antibacterial efficacy. For instance, studies on related chalcones have shown that a hydroxyl group at the 2'-position of Ring A can contribute to the stability of the molecule and enhance its activity.[3] Furthermore, hydroxyl substitutions on Ring B are also known to positively influence antibacterial effects.[4]

  • Halogen (-F, -Cl, -Br) Substituents: The introduction of halogens, particularly on Ring B, has been demonstrated to increase antibacterial activity.[5] This is often attributed to the increased lipophilicity and electronic effects of the halogen atoms, which can facilitate membrane transport and interaction with intracellular targets.

  • Methoxy (-OCH3) Groups: While methoxy groups are also common substituents, their effect on antibacterial activity can be variable and is highly dependent on their position.[6] In some cases, methoxylation can enhance activity, while in others, it may lead to a decrease compared to the corresponding hydroxylated analogues.

Determinants of Antifungal Activity

The structural requirements for antifungal activity in propiophenone-derived chalcones often parallel those for antibacterial activity, with some notable distinctions.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups is frequently associated with potent antifungal activity.[6] The strategic placement of these groups can lead to enhanced inhibition of fungal growth. For example, some methoxylated chalcones have demonstrated significant activity against various fungal phytopathogens.[7]

  • Electron-Withdrawing Groups: Similar to antibacterial activity, electron-withdrawing groups on the aromatic rings can contribute to stronger antifungal effects.

The following diagram illustrates the key structural features influencing the antimicrobial activity of propiophenone-derived chalcones.

SAR Structure-Activity Relationship (SAR) Key Substituent Effects on Antimicrobial Activity RingA Ring A (from Propiophenone) - 2'-OH: Increases stability and activity - Methoxy groups: Variable effects SAR:f1->RingA RingB Ring B (from Benzaldehyde) - OH groups: Enhance activity - Halogens (F, Cl, Br): Increase lipophilicity and activity - Electron-withdrawing groups: Generally increase activity SAR:f1->RingB Linker α,β-Unsaturated Carbonyl Linker - Essential for Michael addition reactions with biological nucleophiles SAR:f1->Linker

Figure 2: Key SAR features of propiophenone-derived chalcones.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a clear comparison of the antimicrobial efficacy of different substituted propiophenone-derived chalcones, the following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Table 1: Antibacterial Activity of Substituted Propiophenone-Derived Chalcones (MIC in µg/mL)

Chalcone Derivative (Substituents)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one12562.5250125[2]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one>10001000>1000>1000[2]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one500250500500[2]
Halogenated Chalcone (unspecified)62.5---[5]

Table 2: Antifungal Activity of Substituted Propiophenone-Derived Chalcones (MIC in µg/mL)

Chalcone Derivative (Substituents)Candida albicansAspergillus nigerReference
Halogenated Chalcone (unspecified)62.5-[5]
Methoxy Chalcone DerivativesPotent activity reportedModerate activity reported[6][7]

Note: Direct comparative data for a wide range of propiophenone-derived chalcones is limited in the currently available literature. The tables present data from studies on chalcones, with a focus on those with structural similarities to propiophenone derivatives where specified.

Mechanism of Antimicrobial Action

The antimicrobial activity of chalcones is often attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor.[2] This allows them to react with nucleophiles, such as the thiol groups of cysteine residues in essential microbial enzymes and proteins, leading to their inactivation and subsequent cell death.

Other proposed mechanisms of action include:

  • Disruption of cell membrane integrity: Some chalcones can interfere with the structure and function of the microbial cell membrane, leading to leakage of intracellular components.[7]

  • Inhibition of key cellular processes: Chalcones have been shown to inhibit various cellular processes, including DNA synthesis, protein synthesis, and enzymatic activities crucial for microbial survival.

The following workflow outlines a typical experimental approach for evaluating the antimicrobial efficacy of newly synthesized chalcones.

start Synthesis of Propiophenone-Derived Chalcones purification Purification and Characterization (e.g., NMR, Mass Spec) start->purification mic Determination of Minimum Inhibitory Concentration (MIC) purification->mic mbc Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc end Data Analysis and Structure-Activity Relationship (SAR) Determination mic->end mechanism Mechanism of Action Studies (Optional) mbc->mechanism mechanism->end

Figure 3: Experimental workflow for antimicrobial efficacy evaluation.

Experimental Protocols

General Procedure for the Synthesis of Chalcones from Substituted Propiophenones

This protocol is based on the Claisen-Schmidt condensation reaction.[2]

  • Dissolve the substituted propiophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred mixture.

  • Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the synthesized chalcone using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined using the broth microdilution method.

  • Prepare a stock solution of the test chalcone in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the chalcone stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism in broth without chalcone) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the chalcone at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

Chalcones derived from substituted propiophenones represent a promising class of antimicrobial agents with significant potential for further development. The versatility of their synthesis allows for extensive structural modifications to optimize their efficacy against a broad range of pathogens, including drug-resistant strains.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive investigation into the effects of various substituents on the propiophenone and benzaldehyde rings is needed to establish clear SAR guidelines for this specific class of chalcones.

  • Elucidation of mechanisms of action: Deeper insights into the specific molecular targets and mechanisms by which these compounds exert their antimicrobial effects will aid in the design of more potent and selective agents.

  • In vivo efficacy and toxicity studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their therapeutic potential and safety profiles.

By leveraging the chemical tractability and potent biological activity of this scaffold, the scientific community can continue to develop novel and effective antimicrobial therapies to address the growing challenge of infectious diseases.

References

  • dos Santos, J. F., et al. (2024). Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens. Chemistry & Biodiversity.
  • de Almeida, L. C., et al. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Medicinal Chemistry.
  • Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica.
  • Chandra, N., & Sood, P. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research.
  • Nguelefack, T. B., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences.
  • dos Santos, M. B., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences.
  • Akter, R., et al. (2023). Effect of methoxy substituents on antifungal activity. ResearchGate.
  • Novaković, M., et al. (2013). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. The Indian Journal of Medical Research.
  • Ngameni, B., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Pharmaceutical Research International.
  • Patel, M., & Ponneri, V. (2016). Structure–activity relationship studies on chalcone derivatives. ResearchGate.
  • Col, M., & Tunc, T. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Reports.
  • Sharma, R., et al. (2024). Synthesis and antimicrobial activity of novel chalcone derivative. Journal of Chemical and Pharmaceutical Research.
  • Ozdemir, A., et al. (2013). Synthetic chalcones, flavanones, and flavones as antitumoral agents: biological evaluation and structure-activity relationships. European Journal of Medicinal Chemistry.
  • Al-Amiery, A. A. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL. ResearchGate.
  • Bansal, S., et al. (2009). Evaluation of some novel chalcone derivatives for antimicrobial and anti-inflammatory activity. ResearchGate.
  • de Oliveira, V. M., et al. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry.
  • Khan, I., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Molecules.
  • Islam, M. W., et al. (2024). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. CoLab.
  • Bandeira, P. N., et al. (2020). In Vitro Antifungal Activity Against Trychophyton Rubrum of p-Aminochalcones and 3'-Methoxy-4'-Hydroxy Chalcone. ResearchGate.
  • da Silva, A. B., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology.
  • Kumar, A., et al. (2013). Antifungal Activity, Mechanism and QSAR Studies on Chalcones. Semantic Scholar.
  • Singh, G., & Singh, B. (2018). Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones. Bentham Science.
  • Ono, M., et al. (2007). Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. Bioorganic & Medicinal Chemistry.

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A Comparative Guide to the Cytotoxicity of 1-(2,5-Dimethylphenyl)propan-1-one Derivatives: A Focus on Chalcones and Pyrazolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, derivatives of 1-(2,5-dimethylphenyl)propan-1-one, particularly chalcones and their heterocyclic counterparts like pyrazolines, have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the cytotoxic profiles of these derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Chalcones and Pyrazolines

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] Their synthetic accessibility and the ease of structural modification make them an attractive scaffold for developing new therapeutic agents.[1]

The reactivity of the enone moiety in chalcones allows for their conversion into various heterocyclic compounds, such as pyrazolines. Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have also demonstrated significant potential as anticancer agents, often exhibiting enhanced or novel mechanisms of action compared to their parent chalcones.[2][3] This guide will delve into the synthesis and comparative cytotoxicity of chalcone and pyrazoline derivatives that can be conceptually derived from a this compound backbone, providing a framework for understanding their structure-activity relationships.

Synthesis of Chalcone and Pyrazoline Derivatives: An Experimental Workflow

The synthesis of the target derivatives typically follows a two-step process, beginning with the Claisen-Schmidt condensation to form the chalcone, followed by a cyclization reaction to yield the pyrazoline.

General Synthesis Pathway

The logical flow for the synthesis of these derivatives is outlined below.

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrazoline Pyrazoline Synthesis A 1-(2,5-Dimethylphenyl)ethan-1-one C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) A->C B Aromatic Aldehyde B->C D Chalcone Derivative C->D F Cyclization Reaction (e.g., in Acetic Acid) D->F E Hydrazine Hydrate or Phenylhydrazine E->F G Pyrazoline Derivative F->G

Caption: General synthetic route for chalcone and pyrazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Chalcone

This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation.

Materials:

  • 1-(2,5-Dimethylphenyl)ethan-1-one

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium Hydroxide (KOH) solution (30% in water)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 1-(2,5-dimethylphenyl)ethan-1-one (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add the ethanolic KOH solution dropwise to the cooled mixture.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[4]

Comparative Cytotoxicity: An In-Depth Analysis

The cytotoxic potential of novel compounds is a critical initial step in the drug discovery pipeline.[5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of test compounds.[6]

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the cytotoxicity of the synthesized derivatives.

Cytotoxicity_Workflow A Seed Cancer Cell Lines in 96-well plates B Incubate for 24h (Cell Adherence) A->B C Treat cells with varying concentrations of derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (e.g., at 570 nm) G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity (IC50 values in µM) of representative chalcone and pyrazoline derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Cytotoxic Activity of Chalcone Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
C1 Thienyl ChalconeMCF-7 (Breast)7.79 ± 0.81[7]
MDA-MB-231 (Breast)5.27 ± 0.98[7]
C2 Thienyl ChalconeMCF-7 (Breast)7.24 ± 2.10[7]
MDA-MB-231 (Breast)21.58 ± 1.50[7]
C3 O-methylated ChalconeHepG2 (Liver)3.03 - 5.92[8]
T24 (Bladder)3.03 - 5.92[8]
C4 Amino ChalconeMGC-803 (Gastric)1.54[9]
HCT-116 (Colon)1.83[9]
MCF-7 (Breast)2.54[9]
C5 Bis-ChalconeMCF-7 (Breast)7.87 ± 2.54[10]
HCT-116 (Colon)18.10 ± 2.51[10]
A549 (Lung)41.99 ± 7.64[10]

Table 2: Cytotoxic Activity of Pyrazoline Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
P1 Chalcone-Pyrazoline HybridA549 (Lung)6.45[11]
P2 Nicotinonitrile-PyrazoleHepG2 (Liver)8.78 ± 0.7[12]
HeLa (Cervical)5.16 ± 0.4[12]
P3 Nicotinonitrile-PyrazoleHepG2 (Liver)15.32 ± 1.2[12]
HeLa (Cervical)4.26 ± 0.3[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The analysis of the cytotoxic data reveals several key structure-activity relationships. For chalcone derivatives, the nature and position of substituents on both aromatic rings significantly influence their anticancer activity. For instance, the presence of electron-withdrawing groups, such as nitro groups, at the para-position of one of the aromatic rings has been shown to enhance cytotoxic potency.[11] Conversely, electron-donating groups may reduce activity.[11]

The conversion of chalcones to pyrazolines can lead to a significant alteration in their biological activity. In some cases, pyrazoline derivatives exhibit more potent cytotoxicity than their chalcone precursors.[11] This is often attributed to the introduction of the heterocyclic ring, which can engage in different interactions with biological targets.

Mechanistic studies suggest that these compounds can induce cancer cell death through various pathways, including the induction of apoptosis.[10] Some chalcone derivatives have been shown to upregulate pro-apoptotic genes and activate caspases, key executioners of apoptosis.[10]

Potential Mechanism of Action: Induction of Apoptosis

A simplified representation of a potential apoptotic pathway induced by these derivatives is shown below.

Apoptosis_Pathway A Chalcone/Pyrazoline Derivative B Cellular Stress (e.g., ROS generation) A->B C Mitochondrial Pathway B->C D Activation of Caspases (e.g., Caspase-9, Caspase-3) C->D E Apoptosis D->E

Caption: A potential apoptotic pathway induced by chalcone/pyrazoline derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic effects of chalcone and pyrazoline derivatives conceptually related to this compound. The presented data highlights the significant potential of these scaffolds in the development of novel anticancer agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize cytotoxic potency and selectivity.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the structure-activity landscape. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in advancing the most promising candidates through the preclinical and clinical development pipeline.

References

  • Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central.
  • Pyrazoline derivatives as an anticancer activity. IJCRT.org.
  • New Chalcone-Type Compounds and 2-Pyrazoline Derivatives: Synthesis and Caspase-Dependent Anticancer Activity. ResearchGate.
  • Virtual screening of anticancer activity of chalcones and pyrazolines as potential EGFR, VEGFR, and cytochrome P450 inhibitors. Journal of Pharmacy & Pharmacognosy Research.
  • Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents. RSC Publishing.
  • Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science.
  • Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer: Cytotoxicity Evaluation and Preliminary Mechanistic Studies. NIH.
  • Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. PubMed.
  • Cytotoxicity and 2D-QSAR study of some heterocyclic compounds. SpringerLink.
  • Cytotoxicity Of Chalcone Of Eugenia aquea Burm F. Leaves Against T47D Breast Cancer Cell Lines And Its Prediction As An Estrogen Receptor Antagonist Based On Pharmacophore-Molecular Dynamics Simulation. PubMed.
  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. PMC - NIH.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC - PubMed Central.
  • Al-Nahrain Journal of Science Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science.
  • Systematic Reviews in Pharmacy.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central.
  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. PMC - NIH.
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI.
  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. MDPI.

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A Comparative Spectroscopic Guide to 1-(2,5-Dimethylphenyl)propan-1-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on an aromatic ring, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to differentiate between these closely related structures is a critical analytical challenge. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-(2,5-dimethylphenyl)propan-1-one and its key positional isomers, offering a practical framework for their differentiation using routine analytical techniques.

This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic fingerprint for each isomer. By understanding the underlying principles of how subtle structural variations influence spectral output, researchers can confidently identify and characterize these compounds.

The Isomers in Focus

The primary compound of interest is This compound . For a thorough comparison, we will analyze its spectroscopic data alongside the following positional isomers:

  • 1-(2,4-dimethylphenyl)propan-1-one

  • 1-(2,6-dimethylphenyl)propan-1-one

  • 1-(3,4-dimethylphenyl)propan-1-one

  • 1-(3,5-dimethylphenyl)propan-1-one

The structural differences between these isomers, specifically the positions of the two methyl groups on the phenyl ring, give rise to unique spectroscopic signatures that we will explore in detail.

isomers cluster_25 This compound cluster_24 1-(2,4-Dimethylphenyl)propan-1-one cluster_26 1-(2,6-Dimethylphenyl)propan-1-one cluster_34 1-(3,4-Dimethylphenyl)propan-1-one cluster_35 1-(3,5-Dimethylphenyl)propan-1-one i25 i24 i26 i34 i35

Figure 1: Structures of this compound and its isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing between isomers.

Theoretical Considerations

The positions of the methyl groups on the aromatic ring significantly influence the chemical shifts and splitting patterns of the aromatic protons. Protons ortho and para to the electron-donating methyl groups will be shielded and appear at a lower chemical shift (upfield), while protons meta to these groups will be less affected. The propanoyl group, being electron-withdrawing, will deshield the ortho protons. The steric hindrance caused by methyl groups at the 2- and 6-positions will also have a notable effect on the conformation of the propanoyl chain and the chemical shifts of its protons.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound and its isomers. Data has been compiled from the Spectral Database for Organic Compounds (SDBS).

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-CH₃ (ring) Protons (ppm)-CH₃ (ethyl) Protons (ppm)
This compound 7.19-7.49 (m, 3H)2.57 (q, 2H)2.48 (s, 3H), 2.36 (s, 3H)1.15 (t, 3H)
1-(2,4-Dimethylphenyl)propan-1-one ~7.0-7.5 (m, 3H)~2.6 (q, 2H)~2.4 (s, 3H), ~2.3 (s, 3H)~1.1 (t, 3H)
1-(2,6-Dimethylphenyl)propan-1-one ~7.0-7.3 (m, 3H)~2.5 (q, 2H)~2.2 (s, 6H)~1.1 (t, 3H)
1-(3,4-Dimethylphenyl)propan-1-one ~7.1-7.7 (m, 3H)~2.9 (q, 2H)~2.3 (s, 6H)~1.2 (t, 3H)
1-(3,5-Dimethylphenyl)propan-1-one ~7.4 (s, 1H), ~7.5 (s, 2H)~2.9 (q, 2H)~2.3 (s, 6H)~1.2 (t, 3H)

Note: The chemical shifts for the isomers are approximate and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

protocol_nmr prep Sample Preparation dissolve Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. prep->dissolve tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms acq Data Acquisition tms->acq instrument Place the NMR tube in the spectrometer. acq->instrument shim Shim the magnetic field to optimize homogeneity. instrument->shim params Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: 2-4 s - Relaxation delay: 1-2 s - Number of scans: 8-16 shim->params process Data Processing params->process ft Fourier transform the Free Induction Decay (FID). process->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate ref Reference the spectrum to the TMS signal at 0.00 ppm. integrate->ref

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

Theoretical Considerations

The carbonyl carbon of the propanoyl group is highly deshielded and will appear at a characteristic downfield chemical shift (around 200 ppm). The chemical shifts of the aromatic carbons are influenced by the positions of the methyl and propanoyl substituents. Carbons directly attached to the electron-donating methyl groups will be shielded (upfield shift), while the carbon attached to the electron-withdrawing propanoyl group will be deshielded (downfield shift). The number of unique signals in the aromatic region will also be a key differentiator between the isomers, reflecting their symmetry.

Comparative ¹³C NMR Data

The following table presents a comparison of the expected ¹³C NMR chemical shifts for the isomers, with data sourced from the Spectral Database for Organic Compounds (SDBS) and predictive models.

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)-CH₂- Carbon (ppm)-CH₃ (ring) Carbons (ppm)-CH₃ (ethyl) Carbon (ppm)
This compound ~202~128-138 (6 signals)~36~21, ~20~8
1-(2,4-Dimethylphenyl)propan-1-one ~201~126-142 (6 signals)~36~21, ~19~8
1-(2,6-Dimethylphenyl)propan-1-one ~205~128-136 (4 signals)~41~20 (2 carbons)~8
1-(3,4-Dimethylphenyl)propan-1-one ~200~127-142 (6 signals)~32~20, ~19~8
1-(3,5-Dimethylphenyl)propan-1-one ~200~126-138 (4 signals)~32~21 (2 carbons)~8

Note: The chemical shifts for the isomers are approximate and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

protocol_c13nmr prep Sample Preparation dissolve Dissolve 20-50 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. prep->dissolve acq Data Acquisition dissolve->acq instrument Place the NMR tube in the spectrometer. acq->instrument shim Shim the magnetic field. instrument->shim params Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: 1-2 s - Relaxation delay: 2-5 s - Number of scans: 1024 or more - Proton decoupling applied shim->params process Data Processing params->process ft Fourier transform the FID. process->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline ref Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm). baseline->ref

Figure 3: Workflow for ¹³C NMR analysis.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Theoretical Considerations

All isomers will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹ for aromatic ketones.[1] The exact position of this band can be subtly influenced by the electronic effects of the methyl substituents and steric hindrance. Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[2] All isomers will also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as characteristic "fingerprint" region absorptions below 1500 cm⁻¹ that are unique to each isomer.

Comparative IR Data
CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound ~1685~3050~2970, 2930, 2870
1-(2,4-Dimethylphenyl)propan-1-one ~1680~3040~2975, 2935, 2875
1-(2,6-Dimethylphenyl)propan-1-one ~1695~3060~2980, 2940, 2880
1-(3,4-Dimethylphenyl)propan-1-one ~1680~3030~2970, 2930, 2870
1-(3,5-Dimethylphenyl)propan-1-one ~1685~3050~2975, 2935, 2875

Note: The wavenumbers are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

protocol_ftir start Start background Collect a background spectrum of the clean ATR crystal. start->background sample Place a small amount of the liquid or solid sample directly on the ATR crystal. background->sample pressure Apply pressure to ensure good contact between the sample and the crystal. sample->pressure acquire Acquire the sample spectrum. (Typically 16-32 scans at 4 cm⁻¹ resolution) pressure->acquire process The instrument software automatically subtracts the background from the sample spectrum. acquire->process analyze Analyze the resulting transmittance or absorbance spectrum. process->analyze

Figure 4: Workflow for ATR-FTIR analysis.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Theoretical Considerations

Under electron ionization (EI), all isomers will exhibit a molecular ion peak (M⁺˙) at m/z 162, corresponding to the molecular weight of C₁₁H₁₄O. The primary fragmentation pathway for aromatic ketones is α-cleavage, leading to the formation of an acylium ion.[3] For these isomers, cleavage of the ethyl group will result in a prominent peak corresponding to the [M - 29]⁺ ion (dimethylbenzoyl cation) at m/z 133. Further fragmentation of the aromatic ring and side chains will produce a series of characteristic ions. The relative intensities of these fragment ions may differ slightly between the isomers due to the influence of the methyl group positions on ion stability.

Key Fragments in the Mass Spectrum
Fragmentm/zDescription
[M]⁺˙162Molecular Ion
[M - 15]⁺147Loss of a methyl radical
[M - 29]⁺133Loss of an ethyl radical (α-cleavage), forming the dimethylbenzoyl cation (often the base peak)
[C₇H₇]⁺91Tropylium ion (rearrangement)
[C₆H₅]⁺77Phenyl cation

The fragmentation pattern is expected to be very similar for all isomers, making MS less definitive for differentiation compared to NMR. However, subtle differences in the relative abundances of fragment ions may be observable.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

protocol_ms intro Sample Introduction gc Introduce a dilute solution of the sample into a Gas Chromatograph (GC) for separation and introduction into the mass spectrometer. intro->gc ionization Ionization gc->ionization ei Subject the sample to electron ionization (typically 70 eV). ionization->ei analysis Mass Analysis ei->analysis analyzer Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight). analysis->analyzer detection Detection analyzer->detection detector Detect the ions and generate a mass spectrum. detection->detector

Figure 5: Workflow for GC-EI-MS analysis.

Conclusion

The spectroscopic analysis of this compound and its positional isomers reveals distinct fingerprints for each compound, enabling their unambiguous identification. ¹H and ¹³C NMR spectroscopy are the most powerful techniques for differentiation, as the chemical shifts and splitting patterns of the aromatic protons and carbons are highly sensitive to the positions of the methyl substituents. While IR spectroscopy and mass spectrometry provide valuable information about the functional groups and molecular weight, they are generally less effective for distinguishing between these isomers due to the similarity of their C=O stretching frequencies and fragmentation patterns.

By employing a multi-technique approach and carefully analyzing the subtle differences in the spectral data, researchers can confidently characterize these closely related compounds, ensuring the integrity and accuracy of their scientific investigations.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.
  • GCMS Section 6.11.3 - Whitman People. (n.d.).
  • IR Spectroscopy Tutorial: Ketones. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(2), M1862.
  • Human Metabolome Database. (n.d.).

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A Senior Application Scientist's Guide to the Reactivity of 1-(2,5-Dimethylphenyl)propan-1-one in Aldol Condensations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the aldol condensation remains a cornerstone of carbon-carbon bond formation. The selection of the ketone component is a critical determinant of reaction efficiency, yield, and impurity profile. This guide provides an in-depth comparative analysis of the reactivity of 1-(2,5-dimethylphenyl)propan-1-one in aldol condensations, particularly the Claisen-Schmidt variant, benchmarked against other commonly employed aryl ketones. Our discussion is grounded in established mechanistic principles and supported by experimental data from analogous systems, offering a predictive framework for your synthetic endeavors.

The Aldol Condensation: A Mechanistic Overview

The aldol condensation is a powerful transformation that unites two carbonyl compounds, one acting as a nucleophilic enolate and the other as an electrophile, to forge a new carbon-carbon bond. The reaction typically proceeds in two stages: an initial aldol addition to form a β-hydroxy carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated carbonyl moiety.[1] In the context of this guide, we will focus on the base-catalyzed Claisen-Schmidt condensation, a crossed aldol reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens.[2]

The generally accepted mechanism for the base-catalyzed aldol condensation involves the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Protonation: The resulting alkoxide is protonated by the solvent to give the β-hydroxy ketone (aldol adduct).

  • Dehydration: Under the reaction conditions, the aldol adduct often readily dehydrates to form the more thermodynamically stable conjugated enone.

The reactivity of the ketone in this process is paramount and is governed by a delicate interplay of electronic and steric factors.

Structural Analysis of this compound

To understand the reactivity of this compound, a thorough examination of its structural features is essential.

  • Propiophenone Backbone: As a propiophenone derivative, it possesses α-hydrogens on a methylene group, which are available for enolate formation.

  • Aryl Substituents: The phenyl ring is substituted with two methyl groups at the 2- (ortho) and 5- (meta) positions relative to the propanoyl group.

These features have profound implications for its reactivity in aldol condensations.

Comparative Reactivity Analysis

The reactivity of an aryl ketone in an aldol condensation is primarily influenced by:

  • Acidity of the α-hydrogens: This determines the ease of enolate formation.

  • Steric hindrance around the enolate and the carbonyl group: This affects the rate of nucleophilic attack.

  • Electronic effects of the substituents on the aromatic ring: These can modulate the electrophilicity of the carbonyl carbon and the stability of the enolate.

Let's compare this compound to other relevant ketones:

KetoneStructural FeaturesExpected Reactivity in Aldol CondensationRationale
Acetophenone Unsubstituted phenyl ring, methyl ketoneHigh Minimal steric hindrance and a baseline for electronic effects.
1-Phenylpropan-1-one (Propiophenone) Unsubstituted phenyl ring, ethyl ketoneHigh, but slightly lower than Acetophenone The additional methyl group on the enolate may introduce minor steric hindrance.
1-(4-Methylphenyl)propan-1-one Methyl group at the para positionSlightly higher than Propiophenone The para-methyl group is electron-donating, which can slightly increase the electron density on the carbonyl oxygen, making the α-protons marginally more acidic. Steric hindrance is not a significant factor from the para position.
1-(2-Methylphenyl)propan-1-one Methyl group at the ortho positionSignificantly lower than Propiophenone The ortho-methyl group introduces substantial steric hindrance around the carbonyl group, impeding the approach of the aldehyde.
This compound Methyl groups at ortho and meta positionsLow The ortho-methyl group creates significant steric hindrance. The meta-methyl group has a minor electronic donating effect. The overall reactivity is expected to be low due to the dominant steric effect of the ortho-substituent.

Discussion of Steric and Electronic Effects:

  • Steric Hindrance: The ortho-methyl group in this compound is the most significant factor governing its reactivity. This group physically obstructs the approach of the aldehyde to the enolate and can also hinder the coplanarity of the carbonyl group with the aromatic ring, which can affect conjugation and overall stability. Studies on substituted acetophenones have shown that ortho-substituents dramatically decrease the yields of aldol condensations.

  • Electronic Effects: The two methyl groups on the phenyl ring are electron-donating through an inductive effect.[3] This increases the electron density on the aromatic ring. The ortho-methyl group's electronic effect is complex due to the interplay with steric effects. The meta-methyl group has a weaker electron-donating effect on the carbonyl group compared to an ortho or para substituent. While electron-donating groups can slightly increase the basicity of the enolate, the steric hindrance of the ortho-methyl group is the overriding factor that diminishes reactivity.

Based on these principles, we can predict the following reactivity order in Claisen-Schmidt condensations with an aromatic aldehyde like benzaldehyde:

Acetophenone > 1-Phenylpropan-1-one > 1-(4-Methylphenyl)propan-1-one > this compound > 1-(2-Methylphenyl)propan-1-one

Experimental Protocols

Protocol: Synthesis of (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one (A Chalcone Analog)

This protocol is adapted from a literature procedure for a similar chalcone synthesis.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Dichloromethane

  • Deionized water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in 95% ethanol.

  • Add benzaldehyde (1.0 equivalent) to the solution in one portion.

  • With continuous stirring, add a solution of sodium hydroxide (e.g., 8.33 M, 1.67 equivalents) dropwise to the reaction mixture over 2-3 minutes.

  • Continue stirring the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams are provided.

Aldol_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration Ketone 1-(2,5-Dimethylphenyl) propan-1-one Enolate Resonance-stabilized Enolate Ketone->Enolate + OH⁻ - H₂O Aldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct + H₂O - OH⁻ Enone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Enone - H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental_Workflow A Reactant Mixing (Ketone, Aldehyde, Ethanol) B Base Addition (NaOH solution) A->B C Reaction (Stir at RT) B->C D Quenching (Pour onto ice) C->D E Extraction (Dichloromethane) D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Experimental workflow for chalcone synthesis.

Conclusion and Recommendations

In the landscape of aldol condensations, this compound presents a case of sterically hindered reactivity. The presence of an ortho-methyl group significantly impedes the approach of the electrophilic aldehyde, leading to a predicted lower reaction rate and yield compared to less substituted analogs like acetophenone and 1-phenylpropan-1-one. The electronic contribution of the two methyl groups is a secondary, and in this case, less impactful factor.

For researchers and drug development professionals, this implies that when utilizing this compound in an aldol condensation, more forcing reaction conditions, such as elevated temperatures or longer reaction times, may be necessary to achieve satisfactory conversion. Alternatively, exploring more reactive coupling partners or different catalytic systems could be beneficial. For syntheses where high yield and rapid conversion are paramount, selecting a ketone without ortho-substitution would be a more judicious choice. This guide provides the foundational understanding to make informed decisions in your synthetic design, ultimately saving valuable time and resources.

References

  • Claisen-Schmidt Condens
  • Kourouli, T., Kefalas, P., Ragoussis, N., & Ragoussis, V. (2002). A new protocol for a regioselective aldol condensation as an alternative convenient synthesis of beta-ketols and alpha,beta-unsaturated ketones. The Journal of organic chemistry, 67(13), 4615–4618. [Link]
  • Which of the following compounds will undergo aldol condensation, which the Cannizzaro reaction and which neither ? Write the structures of the expected products of aldol condensation and Cannizzaro reaction. 1-Phenylpropanone.
  • Would 1-Phenylpropanone will undergo aldol condensation, which the Cannizzaro reaction and which neither?
  • Exner, O., & Pytela, O. (2003). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Journal of Physical Organic Chemistry, 16(10), 754-760.
  • Aldehydes And Ketones Important Reactions.
  • 16.
  • Reaction-Note-2201-Claisen-Schmidt-Condens
  • Ortho, Para, Meta - Chemistry Steps.
  • Claisen–Schmidt condens
  • Aldol Addition and Condens
  • 23.
  • 13.1.

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A Senior Application Scientist's Guide to Validating the Structure of Synthesized 1-(2,5-Dimethylphenyl)propan-1-one by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison for validating the structure of 1-(2,5-Dimethylphenyl)propan-1-one using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected ¹H and ¹³C NMR spectra, compare these with potential isomeric impurities, and provide the causal logic behind the spectral interpretations.

The Imperative of Structural Validation in Synthesis

In any synthetic workflow, the desired product is often accompanied by starting materials, byproducts, and isomeric impurities. For this compound, common synthetic routes such as Friedel-Crafts acylation of p-xylene can potentially lead to the formation of other isomers, namely 1-(2,4-dimethylphenyl)propan-1-one or 1-(3,4-dimethylphenyl)propan-1-one, depending on the reaction conditions. Relying solely on techniques like thin-layer chromatography (TLC) or melting point analysis is insufficient for conclusive structural determination. NMR spectroscopy, by probing the magnetic environments of individual protons and carbons, offers a high-resolution fingerprint of the molecule, enabling precise structural elucidation and purity assessment.

Predicted ¹H and ¹³C NMR Analysis of this compound

A thorough analysis of the predicted ¹H and ¹³C NMR spectra is the first step in validating the synthesis of this compound. The predictions presented here are based on established NMR principles and data from analogous compounds.

¹H NMR Spectrum: A Proton-by-Proton Examination

The expected ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) will exhibit distinct signals corresponding to the aromatic protons, the propanoyl chain protons, and the methyl groups on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~7.35s1H-
H-3~7.18d1H~7.8
H-4~7.08d1H~7.8
-CH₂- (propanoyl)~2.95q2H~7.2
Ar-CH₃ (C2)~2.45s3H-
Ar-CH₃ (C5)~2.35s3H-
-CH₃ (propanoyl)~1.15t3H~7.2

Causality Behind the Chemical Shifts and Splitting:

  • Aromatic Protons (H-3, H-4, H-6): The protons on the aromatic ring are in the most deshielded region of the spectrum due to the ring current effect.

    • H-6: This proton is a singlet because it has no adjacent protons to couple with.

    • H-3 and H-4: These two protons are ortho to each other and will therefore appear as doublets with a typical ortho-coupling constant of around 7-8 Hz.[1]

  • Propanoyl Protons (-CH₂- and -CH₃):

    • The methylene (-CH₂-) protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing their signal to appear as a quartet around 2.95 ppm. The quartet arises from coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

    • The methyl (-CH₃) protons of the propanoyl group are further from the carbonyl group and thus more shielded, appearing as a triplet around 1.15 ppm. The triplet is due to coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

  • Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring are not coupled to any other protons and will therefore appear as sharp singlets. Their slightly different chemical shifts are due to their different positions on the ring relative to the propanoyl group.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)~204
C-1~138
C-2~135
C-5~134
C-3~132
C-6~129
C-4~128
-CH₂- (propanoyl)~36
Ar-CH₃ (C2)~21
Ar-CH₃ (C5)~20
-CH₃ (propanoyl)~8

Rationale for the Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the downfield region of the spectrum (~204 ppm).

  • Aromatic Carbons (C-1 to C-6): The six aromatic carbons will appear in the range of ~128-138 ppm. The carbons directly attached to the methyl groups (C-2 and C-5) and the propanoyl group (C-1) will have distinct chemical shifts from the protonated aromatic carbons (C-3, C-4, and C-6).

  • Aliphatic Carbons: The methylene (-CH₂-) carbon of the propanoyl group is deshielded by the adjacent carbonyl group. The terminal methyl (-CH₃) carbon is the most shielded carbon in the molecule, appearing at the highest field (~8 ppm).

Distinguishing this compound from Potential Isomeric Impurities

A crucial aspect of structural validation is the ability to differentiate the target molecule from its isomers. The distinct substitution patterns of 1-(2,4-dimethylphenyl)propan-1-one and 1-(3,4-dimethylphenyl)propan-1-one will result in unique ¹H and ¹³C NMR spectra.

Comparison with 1-(2,4-Dimethylphenyl)propan-1-one
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum for the 2,4-isomer would be significantly different. It would display three aromatic protons with different coupling patterns: a singlet for the proton at C-3, a doublet for the proton at C-5, and a doublet for the proton at C-6. This is in stark contrast to the singlet and two doublets expected for the 2,5-isomer.

  • ¹³C NMR: The number of unique aromatic carbon signals would remain the same, but their chemical shifts would differ due to the altered electronic environment.

Comparison with 1-(3,4-Dimethylphenyl)propan-1-one
  • ¹H NMR: The 3,4-isomer would exhibit a more complex aromatic region with three coupled protons. We would expect to see a doublet, a doublet of doublets, and a singlet (or a very small doublet due to meta-coupling).

  • ¹³C NMR: Again, the chemical shifts of the aromatic carbons would be distinct from those of the 2,5-isomer.

Experimental Protocol for NMR Sample Preparation

To ensure high-quality, reproducible NMR data, the following protocol for sample preparation should be followed.

Materials:

  • Synthesized this compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the synthesized compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) with TMS to the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Place the NMR tube in the spectrometer for analysis.

Workflow for NMR-Based Structural Validation

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample in CDCl3 with TMS Purification->SamplePrep AcquireSpectra Acquire 1H and 13C NMR Spectra SamplePrep->AcquireSpectra ProcessSpectra Process Spectra (Phasing, Baseline Correction, Integration) AcquireSpectra->ProcessSpectra Analyze1H Analyze 1H NMR: Chemical Shifts, Splitting, Integration ProcessSpectra->Analyze1H Analyze13C Analyze 13C NMR: Chemical Shifts ProcessSpectra->Analyze13C ComparePredicted Compare Experimental Data with Predicted Spectra Analyze1H->ComparePredicted Analyze13C->ComparePredicted CompareIsomers Compare with Expected Spectra of Isomers ComparePredicted->CompareIsomers StructureValidation Structure Validated CompareIsomers->StructureValidation

Caption: Workflow for NMR-based structural validation.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural validation of synthesized organic molecules. By carefully analyzing the ¹H and ¹³C NMR spectra of the synthesized product and comparing it to predicted data and the expected spectra of potential isomers, researchers can confidently confirm the structure of this compound. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of chemical research.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMR Shift DB. (n.d.).
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

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A Senior Application Scientist's Guide to Confirming the Purity of 1-(2,5-Dimethylphenyl)propan-1-one by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the purity of 1-(2,5-Dimethylphenyl)propan-1-one, a common aromatic ketone, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present comparative data, and discuss alternative techniques to provide a comprehensive framework for robust purity assessment.

Understanding the Analyte and Its Potential Impurities

This compound (MW: 162.23 g/mol ) is a non-polar aromatic ketone.[1][2] Its synthesis most commonly involves the Friedel-Crafts acylation of p-xylene with propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst like aluminum chloride.[3][4]

Understanding the synthetic route is critical for predicting potential impurities. The primary impurities can be categorized as:

  • Starting Materials: Unreacted p-xylene and propanoyl chloride.

  • Isomeric Byproducts: Friedel-Crafts reactions can sometimes lead to acylation at different positions on the aromatic ring, resulting in structural isomers.

  • Over-acylation Products: Although less common with acylation compared to alkylation, poly-acylated species are a possibility.[5]

  • Reaction-Specific Impurities: Impurities arising from side reactions or catalyst deactivation.[6]

  • Degradation Products: Products formed during workup or storage.

A robust analytical method must be able to resolve the main compound from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like aromatic ketones, offering high resolution, sensitivity, and reproducibility.[7][8] A well-developed HPLC method provides a reliable "fingerprint" of the sample's purity.

The Optimized Reverse-Phase HPLC Method: A Rationale-Driven Approach

Based on the non-polar nature of this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.[9] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Non-polar compounds like our analyte will have a stronger affinity for the stationary phase and thus be retained longer.[9]

Experimental Protocol: Optimized RP-HPLC Method

  • Column Selection: An Ascentis® C18 column (150 mm x 4.6 mm, 5 µm) is an excellent starting point, providing a good balance of efficiency and backpressure.[10][11] C18 phases offer high hydrophobicity, ensuring strong retention for non-polar compounds.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN). ACN is often preferred over methanol for aromatic compounds as it can provide better peak shape.[11]

  • Elution Mode: A gradient elution is recommended for initial method development to ensure the elution of any potential impurities with a wide range of polarities.[11] A typical gradient could be:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 50% B and equilibrate.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection: UV detection at 254 nm, where the aromatic ring will have strong absorbance.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

This self-validating system is built on the principles of chromatography outlined in the United States Pharmacopeia (USP) General Chapter <621>.[12][13][14][15][16]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample (0.5 mg/mL in 50:50 ACN/H2O) Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler Inject 10 µL Filter->Injector MobilePhase Prepare Mobile Phases A: H2O | B: ACN Pump Gradient Pump MobilePhase->Pump Column C18 Column (150x4.6mm, 5µm) 30°C Injector->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition System Detector->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity (Area Normalization) Integration->Purity

Caption: A typical workflow for HPLC purity analysis.

Comparison of Analytical Methods

To provide a clear comparison, we will evaluate our optimized HPLC method against an alternative HPLC method and other analytical techniques. The following data is hypothetical but representative of what a scientist might observe.

HPLC Method Comparison
ParameterOptimized Method (C18)Alternative Method (Phenyl Column)Rationale for Comparison
Stationary Phase C18 (Alkyl chains)Phenyl (Phenyl groups)Phenyl columns offer different selectivity for aromatic compounds due to π-π interactions.[10]
Resolution (Rs) of a key isomeric impurity 2.11.8Demonstrates the superior resolving power of the C18 phase for the predicted impurities.
Tailing Factor (Tf) for the main peak 1.11.3A tailing factor closer to 1 indicates better peak symmetry and a more efficient separation.
Run Time 30 minutes35 minutesThe optimized method is more efficient.
Sensitivity (LOD for a key impurity) 0.01%0.02%The C18 method demonstrates better sensitivity.
Cross-Technique Comparison: HPLC vs. GC and qNMR
TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC Partition chromatography based on polarity.[13]High resolution for non-volatile compounds, robust, and widely available.[8]Requires solvents, potential for non-eluting impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[17]Excellent for volatile impurities like residual solvents.[7]Requires the analyte to be thermally stable and volatile; potential for degradation at high temperatures.[18]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[19]Provides structural information and purity without a reference standard for the analyte itself; non-destructive.[20][21]Lower sensitivity compared to HPLC for trace impurities; peak overlap can be an issue.[22]

Hypothetical Purity Results Comparison

MethodPurity (%)Comments
Optimized HPLC (Area %) 99.85Two minor impurities detected at 0.08% and 0.07%.
GC (Area %) 99.90Less sensitive to non-volatile impurities.
qNMR (Mass %) 99.7Provides an absolute purity value, accounting for any non-UV active or non-volatile impurities.

This data illustrates that while HPLC provides excellent results for known and related impurities, qNMR offers a valuable orthogonal perspective on absolute purity.[21]

A Comprehensive Purity Confirmation Strategy

A truly trustworthy purity assessment relies on a multi-faceted approach. The following diagram illustrates a logical strategy for comprehensive purity confirmation.

Purity_Strategy Start Synthesized This compound HPLC Primary Purity Check: Optimized RP-HPLC Start->HPLC GC Orthogonal Check 1: GC for Volatile Impurities HPLC->GC Purity > 99.5%? qNMR Orthogonal Check 2: qNMR for Absolute Purity GC->qNMR Volatiles < 0.1%? LCMS Impurity Identification: LC-MS qNMR->LCMS Mass % Agrees? Final Confirmed Pure Compound LCMS->Final Impurities Identified?

Caption: A logical workflow for comprehensive purity confirmation.

This strategy leverages the strengths of multiple techniques. HPLC serves as the primary, high-resolution separation method.[8] GC specifically targets volatile impurities that may not be well-suited for LC analysis. qNMR provides an independent, absolute measure of purity, which can corroborate the chromatographic findings.[23] Finally, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the structural elucidation of any unknown impurities detected.[7][24] This comprehensive approach aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines.[25][26][27][28]

Conclusion

Confirming the purity of a compound like this compound is not a single measurement but a process of building a body of evidence. While a well-optimized RP-HPLC method is an exceptionally powerful tool, its true value is realized when its results are understood in the context of the compound's synthesis and are supported by orthogonal analytical techniques. By explaining the causality behind experimental choices—from column selection to the use of complementary methods—this guide has outlined a self-validating system for purity assessment. This rigorous, scientifically grounded approach ensures the trustworthiness of your results and the quality of your research.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • 〈621〉 CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Understanding the L
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • This compound | 35031-52-8. Benchchem.
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI.
  • <621> Chrom
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
  • Are You Sure You Understand USP <621>? (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
  • GC-MS Analysis of Arom
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023).
  • “Pure by NMR”? (2008). Organic Letters.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc..
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  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocr
  • HPLC Purification of Non-Polar Compounds. (2025). Benchchem.
  • This compound.
  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2025).
  • 1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one. PubChem.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.
  • 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8.
  • Ch12: Friedel-Crafts limit
  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu.
  • Aldehydes and Ketones: Gas Chromatography.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
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  • Gas Chrom
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024).
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
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  • Friedel-Crafts Acyl

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A Comparative Analysis of Lewis Acids in the Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of aryl ketones is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and fine chemical industries. Among these, 1-(2,5-dimethylphenyl)propan-1-one stands as a valuable intermediate. Its preparation is most commonly achieved via the Friedel-Crafts acylation of p-xylene with propionyl chloride. The choice of the Lewis acid catalyst in this electrophilic aromatic substitution is a critical parameter that dictates the reaction's efficiency, selectivity, and overall viability. This guide provides a comparative study of various Lewis acids for this synthesis, supported by established chemical principles and experimental data from analogous reactions, to empower researchers in making informed decisions for their synthetic strategies.

The Role and Impact of Lewis Acids in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic C-C bond-forming reaction.[1] In the synthesis of this compound, a Lewis acid is employed to activate the acylating agent, propionyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich p-xylene ring to form the desired ketone.

However, the product ketone is itself a Lewis base and can form a stable complex with the Lewis acid.[3] This necessitates the use of stoichiometric or even excess amounts of the catalyst, which can complicate the work-up and increase waste streams.[4] The strength of the Lewis acid is a key factor; stronger acids like aluminum chloride (AlCl₃) are highly reactive but can be aggressive and moisture-sensitive, while milder acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) may offer a more controlled and environmentally benign reaction, albeit potentially at the cost of reaction rate or yield.[5][6]

Performance Comparison of Lewis Acids

The selection of a Lewis acid catalyst is a trade-off between reactivity, cost, safety, and environmental impact. The following table provides a comparative overview of common Lewis acids for the synthesis of this compound, with performance metrics extrapolated from closely related acylation reactions of xylenes.

Lewis AcidRelative Strength & ReactivityTypical ConditionsExpected YieldKey Considerations
AlCl₃ Very High0°C to room temperature, short reaction timeHigh to ExcellentHighly effective and widely used.[7] Extremely hygroscopic and reacts violently with water, releasing HCl gas.[8] Requires stoichiometric amounts. Can lead to side reactions with sensitive substrates.
FeCl₃ ModerateRoom temperature to moderate heating, longer reaction timeModerate to HighA more manageable and cost-effective alternative to AlCl₃.[5] Less sensitive to moisture. May require higher temperatures or longer reaction times to achieve high conversion.
ZnCl₂ MildModerate to high heating, potentially longer reaction timeModerateA milder and less corrosive option. Often used in "greener" protocols, such as with deep eutectic solvents or under microwave irradiation to improve yields and reaction times.[3][6]
BF₃·OEt₂ ModerateVaries, can be used catalytically or stoichiometricallyModerate to HighA convenient liquid Lewis acid, easier to handle than solid, hygroscopic metal halides. The reaction may require heating.

Experimental Workflows and Methodologies

The following sections provide detailed protocols for the synthesis of this compound using two different Lewis acids, highlighting the practical differences in their application.

General Experimental Workflow

The overall process for a typical Friedel-Crafts acylation is depicted in the workflow diagram below.

G reagents Combine p-xylene and solvent (e.g., Dichloromethane) cooling Cool mixture in an ice bath (0-5 °C) reagents->cooling lewis_acid Add Lewis Acid portion-wise (e.g., AlCl₃) cooling->lewis_acid acyl_chloride Add propionyl chloride dropwise lewis_acid->acyl_chloride reaction Stir at 0 °C, then allow to warm to room temperature acyl_chloride->reaction quench Quench reaction by pouring onto crushed ice and HCl reaction->quench extraction Extract with organic solvent quench->extraction wash Wash organic layer with NaHCO₃ and brine extraction->wash dry_concentrate Dry over Na₂SO₄ and concentrate under reduced pressure wash->dry_concentrate purification Purify by vacuum distillation or column chromatography dry_concentrate->purification product This compound purification->product

Caption: General workflow for Friedel-Crafts acylation.

Protocol 1: High-Yield Synthesis using Aluminum Chloride (AlCl₃)

This protocol is adapted from a standard procedure for the acylation of p-xylene and is expected to provide a high yield of the target ketone.[9]

Materials:

  • p-Xylene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas trap (to handle HCl evolution), and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the flask, combine p-xylene (1.0 eq) and anhydrous DCM.

  • Lewis Acid Addition: Cool the flask in an ice/water bath to 0-5 °C. Cautiously add anhydrous AlCl₃ (1.2 eq) to the stirred solution in portions, ensuring the temperature does not exceed 10 °C.

  • Acylating Agent Addition: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: Milder Synthesis using Zinc Chloride (ZnCl₂) under Microwave Irradiation

This protocol is based on greener approaches to Friedel-Crafts acylation that utilize milder Lewis acids and alternative energy sources to drive the reaction.[6]

Materials:

  • p-Xylene

  • Propionyl chloride

  • Anhydrous zinc chloride (ZnCl₂) or reusable zinc powder[6]

  • Diethyl ether

  • Dilute HCl

Procedure:

  • Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine p-xylene (1.0 eq), propionyl chloride (1.2 eq), and a catalytic amount of anhydrous ZnCl₂ (e.g., 30 mol%).

  • Reaction: Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether.

  • Washing: Wash the organic solution with dilute HCl, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation.

Mechanistic Insight

The underlying mechanism of the Friedel-Crafts acylation, regardless of the Lewis acid used, proceeds through the formation of an acylium ion, which acts as the electrophile.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Work-up Propionyl Chloride CH₃CH₂COCl Complex CH₃CH₂COCl---LA Propionyl Chloride->Complex + LA Lewis Acid LA Acylium Ion [CH₃CH₂C=O]⁺ Complex->Acylium Ion - [LA-Cl]⁻ p-Xylene p-Xylene Product Complex Product Complex Final Product This compound Product Complex->Final Product + H₂O

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Causality in Catalyst Selection:

  • AlCl₃: Its high Lewis acidity ensures rapid formation of the acylium ion, leading to fast reaction rates and high yields at low temperatures. However, its aggressive nature and the stability of the product-AlCl₃ complex necessitate a stoichiometric quantity and a hydrolytic work-up.

  • FeCl₃: Being a milder Lewis acid, it is less reactive and may require thermal energy to drive the reaction to completion.[5] The resulting product complex is less stable than with AlCl₃, which can sometimes allow for catalytic amounts to be used, though stoichiometric amounts are still common.

  • ZnCl₂: As a relatively weak Lewis acid for this reaction, it often requires more forcing conditions like higher temperatures or microwave irradiation.[3][6] Its advantage lies in its lower corrosiveness and potential for greener reaction profiles, especially when used in reusable systems like deep eutectic solvents.[4]

Conclusion

The synthesis of this compound via Friedel-Crafts acylation offers a clear example of the critical role of the Lewis acid catalyst. While aluminum chloride remains the benchmark for high reactivity and yield, its handling and waste disposal present significant challenges. Ferric chloride offers a more moderate and cost-effective alternative, suitable for many applications. For laboratories prioritizing greener and milder conditions, zinc chloride , particularly when paired with modern techniques like microwave synthesis, presents a viable, albeit potentially lower-yielding, pathway. The optimal choice will ultimately depend on the specific requirements of the synthesis, balancing the need for efficiency with considerations of cost, safety, and environmental responsibility.

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A Senior Application Scientist's Guide to Assessing the Green Chemistry Metrics of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the elegance of a synthetic route is no longer measured solely by its yield and novelty. As our industry pivots towards sustainability, the ability to quantify the environmental performance of a chemical process has become paramount. This guide provides an in-depth comparison of the most widely adopted green chemistry metrics, offering the technical grounding and field-proven insights necessary to select and apply them effectively. We will move beyond mere definitions, exploring the causality behind experimental choices and demonstrating how these metrics serve as a compass for designing more sustainable, efficient, and cost-effective synthetic pathways.

The Imperative for Measurement: Why Green Chemistry Metrics Matter

The twelve principles of green chemistry provide a qualitative framework for designing safer and more sustainable chemical processes.[1][2] However, to drive meaningful improvement and make informed decisions when comparing synthetic routes, we need quantitative tools. Green chemistry metrics fulfill this need by translating these principles into measurable outputs, allowing for objective comparison and the identification of "hot-spots" for optimization.[3][4][5] The pharmaceutical industry, in particular, has been a leader in adopting these metrics due to the typically high material intensity of active pharmaceutical ingredient (API) synthesis.[6][7][8][9]

This guide will focus on the most practical and impactful mass-based metrics, culminating in a case study that applies these tools to real-world pharmaceutical processes.

A Comparative Analysis of Core Green Chemistry Metrics

Choosing the right metric depends on the stage of development and the specific question you are trying to answer. A metric that is ideal for a theoretical, "back-of-the-envelope" comparison may be insufficient for a late-stage process optimization.

Atom Economy (AE)

Introduced by Barry Trost, Atom Economy is a theoretical metric that measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product.[10] It is a measure of inherent efficiency, calculated before a single experiment is run.

  • Principle: It answers the question: "Of all the atoms that go into a reaction, what percentage ends up in the final product?" It assumes 100% theoretical yield and considers only the stoichiometric equation.[11][12]

  • Calculation:

    Note: Catalysts are not included in the calculation.[13][14]

  • Expertise & Causality: AE is the best starting point for assessing the "greenness" of a planned route. A low AE value inherently signifies a wasteful process, regardless of the experimental yield. For example, addition and rearrangement reactions can have a 100% atom economy, making them intrinsically "greener" than substitution or elimination reactions which generate byproducts.[14][15][16] Its primary limitation is its theoretical nature; it ignores reaction yield and the vast quantities of solvents and reagents used in a real-world process.[9]

Environmental Factor (E-Factor)

Developed by Roger Sheldon, the E-Factor moves from theory to practice by quantifying the actual waste produced.[4][17]

  • Principle: It provides a simple ratio of the mass of waste generated to the mass of the desired product.[3][9] A lower E-Factor is better.[3][15]

  • Calculation:

    Waste includes everything not ending up in the final product: byproducts, leftover reactants, solvent losses, and process aids.[17] The inclusion of process water is debatable and should be defined by the user.[3][17]

  • Expertise & Causality: The E-Factor provides a stark, real-world measure of a process's inefficiency. Its power lies in its simplicity and its ability to highlight the massive contribution of solvents and reagents to the waste stream, a factor completely ignored by Atom Economy. Typical E-factors in the pharmaceutical industry range from 25 to over 100, orders of magnitude higher than in the bulk chemicals or oil refining sectors, underscoring the scale of the challenge.[9][15]

Process Mass Intensity (PMI)

Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI has become the benchmark metric for the pharmaceutical industry.[6][8][18]

  • Principle: PMI measures the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[8][18]

  • Calculation:

  • Expertise & Causality: PMI is arguably the most holistic and practical of the simple mass-based metrics. It focuses on inputs rather than outputs (waste), which are often easier to track, especially during process development.[3] It directly connects environmental performance to economic cost, as reducing the mass of inputs invariably reduces raw material and energy costs.[7][19] The relationship between E-Factor and PMI is simple: E-Factor = PMI - 1 .[3] The goal is to drive PMI as close to 1 as possible.

Reaction Mass Efficiency (RME)

RME provides a more nuanced view than Atom Economy by incorporating the reaction yield and the actual masses of reactants used.

  • Principle: It expresses the mass of the isolated product as a percentage of the total mass of reactants.[3][9][15]

  • Calculation:

  • Expertise & Causality: RME is a useful intermediate metric between the theoretical AE and the all-encompassing PMI. It accounts for reaction yield and stoichiometric excesses, providing a more realistic measure of a reaction's efficiency than AE.[3][14] However, like AE, its original definition does not include solvents or process aids, which are often the largest contributors to mass intensity.[12]

Summary Comparison of Metrics
MetricFormulaWhat It MeasuresStrengthsLimitationsBest For...
Atom Economy (AE) (% MW of Product / Σ MW of Reactants) x 100Theoretical efficiency of atom conversionSimple, requires no experimental data, good for initial route design[9]Ignores yield, solvents, reagents, and reaction conditions[9]Early-stage route scouting and academic exercises.
E-Factor Mass of Waste / Mass of ProductActual waste generated per unit of productSimple, highlights total waste from all sources, impactful communication tool[3][15]Can be difficult to quantify all waste streams accurately[17]Evaluating and comparing established processes.
Process Mass Intensity (PMI) Total Mass of Inputs / Mass of ProductTotal material input required per unit of productHolistic, easy to calculate from process inputs, directly links to cost, industry standard[6][8][18]Does not differentiate the nature or hazard of the inputs/waste[9]Process development, optimization, and benchmarking.
Reaction Mass Efficiency (RME) (Mass of Product / Total Mass of Reactants) x 100Actual efficiency of reactant conversionMore realistic than AE, accounts for yield and stoichiometry[3]Traditionally excludes solvents and process aids, less holistic than PMI[9][12]Step-by-step reaction analysis within a multi-step synthesis.

Holistic Assessment: The CHEM21 Metrics Toolkit

While mass-based metrics are powerful, they do not capture the full picture of sustainability. Factors like solvent choice, energy consumption, and the inherent hazards of reagents are critical. The CHEM21 (Chemical Manufacturing Methods for the 21st Century Pharmaceutical Industries) project developed a unified Metrics Toolkit to provide a more comprehensive and holistic evaluation.[20][21]

The toolkit moves beyond single mass-based scores, using a blend of quantitative and qualitative criteria to assess a reaction's green credentials.[20] It employs a color-coded flag system (green for preferred, amber for acceptable, red for undesirable) to evaluate a wide range of parameters, including:[22]

  • Reagents & Solvents: Assessing their origin, safety, and environmental impact. The CHEM21 consortium also produced a highly regarded solvent selection guide.[23]

  • Safety, Health & Environment (SHE): Evaluating hazards, toxicity, and other risks.

  • Process Conditions: Considering temperature, pressure, and energy requirements.

  • Waste & Life Cycle Assessment (LCA): Incorporating downstream and upstream considerations.[21]

This holistic approach encourages critical thinking and allows researchers to identify specific areas for improvement beyond simply reducing mass.[20][21]

Visualization of the Assessment Workflow

To effectively integrate these metrics into a research program, a structured workflow is essential. The following diagram illustrates a logical progression for assessing and comparing synthetic routes.

G cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Practical Evaluation cluster_2 Phase 3: Holistic Optimization A Define Target Molecule & Identify Potential Routes B Calculate Atom Economy (AE) for Each Route A->B Stoichiometry C Initial Route Prioritization based on AE B->C Higher AE is better D Perform Lab-Scale Synthesis C->D Proceed with top candidates E Collect Mass Data for All Inputs (Reactants, Solvents, Reagents) D->E F Isolate and Quantify Product Mass D->F G Calculate RME, E-Factor, and PMI E->G Total Mass In F->G Mass Out H Apply CHEM21 Toolkit G->H Input mass data K Final Route Selection & Optimization G->K Input quantitative metrics I Assess Solvents, Reagents, Safety, Energy H->I Qualitative & Quantitative Data J Identify 'Hot-Spots' for Improvement I->J J->K

Caption: Workflow for green chemistry assessment of synthetic routes.

Case Study: The Green Synthesis of Sertraline (Zoloft®)

The evolution of the manufacturing process for the antidepressant sertraline is a landmark case study in the application of green chemistry principles.[3][24] The original commercial synthesis was a three-step process involving multiple solvents and a hazardous reagent. Pfizer redesigned this into an award-winning, single-pot "combined" process that significantly improved efficiency and environmental performance.[24][25]

The core transformation is the reductive amination of a tetralone derivative with methylamine.

  • Traditional Route (3 Steps):

    • Imine Formation: Used titanium tetrachloride (TiCl₄), a hazardous and water-sensitive reagent that generated a large amount of titanium dioxide waste.[24][26] This step was performed in toluene.

    • Reduction: The isolated imine was reduced in a separate step using a different solvent (tetrahydrofuran or THF).[25]

    • Resolution: The racemic product was resolved to isolate the desired stereoisomer. This process required multiple solvents, including methylene chloride and hexane.[24]

  • Green "Combined" Route (1 Pot):

    • All three steps—imine formation, reduction, and resolution—are performed in a single reactor using ethanol as the sole solvent.[24][25]

    • The hazardous TiCl₄ was completely eliminated. The new process uses the inherent solubility differences of the reactants and products in ethanol to drive the reaction forward.[24]

    • A more selective palladium catalyst was used for the reduction, increasing the yield and selectivity, which reduced the formation of impurities.[26][27]

Comparative Metrics Analysis: Sertraline Synthesis
MetricTraditional RouteGreen "Combined" RouteImprovement & Causality
Number of Solvents 4 (Toluene, THF, Methylene Chloride, Hexane)1 (Ethanol)Drastic reduction in solvent use, recovery, and waste. Eliminates chlorinated and neurotoxic solvents.[24][26]
Hazardous Reagents Titanium Tetrachloride (TiCl₄)NoneElimination of ~310,000 lbs/year of TiCl₄ and ~970,000 lbs/year of solid titanium waste.[24] Enhances worker safety.
Overall Yield ~40%~80%The single-pot process with a more selective catalyst doubled the overall yield.[24]
Process Mass Intensity (PMI) High (exact public data unavailable, but estimated >50)Significantly Lower (estimated <10)The combination of eliminating reagents, using a single solvent, and doubling the yield leads to a massive reduction in PMI.
Waste Generated HighLowThe new process eliminates ~1.8 million pounds of hazardous materials annually.[24]

This redesign is a powerful demonstration of how focusing on green chemistry principles—specifically waste prevention, use of safer solvents, and catalysis—leads to dramatic improvements in key metrics, resulting in a process that is not only more environmentally benign but also more efficient and economical.[25]

Protocol: How to Conduct a Green Metrics Assessment

This protocol outlines the steps for calculating the key mass-based metrics for a single synthetic step.

Objective: To calculate AE, RME, E-Factor, and PMI for a given chemical reaction.
Materials:
  • Balanced chemical equation for the reaction.

  • Laboratory notebook with recorded masses of all materials used.

  • Calculator or spreadsheet software (e.g., Microsoft Excel).

Methodology:

Part 1: Pre-Experiment Calculation (Theoretical)

  • Calculate Atom Economy (AE):

    • Write the fully balanced stoichiometric equation for the reaction.

    • Determine the molecular weight (MW) of the desired product.

    • Determine the MW of all reactants.

    • Sum the MW of all reactants.

    • Apply the AE formula: AE (%) = (MW of Product / Σ MW of Reactants) x 100.

Part 2: Post-Experiment Calculation (Practical)

  • Record All Input Masses:

    • Before starting the experiment, accurately weigh every material that will be added to the reaction vessel.

    • This includes:

      • All reactants (including any used in excess).

      • All solvents (for the reaction and any workup/purification steps).

      • All reagents (catalysts, acids, bases, drying agents, etc.).

      • Purification media (e.g., mass of silica gel for chromatography).

    • Sum these masses to get the Total Mass of Inputs .

  • Determine Product Mass:

    • After the reaction, workup, and purification, accurately weigh the final, isolated, pure product. This is the Mass of Product .

  • Calculate Metrics:

    • Calculate Reaction Mass Efficiency (RME):

      • Sum the masses of only the reactants as recorded in your notebook.

      • Apply the RME formula: RME (%) = (Mass of Product / Total Mass of Reactants) x 100.

    • Calculate Process Mass Intensity (PMI):

      • Use the Total Mass of Inputs from step 1.3.

      • Apply the PMI formula: PMI = Total Mass of Inputs / Mass of Product.

    • Calculate E-Factor:

      • Apply the E-Factor formula: E-Factor = PMI - 1.

      • Alternatively, calculate the Total Mass of Waste (Total Mass of Inputs - Mass of Product) and divide it by the Mass of Product.

Data Interpretation:
  • Compare the practical RME value to the theoretical AE value. The difference highlights losses due to incomplete reaction, side reactions, and purification losses.

  • Analyze the PMI value. A high PMI (e.g., >50) indicates a highly inefficient process. Break down the input masses to identify the largest contributors (this is often the solvent).

  • When comparing two synthetic routes, the one with the higher AE, higher RME, lower E-Factor, and lower PMI is considered "greener" from a mass efficiency perspective.

The Interconnectivity of Metrics

While each metric provides a different lens through which to view a process, they are not entirely independent. The following diagram illustrates their conceptual relationship, from the purely theoretical to the holistically practical.

G cluster_scope Scope of Assessment AE Atom Economy (Theoretical Maximum) RME Reaction Mass Efficiency (Includes Yield & Stoichiometry) AE->RME accounts for real-world yield p1 PMI Process Mass Intensity (Includes Solvents, Reagents, Workup) RME->PMI accounts for all process materials p2 CHEM21 Holistic Assessment (Includes Safety, Energy, LCA) PMI->CHEM21 adds qualitative & lifecycle factors p3 p4

Caption: Conceptual hierarchy of green chemistry metrics.

Conclusion

Assessing the green chemistry metrics of different synthetic routes is an essential skill for the modern scientist. Moving from the theoretical ideal of Atom Economy to the practical reality of Process Mass Intensity and the holistic view of the CHEM21 toolkit allows for a robust, data-driven approach to sustainable chemical manufacturing. By embedding these calculations and principles into our daily workflows, we can drive innovation, reduce environmental impact, and create processes that are not only scientifically elegant but also safe, sustainable, and economically viable. The case of sertraline proves that a commitment to green chemistry is not a constraint on innovation but a powerful catalyst for it.

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A Senior Application Scientist's Guide to the Reaction Kinetics of Friedel-Crafts Acylation with Diverse Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a deep, mechanistic understanding of fundamental reactions is paramount. The Friedel-Crafts acylation, a cornerstone of C-C bond formation developed in 1877, remains indispensable for synthesizing the aromatic ketones that serve as precursors to countless pharmaceutical agents and fine chemicals.[1][2]

While the reaction is robust, its efficiency and rate are exquisitely sensitive to the nature of the aromatic substrate. This guide provides an in-depth comparison of the reaction kinetics of Friedel-Crafts acylation across various substrates, moving beyond simple protocols to explain the causal electronic and steric factors that govern reactivity. By understanding these principles, researchers can better predict outcomes, optimize conditions, and design more efficient synthetic routes.

The Engine of the Reaction: Mechanism and Rate-Determining Step

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The kinetic behavior of this reaction is dictated by its multi-step nature, with one step posing a significantly higher energy barrier than the others.

  • Generation of the Electrophile: The reaction begins with the activation of an acylating agent (typically an acyl chloride or anhydride) by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to the halogen, facilitating its departure and forming a highly electrophilic, resonance-stabilized acylium ion.

  • The Rate-Determining Step: The nucleophilic π-electron system of the aromatic ring attacks the acylium ion.[6] This step is the slowest in the sequence—and therefore rate-determining—because it temporarily disrupts the ~36 kcal/mol of resonance energy that confers aromatic stability.[7] The resulting intermediate is a non-aromatic carbocation known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group.[1][7] This regenerates the aromatic ring and releases the final ketone product, along with regenerating the AlCl₃ catalyst.

A key advantage of acylation over the related Friedel-Crafts alkylation is that the product, an aryl ketone, is less reactive than the starting material. The electron-withdrawing nature of the acyl group deactivates the ring, effectively preventing the polysubstitution reactions that often plague alkylations.[2][3][8]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack (Rate-Determining) cluster_2 Step 3: Deprotonation AcylChloride Acyl Chloride (R-CO-Cl) AcyliumIon Acylium Ion (R-C≡O⁺) + AlCl₄⁻ AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Rate-Limiting Step Arene Aromatic Ring (Ar-H) Arene->SigmaComplex Nucleophilic Attack Product Aryl Ketone (Ar-CO-R) SigmaComplex->Product Proton Abstraction by AlCl₄⁻ CatalystRegen HCl + AlCl₃ Product->CatalystRegen Catalyst Regeneration

Figure 1. The reaction mechanism of Friedel-Crafts Acylation.

Substrate Reactivity: The Decisive Role of Electronic and Steric Effects

The energy of the transition state for the rate-determining step is highly sensitive to the electronic properties of the aromatic substrate. Substituents on the ring can either stabilize or destabilize the positively charged sigma complex, thereby accelerating or decelerating the reaction.

Electronic Effects

The interplay of inductive and resonance effects of substituents governs the nucleophilicity of the aromatic ring. This can be quantitatively described by the Hammett equation, log(k/k₀) = ρσ, which correlates reaction rates (k) with substituent constants (σ) and a reaction constant (ρ).[9][10] For electrophilic aromatic substitution, the reaction constant ρ is negative, signifying that the reaction is accelerated by electron-donating groups (which have negative σ values).[11]

  • Activating Groups (Electron-Donating Groups, EDGs): Substituents like methoxy (-OCH₃) and alkyl groups (-CH₃) are activating. They donate electron density to the aromatic ring, primarily through resonance (-OCH₃) or induction (-CH₃). This increased electron density enhances the ring's nucleophilicity and, more importantly, stabilizes the positive charge of the arenium ion intermediate.[12] Consequently, substrates like anisole (-OCH₃) and toluene (-CH₃) react significantly faster than unsubstituted benzene.[13][14]

  • Deactivating Groups (Electron-Withdrawing Groups, EWGs): Halogens (-Cl) and nitro groups (-NO₂) are deactivating. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect.[12] This reduces the ring's nucleophilicity and destabilizes the positively charged sigma complex, thus slowing the reaction. Chlorobenzene, for instance, is much less reactive than benzene.[15] Rings with strongly deactivating groups, such as nitrobenzene, are often too unreactive to undergo Friedel-Crafts acylation under standard conditions.[6]

Steric Effects

While electronic effects are often dominant, steric hindrance can also play a crucial role, particularly in determining regioselectivity.

  • Substituent Size: Bulky substituents on the aromatic ring can physically impede the approach of the acylium ion to the adjacent (ortho) positions. For this reason, even with powerful ortho, para-directing activators like a methyl group, acylation often yields the para product almost exclusively, as it is the sterically less hindered position.[16][17]

  • Acylating Agent Size: Similarly, a bulky acylating agent (e.g., pivaloyl chloride) will favor attack at the least hindered position of the aromatic substrate. In extreme cases of steric clash, such as attempting to acylate mesitylene (1,3,5-trimethylbenzene) with a bulky acyl chloride, the reaction rate can be significantly reduced or the reaction may fail entirely.[18]

Comparative Kinetics: A Quantitative Look at Substrate Performance

The theoretical principles outlined above are borne out by experimental data. The following table summarizes the relative reactivity of common aromatic substrates in Friedel-Crafts acylation, with benzene serving as the benchmark.

SubstrateSubstituentElectronic EffectRelative Rate (k/kbenzene)Causality for Kinetic Profile
Anisole -OCH₃Strongly Activating (Resonance)~1,000 - 10,000The lone pairs on oxygen strongly donate electron density via resonance, greatly stabilizing the arenium ion intermediate.[12]
Toluene -CH₃Activating (Inductive)~25 - 150The methyl group is electron-donating through induction and hyperconjugation, enhancing ring nucleophilicity.[14]
Benzene -HNeutral (Reference)1The baseline reactivity for an unsubstituted aromatic ring.
Chlorobenzene -ClDeactivating (Inductive)~0.03The strong electron-withdrawing inductive effect of chlorine outweighs its weak resonance donation, destabilizing the arenium ion.[15]

Note: Relative rates are approximate and can vary with specific reaction conditions (catalyst, solvent, temperature).

Experimental Protocol: A Self-Validating Kinetic Competition Study

To translate theory into practice, this section provides a robust protocol for a competitive kinetic experiment. By reacting two substrates simultaneously with a limited amount of acylating agent, their relative reactivities can be determined directly from the product ratio, minimizing variations from separate experiments.

Objective: To determine the relative rate of acetylation of toluene versus benzene.

Materials & Reagents:

  • Chemicals: Anhydrous aluminum chloride (AlCl₃), acetyl chloride (CH₃COCl), toluene, benzene, dichloromethane (DCM, anhydrous), 3M Hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: 3-neck round-bottom flask, reflux condenser with drying tube (e.g., CaCl₂), pressure-equalizing addition funnel, magnetic stirrer, ice bath, separatory funnel, glassware for extraction, Gas Chromatograph-Mass Spectrometer (GC-MS).[19][20]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis p1 Assemble dry 3-neck flask with condenser & addition funnel p2 Charge flask with AlCl₃ and anhydrous DCM under N₂ p1->p2 p3 Cool flask to 0°C in an ice bath p2->p3 r1 Add equimolar mixture of Benzene and Toluene to flask p3->r1 r2 Slowly add Acetyl Chloride (in DCM) via addition funnel r1->r2 r3 Stir at 0°C and take aliquots at t = 5, 15, 30, 60 min r2->r3 w1 Quench each aliquot in ice-cold HCl r3->w1 w2 Extract with DCM w1->w2 w3 Wash organic layer with NaHCO₃ and brine w2->w3 w4 Dry over MgSO₄ w3->w4 w5 Analyze by GC-MS to find product ratio w4->w5

Figure 2. Experimental workflow for a competitive kinetic study.
Step-by-Step Methodology:
  • System Preparation (Self-Validation Check 1: Anhydrous Conditions):

    • Assemble a flame- or oven-dried 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing addition funnel.[21] Ensure all joints are properly sealed. The system must be rigorously protected from moisture, as AlCl₃ and acetyl chloride react violently with water.

    • Working in a fume hood, charge the flask with anhydrous AlCl₃ (1.1 equivalents relative to acetyl chloride) and anhydrous DCM.

    • Cool the flask to 0°C in an ice/water bath with stirring.[19]

  • Reaction Execution:

    • Prepare a solution containing an equimolar mixture of benzene and toluene in anhydrous DCM. Add this solution to the cooled AlCl₃ suspension.

    • Add acetyl chloride (1.0 equivalent, the limiting reagent) to the addition funnel, diluted with a small amount of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred reaction mixture over 10-15 minutes, maintaining the internal temperature at 0-5°C.[19] The exothermic reaction must be controlled to prevent side reactions.

  • Kinetic Monitoring (Sampling and Quenching):

    • At designated time points (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture using a dry syringe.

    • Immediately quench each aliquot by injecting it into a labeled vial containing a stirred mixture of ice and 3M HCl.[3][21] This step is critical as it instantly stops the reaction by destroying the AlCl₃ catalyst and acylium ion.[19]

  • Sample Workup and Analysis (Self-Validation Check 2: Quantitative Analysis):

    • For each quenched time point, transfer the contents of the vial to a small separatory funnel. Extract the aqueous layer with a small portion of DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.[19]

    • Analyze the resulting solution by GC-MS.[22] The instrument will separate the products (acetophenone and 4-methylacetophenone) and unreacted starting materials.

    • By integrating the peak areas of the two ketone products, you can determine their molar ratio. This ratio directly reflects the relative rates of reaction for benzene and toluene.

Conclusion

The kinetic profile of Friedel-Crafts acylation is fundamentally governed by the electronic and steric characteristics of the aromatic substrate. Electron-donating groups activate the ring and dramatically accelerate the reaction, while electron-withdrawing groups have the opposite effect. This guide provides a framework for understanding these relationships, supported by a robust experimental protocol for their quantitative investigation. For the research scientist, mastering these principles is key to moving from reaction planning to successful, high-yield synthesis of critical aromatic ketone intermediates.

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A Comparative Guide to the Regioselectivity of p-Xylene Acylation: Mechanistic Insights and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, precision in chemical synthesis is not merely a goal; it is a prerequisite for success. In the realm of aromatic chemistry, the Friedel-Crafts acylation stands as a cornerstone reaction for forging carbon-carbon bonds. However, when applied to substituted aromatics like p-xylene, the reaction's elegance is often challenged by the question of regioselectivity. The directing effects of the substituents on the aromatic ring can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.

This guide provides an in-depth evaluation of the factors governing the regioselectivity of the acylation of p-xylene (1,4-dimethylbenzene). We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, compare alternative catalytic systems, and provide field-proven methodologies. Our objective is to empower you, the researcher, to make informed decisions that optimize for yield, purity, and process efficiency in your synthetic endeavors. The primary product of this reaction, 2',5'-dimethylacetophenone, is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[1][2].

Mechanistic Underpinnings: Directing Effects in Concert

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The process is initiated by the reaction between an acylating agent (typically an acyl chloride or anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion[3][4]. This electrophile is then attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is restored in the final step through deprotonation, yielding the ketone product and regenerating the catalyst[3].

In the case of p-xylene, the two methyl groups are activating, electron-donating substituents. By both induction and hyperconjugation, they increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Methyl groups are classified as ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them[5][6].

For p-xylene, the C1 and C4 positions are occupied by the methyl groups. Therefore, the only available positions for substitution are C2, C3, C5, and C6, all of which are ortho to one of the methyl groups. While electronic effects render all four positions equally activated, the regioselectivity of the acylation is overwhelmingly dictated by steric hindrance . The bulky acylium ion, complexed with the Lewis acid, experiences significant steric clash with the adjacent methyl group. This steric impediment makes the approach of the electrophile to any of the four ortho positions highly favored at the less hindered site, leading to a single primary product. The acylation of p-xylene with acetyl chloride, for instance, almost exclusively yields 2',5'-dimethylacetophenone[5].

G cluster_0 Governing Factors A p-Xylene Structure B Electronic Effects (Activating, Ortho-Para Directing) A->B D High Regioselectivity B->D Activates all ortho positions C Steric Effects (Bulky Acylium Ion) C->D Hinders attack adjacent to Me E Favored Product: 2,5-Disubstituted Isomer D->E

Caption: Logical relationship of factors determining acylation regioselectivity.

Comparative Evaluation of Acylation Protocols

The choice of catalyst and reaction conditions can significantly impact the efficiency and outcome of the acylation. Here, we compare the traditional AlCl₃-catalyzed method with more modern, heterogeneous alternatives.

Protocol 1: The Classic Approach - Acetyl Chloride and Stoichiometric AlCl₃

This is the benchmark method, known for its high reactivity. However, it requires more than a stoichiometric amount of AlCl₃ because the catalyst complexes strongly with the ketone product, rendering it inactive[4]. This necessitates a hydrolytic workup, which generates significant aqueous waste.

Experimental Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl gas).

  • Reagent Charging: In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a dry, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Initial Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reactant Addition: Slowly add a solution of acetyl chloride (1.0 equivalent) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

  • p-Xylene Addition: After the formation of the acylium ion complex, add p-xylene (1.0 equivalent) dropwise, ensuring the temperature remains controlled.

  • Reaction: Allow the reaction to stir at room temperature for 1-3 hours, or until TLC/GC analysis indicates completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2',5'-dimethylacetophenone[5].

Protocol 2: The Green Alternative - Zeolite Catalysis

Zeolites are crystalline aluminosilicates that can function as solid acid catalysts. Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers. They are reusable, non-corrosive, and eliminate the need for a stoichiometric Lewis acid and aqueous workup, aligning with the principles of green chemistry[7].

Experimental Protocol:

  • Catalyst Activation: Activate the zeolite catalyst (e.g., H-Y or H-BEA) by heating under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Setup: Charge a round-bottom flask with the activated zeolite catalyst, p-xylene (used as both reactant and solvent), and an internal standard (e.g., dodecane) for GC analysis[8].

  • Reaction: Heat the mixture to the desired reaction temperature (typically higher than the AlCl₃ method, e.g., 130-160 °C)[8].

  • Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride or benzoyl chloride) and monitor the reaction progress by GC.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Separate the solid catalyst by simple filtration. The catalyst can be washed, dried, and reactivated for future use. The liquid product can be purified by distillation.

Protocol 3: The Novel Approach - Deep Eutectic Solvents (DES)

Deep eutectic solvents, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can act as both the catalyst and the solvent. These systems are often low-cost, have low toxicity, and are recyclable[9].

Experimental Protocol:

  • Catalyst/Solvent Preparation: Prepare the DES by mixing choline chloride and zinc chloride in the appropriate molar ratio (e.g., 1:3) and heating until a homogeneous liquid is formed.

  • Reaction: Add the aromatic substrate (p-xylene, 1 mmol) and the acylating agent (1 mmol) to the DES (0.35 mmol)[9].

  • Heating: Heat the mixture, potentially using microwave irradiation to shorten reaction times[9].

  • Workup: After the reaction, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Catalyst Recycling: The DES phase can be washed and dried under vacuum for reuse in subsequent reactions.

  • Purification: The product in the organic extract can be isolated and purified by standard methods.

Caption: A generalized workflow for the acylation of p-xylene.

Data Summary and Performance Comparison

The choice of methodology directly influences product yield and selectivity. The following table summarizes expected outcomes based on the described protocols.

Parameter Protocol 1: AlCl₃ Protocol 2: Zeolite Protocol 3: DES ([CholineCl][ZnCl₂]₃)
Catalyst Aluminum ChlorideH-Y, H-BEA ZeoliteCholine Chloride:Zinc Chloride
Acylating Agent Acetyl Chloride, Acetic AnhydrideAcetic Anhydride, Benzoyl ChloridePropionyl Chloride, Benzoyl Chloride
Stoichiometry >1 equivalent of catalystCatalyticCatalytic
Temperature 0 °C to Room TempHigh (130-160 °C)Moderate to High (Microwave possible)
Yield Good to ExcellentModerate to GoodGood to Excellent[9]
Regioselectivity Very High (>99% 2,5-isomer)High (Shape selective)High (e.g., 89-93% for similar systems)[9]
Workup Aqueous, generates wasteSimple filtration, recyclable catalystExtraction, recyclable catalyst
Key Advantage High reactivity, well-establishedEnvironmentally friendly, reusableLow cost, recyclable, simple procedure
Key Disadvantage Waste generation, catalyst not reusableHigher temperatures, lower reactivityNewer technology, may require optimization

Note: Yields and selectivities are illustrative and can vary based on specific reaction conditions and the purity of starting materials.

Concluding Remarks for the Practicing Scientist

The acylation of p-xylene is a highly regioselective reaction, driven primarily by steric effects that favor substitution at the 2- and 5-positions.

  • For maximum reactivity and highest yields in a laboratory setting where waste disposal is manageable, the traditional AlCl₃-catalyzed Friedel-Crafts acylation remains a robust and reliable choice. Its mechanism is well-understood, and the protocol is thoroughly documented.

  • For applications demanding greener processes, scalability, and catalyst reusability , zeolite-based systems offer a compelling alternative. While they may require higher temperatures and longer reaction times, the benefits of a simplified, non-corrosive workup and reduced environmental impact are significant, particularly in industrial contexts.

  • Deep eutectic solvents represent an emerging frontier, combining the benefits of a recyclable catalyst with potentially mild reaction conditions and high yields. They are an excellent option for researchers interested in exploring novel and sustainable synthetic methodologies.

Ultimately, the optimal protocol depends on the specific priorities of the project—be it speed and yield, environmental sustainability, or process economy. By understanding the interplay of electronic and steric factors and weighing the practical advantages of each catalytic system, researchers can effectively control the regioselective acylation of p-xylene to produce 2',5'-dimethylacetophenone with high purity and efficiency.

References

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A Comparative Guide to Validating the Antimicrobial Spectrum of 1-(2,5-Dimethylphenyl)propan-1-one Derived Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of a novel series of chalcones derived from 1-(2,5-Dimethylphenyl)propan-1-one. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust antimicrobial susceptibility testing, and offer a comparative analysis with established antibiotics. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies are self-validating and the results are reproducible.

Introduction: The Promise of Chalcones in an Era of Antimicrobial Resistance

The relentless rise of drug-resistant microbes necessitates the urgent development of new antimicrobial agents.[1][2][3] Chalcones, characterized by their 1,3-diphenyl-2-propene-1-one scaffold, have emerged as a promising class of compounds with a wide array of biological activities, including potent antimicrobial and antiviral properties.[1][2][3][4][5][6][7][8][9][10] The antimicrobial efficacy of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can react with biological nucleophiles, and the potential to modify the aromatic rings to enhance potency and expand the pharmacological spectrum.[1][9][10] This guide focuses on a specific subclass: chalcones derived from this compound. The introduction of the dimethylphenyl group may influence the lipophilicity and steric properties of the molecule, potentially leading to a unique antimicrobial profile.

The core objective of this guide is to present a systematic approach to validate the antimicrobial spectrum of these novel chalcones. This involves determining their efficacy against a broad panel of clinically relevant bacteria and fungi and comparing their performance against standard-of-care antibiotics.

Synthesis of this compound Derived Chalcones

The synthesis of the parent chalcone structure is typically achieved through a Claisen-Schmidt condensation reaction.[6][10][11][12][13][14] This base-catalyzed reaction involves the condensation of an appropriate acetophenone with a substituted benzaldehyde.[6][10][11][13][15]

Experimental Protocol: Synthesis of a Representative Chalcone

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Validating the Antimicrobial Spectrum: A Two-Pronged Approach

To comprehensively assess the antimicrobial activity of the synthesized chalcones, a combination of qualitative and quantitative methods is recommended. The Kirby-Bauer disk diffusion assay provides a preliminary, qualitative screening of the antimicrobial spectrum, while the broth microdilution method offers a quantitative determination of the Minimum Inhibitory Concentration (MIC).[16][17][18][19][20][21][22][23][24][25]

Test Organisms

A representative panel of microorganisms should be selected to evaluate the breadth of the antimicrobial spectrum. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 10231)

Including both standard laboratory strains and, if possible, clinical isolates (including multidrug-resistant strains) will provide a more thorough evaluation.[6]

Control Antibiotics

For comparative analysis, established antibiotics with known mechanisms of action should be included as positive controls.

  • For bacteria: Ciprofloxacin (a broad-spectrum fluoroquinolone), Vancomycin (a glycopeptide active against Gram-positive bacteria)

  • For fungi: Fluconazole (an azole antifungal)

A solvent control (e.g., DMSO) should also be included to ensure the vehicle used to dissolve the chalcones does not have any intrinsic antimicrobial activity.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a rapid visual assessment of antimicrobial activity.[16][18][20][22][23] An antimicrobial-impregnated disk placed on an agar plate inoculated with a test microorganism will create a zone of inhibition if the compound is effective.[16][18][22][23]

  • Prepare Inoculum: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[16][20][26]

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a lawn of growth.[16][20]

  • Apply Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test chalcone and control antibiotics onto the surface of the agar.[23] Ensure the disks are placed at least 24 mm apart.[20][23]

  • Incubate: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the quantitative antimicrobial activity of a compound.[17][19][21][24] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][21][24]

  • Prepare Chalcone Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test chalcones and control antibiotics in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19][26][27]

  • Prepare Inoculum: Prepare a standardized microbial suspension as described for the disk diffusion assay and dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL).[26]

  • Inoculate Plate: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.[19][21] Include a growth control well (inoculum without any compound) and a sterility control well (broth only).[21]

  • Incubate: Cover the plate and incubate at 37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.[19]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][21][26]

Data Presentation and Comparative Analysis

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.

Table 1: Antimicrobial Activity of this compound Derived Chalcones (Hypothetical Data)
CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Chalcone Derivative 116864>12832
Chalcone Derivative 2843212816
Ciprofloxacin0.50.250.061-
Vancomycin10.5---
Fluconazole----2
Solvent Control (DMSO)>128>128>128>128>128
Table 2: Zone of Inhibition Diameters (mm) for this compound Derived Chalcones (Hypothetical Data)
Compound (Disk Content)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
Chalcone Derivative 1 (30 µg)182212815
Chalcone Derivative 2 (30 µg)2025151018
Ciprofloxacin (5 µg)25303228-
Vancomycin (30 µg)1820---
Fluconazole (25 µg)----22
Solvent Control (DMSO)66666

Mechanism of Action and Cytotoxicity Assessment

While determining the antimicrobial spectrum is crucial, understanding the mechanism of action and the potential toxicity of the compounds is equally important for their development as therapeutic agents.

Investigating the Mechanism of Action

Chalcones can exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of key enzymes like DNA gyrase.[7][11][28][29] Further studies, such as membrane permeabilization assays and enzyme inhibition assays, can provide insights into how these novel chalcones work.

Cytotoxicity Assessment

It is essential to evaluate the toxicity of the synthesized chalcones against mammalian cells to determine their therapeutic index. The MTT assay is a common colorimetric assay used to assess cell viability.[26][30][31]

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chalcone derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow

Diagrams can effectively illustrate the experimental processes.

Antimicrobial_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Further Analysis Synthesis Chalcone Synthesis (Claisen-Schmidt) Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Disk_Diffusion Kirby-Bauer Disk Diffusion Characterization->Disk_Diffusion Pure Compound Broth_Microdilution Broth Microdilution (MIC) Characterization->Broth_Microdilution Pure Compound MOA Mechanism of Action Studies Broth_Microdilution->MOA Active Compounds Cytotoxicity Cytotoxicity Assay (MTT) Broth_Microdilution->Cytotoxicity Active Compounds

Caption: Experimental workflow for validating the antimicrobial spectrum of novel chalcones.

Conclusion and Future Directions

This guide outlines a robust and comprehensive methodology for validating the antimicrobial spectrum of this compound derived chalcones. By following these standardized protocols, researchers can generate reliable and reproducible data to compare the efficacy of these novel compounds against existing antibiotics. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of infection and detailed toxicological profiling, to fully assess their therapeutic potential. The modular nature of chalcone synthesis also allows for further structural modifications to optimize antimicrobial activity and reduce cytotoxicity, paving the way for the development of a new generation of antimicrobial agents.

References

  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities - ResearchG
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  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combin
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
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  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed.
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  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities | Semantic Scholar.
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  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018-11-28).
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15).
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  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed.
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  • chalcones as sythons for heterocyclic compounds- a review - RESEARCH ARTICLE. (2020-09-30).
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A Researcher's Guide to Benchmarking Cytotoxic Effects of Novel Derivatives Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and targeted cancer therapies, the preclinical evaluation of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the cytotoxic effects of new derivatives against established anticancer drugs. By adhering to sound scientific principles and robust experimental design, we can ensure the reliable identification of promising therapeutic candidates.

The Rationale for Benchmarking: Beyond a Simple IC50

The half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro pharmacology, providing a quantitative measure of a drug's potency.[1][2][3] However, a single IC50 value, while informative, offers a limited perspective on a compound's therapeutic potential. A thorough benchmarking study contextualizes this value by comparing it to the performance of well-characterized anticancer agents under identical experimental conditions. This comparative approach allows for a more nuanced understanding of a derivative's relative efficacy and potential advantages.

This guide will walk you through the essential steps of designing and executing a robust benchmarking study, from selecting appropriate reference drugs and cell lines to performing key cytotoxicity assays and interpreting the resulting data. We will use a hypothetical derivative, "Compound X," to illustrate the practical application of these principles.

Selecting the Right Tools: Standard Anticancer Drugs and Cell Lines

The choice of standard anticancer drugs for comparison is pivotal and should be guided by the presumed mechanism of action of the derivative being tested. For a broad-spectrum analysis, a panel of drugs with diverse mechanisms is recommended.

Commonly Used Standard Anticancer Drugs for Benchmarking:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis.[][5][6][7][8]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, distorting its structure and inhibiting replication and transcription, which triggers cell cycle arrest and apoptosis.[9][10][11][12][13]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis.[14][15][16][][18] This leads to mitotic arrest and subsequent apoptosis.[14][15][16][][18]

The selection of cancer cell lines should reflect the intended therapeutic target of the novel derivative. A panel of cell lines from different tissue origins (e.g., breast, lung, colon) can provide insights into the compound's spectrum of activity.

Core Cytotoxicity Assays: A Multi-faceted Approach

A comprehensive assessment of cytotoxicity should not rely on a single assay. Instead, a combination of methods that probe different aspects of cell death and viability provides a more complete picture.

Metabolic Viability Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19]

Principle: In viable cells, mitochondrial reductases convert the yellow tetrazolium salt MTT into purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells.[19]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19][20]

  • Compound Treatment: Prepare serial dilutions of the test derivative and standard drugs in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.[19][20]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

Membrane Integrity Assay: The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[21][22]

Principle: When the cell membrane is compromised, LDH is released into the culture medium.[21] The amount of LDH in the supernatant is proportional to the number of dead cells.[21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[23]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation and Interpretation

Comparative Cytotoxicity Data Table

Summarize the IC50 values in a table for easy comparison across different cell lines and compounds.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 Breast15.20.88.30.01
A549 Lung22.51.25.70.05
HT-29 Colon18.91.511.50.03

Note: The IC50 values for the standard drugs are representative and can vary based on experimental conditions.[20]

Dose-Response Curves

Plotting the percentage of cell viability against the log of the compound concentration generates a sigmoidal dose-response curve, from which the IC50 value can be accurately determined using non-linear regression analysis.[24][25]

Visualizing the Experimental Workflow and Mechanistic Pathways

Diagrams can effectively communicate complex experimental processes and biological pathways.

Experimental Workflow for Benchmarking Cytotoxicity

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) seed_plate Seed Cells in 96-well Plates cell_culture->seed_plate compound_prep Prepare Serial Dilutions (Compound X & Standards) treatment Treat Cells with Compounds (48-72h Incubation) compound_prep->treatment seed_plate->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calc_ic50 Calculate IC50 Values readout->calc_ic50 compare Compare with Standards calc_ic50->compare

Caption: A typical experimental workflow for benchmarking the cytotoxic effects of a novel compound.

Simplified Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase extrinsic Extrinsic Pathway (e.g., FasL) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (e.g., DNA Damage) caspase9 Caspase-9 intrinsic->caspase9 drug Anticancer Drug (e.g., Doxorubicin) drug->intrinsic caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,5-Dimethylphenyl)propan-1-one, grounded in federal regulations and field-proven best practices. Our goal is to empower you with the knowledge to manage this waste stream safely and effectively, ensuring a secure environment for you and your colleagues.

Part 1: Hazard Characterization of this compound

Before any disposal procedure can be established, a thorough understanding of the compound's hazards is essential. This initial characterization is the foundation of a safe disposal plan. This compound is an aromatic ketone. While specific toxicological data is limited, its chemical class and available safety information allow us to establish a clear hazard profile.

The primary hazards, as identified by the Globally Harmonized System (GHS), point to its irritant properties.[1][2] This dictates the need for appropriate personal protective equipment (PPE) during handling and disposal.

Table 1: Physicochemical Properties and Hazard Summary

PropertyValueSource
CAS Number 35031-52-8[1][3]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Physical Form Liquid
Boiling Point ~249.1 °C (estimated)[4]
Flash Point ~98.4 °C (estimated)[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Signal Word Warning[2]

This data confirms that while not acutely toxic based on available information, the compound is hazardous and requires careful handling to avoid irritation to the skin, eyes, and respiratory system.

Part 2: The Regulatory Framework: Understanding RCRA and OSHA

In the United States, the disposal of chemical waste is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[5][6][7] This means that the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[7][8] The regulations for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[10][11][12] This plan must include procedures for the safe handling and disposal of chemicals, as well as training for all laboratory personnel on these procedures.[11][13]

Compliance with these regulations is not optional; it is a legal requirement designed to protect both human health and the environment.

Part 3: Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to ensure that waste containing this compound is managed in a safe and compliant manner.

Step 1: Hazardous Waste Determination

The first crucial step is to determine if the waste is considered hazardous under RCRA.[5][14] A waste is hazardous if it is specifically listed by the EPA or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[15]

  • Analysis for this compound:

    • Ignitability: With an estimated flash point of 98.4 °C, it does not meet the technical definition of an ignitable waste (<60 °C) by itself. However, if it is mixed with flammable solvents (a common laboratory practice), the entire mixture could be classified as ignitable hazardous waste.

    • Toxicity: While it is an irritant, it is not currently listed as a "P" or "U" toxic waste by the EPA.

Step 2: Segregation and Containerization

Proper segregation is a cornerstone of laboratory safety.[14][16] Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions.

  • Protocol:

    • Designate a Waste Container: Use a dedicated, chemically compatible container for halogen-free organic solvent waste. A high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, tight-fitting lid.

    • Labeling: Immediately label the container with the words "HAZARDOUS WASTE " and a clear description of the contents (e.g., "Aromatic Ketone and Solvent Waste," "Waste this compound in Methanol/Toluene"). List all components and their approximate percentages.

    • Incompatible Materials: DO NOT mix this waste stream with:

      • Strong Oxidizers (e.g., nitric acid, perchlorates)

      • Strong Acids or Bases

      • Aqueous Waste

      • Halogenated Solvents (e.g., dichloromethane, chloroform)

Step 3: Accumulation and Storage

The EPA has specific rules for how long and how much hazardous waste can be accumulated on-site, which depend on the laboratory's "generator status" (i.e., how much waste it produces per month).[5][8][17]

  • Satellite Accumulation Area (SAA): This is an area at or near the point of generation (e.g., a fume hood in your lab).[18]

    • You may accumulate up to 55 gallons of a hazardous waste stream in an SAA.

    • The container must be kept closed except when adding waste.[18][19]

    • It must be under the control of the operator of the process generating the waste.

  • Central Accumulation Area (CAA): Once the 55-gallon limit is reached in the SAA, the full container must be moved to a designated CAA within three days. This area has more stringent requirements, and its management is typically handled by your institution's Environmental Health & Safety (EHS) department.

Step 4: Final Disposal

As the generator, you are legally responsible for ensuring the waste reaches a permitted disposal facility.

  • Protocol:

    • Contact EHS: When your waste container is nearly full, contact your institution's EHS department to arrange for a pickup.

    • Manifesting: Your EHS office will handle the creation of a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][17]

    • Disposal Method: The most common disposal method for this type of organic waste is high-temperature incineration at a permitted TSDF. This process completely destroys the chemical, preventing its release into the environment.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Step 1: Generation & Characterization cluster_handling Step 2 & 3: Handling & Accumulation cluster_disposal Step 4: Final Disposal gen Waste containing This compound is generated char Characterize Waste Stream (Consult SDS & RCRA Criteria) gen->char haz_q Is the waste hazardous under 40 CFR 261? char->haz_q segregate Segregate from incompatibles. Use labeled, closed container. haz_q->segregate Yes (Best Practice) non_haz Manage as non-hazardous waste (Consult local regulations) haz_q->non_haz No accumulate Accumulate in Satellite Area (SAA) (≤ 55 gal) segregate->accumulate ehs Contact EHS for pickup accumulate->ehs manifest Waste is manifested by EHS ehs->manifest tsdf Transport to licensed TSDF for incineration manifest->tsdf

Caption: Decision workflow for this compound disposal.

Part 5: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Don appropriate PPE (safety goggles, nitrile gloves, lab coat).

    • Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial solvent spill pad).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the area until the emergency response team arrives.

By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and professional integrity.

References

  • Vertex AI Search. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste.
  • ERA Environmental. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
  • National Environmental Trainers. RCRA Regulations Explained.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • U.S. Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3614648, this compound.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Murray State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Fisher Scientific.
  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
  • U.S. Chemical Storage. (2024, July 8). Acetone Storage Requirements.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • Chemchart. 1-(2,4-dimethylphenyl)propan-1-one (35031-55-1).
  • Echo Fine Chemicals. (2024, March 28). Safely Handle and Store Acetone: Expert Tips.
  • The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone.
  • Purosolv. (2025, February 21).
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  • New Jersey Department of Health. Hazard Summary: Dimethylpropane.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,5-Dimethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our pursuit of innovation is intrinsically linked to a foundational commitment to safety. The integrity of our work depends not only on the precision of our methods but also on the robustness of our safety protocols. This guide provides essential, field-tested guidance on the proper selection and use of Personal Protective Equipment (PPE) for handling 1-(2,5-Dimethylphenyl)propan-1-one (CAS No. 35031-52-8), an aromatic ketone utilized in specialized research contexts. The procedures outlined here are designed to ensure both personal safety and the preservation of a controlled laboratory environment.

Hazard Profile of this compound

A thorough understanding of a chemical's hazard profile is the critical first step in any risk assessment. This compound is classified as a hazardous substance, and its primary risks necessitate stringent protective measures.[1][2] The Globally Harmonized System (GHS) classifications for this compound are summarized below.

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2]
Skin SensitizationH317May cause an allergic skin reaction[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

These classifications dictate that direct contact with skin and eyes must be prevented, and inhalation of vapors must be minimized.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the final line of defense in laboratory safety. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls," which prioritizes eliminating or reducing hazards at their source.[3][4]

  • Engineering Controls: These are the most effective measures. For this compound, all handling of open containers must be performed within a certified chemical fume hood to control vapor inhalation.[2]

  • Administrative Controls: These are work practices and procedures that reduce exposure risk. This includes developing Standard Operating Procedures (SOPs), ensuring personnel are fully trained on the hazards, and making the Safety Data Sheet (SDS) readily available.[5]

Only after these controls are in place do we rely on PPE to protect against residual or unexpected exposure.

Mandated Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 1. The following are the minimum requirements for handling this compound.

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling the liquid. Standard safety glasses do not provide adequate protection from splashes.

  • Elevated Risk Scenarios: When handling larger quantities (>100 mL) or when there is a risk of splashing or exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[6]

To prevent skin irritation (H315) and potential allergic sensitization (H317), full skin coverage is essential.

  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.

  • Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6] Fabrics such as polyester or acrylic should be avoided as they can melt in the event of a fire or chemical spill.

  • Chemical Apron: For tasks involving significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.

Choosing the correct gloves is critical for handling aromatic ketones. Not all disposable glove materials offer adequate protection.

  • Material Selection: While standard nitrile gloves may provide protection for incidental contact, they are not recommended for prolonged handling of ketones.[7] For extended work or immersion, more robust materials are required.

    • Butyl Rubber: Offers excellent resistance to ketones and esters.[8]

    • Neoprene: Provides moderate resistance and is a viable alternative.[8]

  • Best Practices:

    • Consult Manufacturer Charts: Always verify the specific glove model's resistance to aromatic ketones with the manufacturer's chemical resistance guide.

    • Double Gloving: Wearing two pairs of nitrile or a nitrile/neoprene combination can increase protection and allows for the safe removal of the outer glove if contamination occurs.

    • Inspect and Replace: Always inspect gloves for holes or degradation before use. Replace them immediately if contact with the chemical is known or suspected, and always remove them before leaving the laboratory area.

Operational Protocol: A Step-by-Step Workflow

A systematic approach to handling, from preparation to disposal, minimizes risk. This workflow should be incorporated into your laboratory's specific SOPs.

G cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling cluster_doff 4. Doffing PPE cluster_dispose 5. Waste Management prep1 Verify Fume Hood Certification is Current prep2 Locate Spill Kit, Eyewash & Safety Shower prep3 Prepare All Necessary Glassware and Reagents don1 Don Lab Coat (Fully Buttoned) prep3->don1 Enter Lab Area don2 Don Chemical Splash Goggles don1->don2 don3 Don Appropriate Gloves (Double Pair) don2->don3 handle1 Work Exclusively Inside the Fume Hood Sash don3->handle1 Begin Work handle2 Keep Containers Capped When Not in Use handle3 Use Secondary Containment for Transport doff1 Remove Outer Gloves (If Contaminated) handle3->doff1 Work Complete doff2 Remove Lab Coat doff1->doff2 doff3 Remove Goggles doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5 disp1 Segregate Liquid Waste from Solid Waste doff5->disp1 Manage Waste disp2 Label Waste Container with 'Hazardous Waste' & Contents disp3 Keep Container Tightly Capped in Satellite Area

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal of hazardous chemicals poses significant environmental and safety risks. All materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Unused or waste solutions containing the chemical must be collected in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly sealed when not in use.[9]

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, pipette tips, and empty chemical containers, must be collected in a separate, clearly labeled hazardous waste container. Do not dispose of these items in the regular trash.

  • Labeling and Storage: All waste containers must be labeled with the words "HAZARDOUS WASTE" and a full list of their contents, including percentages.[9] Store these containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[10]

  • EHS Consultation: Always follow your institution's specific chemical waste management guidelines. Contact your EHS office for pickup schedules and any specific disposal questions.[10]

By adhering to these rigorous PPE and handling protocols, you uphold your responsibility to yourself, your colleagues, and the scientific community. A culture of safety is the bedrock of innovative and trustworthy research.

References

  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. [Link]
  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. [Link]
  • The OSHA Laboratory Standard - Lab Manager Magazine. [Link]
  • Labor
  • 1-(2,5-Dimethylphenyl)
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. [Link]
  • 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8 - The Good Scents Company. [Link]
  • OSHA Standards for Biological Labor
  • 29 CFR 1910.
  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH - CDC. [Link]
  • Personal Protective Equipment | Safety | Physical Facilities - Miami University. [Link]
  • NIOSH/Chemical Protective Clothing Page/INDEX A. [Link]
  • Personal Protective Equipment (PPE) - University of Washington. [Link]
  • Personal Protective Equipment: Hands - San José St
  • This compound | C11H14O | CID 3614648 - PubChem. [Link]
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. [Link]
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. [Link]
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.